molecular formula C11H9I3N2O4 B1670399 Diatrizoate CAS No. 50978-11-5

Diatrizoate

Numéro de catalogue: B1670399
Numéro CAS: 50978-11-5
Poids moléculaire: 613.91 g/mol
Clé InChI: YVPYQUNUQOZFHG-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Amidotrizoic acid is a member of the class of benzoic acids that is benzoic acid having iodo substituents at the 2-, 4- and 6-positions and acetamido substituents at the 3- and 5-positions. It is used, mainly as its N-methylglucamine and sodium salts, as an X-ray contrast medium in gastrointestinal studies, angiography, and urography. It has a role as a radioopaque medium, an environmental contaminant and a xenobiotic. It is an organoiodine compound, a member of benzoic acids and a member of acetamides. It is a conjugate acid of an amidotrizoic acid anion.
A commonly used x-ray contrast medium. As diatrizoate meglumine and as this compound sodium, it is used for gastrointestinal studies, angiography, and urography.
Diatrizoic acid is a Radiographic Contrast Agent. The mechanism of action of diatrizoic acid is as a X-Ray Contrast Activity.
Diatrizoic acid has been reported in Bos taurus with data available.
Diatrizoic Acid is an organic, iodinated radiopaque X-ray contrast medium used in diagnostic radiography. The iodine moiety of this compound is not penetrable by X-rays, therefore it blocks the X-ray film exposure by radiation. This makes it possible to distinguish, on X-ray film, body parts that contain this compound meglumine from body parts that do not contain this agent and allows for visualization of different body structures.
DIATRIZOIC ACID is a small molecule drug with a maximum clinical trial phase of IV that was first approved in 1954 and has 1 investigational indication.
A commonly used x-ray contrast medium. As this compound MEGLUMINE and as this compound sodium, it is used for gastrointestinal studies, angiography, and urography.

Structure

3D Structure

Interactive Chemical Structure Model





Propriétés

IUPAC Name

3,5-diacetamido-2,4,6-triiodobenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVPYQUNUQOZFHG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9I3N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0044521
Record name Diatrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

613.91 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Diatrizoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

1.07e-01 g/L
Record name Diatrizoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

117-96-4
Record name Diatrizoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=117-96-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Diatrizoic acid [USAN:USP]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000117964
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Diatrizoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Diatrizoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=760390
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diatrizoic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=262168
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Diatrizoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0044521
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name DIATRIZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5UVC90J1LK
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Diatrizoate
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014416
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

>250
Record name Diatrizoate
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00271
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

Foundational & Exploratory

Diatrizoate Meglumine: A Technical Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides core information on the physical and chemical properties of diatrizoate meglumine (B1676163), alongside detailed experimental protocols for its use in a laboratory setting. The information is intended to support researchers, scientists, and drug development professionals in the safe and effective handling and application of this compound.

Core Physical and Chemical Properties

This compound meglumine is an iodinated contrast agent. Its key physical and chemical properties are summarized in the table below for easy reference and comparison.

PropertyValue
Molecular Formula C₁₈H₂₆I₃N₃O₉
Molecular Weight 809.127 g/mol [1]
Appearance White to off-white crystalline powder or rhombic needles[2][3]
Melting Point 189-193 °C (with decomposition)[1][4]
Boiling Point 614.1 °C at 760 mmHg (estimated)[1][4]
Density 1.9465 g/cm³ (estimated)[1][4]
Solubility Soluble in water.[3] Slightly soluble in DMSO.[2][5]
pKa of Diatrizoic Acid 3.4[6]
pH of Solution A solution for injection typically has a pH between 6.0 and 7.7.[6][7][8][9][10] A solution in water has a pH between 6.0 and 8.0.[3]
Vapor Pressure 6.19E-16 mmHg at 25 °C[1][4]
Storage Store at 20°C to 25°C (68°F to 77°F).[11][12] Protect from light.[11][12]

Experimental Protocols

The following section provides detailed methodologies for key laboratory procedures involving this compound meglumine.

Protocol 1: Preparation of a Standard Stock Solution for Analysis

This protocol details the preparation of a this compound meglumine stock solution, a crucial first step for various analytical procedures.

G cluster_0 Step 1: Weighing cluster_1 Step 2: Dissolution cluster_2 Step 3: Dilution cluster_3 Step 4: Storage a Accurately weigh This compound meglumine powder b Transfer to a volumetric flask a->b Transfer powder c Add solvent (e.g., water or 0.8 g/L NaOH in methanol) b->c Add solvent d Vortex or sonicate until fully dissolved c->d Mix e Dilute to the final volume with solvent d->e Bring to volume f Invert flask to ensure homogeneity e->f Homogenize g Store the stock solution in a tightly sealed, light-protected container at the recommended temperature f->g Store appropriately

Workflow for preparing a standard stock solution.

Methodology:

  • Weighing: Accurately weigh the desired amount of this compound meglumine powder using an analytical balance.

  • Dissolution:

    • Transfer the weighed powder into a clean, calibrated volumetric flask.

    • Add a portion of the desired solvent (e.g., purified water or for specific analytical methods, a 0.8 g/L solution of sodium hydroxide (B78521) in methanol).[4]

    • Agitate the flask by vortexing or using a sonicator until the powder is completely dissolved.

  • Dilution to Final Volume:

    • Once dissolved, carefully add the solvent to the calibration mark on the volumetric flask.

    • Cap the flask and invert it several times to ensure the solution is homogeneous.

  • Storage: Store the prepared stock solution in a well-closed container, protected from light, at the recommended storage temperature (20°C to 25°C).[11][12]

Protocol 2: General Procedure for Determining Aqueous Solubility (Shake-Flask Method)

This protocol outlines the widely accepted shake-flask method for determining the equilibrium solubility of this compound meglumine in an aqueous buffer.

G cluster_0 Step 1: Preparation cluster_1 Step 2: Equilibration cluster_2 Step 3: Phase Separation cluster_3 Step 4: Analysis a Add excess this compound meglumine to a known volume of aqueous buffer b Seal the container and agitate at a constant temperature (e.g., 24-48 hours) a->b Incubate c Allow the solution to settle b->c Settle d Filter or centrifuge to remove undissolved solid c->d Separate e Withdraw an aliquot of the clear supernatant d->e Sample f Determine the concentration using a suitable analytical method (e.g., HPLC, UV-Vis) e->f Quantify

Workflow for determining aqueous solubility.

Methodology:

  • Preparation: Add an excess amount of this compound meglumine powder to a known volume of the desired aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) in a sealed container. The presence of undissolved solid is essential to ensure saturation.

  • Equilibration: Seal the container to prevent solvent evaporation and place it in a shaker or agitator at a constant, controlled temperature. Agitate the suspension for a sufficient period (typically 24 to 48 hours) to ensure equilibrium is reached.

  • Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. To separate the saturated solution from the excess solid, either filter the solution through a low-binding filter (e.g., PVDF) or centrifuge the sample at a high speed.

  • Analysis: Carefully withdraw a known volume of the clear supernatant. The concentration of this compound meglumine in the supernatant is then determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) or UV-Vis spectrophotometry.

Protocol 3: Stability Assessment of this compound Meglumine Solutions

This protocol provides a general framework for assessing the stability of this compound meglumine solutions under various laboratory conditions. A study on Gastrografin®, a product containing this compound meglumine, indicated stability for at least 30 days under standard storage conditions.

G cluster_0 Step 1: Sample Preparation cluster_1 Step 2: Storage Conditions cluster_2 Step 3: Time-Point Analysis cluster_3 Step 4: Data Evaluation a Prepare multiple aliquots of the this compound meglumine solution of known concentration b Store aliquots under different conditions (e.g., varying temperature, light exposure) a->b Distribute d At specified time intervals, remove an aliquot from each storage condition b->d Sample over time c Include a control sample stored under optimal conditions c->d e Analyze for concentration and presence of degradation products (e.g., using HPLC) d->e Analyze f Compare the results to the initial concentration and the control sample e->f Compare g Determine the rate of degradation and the shelf-life under each condition f->g Conclude

Workflow for stability assessment.

Methodology:

  • Sample Preparation: Prepare a batch of this compound meglumine solution at the desired concentration and in the relevant solvent or buffer. Distribute this solution into multiple, identical, sealed, and light-protected containers.

  • Storage Conditions:

    • Store the aliquots under a range of controlled environmental conditions that might be encountered in the laboratory. This could include variations in temperature (e.g., refrigerated, room temperature, elevated temperature) and light exposure (e.g., protected from light, exposed to ambient light).

    • Always include a control group stored under ideal conditions (e.g., 20-25°C, protected from light) for comparison.

  • Time-Point Analysis: At predetermined time intervals (e.g., 0, 7, 14, 30, and 60 days), remove one aliquot from each storage condition. Analyze the samples for:

    • Concentration: Use a validated stability-indicating method, such as HPLC, to determine the concentration of this compound meglumine.

    • Degradation Products: The analytical method should be capable of separating and detecting any potential degradation products.

    • Physical Appearance: Visually inspect the solution for any changes in color, clarity, or the formation of precipitates.

  • Data Evaluation: Compare the analytical results from each time point and storage condition to the initial (time zero) data and the control group. This will allow for the determination of the degradation rate and the establishment of a reliable shelf-life for the solution under the tested conditions.

Safe Handling and Disposal

For detailed safety information, always refer to the manufacturer's Safety Data Sheet (SDS). General guidelines for handling and disposal in a laboratory setting include:

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat, when handling this compound meglumine powder or solutions.

  • Ventilation: Handle the powder in a well-ventilated area or a chemical fume hood to avoid inhalation.

  • Spill Cleanup: In case of a spill, absorb the liquid with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal.[11]

  • Waste Disposal: Dispose of this compound meglumine waste according to local, state, and federal regulations for chemical waste. Do not dispose of it down the drain unless permitted by local regulations. Empty containers should be rinsed, and the rinsate collected as hazardous waste. The labels on the empty containers should be defaced before disposal.

References

A Technical Guide to the Solubility of Diatrizoate Sodium in Various Buffer Systems

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the solubility characteristics of diatrizoate sodium, a widely used iodinated contrast agent. The document details its solubility in aqueous systems and outlines comprehensive experimental protocols for determining its solubility in various buffer systems critical for pharmaceutical formulation and research.

Introduction to this compound Sodium

This compound sodium is the monosodium salt of diatrizoic acid, a tri-iodinated benzoic acid derivative. It is a well-established ionic, high-osmolar contrast medium used for a variety of radiological examinations, including angiography, urography, and computed tomography (CT) enhancement.[1][2] Its effectiveness as a contrast agent is due to the high atomic weight of the iodine atoms, which absorb X-rays, thereby enhancing the visibility of internal structures.[2]

The physicochemical properties of this compound sodium, particularly its solubility, are of paramount importance for the formulation of stable, safe, and effective contrast media solutions. Commercial preparations are often formulated with buffers to maintain a physiological pH and ensure stability.[1][3]

General Solubility Profile

This compound sodium is characterized by its high solubility in water.[4] This property is essential for the preparation of concentrated solutions required for effective radiological contrast.

Table 1: General Solubility of this compound Sodium

SolventSolubilityNotes
Water350 mg/mLYields a clear to slightly hazy, colorless solution.[5]
EthanolSlightly soluble
EtherInsoluble

A 50% aqueous solution of this compound sodium typically has a pH in the range of 6.5 to 8.0.[4]

Solubility in Different Buffer Systems

The solubility of this compound sodium can be influenced by the pH and composition of the surrounding medium. In pharmaceutical formulations, buffers are used to control the pH, which can affect both the stability of the compound and its solubility. While specific quantitative data on the solubility of this compound sodium in different buffers is not extensively published in public literature, commercial formulations have been noted to contain phosphate (B84403) and citrate (B86180) buffers, suggesting good solubility and compatibility.[1][3]

For research and formulation development, determining the empirical solubility in specific buffer systems is a critical step. The following table is presented as a template for researchers to record their experimental findings.

Table 2: Illustrative Template for Experimental Solubility of this compound Sodium in Various Buffers

Buffer SystemMolarity (mM)pHTemperature (°C)Equilibrium Solubility (mg/mL)
Phosphate Buffere.g., 50e.g., 6.5e.g., 25[Experimental Value]
Phosphate Buffere.g., 50e.g., 7.0e.g., 25[Experimental Value]
Phosphate Buffere.g., 50e.g., 7.4e.g., 25[Experimental Value]
Citrate Buffere.g., 50e.g., 5.5e.g., 25[Experimental Value]
Citrate Buffere.g., 50e.g., 6.0e.g., 25[Experimental Value]
Citrate Buffere.g., 50e.g., 6.5e.g., 25[Experimental Value]
Tromethamine (Tris) Buffere.g., 50e.g., 7.0e.g., 25[Experimental Value]
Tromethamine (Tris) Buffere.g., 50e.g., 7.5e.g., 25[Experimental Value]
Tromethamine (Tris) Buffere.g., 50e.g., 8.0e.g., 25[Experimental Value]

Experimental Protocols

This section provides detailed methodologies for determining the equilibrium solubility of this compound sodium in various buffer systems. The protocols are based on the widely accepted shake-flask method, followed by quantification using High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometry.

Preparation of Buffer Solutions

Accurate preparation of buffer solutions is crucial for reliable solubility data.

  • Stock Solutions:

    • Prepare a 0.05 M solution of monobasic sodium phosphate (NaH₂PO₄).

    • Prepare a 0.05 M solution of dibasic sodium phosphate (Na₂HPO₄).

  • Mixing:

    • Combine the stock solutions in appropriate ratios to achieve the target pH of 7.4. Use a calibrated pH meter for accurate measurement.

    • For example, for a pH of 7.4, a common starting point is approximately 19% monobasic and 81% dibasic solution by volume.

  • pH Adjustment:

    • Fine-tune the pH using small additions of a suitable acid (e.g., phosphoric acid) or base (e.g., sodium hydroxide).

  • Stock Solutions:

    • Prepare a 0.1 M solution of citric acid.[6]

    • Prepare a 0.1 M solution of sodium citrate dihydrate.[6]

  • Mixing and pH Adjustment:

    • Add the 0.1 M sodium citrate dihydrate solution to the 0.1 M citric acid solution until the desired pH of 6.0 is reached, as measured by a calibrated pH meter.[6]

    • Alternatively, dissolve the appropriate weights of citric acid and sodium citrate dihydrate in distilled water and adjust the final pH.[6]

Equilibrium Solubility Determination: Shake-Flask Method

The shake-flask method is a gold standard for determining equilibrium solubility.

G cluster_prep Preparation cluster_equilibration Equilibration cluster_separation Phase Separation cluster_analysis Analysis prep_api Weigh excess This compound sodium combine Combine API and buffer in a sealed vial prep_api->combine prep_buffer Prepare desired buffer solution prep_buffer->combine agitate Agitate at constant temperature (e.g., 24-48h) combine->agitate centrifuge Centrifuge to pellet undissolved solid agitate->centrifuge filter Filter supernatant (e.g., 0.45 µm PTFE filter) centrifuge->filter dilute Dilute the clear saturated solution filter->dilute quantify Quantify concentration (HPLC or UV-Vis) dilute->quantify calculate Calculate solubility quantify->calculate

Caption: Workflow for the shake-flask solubility determination method.

Protocol:

  • Add an excess amount of this compound sodium powder to a vial containing a known volume of the desired buffer solution. The excess solid is crucial to ensure that equilibrium with a saturated solution is achieved.

  • Seal the vials to prevent solvent evaporation.

  • Place the vials in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined period (typically 24 to 48 hours) to allow the system to reach equilibrium.

  • After the equilibration period, visually inspect the samples to ensure an excess of undissolved solid remains.

  • Separate the undissolved solid from the saturated solution by centrifugation followed by filtration of the supernatant through a fine-pore filter (e.g., 0.45 µm).

  • Accurately dilute a known volume of the clear filtrate with the appropriate mobile phase (for HPLC) or buffer (for UV-Vis).

  • Analyze the diluted sample using a validated analytical method to determine the concentration of this compound sodium.

Analytical Quantification

HPLC is a precise and specific method for quantifying this compound sodium, especially in the presence of potential impurities or excipients.

Table 3: Example HPLC Method Parameters for this compound Sodium Analysis

ParameterCondition
Column Anion exchange (e.g., Hamilton PRP-X100) or Reverse Phase C18
Mobile Phase Isocratic mixture of a buffer and an organic modifier. For an anion exchange column, this could be 0.05 M potassium phosphate dibasic and 0.1 M potassium chloride in a water/acetonitrile mixture (e.g., 90:10 v/v).[7]
Flow Rate 1.0 mL/min
Injection Volume 20 µL
Detection UV spectrophotometer at a wavelength of approximately 236-238 nm.[8][9]
Column Temperature 25°C

Procedure:

  • Standard Preparation: Prepare a series of standard solutions of this compound sodium of known concentrations in the mobile phase.

  • Calibration Curve: Inject the standard solutions into the HPLC system and generate a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the diluted, filtered sample from the solubility experiment.

  • Concentration Determination: Determine the concentration of this compound sodium in the sample by comparing its peak area to the calibration curve.

  • Solubility Calculation: Calculate the original solubility in the buffer, accounting for the dilution factor.

G cluster_setup HPLC Setup & Calibration cluster_sample_analysis Sample Analysis cluster_calculation Calculation prep_standards Prepare this compound sodium standard solutions gen_curve Generate calibration curve (Peak Area vs. Concentration) prep_standards->gen_curve determine_conc Determine concentration from calibration curve gen_curve->determine_conc inject_sample Inject diluted sample from solubility experiment get_peak_area Obtain peak area inject_sample->get_peak_area get_peak_area->determine_conc final_solubility Calculate solubility (account for dilution) determine_conc->final_solubility

Caption: Workflow for quantification of this compound sodium by HPLC.

For simpler formulations without interfering excipients, UV-Vis spectrophotometry can be a rapid method for concentration determination.

Procedure:

  • Wavelength of Maximum Absorbance (λmax): Scan a dilute solution of this compound sodium in the relevant buffer to determine the λmax, which is approximately 236 nm.[8]

  • Standard Preparation: Prepare a series of standard solutions of this compound sodium of known concentrations in the same buffer used for the solubility experiment.

  • Calibration Curve: Measure the absorbance of each standard solution at the λmax and create a calibration curve by plotting absorbance versus concentration.

  • Sample Analysis: Measure the absorbance of the diluted, filtered sample from the solubility experiment.

  • Concentration Determination: Use the calibration curve to determine the concentration of the diluted sample.

  • Solubility Calculation: Calculate the original solubility in the buffer, taking into account the dilution factor.

Conclusion

This compound sodium is a highly water-soluble compound, a characteristic that is fundamental to its use as a contrast agent. While its solubility in buffered solutions is critical for formulation, specific quantitative data is not widely available and must be determined empirically. The experimental protocols detailed in this guide, based on the shake-flask method coupled with HPLC or UV-Vis analysis, provide a robust framework for researchers and formulation scientists to accurately determine the solubility of this compound sodium in various buffer systems. This data is essential for the development of stable, safe, and effective this compound-based contrast media.

References

The Core Mechanism of Diatrizoate in Cell Separation by Density: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mechanism by which diatrizoate-based density gradient media are utilized to separate cell populations. The focus is on the principles of density gradient centrifugation, the physicochemical properties of the separation media, and the practical application of these principles in a laboratory setting. Detailed experimental protocols, quantitative data, and visual representations of the underlying processes are included to offer a thorough understanding for researchers, scientists, and professionals in drug development.

Principle of Density Gradient Cell Separation

Density gradient centrifugation is a widely used laboratory technique for the separation of cells and other biological particles based on their size and density.[1] When a heterogeneous cell suspension is layered over a density gradient medium and subjected to centrifugal force, the cells migrate through the medium until they reach a point where their own density equals that of the surrounding medium, their isopycnic point.[2] This results in the formation of distinct layers of different cell types, allowing for their isolation and subsequent analysis.[1]

This compound, a derivative of tri-iodobenzoic acid, is a key component of many commercially available density gradient media. Its primary role is to increase the density of the aqueous solution to a precise level required for the separation of specific cell types.[3]

The Role of this compound and Other Components

This compound-based separation media are typically composed of sodium this compound and a polysaccharide, such as Ficoll (a high-molecular-weight sucrose (B13894) polymer) or polysucrose.[3][4] This combination offers several advantages:

  • High Density and Low Viscosity: Sodium this compound allows for the creation of solutions with high density while maintaining a relatively low viscosity, which is crucial for the efficient migration of cells through the gradient.

  • Osmolality Control: The concentration of sodium this compound is carefully adjusted to maintain an appropriate osmolality, which helps to preserve cell viability and prevent cell shrinkage or swelling during the separation process.

  • Cell Aggregation: The polysaccharide component, such as Ficoll or polysucrose, promotes the aggregation of erythrocytes (red blood cells), which increases their sedimentation velocity and facilitates their pelleting at the bottom of the tube.[4]

Physicochemical Properties of this compound-Based Media

The effectiveness of cell separation using this compound-based media is highly dependent on the precise physicochemical properties of the solution. The most critical parameter is the density of the medium, which is tailored to the specific cell types being separated.

Media ComponentConcentration (in Histopaque®-1077)Contribution to Properties
Sodium this compound 90 g/L[4]Increases the density of the medium to 1.077 g/mL.[4]
Polysucrose 57 g/L[4]Induces erythrocyte aggregation, aiding their sedimentation.[4]

Mechanism of Peripheral Blood Mononuclear Cell (PBMC) Separation

A primary application of this compound-based density gradient centrifugation is the isolation of Peripheral Blood Mononuclear Cells (PBMCs) from whole blood. PBMCs, which include lymphocytes and monocytes, have a lower density than granulocytes and erythrocytes.

During centrifugation of whole blood layered on a this compound-based medium with a density of 1.077 g/mL, the following separation occurs:

  • Erythrocytes and Granulocytes: These cells have a higher density (>1.077 g/mL) and therefore sediment through the density gradient medium to form a pellet at the bottom of the tube.

  • PBMCs: Lymphocytes and monocytes have a density less than 1.077 g/mL and therefore band at the interface between the plasma and the density gradient medium.[5]

  • Platelets: Most platelets remain in the plasma layer due to their low density.

This differential migration allows for the efficient isolation of a highly enriched population of PBMCs.

Cell Densities
Cell TypeTypical Density (g/mL)
Peripheral Blood Mononuclear Cells (PBMCs) < 1.077
Granulocytes (Neutrophils, Eosinophils, Basophils) > 1.077[5]
Erythrocytes (Red Blood Cells) > 1.077[5]

Quantitative Outcomes of PBMC Separation

The use of this compound-based density gradient media allows for the isolation of PBMCs with high purity, viability, and recovery.

ParameterTypical OutcomeReference
Purity of Mononuclear Cells 95% ± 5%[3]
Viability of Separated Cells > 90%[3]
Recovery of Lymphocytes 60% ± 20%[3]
Granulocyte Contamination 3% ± 2%[3]
Erythrocyte Contamination 5% ± 2%[3]

Experimental Protocol: Isolation of PBMCs from Human Whole Blood

This protocol provides a detailed methodology for the isolation of PBMCs from whole blood using a this compound-based density gradient medium such as Ficoll-Paque™ PLUS or Histopaque®-1077.

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • This compound-based density gradient medium (density 1.077 g/mL), warmed to room temperature

  • Phosphate-Buffered Saline (PBS), sterile

  • 15 mL or 50 mL conical centrifuge tubes, sterile

  • Serological pipettes, sterile

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Blood Dilution: Dilute the whole blood with an equal volume of PBS in a conical tube. This reduces the viscosity of the blood and improves the separation.

  • Layering the Density Gradient Medium: Carefully add the required volume of the density gradient medium to a new conical tube. For a 15 mL tube, 3 mL is typically used, and for a 50 mL tube, 15 mL is common.

  • Layering the Diluted Blood: Slowly and carefully layer the diluted blood on top of the density gradient medium. It is crucial to avoid mixing the blood and the medium to maintain a sharp interface.

  • Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature (18-20°C) with the brake turned off.[6] The slow deceleration prevents disruption of the cell layers.

  • Harvesting PBMCs: After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma

    • Second layer (at the interface): A "buffy coat" containing the PBMCs

    • Third layer: The clear density gradient medium

    • Bottom pellet: Erythrocytes and granulocytes Carefully aspirate the upper plasma layer without disturbing the PBMC layer. Then, using a clean pipette, carefully collect the buffy coat layer and transfer it to a new conical tube.

  • Washing the PBMCs: Add at least 3 volumes of PBS to the collected PBMCs to wash away the density gradient medium and remaining platelets.

  • Pelleting the PBMCs: Centrifuge the washed cells at 100-250 x g for 10 minutes at room temperature.

  • Final Resuspension: Discard the supernatant and resuspend the cell pellet in the desired volume of PBS or cell culture medium for downstream applications.

Visualization of Workflows and Pathways

Experimental Workflow for PBMC Isolation

G cluster_0 Sample Preparation cluster_1 Density Gradient Setup cluster_2 Centrifugation cluster_3 Cell Harvesting & Washing Dilute_Blood Dilute Whole Blood with PBS (1:1) Add_Medium Add this compound Medium to Centrifuge Tube Layer_Blood Carefully Layer Diluted Blood onto Medium Add_Medium->Layer_Blood Centrifuge Centrifuge at 400-500 x g for 30-40 min (Brake Off) Layer_Blood->Centrifuge Harvest_PBMCs Aspirate Plasma & Collect PBMC Layer Centrifuge->Harvest_PBMCs Wash_PBMCs Wash PBMCs with PBS Harvest_PBMCs->Wash_PBMCs Pellet_PBMCs Centrifuge to Pellet PBMCs Wash_PBMCs->Pellet_PBMCs Resuspend Resuspend in Appropriate Buffer Pellet_PBMCs->Resuspend

Caption: Experimental workflow for the isolation of PBMCs using this compound-based density gradient centrifugation.

Logical Relationship in Cell Separation

G Whole_Blood Whole Blood (Heterogeneous Cell Mix) Centrifugation Centrifugal Force Whole_Blood->Centrifugation Density_Medium This compound Medium (Density = 1.077 g/mL) Density_Medium->Centrifugation Plasma Plasma (Low Density) Centrifugation->Plasma PBMCs PBMCs (Density < 1.077 g/mL) Centrifugation->PBMCs Granulocytes_Erythrocytes Granulocytes & Erythrocytes (Density > 1.077 g/mL) Centrifugation->Granulocytes_Erythrocytes

Caption: Logical diagram illustrating the separation of blood components based on density.

Cellular Effects of this compound

While the primary mechanism of this compound in cell separation is the creation of a dense medium for isopycnic centrifugation, it is important to consider its potential direct effects on the cells being isolated. This compound is an ionic, iodinated contrast agent, and its interaction with cells is a subject of ongoing research.

Current understanding suggests that the direct cellular effects of this compound during the relatively short duration of a typical cell separation protocol are minimal, as evidenced by the high viability of the isolated cells.[3] However, prolonged exposure or high concentrations of this compound and other contrast agents have been shown in various in vitro studies to potentially induce cellular stress responses and affect cell signaling pathways. The hyperosmolar nature of this compound solutions can cause transient changes in cell volume. While specific signaling pathway disruptions directly attributable to this compound during routine cell separation are not extensively documented, it is a factor to consider, particularly in sensitive downstream applications. Researchers should be aware that the isolation procedure itself, including exposure to the separation medium, can be a source of cellular stress.

Conclusion

This compound-based density gradient centrifugation is a robust and reliable method for the separation of cells, particularly for the isolation of PBMCs from whole blood. The mechanism relies on the fundamental principles of isopycnic separation, where cells migrate to a position within the gradient that matches their own density. The carefully formulated physicochemical properties of this compound-containing media, including their high density and controlled osmolality, are critical for achieving high purity, viability, and recovery of the target cell population. This guide provides the foundational knowledge and practical protocols for the successful application of this essential cell separation technique in a research and development setting.

References

Stability of Diatrizoate Solutions at Various Temperatures: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate, available as salts of diatrizoic acid such as this compound meglumine (B1676163) and this compound sodium, is a widely used ionic, high-osmolar iodinated contrast medium for radiological examinations. The stability of this compound solutions is a critical parameter that ensures their safety and efficacy. This technical guide provides an in-depth analysis of the stability of this compound solutions under various temperature conditions, detailing degradation pathways, kinetics, and analytical methodologies for stability assessment. The information presented is intended to support research, development, and quality control of this compound-based contrast media.

Physicochemical Properties and General Stability

This compound solutions are aqueous formulations of this compound meglumine and/or this compound sodium. They are typically clear, colorless to pale yellow solutions. The stability of these solutions is influenced by factors such as temperature, pH, light, and the presence of oxidizing agents.

General Storage Recommendations:

  • This compound meglumine and this compound sodium solutions are typically recommended to be stored at a controlled room temperature of 20°C to 25°C (68°F to 77°F).[1][2]

  • Protection from light is crucial for maintaining the stability of the solution.[1][2]

  • Exposure to freezing temperatures should be avoided as it may lead to crystallization of the this compound salts. Should crystallization occur, the solution can be brought to room temperature and shaken vigorously to ensure complete dissolution of the crystals before use.[3]

Degradation Pathways and Kinetics

The primary degradation pathway for this compound in aqueous solutions is the hydrolysis of the two amide bonds at the 3 and 5 positions of the benzene (B151609) ring. This hydrolysis is significantly influenced by pH and temperature.

Hydrolytic Degradation (Acidic and Basic Conditions)

Under both acidic and basic conditions, this compound degrades to form the 3,5-diamino-2,4,6-triiodobenzoic acid derivative.[4] This degradation product is also a synthetic precursor of this compound and has been reported to have cytotoxic and mutagenic effects, making its monitoring in the final product critical.[4]

The degradation of this compound sodium under acidic and alkaline conditions has been shown to follow pseudo-first-order kinetics.[4]

Table 1: Kinetic Parameters for the Degradation of this compound Sodium under Acidic Conditions [4]

Temperature (°C)Rate Constant (k) (hour⁻¹)Half-life (t½) (hours)
700.04515.40
800.0788.88
900.1355.13

Activation Energy (Ea) for acidic degradation was calculated to be 16.85 kcal/mol from the Arrhenius plot.[4]

Table 2: Kinetic Parameters for the Degradation of this compound Sodium under Alkaline Conditions

ConditionTemperature (°C)Half-life (t½)
0.1 N Potassium Hydroxide852 days
Thermal, Oxidative, and Photolytic Degradation

While specific kinetic data for thermal (at neutral pH), oxidative, and photolytic degradation of this compound solutions in a pharmaceutical context are not extensively available in the public domain, forced degradation studies are performed to assess the stability-indicating nature of analytical methods. These studies provide qualitative and semi-quantitative information on the potential for degradation under these stress conditions.

Forced Degradation Conditions:

  • Thermal Degradation: Exposure to dry heat at temperatures above accelerated stability conditions (e.g., 105°C for 48 hours) is a common approach.

  • Oxidative Degradation: Treatment with hydrogen peroxide (e.g., 3% H₂O₂ at room temperature for 24 hours) is used to induce oxidative degradation.

  • Photolytic Degradation: Exposure to a combination of UV and visible light (e.g., 1.2 million lux hours and 200 watt-hours/m²) is performed to assess photosensitivity.

Studies on the photodegradation of this compound in environmental contexts have shown that it can be degraded by UV radiation, with the reaction being more efficient in the presence of oxidizing agents like persulfate.[2][4] The degradation pathways in these instances involve deiodination-hydroxylation, decarboxylation-hydroxylation, and side-chain cleavage.[4]

Experimental Protocols for Stability Assessment

A comprehensive stability assessment of this compound solutions involves subjecting the samples to forced degradation conditions and analyzing the resulting solutions using validated stability-indicating analytical methods.

Forced Degradation Study Protocol
  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in various media for stress testing.

  • Acid Hydrolysis: Treat the this compound solution with an acid (e.g., 0.1 N HCl) and heat at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).

  • Base Hydrolysis: Treat the this compound solution with a base (e.g., 0.1 N NaOH) and heat at an elevated temperature (e.g., 80°C) for a specified period (e.g., 2 hours).

  • Oxidative Degradation: Treat the this compound solution with an oxidizing agent (e.g., 3% H₂O₂) at room temperature for an extended period (e.g., 24 hours).

  • Thermal Degradation: Store the this compound solution at a high temperature (e.g., 105°C) for a defined duration (e.g., 48 hours).

  • Photolytic Degradation: Expose the this compound solution to controlled UV and visible light sources for a specified duration.

  • Sample Analysis: At predetermined time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for analysis by a stability-indicating method.

Stability-Indicating Analytical Methods

HPLC is the most widely used technique for the quantitative determination of this compound and its degradation products due to its high specificity, sensitivity, and accuracy.

Table 3: Example HPLC Method Parameters for this compound Stability Testing [4]

ParameterSpecification
Column C18 (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile Phase Isocratic mixture of methanol (B129727) and water (e.g., 25:75 v/v), with pH adjusted with phosphoric acid.
Flow Rate 1.0 mL/min
Detector UV detector
Wavelength 238 nm
Injection Volume 20 µL
Temperature Ambient

Spectrophotometric methods, particularly derivative spectrophotometry, can be employed for the determination of this compound in the presence of its degradation products. These methods are often simpler and faster than HPLC but may have lower specificity.

Table 4: Example Spectrophotometric Method Parameters for this compound Stability Testing

ParameterSpecification
Method First Derivative (D1) Spectrophotometry
Wavelength 231.2 nm (zero crossing of the degradate)
Solvent Methanol

TLC combined with densitometric scanning offers a viable alternative for the separation and quantification of this compound and its degradation products.

Table 5: Example TLC-Densitometry Method Parameters for this compound Stability Testing

ParameterSpecification
Stationary Phase Silica gel 60 F254 plates
Mobile Phase Chloroform:Methanol:Ammonium Hydroxide (e.g., 20:10:2 by volume)
Detection Wavelength 238 nm
Application Band-wise application of samples

Visualizations

This compound Degradation Pathway

G This compound This compound (3,5-diacetamido-2,4,6-triiodobenzoic acid) DegradationProduct 3,5-diamino-2,4,6-triiodobenzoic acid This compound->DegradationProduct  Hydrolysis (Acid or Base Catalyzed)

Caption: Hydrolytic degradation pathway of this compound.

General Experimental Workflow for Stability Study

G cluster_0 Stress Conditions cluster_1 Analysis Acid Acid Hydrolysis (e.g., 0.1N HCl, 80°C) StressedSamples Stressed Samples Acid->StressedSamples Base Base Hydrolysis (e.g., 0.1N NaOH, 80°C) Base->StressedSamples Oxidation Oxidation (e.g., 3% H2O2, RT) Oxidation->StressedSamples Thermal Thermal (e.g., 105°C) Thermal->StressedSamples Photo Photolytic (UV/Vis light) Photo->StressedSamples HPLC HPLC Analysis Data Quantitative Stability Data HPLC->Data Spectro Spectrophotometric Analysis Spectro->Data TLC TLC-Densitometry Analysis TLC->Data Sample This compound Solution Sample Sample->Acid Sample->Base Sample->Oxidation Sample->Thermal Sample->Photo StressedSamples->HPLC StressedSamples->Spectro StressedSamples->TLC

Caption: Workflow for a forced degradation stability study.

Conclusion

The stability of this compound solutions is primarily challenged by hydrolytic degradation under both acidic and basic conditions, leading to the formation of a 3,5-diamino derivative. The rate of this degradation is temperature-dependent and follows pseudo-first-order kinetics. While less quantitative data is available for thermal, oxidative, and photolytic degradation in pharmaceutical preparations, established forced degradation protocols coupled with robust, stability-indicating analytical methods such as HPLC, spectrophotometry, and TLC-densitometry are essential for a comprehensive stability assessment. This guide provides the foundational knowledge and experimental frameworks necessary for researchers and drug development professionals to ensure the quality, safety, and efficacy of this compound-based contrast media.

References

A Technical Guide to Diatrizoate Meglumine vs. Diatrizoate Sodium for Research Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Diatrizoate, a tri-iodinated benzoic acid derivative, is a widely utilized ionic, high-osmolar contrast agent in radiological imaging.[1] It is commonly formulated as a salt of either meglumine (B1676163) or sodium, or a mixture of both. While both salts provide radiopacity for imaging, their distinct physicochemical and biological properties can significantly influence their suitability for specific research applications. This in-depth technical guide provides a comprehensive comparison of this compound meglumine and this compound sodium, focusing on their core properties, biological effects, and the experimental methodologies used for their evaluation. This guide aims to equip researchers, scientists, and drug development professionals with the critical information needed to make informed decisions when selecting the appropriate this compound salt for their preclinical and clinical research endeavors.

Introduction

Diatrizoic acid is a first-generation ionic monomeric contrast medium.[2] Its salts, primarily this compound meglumine and this compound sodium, are extensively used in various diagnostic imaging procedures, including angiography, urography, and computed tomography (CT).[3][4] The fundamental principle behind their function lies in the high atomic weight of the iodine atoms, which effectively attenuates X-rays, thereby enhancing the contrast of anatomical structures.[5][6] The choice between the meglumine and sodium salts, or their combination, is often dictated by the specific requirements of the imaging procedure and the desired balance between radiopacity, viscosity, osmolality, and potential adverse effects. Understanding the nuanced differences between these two salts is paramount for optimizing experimental design and ensuring the accuracy and reproducibility of research findings.

Physicochemical Properties: A Comparative Analysis

The selection of a this compound salt for a research application is heavily influenced by its physicochemical properties. These properties not only affect the quality of the resulting image but also have implications for the biological response to the contrast agent. The following tables summarize the key quantitative data for this compound meglumine and this compound sodium.

PropertyThis compound MeglumineThis compound SodiumReference(s)
Molecular Formula C18H26I3N3O9C11H8I3N2NaO4[3][5]
Molecular Weight ( g/mol ) 809.13635.90[3][5]
Organically Bound Iodine (%) 47.1%59.9%[5]
Solubility in Water 89 g/100 mL at 20°C350 mg/mL (35 g/100mL) to 600 g/L (60 g/100mL) at 20°C[7][8][9][10]
pH of Solution 6.0 - 7.66.5 - 8.0 (for a 50% aqueous solution)[11][12]

Table 1: General Physicochemical Properties

PropertyThis compound MeglumineThis compound SodiumReference(s)
Viscosity Solutions are considerably more viscous than those of the sodium salt. A 60% increase in injection time through a 21-gauge needle compared to the sodium salt has been reported.Solutions are less viscous than those of the meglumine salt.[13]
Osmolality High-osmolarHigh-osmolar[1][2]

Table 2: Solution Properties

Note: Osmolality and viscosity are highly dependent on the concentration of the solution. Formulations often contain a mixture of both salts to optimize these properties. For example, a 76% solution containing 66% this compound meglumine and 10% this compound sodium has an osmolality of 2016 mOsm/kg and a viscosity of 9 cP at 37°C.[14]

Biological Effects and Signaling Pathways

The biological effects of this compound salts are largely attributed to their high osmolality and, to a lesser extent, direct chemotoxicity. These effects can trigger a cascade of cellular events, particularly in the kidneys and vascular endothelium.

Contrast-Induced Acute Kidney Injury (CI-AKI)

A primary concern with the use of high-osmolar contrast media is the risk of CI-AKI. The pathogenesis is multifactorial and involves:

  • Renal Medullary Hypoxia: The high osmolality of the contrast agents induces diuresis and increases blood viscosity, leading to reduced blood flow in the renal medulla and subsequent hypoxia.

  • Direct Tubular Cytotoxicity: this compound has been shown to be directly toxic to renal proximal tubule cells. This toxicity is dose-dependent and can lead to apoptosis and necrosis.

  • Oxidative Stress: The generation of reactive oxygen species (ROS) plays a crucial role in CI-AKI. This can lead to DNA damage, lipid peroxidation, and activation of pro-inflammatory pathways.

  • Inflammation: Contrast media can trigger an inflammatory response in the kidneys, characterized by the infiltration of immune cells and the release of pro-inflammatory cytokines.

Signaling Pathways in CI-AKI

Several signaling pathways are implicated in the cellular response to this compound-induced renal stress.

G Key Signaling Pathways in this compound-Induced Cellular Stress This compound This compound (Meglumine or Sodium) ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Induces Nrf2 Nrf2 ROS->Nrf2 Activates NFkB NF-κB Activation ROS->NFkB Activates Apoptosis Apoptosis (Caspase-3 activation) ROS->Apoptosis Induces HO1 Heme Oxygenase-1 (HO-1) (Antioxidant Response) Nrf2->HO1 Upregulates Inflammation Inflammation (e.g., IL-6 release) NFkB->Inflammation Promotes CellularInjury Cellular Injury (e.g., Renal Tubular Damage) Inflammation->CellularInjury Contributes to Apoptosis->CellularInjury Contributes to

Figure 1: Simplified signaling pathways in this compound-induced cellular injury.

  • Nrf2/HO-1 Pathway: The transcription factor Nrf2 is a master regulator of the antioxidant response. Under conditions of oxidative stress induced by this compound, Nrf2 translocates to the nucleus and upregulates the expression of antioxidant enzymes, such as heme oxygenase-1 (HO-1), as a protective mechanism.[15]

  • NF-κB Pathway: The activation of the transcription factor NF-κB is a key event in the inflammatory response. This compound-induced ROS can activate NF-κB, leading to the transcription of pro-inflammatory genes and the subsequent release of cytokines and chemokines.

  • Apoptosis Pathways: this compound can induce apoptosis in renal tubular cells through both intrinsic (mitochondrial) and extrinsic pathways, often involving the activation of caspases.

Endothelial and Blood-Brain Barrier Effects

The hyperosmolality of this compound solutions can cause transient dehydration of endothelial cells, leading to the opening of tight junctions and increased vascular permeability. This effect is also observed at the blood-brain barrier (BBB), where this compound can cause a temporary increase in permeability.

Experimental Protocols

The following section details generalized methodologies for key experiments cited in the evaluation of this compound salts.

In Vitro Cytotoxicity Assessment

This colorimetric assay measures the metabolic activity of cells as an indicator of their viability.

Protocol:

  • Cell Seeding: Seed cells (e.g., human renal proximal tubule epithelial cells) in a 96-well plate at a density of 1 x 10^4 cells/well and allow them to adhere overnight in a humidified incubator at 37°C and 5% CO2.

  • Preparation of this compound Solutions: Prepare serial dilutions of this compound meglumine and this compound sodium in serum-free cell culture medium to achieve the desired final concentrations.

  • Cell Treatment: Remove the culture medium from the wells and replace it with 100 µL of the prepared this compound solutions. Include a vehicle control (medium only) and a positive control for cytotoxicity (e.g., Triton X-100).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24 hours) at 37°C and 5% CO2.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[16][17]

  • Formazan (B1609692) Solubilization: Carefully remove the MTT solution and add 100 µL of a solubilization solution (e.g., DMSO or isopropanol) to each well to dissolve the formazan crystals.[18][19]

  • Absorbance Measurement: Shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution of the formazan.[16] Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control after subtracting the background absorbance.

G MTT Assay Experimental Workflow start Start seed Seed cells in 96-well plate start->seed incubate1 Incubate overnight seed->incubate1 treat Treat cells with This compound salts incubate1->treat incubate2 Incubate for exposure time treat->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate for 4 hours add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read analyze Analyze data read->analyze end End analyze->end

Figure 2: Workflow for the MTT assay.

This assay distinguishes between viable and non-viable cells based on membrane integrity.

Protocol:

  • Cell Culture and Treatment: Culture and treat cells with this compound meglumine and this compound sodium in a multi-well plate as described for the MTT assay.

  • Cell Detachment: After the incubation period, detach adherent cells using trypsin-EDTA. For suspension cells, gently resuspend the cell pellet.

  • Staining: Mix an aliquot of the cell suspension with an equal volume of 0.4% Trypan Blue solution.[20][21]

  • Incubation: Incubate the mixture for 3-5 minutes at room temperature.[21]

  • Cell Counting: Load a hemocytometer with the cell suspension and count the number of viable (unstained) and non-viable (blue) cells under a light microscope.

  • Calculation: Calculate the percentage of viable cells using the formula: % Viability = (Number of viable cells / Total number of cells) x 100.[20]

In Vivo Assessment of Nephrotoxicity in an Animal Model

Protocol (Generalized for a Rat Model):

  • Animal Model: Utilize male Sprague-Dawley or Wistar rats. To increase susceptibility to CI-AKI, a pre-existing renal impairment can be induced, for example, by a single intraperitoneal injection of indomethacin (B1671933) (a prostaglandin (B15479496) inhibitor) and Nω-nitro-L-arginine methyl ester (L-NAME, a nitric oxide synthase inhibitor) 30 minutes before contrast administration.[22] Dehydration by water deprivation for 24 hours prior to contrast injection is also a common practice.[23]

  • Contrast Media Administration: Administer this compound meglumine or this compound sodium intravenously via the tail vein at a clinically relevant dose. A control group should receive an equivalent volume of saline.

  • Sample Collection: Collect blood samples at baseline and at various time points post-injection (e.g., 24 and 48 hours) for the measurement of serum creatinine (B1669602) and blood urea (B33335) nitrogen (BUN).[24]

  • Urine Collection: House the animals in metabolic cages for urine collection to measure urinary biomarkers of kidney injury (e.g., N-acetyl-β-D-glucosaminidase, kidney injury molecule-1).

  • Histopathological Analysis: At the end of the experiment (e.g., 48 hours post-injection), euthanize the animals and harvest the kidneys. Fix the kidneys in 10% neutral buffered formalin, embed in paraffin, and section for staining with Hematoxylin and Eosin (H&E) and Periodic acid-Schiff (PAS) to assess for tubular necrosis, cast formation, and other signs of renal damage.

  • Molecular Analysis: Kidney tissue can also be snap-frozen in liquid nitrogen for subsequent analysis of gene and protein expression related to oxidative stress and inflammation (e.g., Nrf2, HO-1, NF-κB).

Assessment of Blood-Brain Barrier Permeability

Protocol (Generalized for a Rodent Model):

  • Animal Preparation: Anesthetize the animal and cannulate the femoral artery and vein for blood sampling and injection, respectively.

  • Contrast Media Administration: Inject a bolus of this compound meglumine or this compound sodium intravenously.

  • Tracer Injection: At a specified time after contrast administration, inject a BBB-impermeable tracer, such as Evans blue dye or radiolabeled sucrose.

  • Blood and Brain Tissue Collection: Collect blood samples at various time points to determine the plasma concentration of the tracer. At the end of the experiment, perfuse the animal with saline to remove intravascular tracer, and then collect the brain tissue.

  • Quantification of Tracer Extravasation: Homogenize the brain tissue and quantify the amount of tracer that has extravasated into the brain parenchyma using spectrophotometry (for Evans blue) or liquid scintillation counting (for radiolabeled tracers).

  • Permeability Calculation: Calculate the BBB permeability-surface area product (PS product) by relating the amount of tracer in the brain to the integral of the plasma tracer concentration over time.

Discussion and Conclusion

The choice between this compound meglumine and this compound sodium for research applications requires careful consideration of their distinct properties. This compound sodium offers the advantage of lower viscosity, which can be beneficial for rapid injections and for use with smaller gauge needles.[13] However, its higher osmolality per unit of iodine compared to the meglumine salt may lead to more pronounced osmotic effects. Conversely, this compound meglumine, while more viscous, may be preferred in situations where a lower osmotic load is desirable.

From a biological perspective, the hyperosmolality of both salts is a major driver of their adverse effects, including nephrotoxicity and endothelial damage. While direct comparative studies on their differential effects on specific signaling pathways are limited, it is plausible that the different cations could modulate cellular responses. For instance, the sodium load from this compound sodium could have distinct effects on ion transport and cellular homeostasis compared to the relatively inert meglumine cation.

References

chemical structure and properties of diatrizoic acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoic acid is a tri-iodinated benzoic acid derivative widely utilized as a radiocontrast agent in diagnostic imaging.[1] Its high atomic weight iodine atoms effectively absorb X-rays, enhancing the visibility of internal structures such as blood vessels, the gastrointestinal tract, and the urinary system. This technical guide provides an in-depth overview of the chemical structure, physicochemical properties, pharmacokinetics, and experimental protocols related to diatrizoic acid.

Chemical Structure and Identification

Diatrizoic acid, chemically known as 3,5-diacetamido-2,4,6-triiodobenzoic acid, is a white to off-white crystalline powder.[1][2] It can exist in both anhydrous and dihydrate forms.

Synonyms: Amidotrizoic Acid, Urografin Acid, Urotrast.[1]

IdentifierValue
IUPAC Name 3,5-diacetamido-2,4,6-triiodobenzoic acid[1]
CAS Number 117-96-4 (anhydrous)[3], 50978-11-5 (dihydrate)[4]
Molecular Formula C₁₁H₉I₃N₂O₄[1]
Molecular Weight 613.91 g/mol [1]
SMILES CC(=O)NC1=C(I)C(=C(C(=C1I)C(=O)O)I)NC(=O)C)I[1]
InChI InChI=1S/C11H9I3N2O4/c1-3(17)15-9-6(12)5(11(19)20)7(13)10(8(9)14)16-4(2)18/h1-2H3,(H,15,17)(H,16,18)(H,19,20)[1]

Physicochemical Properties

The physicochemical properties of diatrizoic acid are crucial for its formulation and behavior in biological systems.

PropertyValueReference
pKa 3.4 (Uncertain)[2][5]
0.92 (Predicted)[6]
Melting Point >300 °C[2][6]
Solubility
   WaterVery slightly soluble; 500 g/L (25 °C)[3][7]
   AlcoholVery slightly soluble[7]
   DimethylformamideSoluble[7]
   Alkali Hydroxide SolutionsSoluble[7]
LogP (Octanol-Water Partition Coefficient) 3.3 (at 20 °C)[3]

Pharmacokinetics and Pharmacodynamics

Mechanism of Action

The diagnostic efficacy of diatrizoic acid is based on the principle of X-ray attenuation. The three iodine atoms in its structure have a high atomic number, which allows them to absorb X-rays more effectively than the surrounding soft tissues. This differential absorption creates a contrast in the radiographic image, enabling clear visualization of the organs and vessels through which the contrast agent is distributed.

Mechanism_of_Action Diatrizoic_Acid Diatrizoic Acid (High Iodine Content) Absorption Differential X-Ray Absorption Diatrizoic_Acid->Absorption High Absorption X_Rays X-Rays X_Rays->Absorption Soft_Tissue Soft Tissue (Low X-Ray Absorption) Soft_Tissue->Absorption Low Absorption Radiographic_Image Radiographic Image Absorption->Radiographic_Image Creates Contrast

Caption: Mechanism of action of diatrizoic acid as a radiocontrast agent.

Pharmacokinetic Properties
ParameterValueReference
Absorption Sparingly absorbed from the intact gastrointestinal tract.
Distribution Rapidly distributed throughout the extracellular fluid following intravascular administration.
   Volume of Distribution (Vd)Approximately 0.2 L/kg (consistent with extracellular fluid volume).[8]
Metabolism Not metabolized.[5]
Excretion Primarily excreted unchanged in the urine via glomerular filtration.[5]
   Renal ClearanceApproximates glomerular filtration rate (GFR), typically 107-139 mL/min for males and 87-107 mL/min for females.[9]
Biological Half-life 30-60 minutes in patients with normal renal function.
Plasma Protein Binding < 10%[5]

Experimental Protocols

Synthesis of Diatrizoic Acid

The synthesis of diatrizoic acid is a multi-step process, typically starting from 3,5-diaminobenzoic acid.

Synthesis_Workflow cluster_0 Iodination cluster_1 Acetylation cluster_2 Purification Diaminobenzoic_Acid 3,5-Diaminobenzoic Acid Triiodinated_Intermediate 3,5-Diamino-2,4,6- triiodobenzoic Acid Diaminobenzoic_Acid->Triiodinated_Intermediate Reaction Iodinating_Agent Iodinating Agent (e.g., KICl2) Iodinating_Agent->Triiodinated_Intermediate Acetylation_Intermediate 3,5-Diamino-2,4,6- triiodobenzoic Acid Crude_Diatrizoic_Acid Crude Diatrizoic Acid Acetylation_Intermediate->Crude_Diatrizoic_Acid Reaction Acetylating_Agent Acetylating Agent (e.g., Acetic Anhydride) Acetylating_Agent->Crude_Diatrizoic_Acid Crude_Product Crude Diatrizoic Acid Recrystallization Recrystallization (e.g., Acetonitrile (B52724)/Water) Crude_Product->Recrystallization Pure_Diatrizoic_Acid Pure Diatrizoic Acid Recrystallization->Pure_Diatrizoic_Acid

Caption: General workflow for the synthesis of diatrizoic acid.

Detailed Protocol for Synthesis:

  • Iodination of 3,5-Diaminobenzoic Acid:

    • Dissolve 3,5-diaminobenzoic acid in dilute sulfuric acid and cool the solution in an ice bath.

    • Slowly add a solution of an iodinating agent (e.g., potassium iododichloride) with vigorous stirring, maintaining the temperature below 10°C.

    • Allow the reaction mixture to warm to room temperature and stir until the reaction is complete, monitoring by HPLC.

    • Isolate the crude 3,5-diamino-2,4,6-triiodobenzoic acid by filtration.

  • Acetylation of the Tri-iodinated Intermediate:

    • Suspend the crude 3,5-diamino-2,4,6-triiodobenzoic acid in acetic acid.

    • Add acetic anhydride (B1165640) and a catalytic amount of sulfuric acid.

    • Heat the mixture to 80-90°C for 2-3 hours with stirring, monitoring the reaction by HPLC.

    • Cool the mixture and pour it into ice water to precipitate the crude diatrizoic acid.

Purification by Recrystallization
  • Add the crude diatrizoic acid to a solvent mixture of acetonitrile and water.

  • Stir the mixture for 3-4 hours at a temperature of 35-45°C.[10]

  • Filter the mixture to collect the solid purified diatrizoic acid.[10]

  • Dry the product under a vacuum.[10]

Quantification in Biological Fluids by HPLC

A validated stability-indicating RP-UPLC method can be used for the quantification of diatrizoic acid in biological samples.[11][12]

HPLC_Workflow Sample_Prep Sample Preparation (Plasma/Urine) Extraction Liquid-Liquid or Solid-Phase Extraction Sample_Prep->Extraction HPLC_Analysis HPLC Analysis (C18 Column, Gradient Elution) Extraction->HPLC_Analysis UV_Detection UV Detection (at 238 nm) HPLC_Analysis->UV_Detection Quantification Quantification (vs. Standard Curve) UV_Detection->Quantification

Caption: Workflow for the quantification of diatrizoic acid by HPLC.

Typical HPLC Method Parameters: [11][12]

ParameterCondition
Column Acquity UPLC CSH C18 (100 x 2.1 mm, 1.7 µm)
Mobile Phase A 0.05% Formic Acid in Water
Mobile Phase B Acetonitrile
Elution Gradient
Flow Rate 0.5 mL/min
Column Temperature 40°C
Injection Volume 0.5 µL
Detection Wavelength 238 nm
Run Time 12 minutes

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, and pharmacokinetic profile of diatrizoic acid. The experimental protocols for its synthesis, purification, and quantification offer valuable methodologies for researchers and professionals in the field of drug development. A thorough understanding of these core aspects is essential for the safe and effective application of diatrizoic acid as a diagnostic agent.

References

An In-depth Technical Guide to the Preparation of Diatrizoate Solutions for Density Gradient Centrifugation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Density gradient centrifugation is a powerful and widely used technique for the separation of cells, subcellular organelles, and macromolecules based on their buoyant density. This method involves layering a sample onto a solution that has a density gradient, followed by centrifugation. The components of the sample then migrate through the gradient until they reach a point where their own density equals that of the surrounding medium, a point known as the isopycnic position.

Diatrizoate, a derivative of tri-iodobenzoic acid, is a common component of density gradient media. Its high density and water solubility make it an excellent choice for creating solutions with the precise densities required for effective separation. This compound is often used in combination with a polysaccharide, such as Ficoll® or polysucrose, to create a medium that is iso-osmotic, thus preventing cell shrinkage or swelling during the separation process.

This technical guide provides a comprehensive overview of the preparation of this compound solutions for density gradient centrifugation, including detailed protocols, quantitative data, and visualizations to aid in the successful implementation of this technique in a laboratory setting.

Principles of this compound-Based Density Gradient Media

The success of density gradient centrifugation relies on the careful preparation of the gradient medium. The key properties of a this compound-based medium are its density and osmolality.

  • Density: The density of the medium is the primary determinant of the separation. Different cell types have distinct densities, and by creating a gradient of densities in the centrifugation tube, a mixture of cells can be resolved into discrete bands. Sodium this compound is the main contributor to the high density of these solutions.

  • Osmolality: Maintaining an iso-osmotic environment is crucial for preserving the viability and morphology of cells. Hypertonic solutions can cause cells to lose water and shrink, altering their density, while hypotonic solutions can lead to cell swelling and lysis. Polysucrose or Ficoll® are large, inert molecules that contribute to the solution's viscosity and help to maintain the appropriate osmolality without significantly affecting the density.

Commercially available pre-mixed this compound solutions, such as Histopaque® and Ficoll-Paque™, are sterile-filtered solutions of polysucrose and sodium this compound adjusted to specific densities for particular applications, most commonly the separation of peripheral blood mononuclear cells (PBMCs). However, researchers may need to prepare their own solutions to customize the density for the separation of different cell types or to reduce costs.

Preparation of this compound Stock Solutions and Gradient Media

The preparation of this compound solutions requires careful measurement and mixing of components to achieve the desired density and osmolality. The following sections provide protocols for preparing a common this compound-Ficoll solution and for creating discontinuous gradients.

Materials and Reagents
  • Sodium this compound powder

  • Ficoll® 400 or Polysucrose 400

  • Distilled or deionized water

  • Appropriate buffer (e.g., Phosphate Buffered Saline - PBS)

  • Sterile filters (0.22 µm)

  • Volumetric flasks and graduated cylinders

  • Magnetic stirrer and stir bars

  • Refractometer or densitometer for quality control (optional but recommended)

Experimental Protocol: Preparation of a 1.077 g/mL this compound-Ficoll Solution

This protocol describes the preparation of a this compound-Ficoll solution with a density of approximately 1.077 g/mL, which is suitable for the isolation of lymphocytes and other mononuclear cells from peripheral blood. Several variations of this recipe have been reported in the literature.

Protocol Variation 1:

  • To 100 mL of distilled water, add 6.4 g of Ficoll® 400.

  • Stir the solution until the Ficoll® is completely dissolved. This may take some time, and gentle warming can aid in dissolution.

  • Once the Ficoll® is dissolved, add 9.9 g of sodium this compound.

  • Continue stirring until the sodium this compound is fully dissolved.

  • Filter the solution through a 0.22 µm sterile filter.

  • Store the solution at 4°C, protected from light.

Protocol Variation 2:

  • To 100 mL of distilled water, add 5.7 g of Ficoll® 400 and stir until dissolved.

  • Add 9.0 g of sodium this compound and stir until dissolved.

  • Sterile filter the solution and store at 4°C, protected from light.

Protocol Variation 3 (Based on a commercial formulation):

  • Prepare a solution containing 6.2 g of Ficoll® 400 and 9.4 g of sodium this compound in 100 mL of water.

  • Stir until all components are dissolved.

  • Sterile filter and store at 4°C, protected from light.

Quality Control: The density of the prepared solution should be verified using a densitometer or by accurately weighing a known volume. The osmolality can be measured using an osmometer and should ideally be in the range of 280-300 mOsm/kg.

Experimental Protocol: Creating a Discontinuous (Step) Gradient

Discontinuous gradients are formed by carefully layering solutions of decreasing density on top of one another. This creates sharp interfaces where cells can accumulate.

  • Layering the Gradient: a. Start with the highest density solution. Using a sterile pipette or a syringe with a long needle, carefully dispense the solution into the bottom of a centrifuge tube. b. Next, take the solution with the next highest density. Gently layer this solution on top of the first layer. To avoid mixing, place the tip of the pipette against the inner wall of the tube just above the surface of the lower layer and dispense the solution slowly. c. Repeat this process for each subsequent layer of decreasing density. d. The sample is then carefully layered on top of the completed gradient.

Data Presentation: Properties of this compound-Based Media

The following table summarizes the composition and physical properties of a commonly used this compound-based medium for lymphocyte separation.

ComponentConcentration (per 100 mL) - Variation 1Concentration (per 100 mL) - Variation 2Concentration (per 100 mL) - Variation 3Target Density (g/mL at 20°C)Target Osmolality (mOsm/kg)
Ficoll® 400/Polysucrose 4006.4 g5.7 g6.2 g1.077 - 1.080~290
Sodium this compound9.9 g9.0 g9.4 g
Waterto 100 mLto 100 mLto 100 mL

The next table provides the approximate buoyant densities of various blood cell types, which is critical for designing an effective density gradient separation.

Cell TypeApproximate Buoyant Density (g/mL)
Platelets1.030 - 1.065
Monocytes1.052 - 1.062
Lymphocytes1.065 - 1.075
Basophils1.070 - 1.080
Neutrophils1.080 - 1.092
Eosinophils1.085 - 1.100
Erythrocytes (Red Blood Cells)1.090 - 1.110

Visualizations: Workflows and Logical Relationships

The following diagrams, created using the DOT language, illustrate the key processes involved in the preparation and use of this compound solutions for density gradient centrifugation.

G cluster_prep Solution Preparation start Start: Weigh Reagents dissolve_ficoll Dissolve Ficoll/Polysucrose in Water start->dissolve_ficoll dissolve_this compound Add and Dissolve Sodium this compound dissolve_ficoll->dissolve_this compound sterile_filter Sterile Filter (0.22 µm) dissolve_this compound->sterile_filter store Store at 4°C, Protected from Light sterile_filter->store

Caption: Workflow for the preparation of a this compound-Ficoll stock solution.

G cluster_gradient Discontinuous Gradient Formation & Cell Separation prep_solutions Prepare Stock Solutions of Varying Densities layer_high Layer Highest Density Solution in Tube prep_solutions->layer_high layer_medium Carefully Layer Medium Density Solution layer_high->layer_medium layer_low Carefully Layer Lowest Density Solution layer_medium->layer_low layer_sample Layer Cell Sample on Top of Gradient layer_low->layer_sample centrifuge Centrifuge at Specified Speed and Time layer_sample->centrifuge harvest Harvest Separated Cell Layers centrifuge->harvest

Caption: Workflow for creating a discontinuous gradient and subsequent cell separation.

Conclusion

The preparation of this compound solutions for density gradient centrifugation is a fundamental technique in many areas of biological and medical research. By carefully controlling the composition of the gradient medium, researchers can achieve highly pure populations of specific cell types. This guide provides the foundational knowledge and protocols to successfully prepare and utilize this compound-based density gradients. For novel applications, some empirical optimization of the solution densities will likely be necessary to achieve the desired separation. Always refer to the appropriate safety data sheets for all chemical reagents and follow good laboratory practices.

Sterilization of Diatrizoate Solutions for Cell Culture: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of sterilization methods for diatrizoate solutions intended for use in cell culture applications. This compound, a high-density, iodinated benzoic acid derivative, is a cornerstone of cell separation techniques, particularly in the formation of density gradients for the isolation of specific cell populations. Ensuring the sterility of these solutions is paramount to prevent microbial contamination of sensitive cell cultures, which can compromise experimental results and the safety of cell-based therapies.

This document delves into the three primary sterilization methodologies: steam sterilization (autoclaving), sterile filtration, and gamma irradiation. Each method is evaluated based on its efficacy, impact on the physicochemical stability of this compound solutions, and practical considerations for implementation in a research or drug development setting.

Comparative Analysis of Sterilization Methods

The selection of an appropriate sterilization method is a critical decision that must balance the need for sterility with the preservation of the this compound solution's integrity. The following tables summarize the key quantitative and qualitative aspects of each method to facilitate an informed choice.

Table 1: Quantitative Impact of Sterilization on this compound Solutions

ParameterSteam Sterilization (Autoclaving)Sterile FiltrationGamma Irradiation
Typical Operating Conditions 121°C, 15-30 min, 15 psi0.22 µm or 0.1 µm pore size filter25 kGy (typical sterilization dose)
Reported Degradation Variable; dependent on formulation, pH, and counter-ion. Aniline hydrolysis can occur.[1]Negligible degradation of this compound.Significant; up to 91.9% degradation at 1 kGy.[2]
Physical Stability Risk of particle aggregation, especially for nanocrystalline suspensions above 110°C.[3]No significant impact on physical stability.Potential for radiolysis and formation of byproducts.[2]
Sterility Assurance Level (SAL) Typically ≥ 10⁻⁶Typically ≥ 10⁻⁶ (with proper validation)Typically ≥ 10⁻⁶

Table 2: Qualitative Comparison of Sterilization Methods

FeatureSteam Sterilization (Autoclaving)Sterile FiltrationGamma Irradiation
Advantages - High SAL- Inexpensive- Well-established method- Minimal impact on solution stability- Removes particulate matter- Suitable for heat-sensitive solutions- High SAL- Terminal sterilization in final packaging
Disadvantages - Potential for chemical and physical degradation of this compound- pH of the solution can be altered[4][5]- Potential for filter clogging with viscous solutions- Risk of extractables and leachables from the filter membrane[6][7]- Significant degradation of this compound- Not suitable for this compound solutions
Suitability for this compound Conditional; requires careful formulation and validation.Highly Recommended Not Recommended
Key Considerations - Formulation (use of stabilizers, "cloud point boosters")- pH control- Choice of counter-ion (meglumine vs. sodium)[1]- Filter material compatibility- Validation of bacterial retention- Assessment of extractables and leachables- Dose-dependent degradation of the active ingredient.

Experimental Protocols

Detailed and validated protocols are essential for ensuring the consistent and effective sterilization of this compound solutions. The following sections provide methodologies for the recommended and conditionally recommended sterilization techniques.

Sterile Filtration: The Recommended Method

Sterile filtration is the most suitable method for sterilizing this compound solutions for cell culture due to its minimal impact on the chemical and physical properties of the solution.

Objective: To sterilize a this compound solution by passing it through a 0.22 µm or 0.1 µm pore size filter to remove all bacteria and mycoplasma.

Materials:

  • This compound solution (meglumine, sodium, or a mixture)

  • Sterile syringe filter or vacuum filtration unit with a 0.22 µm or 0.1 µm pore size membrane (e.g., Polyethersulfone (PES) or Polyvinylidene fluoride (B91410) (PVDF))

  • Sterile collection vessel (e.g., bottle, tube)

  • Laminar flow hood or biological safety cabinet

  • Syringe (if using a syringe filter)

  • Vacuum pump (if using a vacuum filtration unit)

Protocol:

  • Preparation: Perform all operations in a certified laminar flow hood or biological safety cabinet to maintain aseptic conditions.

  • Filter Selection: Choose a sterile, individually packaged filter unit. PES and PVDF membranes are generally recommended for their low protein binding and broad chemical compatibility. The choice of pore size depends on the application; 0.22 µm is standard for removing bacteria, while 0.1 µm is recommended if mycoplasma contamination is a concern.

  • Filter Integrity: Before use, visually inspect the filter for any damage to the packaging or the filter itself.

  • Filtration Process (Syringe Filter): a. Aseptically open the syringe and filter packaging. b. Draw the this compound solution into the syringe. c. Securely attach the sterile filter to the syringe tip using a Luer-lock connection. d. Aseptically direct the filter outlet into the sterile collection vessel. e. Apply gentle, steady pressure to the syringe plunger to pass the solution through the filter. Avoid excessive pressure, which could rupture the membrane.

  • Filtration Process (Vacuum Filtration): a. Aseptically assemble the vacuum filtration unit, ensuring the filter membrane is correctly seated. b. Pour the this compound solution into the upper reservoir of the filtration unit. c. Connect the unit to a vacuum source and apply a vacuum to draw the solution through the filter into the sterile collection reservoir.

  • Post-Filtration: a. Once filtration is complete, aseptically seal the sterile collection vessel. b. Label the vessel with the contents, concentration, and date of sterilization. c. Store the sterilized solution at the recommended temperature, protected from light.[8]

  • Validation (Bacterial Challenge Test): For critical applications, a bacterial challenge test should be performed to validate the filter's retention capabilities under specific process conditions. This typically involves challenging the filter with a high concentration (≥10⁷ CFU/cm²) of a standard test organism, such as Brevundimonas diminuta (ATCC 19146), and confirming that the filtrate is sterile.

Steam Sterilization (Autoclaving): A Conditional Method

Autoclaving is a common and effective sterilization method, but its use for this compound solutions is conditional due to the potential for degradation. This method should only be considered if sterile filtration is not feasible and after thorough validation to ensure the stability and integrity of the specific this compound formulation.

Objective: To sterilize a this compound solution using pressurized steam at 121°C.

Materials:

  • This compound solution in an autoclave-safe container (e.g., borosilicate glass bottle)

  • Autoclave

  • Autoclave indicator tape

  • Sterile, loosened cap for the container

Protocol:

  • Preparation: a. Prepare the this compound solution. Consider the use of stabilizing agents or "cloud point boosters" if working with nanocrystalline suspensions to prevent aggregation.[3] b. Adjust the pH of the solution as needed, as pH can influence stability at high temperatures.[1] Note that the pH of the solution may change after autoclaving.[4][5] c. Fill the autoclave-safe container with the this compound solution, leaving adequate headspace (approximately 20-25% of the container volume) to allow for expansion. d. Loosely fit the cap on the container to allow for pressure equalization. Do not tighten the cap. e. Apply autoclave indicator tape to the container.

  • Autoclaving Cycle: a. Place the container in the autoclave. b. Select a liquid cycle program. A typical cycle is 121°C for 15-30 minutes at 15 psi. The duration may need to be optimized based on the volume of the solution. c. Start the autoclave cycle.

  • Post-Autoclaving: a. After the cycle is complete, allow the autoclave to cool and depressurize completely before opening the door. b. Carefully remove the container, as the contents will be hot. c. Allow the solution to cool to room temperature before tightening the cap. d. Verify that the autoclave indicator tape has changed color, indicating that the sterilization temperature was reached. e. Store the sterilized solution at the recommended temperature, protected from light.

  • Validation: a. Chemical Analysis: Use a stability-indicating method, such as High-Performance Liquid Chromatography (HPLC), to quantify the concentration of this compound and detect the presence of any degradation products (e.g., 3,5-diamino derivative) after autoclaving.[9] b. Physical Analysis: Visually inspect the solution for any precipitation or color change. For suspensions, measure particle size to assess for aggregation.[3] c. Functional Testing: For critical applications, test the performance of the autoclaved this compound solution in a cell separation assay to ensure it functions as expected.

Gamma Irradiation: Not a Recommended Method

Gamma irradiation is a terminal sterilization method that is highly effective at killing microorganisms. However, it is not recommended for this compound solutions due to the significant degradation of the active compound.

Discussion of Unsuitability:

  • Studies have shown that gamma irradiation leads to the radiolysis of this compound, with degradation rates being dose-dependent.[2]

  • A standard sterilization dose of 25 kGy, commonly used for medical devices, would be expected to cause extensive degradation of the this compound molecule, rendering the solution ineffective for its intended purpose.

  • The degradation products formed during irradiation could also be toxic to cells in culture.

Visualization of Workflows

The following diagrams, generated using the DOT language, illustrate the logical workflows for each sterilization method.

Sterile Filtration Workflow

sterile_filtration_workflow start Start: Prepare this compound Solution aseptic_env Work in Laminar Flow Hood start->aseptic_env filter_selection Select Sterile Filter (0.22µm or 0.1µm PES/PVDF) aseptic_env->filter_selection filtration Perform Filtration (Syringe or Vacuum) filter_selection->filtration collection Collect Filtrate in Sterile Vessel filtration->collection validation Validation: - Bacterial Challenge Test - Integrity Test - Extractables/Leachables filtration->validation labeling Label and Store Sterilized Solution collection->labeling end End: Sterile this compound Solution labeling->end

Caption: Workflow for Sterile Filtration of this compound Solution.

Steam Sterilization (Autoclaving) Workflow

steam_sterilization_workflow start Start: Prepare this compound Solution (with stabilizers if needed) preparation Dispense into Autoclave-Safe Container (Loosen Cap) start->preparation autoclave Autoclave at 121°C for 15-30 min (Liquid Cycle) preparation->autoclave cooling Cool and Depressurize autoclave->cooling post_processing Tighten Cap, Label, and Store cooling->post_processing validation Validation: - Chemical Analysis (HPLC) - Physical Inspection - Functional Assay post_processing->validation decision Solution Stable and Sterile? validation->decision end_success End: Sterile this compound Solution decision->end_success Yes end_fail End: Discard Solution decision->end_fail No

Caption: Workflow for Steam Sterilization of this compound Solution with Validation.

Gamma Irradiation Unsuitability Logic

gamma_irradiation_logic start Consider Gamma Irradiation for This compound Solution Sterilization irradiation Apply Gamma Radiation (e.g., 25 kGy) start->irradiation degradation Significant Radiolysis and Degradation of this compound irradiation->degradation byproducts Formation of Potentially Toxic Byproducts degradation->byproducts outcome Loss of Functionality and Potential Cytotoxicity byproducts->outcome conclusion Conclusion: Method is Unsuitable outcome->conclusion

Caption: Logical Flow Demonstrating the Unsuitability of Gamma Irradiation.

Conclusion

The sterilization of this compound solutions for cell culture applications requires careful consideration to ensure both sterility and the preservation of the solution's chemical and physical integrity.

  • Sterile filtration emerges as the most reliable and recommended method, as it effectively removes microbial contaminants without subjecting the this compound to the stresses of heat or radiation.

  • Steam sterilization (autoclaving) may be a viable option but necessitates a thorough, formulation-specific validation process to mitigate the risks of degradation and aggregation.

  • Gamma irradiation is not a suitable method for sterilizing this compound solutions due to the extensive degradation of the active compound.

For researchers, scientists, and drug development professionals, the adoption of a robust and well-validated sterilization protocol is a critical step in ensuring the reliability of experimental data and the safety of cell-based products.

References

Navigating the Stability of Diatrizoate Gradient Solutions: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the long-term storage and stability of diatrizoate gradient solutions, critical for their application in cell separation, purification, and other research contexts. This compound, as a component of density gradient media, requires careful handling and storage to ensure its performance and the integrity of experimental results. This document outlines the key factors influencing its stability, presents available quantitative data, details relevant experimental protocols, and visualizes degradation pathways and analytical workflows.

Introduction to this compound and its Application in Gradient Solutions

This compound, an iodinated benzoic acid derivative, is a widely used X-ray contrast agent. In the realm of biomedical research, its high density and water solubility make it an essential component of density gradient media for the separation of cells and organelles. Commercially available media, such as Histopaque® and Ficoll-Paque®, are sterile-filtered solutions of polysucrose and sodium this compound, precisely adjusted to specific densities for various cell separation applications.[1][2][3] Researchers may also prepare custom this compound-based gradients for specific experimental needs. The stability of these solutions is paramount, as degradation can alter the density and osmolarity of the gradient, potentially impacting the accuracy and reproducibility of cell separation procedures.

Factors Influencing the Stability of this compound Solutions

The long-term stability of this compound solutions is primarily influenced by three main factors: temperature, light exposure, and pH. Understanding these factors is crucial for establishing appropriate storage conditions and ensuring the reliability of the solutions over time.

Temperature: Storage temperature is a critical determinant of this compound solution stability. Generally, refrigeration at 2-8°C is recommended for long-term storage to minimize the rate of chemical degradation and prevent microbial growth.[2] While freezing can be a viable option for some solutions, it is important to note that crystallization can occur at lower temperatures, which may require agitation to redissolve upon thawing.

Light Exposure: this compound is known to be sensitive to light. Exposure to light, particularly ultraviolet (UV) radiation, can induce photodegradation, leading to the formation of various degradation products. Therefore, it is imperative to protect this compound solutions from light by storing them in amber or opaque containers.

pH: The pH of the solution can significantly impact the rate and pathway of this compound degradation. Both acidic and alkaline conditions can lead to the hydrolysis of the amide linkages, resulting in the formation of degradation products. The primary degradation product under these conditions is the highly cytotoxic 3,5-diamino-2,4,6-triiodobenzoic acid.

Quantitative Stability Data

Product/SolutionStorage ConditionDurationStability OutcomeReference
Histopaque®-10772–8 °C, protected from light3 yearsStable within specifications. Deterioration indicated by yellowing or particulate matter.[2]
Gastrografin® (this compound meglumine (B1676163) and this compound sodium solution)25°C, 60% relative humidity30 daysRemained stable with no physical change.
Gastrografin®25°C, 60% relative humidity, exposed to 1.2 million lux hours of light7 daysRemained stable.
Gastrografin®4°C30 daysCrystallization occurred but was reversible with agitation and had no discernible effect on drug stability.

Forced Degradation Studies:

Forced degradation studies are conducted under more severe conditions than accelerated stability studies to identify potential degradation products and pathways.

Stress ConditionThis compound DegradationKey Degradation Product(s)
Acidic Hydrolysis (e.g., 0.1 N HCl at 80°C)Significant degradation3,5-diamino-2,4,6-triiodobenzoic acid
Alkaline Hydrolysis (e.g., 0.1 N NaOH at 80°C)Significant degradation3,5-diamino-2,4,6-triiodobenzoic acid
Oxidation (e.g., 3% H₂O₂ at room temperature)Moderate degradationOxidative degradation products
Thermal (e.g., 105°C)Moderate degradationThermally induced degradation products
Photolytic (e.g., UV light exposure)Significant degradationPhotodegradation products

Degradation Pathways

The degradation of this compound primarily occurs through hydrolysis of its two amide bonds, particularly under acidic or alkaline conditions. This leads to the formation of 3,5-diamino-2,4,6-triiodobenzoic acid, a compound that is not only a marker of degradation but is also reported to be cytotoxic. Photodegradation can lead to more complex degradation pathways, including deiodination.

This compound This compound (3,5-bis(acetylamino)-2,4,6-triiodobenzoic acid) DegradationProduct 3,5-diamino-2,4,6-triiodobenzoic acid (Cytotoxic Degradant) This compound->DegradationProduct Acidic/Alkaline Hydrolysis OtherDegradants Other Degradation Products (e.g., deiodinated species) This compound->OtherDegradants Photodegradation (UV Light) cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Sample This compound Gradient Solution Dilution Dilute with Mobile Phase Sample->Dilution Filtration Filter (0.45 µm) Dilution->Filtration Injection Inject into HPLC Filtration->Injection Separation Separation on C18 Column Injection->Separation Detection UV Detection (238 nm) Separation->Detection Chromatogram Obtain Chromatogram Detection->Chromatogram Quantification Quantify this compound & Degradation Products Chromatogram->Quantification

References

The Unseen Force: A Technical Guide to Diatrizoate Viscosity and its Centrifugal Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the intricate world of cellular research and drug development, the separation of specific cell populations is a foundational step. Density gradient centrifugation stands as a cornerstone technique for this purpose, and diatrizoate-based media are frequently the unsung heroes of this process. This technical guide delves into the critical, yet often overlooked, role of this compound viscosity and its profound impact on the efficiency and outcome of centrifugation protocols. Understanding these principles is paramount for optimizing cell separation, ensuring high purity and viability of target cells, and ultimately, the success of downstream applications.

The Heart of the Gradient: Physicochemical Properties of this compound Solutions

This compound, an iodinated benzoic acid derivative, is a key component in many density gradient media due to its ability to form solutions of high density and relatively low viscosity. These properties are crucial for creating the necessary gradient to separate cells based on their buoyant density. The most common formulation for cell separation is a combination of polysucrose (such as Ficoll™) and sodium this compound.

While extensive public data on the viscosity of this compound solutions across a wide range of concentrations and temperatures is limited, we can summarize the known properties of a widely used commercial this compound-based medium, Ficoll-Paque™ PLUS.

PropertyValueNotes
Density 1.077 ± 0.001 g/mLOptimized for the separation of mononuclear cells from human peripheral blood.[1][2]
Composition 5.7 g Ficoll™ 400 and 9 g sodium this compound per 100 mL of aqueous solution.[1]Ficoll™ 400 is a high molecular weight sucrose (B13894) polymer.
Viscosity Qualitatively described as "low".[1][3]Specific quantitative data is not readily available in public literature. However, solutions of sodium this compound are noted to be considerably less viscous than those prepared from this compound meglumine.
Osmolality HighThis compound is a high-osmolality contrast agent. This property can influence cell size and morphology during centrifugation.

General Principles of Viscosity and Density in this compound Solutions:

Based on general principles of physical chemistry, the viscosity and density of aqueous this compound solutions are expected to follow these trends:

  • Concentration: An increase in the concentration of this compound and/or polysucrose will lead to a corresponding increase in both the viscosity and density of the solution.

  • Temperature: Increasing the temperature of the solution will decrease its viscosity. Conversely, lowering the temperature will increase viscosity.[4] Most cell separation protocols are performed at room temperature (18-20°C) to maintain cell viability and achieve optimal separation.[3]

The Centrifugal Dance: How Viscosity Shapes Cell Separation

During density gradient centrifugation, cells migrate through the medium until they reach a point where their own density equals that of the surrounding medium (isopycnic point). The rate at which cells sediment is governed by the Stokes' equation, which highlights the importance of the medium's viscosity.

A higher viscosity of the this compound gradient will increase the frictional drag on the cells, thereby slowing their sedimentation rate.[5][6] This can have several consequences:

  • Longer Centrifugation Times: To achieve the desired separation, longer centrifugation times may be necessary in more viscous media.

  • Improved Resolution for Certain Separations: For cells with very similar densities, a slightly higher viscosity can sometimes improve the resolution of the separation by allowing for finer discrimination between cell populations.

  • Potential for Cell Stress: Increased centrifugation times and the physical stress of moving through a more viscous medium can potentially impact cell viability and function.

Therefore, the viscosity of the this compound medium must be carefully balanced to ensure efficient separation without compromising the integrity of the target cells.

Experimental Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) using a this compound-Based Gradient

This protocol outlines a standard method for the isolation of PBMCs from whole human blood using a this compound-based density gradient medium like Ficoll-Paque™.

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • This compound-based density gradient medium (e.g., Ficoll-Paque™ PLUS, density 1.077 g/mL)

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Methodology:

  • Preparation of Blood Sample:

    • Bring the anticoagulated whole blood and the density gradient medium to room temperature (18-20°C).

    • In a sterile conical tube, dilute the whole blood 1:1 with sterile PBS. For example, mix 10 mL of blood with 10 mL of PBS.

  • Layering the Gradient:

    • Carefully add the desired volume of the this compound-based density gradient medium to a new sterile conical tube. For a 50 mL tube, typically 15 mL of the medium is used.

    • Gently overlay the diluted blood sample onto the density gradient medium. This is a critical step; hold the tube at an angle and slowly dispense the blood down the side of the tube to avoid mixing the two layers. A sharp interface between the blood and the gradient medium should be visible.

  • Centrifugation:

    • Place the tube in a swinging-bucket rotor. Ensure the centrifuge is properly balanced.

    • Centrifuge at 400 x g for 30-40 minutes at room temperature (18-20°C) with the brake turned off. Using a swinging-bucket rotor without the brake allows the layers to form without disruption during deceleration.

  • Harvesting the PBMC Layer:

    • After centrifugation, four distinct layers will be visible from top to bottom:

      • Plasma

      • A "buffy coat" layer of PBMCs at the plasma-gradient medium interface

      • The clear density gradient medium

      • A pellet of red blood cells and granulocytes at the bottom of the tube.

    • Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

    • Using a sterile pipette, carefully collect the buffy coat layer containing the PBMCs and transfer it to a new sterile conical tube.

  • Washing the Cells:

    • Add at least 3 volumes of sterile PBS to the collected PBMCs (e.g., if you collected 2 mL of the PBMC layer, add at least 6 mL of PBS).

    • Centrifuge at 100-250 x g for 10 minutes at room temperature. This step is designed to pellet the PBMCs while leaving platelets, which are less dense, in the supernatant.

    • Carefully discard the supernatant.

    • Resuspend the cell pellet in fresh PBS and repeat the wash step.

    • After the final wash, resuspend the PBMC pellet in the desired medium for downstream applications.

Visualizing the Process and Principles

To better understand the workflows and relationships described, the following diagrams have been generated using Graphviz.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_gradient Gradient Formation cluster_centrifugation Centrifugation cluster_harvest Cell Harvesting & Washing Blood Anticoagulated Whole Blood Dilution Dilute 1:1 with PBS Blood->Dilution Layering Layer Diluted Blood onto Gradient Dilution->Layering Gradient This compound Medium (1.077 g/mL) Gradient->Layering Centrifuge Centrifuge at 400 x g for 30-40 min (Brake Off) Layering->Centrifuge Harvest Collect PBMC Layer Centrifuge->Harvest Wash1 Wash with PBS (1st) Harvest->Wash1 Wash2 Wash with PBS (2nd) Wash1->Wash2 Final Resuspend in Desired Medium Wash2->Final CentrifugationPrinciple cluster_tube Post-Centrifugation Layers cluster_forces Governing Principles Plasma Plasma (Lowest Density) PBMC PBMCs (at interface) Gradient This compound Gradient (1.077 g/mL) Separation Cell Separation PBMC->Separation RBC_Gran Red Blood Cells & Granulocytes (Highest Density) BuoyantForce Buoyant Density of Cells BuoyantForce->Separation CentrifugalForce Centrifugal Force CentrifugalForce->Separation ViscousDrag Viscosity of Medium ViscousDrag->Separation influences rate

References

Endotoxin Testing in Commercial Diatrizoate Media: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Diatrizoate media, widely used as iodinated contrast agents in diagnostic imaging, are parenteral products that necessitate stringent control over endotoxin (B1171834) contamination to ensure patient safety. Bacterial endotoxins, primarily lipopolysaccharides (LPS) from the outer membrane of Gram-negative bacteria, can elicit severe pyrogenic responses if introduced into the bloodstream. This technical guide provides a comprehensive overview of the core principles, experimental protocols, and data interpretation for endotoxin testing in commercial this compound media.

Regulatory Framework and Endotoxin Limits

Parenteral drugs and medical devices, including contrast media, are subject to strict regulatory limits for bacterial endotoxins. The United States Pharmacopeia (USP) General Chapter <85> and the European Pharmacopoeia (Ph. Eur.) Chapter 2.6.14 provide harmonized methodologies for the Bacterial Endotoxins Test (BET). For medical devices that have direct or indirect contact with the cardiovascular and lymphatic systems, such as intravenously administered contrast agents, the US Food and Drug Administration (FDA) has set a maximum permissible endotoxin level of 0.5 EU/mL.[1]

Endotoxin Testing Methodologies

Several methods are available for the detection and quantification of endotoxins. The most established are the Limulus Amebocyte Lysate (LAL) assays, with the recombinant Factor C (rFC) assay emerging as a sustainable alternative.

Limulus Amebocyte Lysate (LAL) Assays

LAL assays utilize a lysate derived from the blood cells (amebocytes) of the horseshoe crab, which contains a cascade of enzymes that are activated by endotoxins.[2]

  • Gel-Clot Method: This is a qualitative or semi-quantitative assay based on the endotoxin-induced formation of a gel clot.[2] While simple and cost-effective, it is less sensitive than other methods and may be prone to interference from the viscosity of some this compound formulations.

  • Turbidimetric Method: This quantitative kinetic assay measures the increase in turbidity as the LAL reagent coagulates in the presence of endotoxin. It offers a quantitative result, indicating the level of endotoxin in the sample.[1]

  • Chromogenic Method: This quantitative kinetic or endpoint assay uses a synthetic chromogenic substrate that is cleaved by the activated LAL enzyme cascade, producing a colored product. The intensity of the color is directly proportional to the amount of endotoxin present.[3] The chromogenic method is known for its high sensitivity and is often preferred for testing products that may interfere with the turbidimetric assay.[4]

Recombinant Factor C (rFC) Assay

The rFC assay is a quantitative fluorescent method that uses a recombinant form of Factor C, the initial enzyme in the LAL cascade.[4] Endotoxin binding activates the rFC, which then cleaves a fluorogenic substrate, producing a fluorescent signal. This method is highly specific to endotoxins and is not susceptible to false positives from (1→3)-β-D-glucans, which can be a concern with LAL assays.[5]

Experimental Protocols

Accurate endotoxin testing of this compound media requires meticulous adherence to validated protocols, with particular attention to sample preparation and the mitigation of potential interference.

General Preparatory Testing

Before routine testing, it is crucial to validate the suitability of the chosen method for the specific this compound product. This involves:

  • Confirmation of Lysate Sensitivity: The labeled sensitivity of the LAL reagent or the standard curve of the rFC assay must be confirmed using a Control Standard Endotoxin (CSE).

  • Test for Interfering Factors (Inhibition/Enhancement): This is a critical step for contrast media. This compound solutions, due to their ionic nature and viscosity, can potentially interfere with the enzymatic reactions of the endotoxin assay.[6]

    • Procedure: A Positive Product Control (PPC) is prepared by spiking a known amount of endotoxin into the this compound sample at the chosen dilution.

    • Acceptance Criteria: The recovery of the spiked endotoxin must be within 50% to 200% of the known concentration.[7]

Sample Preparation and Dilution

Due to the potential for interference, this compound media often require dilution prior to testing. The maximum valid dilution (MVD) is the highest dilution at which the endotoxin limit can still be detected and must be calculated.

MVD Calculation:

Where:

  • Endotoxin Limit: The official limit for the product (e.g., 0.5 EU/mL for contrast media).

  • Concentration of Product: The concentration of the this compound solution.

  • λ (Lambda): The sensitivity of the assay (the lowest concentration on the standard curve for kinetic methods).

Protocol for Inhibition/Enhancement Screening:

  • Calculate the MVD for the this compound product.

  • Prepare a series of dilutions of the this compound sample in LAL Reagent Water (LRW), up to the MVD.

  • For each dilution, prepare a sample spiked with a known concentration of endotoxin (PPC). A common spike concentration is the midpoint of the standard curve.

  • Run the undiluted samples and the PPCs in the chosen assay (e.g., kinetic chromogenic LAL).

  • Calculate the percentage of spike recovery for each dilution.

  • Select the optimal dilution that provides a spike recovery within the 50-200% range and is not greater than the MVD. This dilution will be used for routine testing.

Kinetic Chromogenic LAL Assay Protocol for this compound Media

This protocol provides a general framework. Specific parameters should be based on the manufacturer's instructions for the LAL reagent and software used.

  • Reagent and Standard Preparation:

    • Reconstitute the LAL reagent and Control Standard Endotoxin (CSE) with LAL Reagent Water (LRW) as per the manufacturer's instructions.

    • Prepare a series of endotoxin standards by serially diluting the CSE to create a standard curve (e.g., 5.0, 0.5, 0.05, and 0.005 EU/mL).

  • Sample Preparation:

    • Dilute the this compound media sample to the predetermined non-interfering dilution using LRW.

    • Prepare a Positive Product Control (PPC) by spiking the diluted this compound sample with a known concentration of CSE.

  • Assay Procedure:

    • Add 100 µL of each standard, diluted sample, PPC, and a negative control (LRW) to the wells of a 96-well microplate.

    • Pre-incubate the plate at 37°C ± 1°C for a specified time (e.g., 10 minutes).

    • Add 100 µL of the reconstituted LAL reagent to each well.

    • Immediately place the plate in a microplate reader set to 37°C ± 1°C and initiate the kinetic reading at the appropriate wavelength (typically 405-410 nm).

    • The software will monitor the change in absorbance over time and calculate the endotoxin concentration based on the standard curve.

Data Presentation and Interpretation

Quantitative data from endotoxin testing should be systematically organized for clarity and comparison.

Table 1: Example of Inhibition/Enhancement Screening for a this compound Product

DilutionSpike Concentration (EU/mL)Measured Endotoxin in Spiked Sample (EU/mL)Measured Endotoxin in Unspiked Sample (EU/mL)Spike Recovery (%)Pass/Fail (50-200%)
1:100.50.35<0.00570Pass
1:500.50.48<0.00596Pass
1:1000.50.52<0.005104Pass
1:2000.50.55<0.005110Pass

Table 2: Routine Endotoxin Testing Results for Commercial this compound Batches

Batch NumberDilution FactorMeasured Endotoxin (EU/mL)Final Endotoxin Concentration (EU/mL)Result (Pass/Fail)
DZ-0011:1000.0080.8Fail
DZ-0021:100<0.005<0.5Pass
DZ-0031:100<0.005<0.5Pass

Visualizing Workflows and Pathways

Graphviz diagrams can be used to illustrate the complex biological cascades and experimental procedures involved in endotoxin testing.

LAL_Pathway Endotoxin Endotoxin FactorC Factor C Endotoxin->FactorC activates FactorC_act Activated Factor C FactorC->FactorC_act FactorB Factor B FactorC_act->FactorB activates FactorB_act Activated Factor B FactorB->FactorB_act Proclotting Proclotting Enzyme FactorB_act->Proclotting activates Clotting Clotting Enzyme Proclotting->Clotting Coagulogen Coagulogen Clotting->Coagulogen cleaves Coagulin Coagulin (Gel Clot) Coagulogen->Coagulin

Caption: The Limulus Amebocyte Lysate (LAL) enzymatic cascade initiated by endotoxin.

rFC_Pathway Endotoxin Endotoxin rFC Recombinant Factor C Endotoxin->rFC binds & activates rFC_act Activated rFC rFC->rFC_act FluorogenicSubstrate Fluorogenic Substrate rFC_act->FluorogenicSubstrate cleaves Fluorescence Fluorescence FluorogenicSubstrate->Fluorescence

Caption: The single-step enzymatic reaction of the recombinant Factor C (rFC) assay.

Experimental_Workflow cluster_prep Preparation cluster_validation Method Suitability cluster_routine Routine Testing Calc_MVD Calculate MVD Prep_Dilutions Prepare Sample Dilutions Calc_MVD->Prep_Dilutions Spike_Samples Spike Diluted Samples (PPC) Prep_Dilutions->Spike_Samples Prep_Standards Prepare Endotoxin Standards Run_Assay_Validation Run Assay (Samples & PPCs) Prep_Standards->Run_Assay_Validation Spike_Samples->Run_Assay_Validation Analyze_Recovery Analyze Spike Recovery (50-200%) Run_Assay_Validation->Analyze_Recovery Select_Dilution Select Non-Interfering Dilution Analyze_Recovery->Select_Dilution Test_Sample Test Sample at Validated Dilution Select_Dilution->Test_Sample Test_PPC Test PPC at Validated Dilution Select_Dilution->Test_PPC Calculate_Result Calculate Endotoxin Concentration Test_Sample->Calculate_Result Test_PPC->Calculate_Result Compare_Limit Compare to Endotoxin Limit Calculate_Result->Compare_Limit

Caption: Workflow for endotoxin testing of this compound, from validation to routine analysis.

Conclusion

Robust endotoxin testing is a critical component of quality control for commercial this compound media. A thorough understanding of the available testing methodologies, coupled with rigorous validation to address potential product-specific interference, is essential for ensuring that these vital diagnostic agents meet the stringent safety standards required for parenteral products. The choice between LAL and rFC assays will depend on various factors, including the specific product characteristics, laboratory capabilities, and sustainability goals. Regardless of the method chosen, adherence to established protocols and regulatory guidelines is paramount for safeguarding patient health.

References

The Core Principles of Diatrizoate-Based Cell Isolation: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental principles underpinning diatrizoate-based cell isolation, a cornerstone technique in immunology, cell biology, and drug development. We delve into the core mechanisms, provide detailed experimental protocols, present quantitative data on performance, and explore the potential impact of this method on cellular signaling pathways.

Fundamental Principles of this compound-Based Cell Isolation

This compound-based cell isolation is a density gradient centrifugation method designed to separate specific cell populations from a heterogeneous mixture, most commonly peripheral blood. The technique leverages the differential densities of various blood components to achieve separation.

The separation media, commercially available under names such as Ficoll-Paque™ and Histopaque®, are sterile, iso-osmotic solutions containing two key components:

  • Polysucrose (e.g., Ficoll™): A high-molecular-weight, synthetic polymer of sucrose. It is responsible for aggregating red blood cells, which increases their sedimentation rate.

  • Sodium this compound: An iodinated organic compound that provides the necessary density to the medium.

The principle of separation is straightforward: when anticoagulated and diluted blood is carefully layered on top of the this compound-based medium and centrifuged, the components separate into distinct layers based on their density.

  • Erythrocytes and Granulocytes: These cells have a higher density than the separation medium and will sediment to the bottom of the tube.

  • Mononuclear Cells (Lymphocytes and Monocytes): These cells have a lower density than the separation medium and will therefore band at the interface between the plasma and the medium.

  • Platelets: These remain largely in the plasma layer.

This method allows for the efficient collection of a highly enriched population of peripheral blood mononuclear cells (PBMCs).

Quantitative Data on Cell Isolation Performance

The efficiency of this compound-based cell isolation can be assessed by several parameters, including cell viability, purity, and yield. The following tables summarize representative quantitative data from various studies.

ParameterFicoll-Paque™Cell Preparation Tubes (CPTs)SepMate™Reference
Cell Recovery (cells/mL of whole blood) 6 x 10⁵13 x 10⁵8 x 10⁵[1]
Cell Viability (%) ~100%~100%~100%[1]

Table 1: Comparison of different PBMC isolation techniques.

ParameterTypical RangeReference
Mononuclear Cell Purity (%) 95 ± 5[2]
Mononuclear Cell Viability (%) > 90[2]
Mononuclear Cell Recovery (%) 60 ± 20[2]
Granulocyte Contamination (%) < 5[2]
Erythrocyte Contamination (%) < 10[2]

Table 2: Typical performance of Ficoll-Paque™ for PBMC isolation from normal human blood.

Isolation MethodMonocyte Yield (x 10⁶ cells)Monocyte Purity (%)Reference
Plastic Adhesion 6.144.2[3]
Negative Selection 17.785.0[3]
CD14 Positive Selection 19.898.7[3]

Table 3: Comparison of monocyte isolation techniques following initial PBMC separation. Note that plastic adhesion and magnetic selection methods are often used as a secondary step after initial PBMC isolation with a this compound gradient.

Experimental Protocols

Detailed methodologies are crucial for reproducible and reliable cell isolation. Below are step-by-step protocols for the isolation of PBMCs and the subsequent enrichment of monocytes.

Protocol for Peripheral Blood Mononuclear Cell (PBMC) Isolation

This protocol is a standard method for isolating PBMCs from whole blood using a this compound-based density gradient medium.

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • This compound-based density gradient medium (e.g., Ficoll-Paque™ PLUS, Histopaque®-1077) at room temperature

  • Phosphate-buffered saline (PBS), sterile

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the anticoagulated whole blood 1:1 with sterile PBS in a conical tube.

  • Carefully layer 15 mL of the diluted blood over 15 mL of the density gradient medium in a 50 mL conical tube. To avoid mixing, gently pipette the diluted blood down the side of the tube.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature (18-20°C) with the brake turned off.

  • After centrifugation, four distinct layers will be visible:

    • Top layer: Plasma

    • Interface: A cloudy layer of PBMCs (the "buffy coat")

    • Middle layer: Clear density gradient medium

    • Bottom pellet: Red blood cells and granulocytes

  • Carefully aspirate the upper plasma layer without disturbing the PBMC interface.

  • Using a sterile pipette, carefully collect the PBMC layer and transfer it to a new sterile conical tube.

  • Wash the isolated PBMCs by adding at least 3 volumes of sterile PBS to the tube.

  • Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in an appropriate buffer or culture medium for downstream applications.

  • Perform a cell count and viability assessment (e.g., using trypan blue exclusion).

Protocol for Monocyte Isolation by Adherence

This protocol describes a common method to enrich for monocytes from a freshly isolated PBMC population based on their tendency to adhere to plastic surfaces.

Materials:

  • Freshly isolated PBMCs

  • Complete cell culture medium (e.g., RPMI-1640 with 10% fetal bovine serum)

  • Tissue culture-treated flasks or plates

  • Sterile PBS

Procedure:

  • Resuspend the isolated PBMC pellet in complete cell culture medium.

  • Plate the cell suspension into a tissue culture-treated flask or plate at a desired density.

  • Incubate the cells for 2 to 24 hours at 37°C in a humidified CO₂ incubator. The optimal incubation time may need to be determined empirically.

  • After incubation, gently wash the flask or plate with pre-warmed sterile PBS to remove non-adherent cells (lymphocytes).

  • The adherent cells are the enriched monocyte population. These can be used directly in the flask/plate or detached for other applications using a cell scraper or a suitable detaching solution.

Visualization of Workflows and Pathways

Experimental Workflow for this compound-Based PBMC Isolation

The following diagram illustrates the key steps in the isolation of PBMCs from whole blood using a this compound-based density gradient medium.

PBMC_Isolation_Workflow start Start: Anticoagulated Whole Blood dilution Dilute Blood 1:1 with PBS start->dilution layering Layer Diluted Blood onto this compound Medium dilution->layering centrifugation Centrifuge (400g, 30-40 min, no brake) layering->centrifugation separation Formation of Layers centrifugation->separation collection Collect PBMC Layer (Buffy Coat) separation->collection washing1 Wash PBMCs with PBS collection->washing1 centrifugation2 Centrifuge (100-250g, 10 min) washing1->centrifugation2 washing2 Resuspend in Appropriate Buffer centrifugation2->washing2 end Isolated PBMCs washing2->end

This compound-based PBMC isolation workflow.
Potential Impact on Cellular Signaling Pathways

While this compound-based cell isolation is a widely used and generally gentle method, the procedure is not entirely benign and can induce some cellular stress and activation. This is an important consideration for downstream applications that are sensitive to changes in cellular signaling.

Studies have shown that the process of isolating PBMCs using Ficoll-Paque can lead to:

  • Cellular Activation: A subpopulation of lymphocytes has been observed to show an ultrastructural phenotype characteristic of stimulated cells after separation.[4] This can include altered expression of cell surface markers.

  • Gene Expression Changes: The isolation procedure itself, as well as delays in processing, can induce changes in gene expression. For otherwise untreated cells, comparison to plasma-resuspended PBMCs from the same donors, the Ficoll preparation method resulted in differential expression of numerous genes that clustered to mitogen-activated protein kinase (MAPK), cytokine, and other stress signaling pathways.[5]

  • Cytokine Release: The mechanical stress of centrifugation and exposure to the hyperosmolar this compound solution can lead to increased spontaneous cytokine release even without external stimulation.[6]

The diagram below illustrates a simplified overview of a generic stress-activated signaling pathway that could potentially be influenced by the cell isolation process.

Stress_Signaling_Pathway stimulus Cell Isolation Stressors (Mechanical forces, Osmotic changes) receptor Cell Membrane Perturbation stimulus->receptor mapk_cascade MAPK Signaling Cascade (e.g., p38, JNK) receptor->mapk_cascade transcription_factor Activation of Transcription Factors (e.g., AP-1, NF-κB) mapk_cascade->transcription_factor gene_expression Altered Gene Expression transcription_factor->gene_expression cellular_response Cellular Responses: - Cytokine Production - Changes in Surface Markers - Pro-inflammatory State gene_expression->cellular_response

Potential stress-activated signaling cascade.

Conclusion

This compound-based cell isolation remains a fundamental and powerful technique for the purification of mononuclear cells from peripheral blood. Its simplicity, cost-effectiveness, and high yield of viable cells make it an indispensable tool in research and clinical settings. However, researchers and drug development professionals must be cognizant of the potential for the isolation procedure to induce cellular stress and activation. For sensitive downstream assays, it is crucial to consider these potential effects and to process samples promptly and consistently to ensure the integrity and physiological relevance of the experimental results. Further research into less perturbing isolation methods will continue to refine our ability to study cellular function in its native state.

References

Methodological & Application

Application Notes & Protocols: Diatrizoate Gradient Formation for High-Purity PBMC Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

The isolation of peripheral blood mononuclear cells (PBMCs) is a fundamental technique in immunology, cell therapy research, and various other biomedical fields. Density gradient centrifugation is the most common method for PBMC isolation, prized for its ability to yield a high purity of mononuclear cells (lymphocytes and monocytes) from whole blood. This method relies on the principle of separating cells based on their different densities. A key component of many density gradient media is diatrizoate, an iodinated benzoic acid derivative, which, in combination with a polysaccharide like polysucrose, creates a solution of a specific density (commonly 1.077 g/mL) that allows for the effective separation of PBMCs from denser granulocytes and erythrocytes.[1][2] This document provides a detailed protocol for the formation and use of a this compound-based density gradient for the isolation of PBMCs.

Sodium this compound contributes to creating the density gradient and increasing the osmolarity of the solution, which aids in the sedimentation of erythrocytes.[3] Commercially available media like Ficoll-Paque™ and Histopaque® are sterile, ready-to-use solutions containing polysucrose and sodium this compound, adjusted to precise densities for optimal cell separation.[1][2]

Quantitative Data Summary

The efficiency of PBMC isolation using a this compound-based gradient can be assessed by cell recovery, purity, and viability. The following tables summarize quantitative data from various studies.

Table 1: PBMC Isolation Performance

ParameterResultReference
Purity >95% (lymphocytes and monocytes)[4]
>99%[5]
Recovery 75% - 92%[4]
61.5% - 63.4%[5]
Viability 85.6% - 89.3%[5]

Table 2: Typical Composition of Isolated PBMC Fraction

Cell TypePercentageReference
Lymphocytes 75%[5][6]
Monocytes 23%[5][6]
Other Cells 2%[5][6]

Experimental Protocol: PBMC Isolation using this compound Gradient

This protocol outlines the steps for isolating PBMCs from whole blood using a this compound-based density gradient medium.

Materials:

  • Anticoagulated whole blood (e.g., with heparin, EDTA)

  • This compound-based density gradient medium (e.g., Ficoll-Paque™, Lymphoprep™) with a density of 1.077 g/mL[7]

  • Phosphate-Buffered Saline (PBS), pH 7.2, sterile

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

  • Hemocytometer or automated cell counter

  • Trypan blue solution

Protocol Steps:

  • Preparation of Blood Sample:

    • Bring the anticoagulated whole blood and the density gradient medium to room temperature (18-20°C).[8][9]

    • Dilute the whole blood with an equal volume of sterile PBS (1:1 ratio).[6][7] This dilution reduces the viscosity and improves the purity of the isolated mononuclear cells.[9]

  • Gradient Formation and Cell Layering:

    • Add the appropriate volume of the this compound-based density gradient medium to a sterile conical tube. For a 50 mL tube, typically 15 mL of medium is used.[7][9]

    • Carefully and slowly layer the diluted blood sample on top of the density gradient medium.[7][10] To avoid mixing, tilt the tube and let the blood flow down the side. A sharp interface between the two layers is crucial for good separation.

  • Centrifugation:

    • Centrifuge the tubes at 400-1000 x g for 20-40 minutes at room temperature.[7][8][9][10][11] It is critical to have the centrifuge brake turned OFF to prevent disruption of the cell layers during deceleration.[7][8][10]

  • Harvesting PBMCs:

    • After centrifugation, four distinct layers will be visible (from top to bottom):

      • Plasma and platelets

      • A "buffy coat" layer of PBMCs at the plasma-gradient medium interface

      • The density gradient medium

      • A pellet of granulocytes and erythrocytes at the bottom of the tube

    • Carefully aspirate and discard the upper plasma layer without disturbing the PBMC layer.[10]

    • Using a sterile pipette, carefully collect the buffy coat layer containing the PBMCs and transfer it to a new sterile conical tube.[10]

  • Washing the PBMCs:

    • Add at least 3 volumes of sterile PBS to the harvested PBMCs to wash away the density gradient medium and residual platelets.[8]

    • Centrifuge at 300-400 x g for 10 minutes at room temperature with the brake ON .[9][10]

    • Carefully discard the supernatant.

    • To enhance the removal of platelets, a second wash step with centrifugation at a lower speed (e.g., 200 x g for 10-15 minutes) can be performed.[9]

    • Resuspend the cell pellet in a suitable buffer or culture medium for downstream applications.

  • Cell Counting and Viability Assessment:

    • Resuspend the final PBMC pellet in a known volume of PBS or culture medium.

    • Determine the cell concentration and viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

Visualizations

Below are diagrams illustrating the key workflow for PBMC isolation.

PBMC_Isolation_Workflow Experimental Workflow for PBMC Isolation cluster_prep Sample Preparation cluster_gradient Density Gradient Centrifugation cluster_harvest Cell Harvesting and Washing cluster_analysis Downstream Processing start Start: Anticoagulated Whole Blood dilute Dilute Blood 1:1 with PBS start->dilute add_gradient Add this compound Gradient Medium to Tube layer_blood Carefully Layer Diluted Blood add_gradient->layer_blood centrifuge Centrifuge (400-1000 x g, 20-40 min, brake OFF) layer_blood->centrifuge harvest Harvest PBMC Layer (Buffy Coat) centrifuge->harvest wash1 Wash with PBS (300-400 x g, 10 min) harvest->wash1 wash2 Optional Second Wash (200 x g, 10-15 min) wash1->wash2 resuspend Resuspend in Appropriate Medium wash2->resuspend count Count Cells and Assess Viability resuspend->count end_point Isolated PBMCs for Downstream Applications count->end_point

Caption: Workflow for PBMC isolation using a this compound density gradient.

Centrifugation_Layers Cell Layers After Centrifugation cluster_tube Centrifuge Tube layers Plasma & Platelets PBMC Layer (Buffy Coat) This compound Gradient Medium Granulocytes & Erythrocytes l1_label Layer 1 l2_label Layer 2 l3_label Layer 3 l4_label Layer 4

Caption: Diagram of cell layers formed after density gradient centrifugation.

References

Application Notes and Protocols for Lymphocyte Separation from Whole Blood Using Diatrizoate-Based Density Gradient Media

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of highly pure and viable lymphocytes from whole blood is a critical first step for a wide range of applications in immunology, cell therapy development, and clinical research. Diatrizoate-based density gradient centrifugation is a widely adopted, robust, and efficient method for the separation of mononuclear cells (MNCs), including lymphocytes and monocytes, from other blood components. This technique leverages differences in the buoyant density of various blood cells to achieve separation in a single centrifugation step.

This document provides detailed application notes and protocols for the use of this compound-containing separation media, often formulated with a polysaccharide such as Ficoll™ or polysucrose, to isolate lymphocytes from whole blood.

Principle of Separation

The separation method is based on the principle of isopycnic centrifugation. Whole blood, after dilution, is carefully layered over a density gradient medium with a specific density (typically 1.077 g/mL). During centrifugation at a moderate speed, the different cell types sediment through the gradient until they reach a point where their buoyant density matches the density of the surrounding medium.

Erythrocytes and granulocytes have a higher density than the separation medium and will sediment to the bottom of the tube, forming a pellet.[1][2][3] Lymphocytes and other mononuclear cells (monocytes) have a lower density and will therefore band at the interface between the plasma and the top of the density gradient medium.[1][2][3][4] Platelets, having the lowest density, generally remain in the plasma layer.[4] The collected layer of mononuclear cells can then be washed to remove platelets and residual separation medium, resulting in a highly enriched population of lymphocytes.

Quantitative Data Summary

The following table summarizes key quantitative parameters associated with lymphocyte separation using this compound-based media, compiled from various sources.

ParameterTypical ValueNotesSource(s)
Media Density 1.077 - 1.080 g/mLOptimized for human mononuclear cells.[1][3][5][6]
Cell Viability > 96%High viability is crucial for downstream applications.[5][6][7]
Mononuclear Cell Purity ~95%Refers to the percentage of lymphocytes and monocytes in the isolated fraction.[8]
Mononuclear Cell Recovery 75 - 92%Can vary depending on the specific protocol and equipment used.[8]
Erythrocyte Contamination MinimalMost red blood cells are pelleted at the bottom of the tube.[5][6]
Granulocyte Contamination MinimalGranulocytes sediment with the erythrocytes.[1][2][3]

Experimental Workflow

The general workflow for lymphocyte separation using this compound-based media is depicted in the diagram below.

Lymphocyte_Separation_Workflow cluster_prep Sample Preparation cluster_separation Density Gradient Centrifugation cluster_isolation Cell Isolation & Washing cluster_end Result start Start: Collect Whole Blood dilute Dilute Blood 1:1 with Balanced Salt Solution start->dilute layer Layer Diluted Blood onto this compound Medium dilute->layer centrifuge Centrifuge (e.g., 400 x g, 30 min) layer->centrifuge collect Aspirate Mononuclear Cell Layer centrifuge->collect wash1 Wash with Balanced Salt Solution collect->wash1 centrifuge_wash1 Centrifuge (e.g., 160-260 x g, 10 min) wash1->centrifuge_wash1 wash2 Repeat Wash Step centrifuge_wash1->wash2 centrifuge_wash2 Centrifuge wash2->centrifuge_wash2 resuspend Resuspend in Appropriate Medium centrifuge_wash2->resuspend end Isolated Lymphocytes Ready for Downstream Applications resuspend->end

Caption: Workflow for lymphocyte separation.

Detailed Experimental Protocol

This protocol is a generalized procedure based on common practices for using this compound-based lymphocyte separation media.[1][3][9] It is recommended to consult the manufacturer's specific instructions for the particular brand of separation medium being used.

Materials:

  • Anticoagulated whole blood (e.g., with heparin, EDTA, or citrate). For best results, use blood drawn less than 2 hours prior and no more than 24 hours old.[1]

  • This compound-based lymphocyte separation medium (density ~1.077 g/mL), warmed to room temperature (18-25°C).[3][9]

  • Sterile physiological saline or a balanced salt solution (e.g., PBS or HBSS), calcium and magnesium-free.

  • Sterile conical centrifuge tubes (e.g., 15 mL or 50 mL).

  • Sterile pipettes.

  • Centrifuge with a swinging-bucket rotor.

Procedure:

  • Preparation of Blood Sample:

    • In a sterile conical centrifuge tube, dilute the anticoagulated whole blood with an equal volume of physiological saline or balanced salt solution (1:1 ratio).[3][5] For example, mix 2 mL of blood with 2 mL of saline.[1][9]

    • Mix gently by inverting the tube several times.

  • Layering of Blood:

    • Aseptically transfer the required volume of the this compound separation medium into a new sterile conical centrifuge tube. For a 15 mL tube, 3 mL of medium is typically used.[1][3][9]

    • Carefully layer the diluted blood sample on top of the separation medium.[1][3][9] It is crucial to maintain a sharp interface between the two layers and avoid mixing. This can be achieved by holding the tube at an angle and slowly dispensing the diluted blood down the side of the tube.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 15-30 minutes at room temperature (18-25°C) with the centrifuge brake turned off to prevent disruption of the cell layers upon stopping.[1][5][9] Some protocols may suggest up to 800 x g for 30 minutes.[2][10]

  • Isolation of Mononuclear Cells:

    • After centrifugation, four distinct layers will be visible:

      • The top layer is the diluted plasma.

      • Below the plasma is a distinct, cloudy band of mononuclear cells (the "buffy coat") at the plasma-separation medium interface.

      • Below the mononuclear cell layer is the clear separation medium.

      • At the bottom of the tube is a pellet of erythrocytes and granulocytes.

    • Carefully aspirate and discard the upper plasma layer to within a few millimeters of the mononuclear cell layer.[1][9]

    • Using a sterile pipette, carefully collect the mononuclear cell layer and transfer it to a new sterile centrifuge tube.[3]

  • Washing of Isolated Cells:

    • Add at least 3 volumes of balanced salt solution to the collected mononuclear cells (e.g., add 6 mL of saline to 2 mL of cell suspension).[4] This step is important for washing away platelets and residual separation medium.

    • Centrifuge at 160-260 x g for 10 minutes at room temperature.[1][3][9] This lower speed is sufficient to pellet the lymphocytes without causing damage.

    • Discard the supernatant.

    • Resuspend the cell pellet in fresh balanced salt solution and repeat the wash step. One or two washes are typically sufficient.

  • Final Resuspension:

    • After the final wash, discard the supernatant and resuspend the lymphocyte pellet in the desired volume of an appropriate medium for your downstream application (e.g., cell culture medium, freezing medium, or buffer for flow cytometry).

Signaling Pathways and Logical Relationships

The process of lymphocyte separation by density gradient centrifugation is a physical separation technique and does not directly involve biological signaling pathways. The logical relationship of the separation is based on the differential densities of blood components.

Density_Separation_Logic cluster_medium Separation Medium Erythrocytes Erythrocytes (Density > 1.090 g/mL) Pellet Pellet at Bottom Erythrocytes->Pellet Higher Density Granulocytes Granulocytes (Density ~ 1.090 g/mL) Granulocytes->Pellet Higher Density Mononuclear_Cells Mononuclear Cells (Lymphocytes & Monocytes) (Density ~ 1.077 g/mL) Interface Band at Interface Mononuclear_Cells->Interface Similar Density Platelets Platelets (Density ~ 1.030 g/mL) Plasma Remains in Plasma Layer Platelets->Plasma Lower Density Diatrizoate_Medium This compound-Based Medium (Density = 1.077 g/mL)

Caption: Logical relationship of cell separation.

Troubleshooting

ProblemPossible Cause(s)Suggested Solution(s)
Low Lymphocyte Yield - Old blood sample (>24 hours) - Improper dilution of blood - Incorrect centrifugation speed or time - Disruption of the cell layer during collection- Use fresh blood samples. - Ensure a 1:1 dilution with a balanced salt solution. - Optimize centrifugation parameters. - Be careful when aspirating the plasma and collecting the buffy coat.
High Erythrocyte Contamination - Mixing of blood and separation medium - Incorrect centrifugation temperature (if too cold, it can affect cell densities) - "Buffy coat" from very fresh blood can be rich in red cells- Layer the blood carefully to create a sharp interface. - Perform centrifugation at room temperature. - For some applications, an additional red blood cell lysis step may be necessary after isolation.
High Granulocyte Contamination - Blood stored for too long before separation - Incorrect density of the separation medium- Use fresh blood samples. - Ensure the separation medium is at the correct density and has been stored properly.
Poor Cell Viability - Cytotoxicity of the separation medium (rare with modern formulations) - Harsh handling of cells (e.g., excessive vortexing) - Incorrect osmolarity of solutions- Use a reputable brand of separation medium. - Handle cells gently at all stages. - Use isotonic saline or balanced salt solutions.

Conclusion

The use of this compound-based density gradient media is a reliable and straightforward method for the isolation of high-purity, high-viability lymphocytes from whole blood. Adherence to a well-defined protocol, careful handling of the samples, and the use of fresh blood are key to achieving optimal results. The isolated lymphocytes are suitable for a wide array of downstream applications, making this technique a cornerstone of cellular immunology research and development.

References

Application Notes & Protocols for Granulocyte Isolation Using a Diatrizoate Gradient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the isolation of granulocytes from whole blood utilizing a density gradient medium containing sodium diatrizoate. This method is designed to yield a high purity population of granulocytes, suitable for a variety of downstream applications in research and drug development.

Introduction

Granulocytes, a category of white blood cells that includes neutrophils, eosinophils, and basophils, are critical components of the innate immune system. Their isolation from whole blood is a fundamental procedure for studying their role in inflammation, infection, and various pathologies. Density gradient centrifugation using a this compound-based medium is a widely used method for this purpose.

The principle of this separation technique relies on the differential migration of blood cells through a density gradient. Commercially available solutions such as Polymorphprep™ and Histopaque® are specifically formulated with sodium this compound and a polysaccharide (like Dextran 500 or Ficoll) to create a medium of a specific density.[1] During centrifugation, the high osmolality of the this compound solution causes erythrocytes to lose water, shrink, and increase their density, allowing them to sediment through the gradient.[1] Granulocytes, having a buoyant density higher than mononuclear cells but lower than the aggregated erythrocytes, settle at a specific interface, allowing for their collection.[1]

Materials and Reagents

  • Anticoagulated Whole Blood: Human venous blood collected in tubes containing an anticoagulant such as EDTA or heparin.[2]

  • This compound Gradient Medium: A sterile, endotoxin-tested solution containing sodium this compound and a polysaccharide. A common commercial example is Polymorphprep™, which contains 13.8% (w/v) sodium this compound and 8.0% (w/v) Dextran 500.[1]

  • Isotonic Buffer: Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS) without Ca²⁺ and Mg²⁺.[2]

  • Red Blood Cell (RBC) Lysis Buffer (Optional): For removing any remaining red blood cells.

  • Conical Centrifuge Tubes (15 mL or 50 mL)

  • Sterile Pipettes

  • Centrifuge with a swinging-bucket rotor

Experimental Protocol

This protocol is a general guideline. Optimal conditions may vary depending on the specific this compound gradient medium used and the experimental requirements. It is crucial to maintain all reagents and blood samples at room temperature (18-22°C) throughout the procedure, as temperature variations can affect the density and viscosity of the gradient medium, leading to poor separation.[1][3]

3.1. Preparation

  • Ensure the this compound gradient medium, blood sample, and centrifuge are at room temperature (18-22°C).[1]

  • Gently mix the anticoagulated whole blood by inverting the collection tube several times.

3.2. Density Gradient Centrifugation

  • Carefully dispense a volume of the this compound gradient medium into a conical centrifuge tube. For example, use 5 mL of medium for 5 mL of blood in a 15 mL tube.[2]

  • Slowly and carefully layer an equal volume of whole blood on top of the gradient medium.[2][4] It is critical to avoid mixing the blood and the gradient medium to ensure a sharp interface.[4] This can be achieved by tilting the tube and letting the blood run down the side.

  • Centrifuge the tubes in a swinging-bucket rotor. A common centrifugation setting is 450-500 x g for 30-45 minutes at room temperature with the brake off.[2][4]

3.3. Granulocyte Collection

  • After centrifugation, distinct layers will be visible. From the top down, you will typically observe:

    • A layer of plasma.

    • A band of mononuclear cells (lymphocytes and monocytes) at the plasma/gradient interface.[4]

    • The clear gradient medium.

    • A cloudy band containing the granulocytes.[4]

    • A pellet of red blood cells at the bottom of the tube.

  • Carefully aspirate and discard the upper layers (plasma and mononuclear cells).[4]

  • Using a clean pipette, carefully collect the granulocyte layer and transfer it to a new centrifuge tube.[4]

3.4. Washing Steps

  • Wash the collected granulocytes by adding at least three volumes of isotonic buffer (e.g., PBS or HBSS without Ca²⁺ and Mg²⁺).[2]

  • Centrifuge at 250-450 x g for 10 minutes at room temperature.[2]

  • Discard the supernatant.

  • If significant red blood cell contamination is present, a hypotonic lysis step can be performed. Resuspend the cell pellet in a small volume of RBC lysis buffer for a short period (e.g., 30 seconds), then add an excess of isotonic buffer to restore isotonicity.

  • Repeat the washing step (steps 1-3) to remove the lysis buffer and any remaining contaminants.

  • After the final wash, resuspend the purified granulocyte pellet in the desired medium for downstream applications.

Quantitative Data Summary

The following table summarizes typical parameters and expected outcomes for granulocyte isolation using a this compound gradient.

ParameterValue/RangeReference
This compound Medium Composition 13.8% (w/v) Sodium this compound, 8.0% (w/v) Dextran 500[1]
Blood to Gradient Volume Ratio 1:1[2]
Centrifugation Speed 450 - 500 x g[2][4]
Centrifugation Time 30 - 45 minutes[2][4]
Centrifugation Temperature 18 - 22°C[1][3]
Expected Purity > 95%[5]
Expected Viability > 90%[6][7]
Expected Recovery 65.5% of neutrophils from pre-isolation count[5]

Visualizations

Experimental Workflow for Granulocyte Isolation

Granulocyte_Isolation_Workflow start Start: Anticoagulated Whole Blood reagents Equilibrate Reagents & Blood to 18-22°C start->reagents layer_gradient Layer Blood onto This compound Gradient reagents->layer_gradient centrifuge Centrifuge: 450-500 x g, 30-45 min layer_gradient->centrifuge collect_granulocytes Aspirate Upper Layers & Collect Granulocyte Band centrifuge->collect_granulocytes wash1 Wash with Isotonic Buffer & Centrifuge collect_granulocytes->wash1 rbc_lysis Optional: RBC Lysis wash1->rbc_lysis wash2 Final Wash with Isotonic Buffer rbc_lysis->wash2 end End: Purified Granulocytes wash2->end

References

Application Notes and Protocols for the Separation of Monocytes from Lymphocytes Using a Diatrizoate Density Gradient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of specific leukocyte populations is a fundamental requirement for a wide range of applications in immunology, cell biology, and drug development. Diatrizoate-based density gradient centrifugation is a robust and widely used method for the separation of peripheral blood mononuclear cells (PBMCs), which are comprised of lymphocytes and monocytes. This technique leverages the differences in the buoyant density of various blood cell types to achieve effective separation.

This document provides detailed protocols for a two-step procedure. The first step involves the isolation of a mixed population of PBMCs from whole blood using a standard this compound-polysucrose gradient (density of 1.077 g/mL). The second step details the subsequent separation of monocytes from the lymphocyte population by employing a second, lower-density this compound gradient. This method offers a cost-effective and reliable means of obtaining enriched monocyte and lymphocyte fractions for downstream applications.

Principle of Separation

Density gradient centrifugation separates cells based on their buoyant density. A solution containing polysucrose and sodium this compound, such as Ficoll-Paque™ or Histopaque®-1077, is formulated to a specific density (typically 1.077 g/mL for PBMC isolation)[1]. When anticoagulated whole blood is carefully layered on top of this medium and centrifuged, the components of the blood separate into distinct layers according to their density[2].

Erythrocytes and granulocytes are denser than the gradient medium and will sediment to the bottom of the tube[3]. Mononuclear cells (lymphocytes and monocytes), being less dense, will settle at the interface between the plasma and the density gradient medium[4]. Platelets, which have the lowest density, remain in the plasma layer.

To further separate monocytes from lymphocytes, a second density gradient with a lower density is utilized. Monocytes are generally less dense than lymphocytes. By using a this compound-based medium with a density specifically chosen to be between that of monocytes and lymphocytes, a further separation can be achieved.

Data Presentation

The following tables summarize the expected quantitative outcomes from the described protocols. These values are typical but may vary depending on the donor, blood sample quality, and adherence to the protocol.

Table 1: Typical Outcomes of PBMC Isolation from Whole Blood

ParameterTypical ValueReference
Mononuclear Cell Recovery 60 ± 20%[5]
Mononuclear Cell Purity 95 ± 5%[5]
Cell Viability > 90%[5]
Granulocyte Contamination < 5%[5]
Erythrocyte Contamination < 10%[5]

Table 2: Expected Purity and Recovery from Monocyte Separation from PBMCs

ParameterTypical ValueReference
Monocyte Purity > 75%[6]
Monocyte Recovery ~ 70%[6]
Lymphocyte Purity (in lower band) ~ 98%[7]
Cell Viability > 95%[7]

Experimental Protocols

Part 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol describes the isolation of a mixed population of monocytes and lymphocytes from whole blood.

Materials and Reagents:

  • This compound-based density gradient medium (Density: 1.077 g/mL, e.g., Ficoll-Paque™ PLUS, Histopaque®-1077)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Protocol:

  • Preparation: Bring the density gradient medium and PBS to room temperature (18-20°C)[6].

  • Blood Dilution: Dilute the anticoagulated whole blood 1:1 with PBS in a conical tube. This reduces cell clumping and improves the purity of the final preparation[8].

  • Layering the Gradient: Carefully dispense the density gradient medium into a new conical tube. For a 15 mL tube, use 3-4 mL of medium. For a 50 mL tube, use 15 mL[8].

  • Loading the Blood: Gently layer the diluted blood on top of the density gradient medium. It is critical to do this slowly to maintain a sharp interface and avoid mixing the blood with the medium[9].

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off[8]. A slow deceleration prevents disruption of the separated layers.

  • Harvesting PBMCs: After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer of mononuclear cells at the plasma/gradient interface, the layer of density gradient medium, and a pellet of granulocytes and erythrocytes at the bottom[3]. Carefully aspirate the upper plasma layer without disturbing the buffy coat. Using a clean pipette, collect the buffy coat layer containing the PBMCs and transfer it to a new conical tube[8].

  • Washing the Cells: Add at least 3 volumes of PBS to the harvested PBMCs (e.g., 10 mL of PBS for every 1-2 mL of harvested cells). This step is crucial for washing away platelets, plasma proteins, and the density gradient medium[1].

  • First Wash Centrifugation: Centrifuge at 200-300 x g for 10 minutes at room temperature[8].

  • Resuspension and Second Wash: Discard the supernatant and resuspend the cell pellet in fresh PBS. Repeat the centrifugation step (200 x g for 10-15 minutes) to further remove platelets[8].

  • Final Cell Pellet: Discard the supernatant. The resulting cell pellet contains the enriched PBMC fraction.

Part 2: Separation of Monocytes from Lymphocytes

This protocol uses a second, lower-density this compound gradient to separate the isolated PBMCs into monocyte- and lymphocyte-enriched fractions.

Materials and Reagents:

  • PBMC pellet from Part 1

  • This compound-based density gradient medium (Density: 1.077 g/mL)

  • Phosphate Buffered Saline (PBS), Ca2+/Mg2+-free

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Protocol:

  • Prepare Low-Density Gradient Medium: Prepare a this compound-based medium with a density of 1.068 g/mL. This can be achieved by diluting a standard 1.077 g/mL medium (e.g., Ficoll-Paque Plus) with PBS[6]. The exact dilution ratio should be optimized, but a good starting point is to mix the 1.077 g/mL medium with PBS at a ratio of approximately 24:3.5 (medium:PBS) by volume. Verify the final density if possible.

  • Cell Resuspension: Resuspend the PBMC pellet from Part 1 in a suitable buffer or cell culture medium (e.g., PBS with 2% FBS).

  • Layering the Gradient: Dispense the prepared 1.068 g/mL density gradient medium into a new conical tube.

  • Loading the Cells: Carefully layer the resuspended PBMC suspension on top of the low-density gradient medium.

  • Centrifugation: Centrifuge the tube at 550 x g for 30 minutes at room temperature with the brake off[10].

  • Harvesting Separated Fractions: After centrifugation, two distinct cell populations should be visible. Monocytes, being less dense, will form a band at the interface between the buffer and the 1.068 g/mL medium[10]. Lymphocytes, being denser, will sediment through the gradient and form a pellet or a band lower down in the tube.

  • Collection: Carefully aspirate and collect the monocyte-enriched layer from the interface and transfer to a new tube. Separately, collect the lymphocyte-enriched fraction.

  • Washing: Wash both the monocyte and lymphocyte fractions separately with an excess of PBS and centrifuge at 200-300 x g for 10 minutes to remove the gradient medium.

  • Final Pellets: Discard the supernatants. The resulting cell pellets contain the enriched monocyte and lymphocyte fractions, ready for downstream applications.

Visualizations

Experimental Workflow Diagrams

PBMC_Isolation_Workflow cluster_start Sample Preparation cluster_gradient Density Gradient Centrifugation cluster_harvest Cell Harvesting & Washing start Anticoagulated Whole Blood dilute Dilute 1:1 with PBS start->dilute layer_blood Layer Diluted Blood onto Gradient dilute->layer_blood prepare_gradient Prepare 1.077 g/mL This compound Gradient prepare_gradient->layer_blood centrifuge Centrifuge 400 x g, 30 min (Brake Off) layer_blood->centrifuge harvest Harvest PBMC Layer (Buffy Coat) centrifuge->harvest wash1 Wash with PBS Centrifuge 200 x g, 10 min harvest->wash1 wash2 Repeat Wash Step wash1->wash2 final_pellet PBMC Pellet (Monocytes + Lymphocytes) wash2->final_pellet

Caption: Workflow for the isolation of Peripheral Blood Mononuclear Cells (PBMCs).

Monocyte_Separation_Workflow cluster_start Starting Material cluster_gradient Second Density Gradient cluster_harvest Fraction Collection & Washing start PBMC Pellet resuspend Resuspend PBMCs in Buffer start->resuspend layer_cells Layer PBMCs onto Gradient resuspend->layer_cells prepare_gradient Prepare 1.068 g/mL This compound Gradient prepare_gradient->layer_cells centrifuge Centrifuge 550 x g, 30 min (Brake Off) layer_cells->centrifuge harvest_mono Harvest Monocyte Layer (Interface) centrifuge->harvest_mono harvest_lymph Harvest Lymphocyte Fraction centrifuge->harvest_lymph wash_mono Wash Monocytes harvest_mono->wash_mono wash_lymph Wash Lymphocytes harvest_lymph->wash_lymph final_mono Enriched Monocytes wash_mono->final_mono final_lymph Enriched Lymphocytes wash_lymph->final_lymph

Caption: Workflow for separating monocytes from lymphocytes using a second gradient.

References

Application of Density Gradient Media in Virus Purification Techniques

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The purification of viruses is a critical step in virology research, vaccine development, and the production of viral vectors for gene therapy. The goal is to obtain a high concentration of infectious and structurally intact viral particles, free from cellular debris and other contaminants. Density gradient centrifugation is a cornerstone technique for virus purification, separating particles based on their buoyant density. This application note provides a detailed overview of the use of density gradient media for virus purification, with a focus on commonly used substances and a discussion on the suitability of others.

While various media have been explored, iodixanol (B1672021) and sucrose (B13894) have emerged as the most widely used and effective agents for creating density gradients for the purification of a wide range of viruses. This document will provide detailed protocols and data for these two media.

A notable absence in the literature for virus purification is diatrizoate, a substance primarily known as an X-ray contrast agent. This note will also address the likely reasons for its limited application in this context, based on its physicochemical properties.

Principles of Density Gradient Centrifugation for Virus Purification

Density gradient centrifugation separates viral particles from contaminants based on their differences in size, shape, and density. A solution with a density gradient is created in a centrifuge tube, and the crude virus sample is layered on top. Upon ultracentrifugation, particles move through the gradient and band at a position where their density equals that of the gradient medium (isopycnic centrifugation) or at a rate determined by their size and shape (rate-zonal centrifugation). This allows for the effective separation of intact virions from empty capsids, cellular organelles, and proteins.

This compound in the Context of Virus Purification

Extensive review of scientific literature and purification protocols reveals a conspicuous lack of application of this compound for virus purification. This compound, available as sodium this compound or meglumine (B1676163) this compound, is a first-generation ionic, high-osmolality X-ray contrast agent.[1][2] Its primary application is in medical imaging to opacify blood vessels and the gastrointestinal tract.[3][4]

Several physicochemical properties of this compound likely render it unsuitable for the delicate process of virus purification:

  • High Osmolality: this compound solutions are hypertonic compared to physiological conditions.[1][5] High osmolality can exert significant osmotic stress on viral particles and any remaining host cells, potentially leading to dehydration, structural damage to the viral envelope and capsid, and a loss of infectivity. This is a primary concern in virus purification, where preserving the biological integrity of the virus is paramount. In contrast, media like iodixanol are iso-osmotic, minimizing such damage.[5]

  • Ionic Nature: this compound is an ionic compound, which can affect the surface charges of viral proteins and lead to aggregation or altered sedimentation properties.[1]

  • Viscosity: While data for direct comparison is limited, the viscosity of the gradient medium can impact the sedimentation rate and resolution of separation.

  • Potential for Cytotoxicity: Although primarily used in vivo, contrast agents are not entirely benign, and their effects on the viability of any remaining host cells in a crude lysate and on the virus itself would need to be carefully considered. Some studies have noted adverse reactions and cellular effects associated with high-osmolar contrast media.[6][7]

Given these properties, the scientific community has favored the development and use of non-ionic, iso-osmotic density gradient media, such as iodixanol, which offer superior preservation of viral infectivity and structural integrity.

Application Notes and Protocols for Commonly Used Media

Iodixanol Density Gradient Centrifugation

Iodixanol is a non-ionic, iso-osmotic density gradient medium that has become a preferred choice for the purification of many viruses, including adeno-associated virus (AAV) and human respiratory syncytial virus (hRSV).[8] Its iso-osmotic nature is particularly advantageous as it minimizes osmotic stress on the virus particles, leading to higher recovery of infectious virions.[8]

ParameterAdeno-Associated Virus (AAV)Human Respiratory Syncytial Virus (hRSV)
Gradient Type Discontinuous (Step)Discontinuous followed by Continuous
Gradient Concentrations 15%, 25%, 40%, 60%20-52% (discontinuous), 20-52% (continuous)
Centrifugation Speed 350,000 x gNot specified
Centrifugation Time 90 minutesNot specified
Virus Banding Density Between 40% and 60% layers1.15 - 1.19 g/mL
Virus Recovery Rate ~20% empty capsids in final prepUp to 69%
Reference [9][8]

This protocol is adapted from established methods for AAV purification.[9]

Reagents and Materials:

  • Crude AAV lysate

  • 60% Iodixanol solution

  • 1 M NaCl in PBS-MK buffer (PBS with 1 mM MgCl2 and 2.5 mM KCl)

  • PBS-MK buffer

  • Phenol (B47542) red (optional, as a visual aid)

  • Ultracentrifuge tubes (e.g., QuickSeal tubes)

  • Ultracentrifuge with a suitable rotor (e.g., T70i)

  • Syringes and needles

Procedure:

  • Preparation of Iodixanol Gradient Solutions:

    • 15% Iodixanol: Mix 4.5 mL of 60% iodixanol with 13.5 mL of 1 M NaCl/PBS-MK buffer. The high salt concentration helps to reduce non-specific aggregation.

    • 25% Iodixanol: Mix 5 mL of 60% iodixanol with 7 mL of PBS-MK buffer. Add a small amount of phenol red for visualization.

    • 40% Iodixanol: Mix 6.7 mL of 60% iodixanol with 3.3 mL of PBS-MK buffer.

    • 60% Iodixanol: This layer acts as a cushion. Phenol red can be added for visualization.

  • Creating the Gradient:

    • Carefully layer the iodixanol solutions into an ultracentrifuge tube, starting with the highest density at the bottom.

    • Typically, layer 5 mL of 60%, 5 mL of 40%, 6 mL of 25%, and 9 mL of 15% iodixanol.

    • Carefully overlay the crude AAV lysate on top of the 15% layer.

  • Ultracentrifugation:

    • Seal the tubes and place them in the ultracentrifuge rotor.

    • Centrifuge at 350,000 x g for 90 minutes at 10°C.[9]

  • Virus Collection:

    • Carefully remove the tubes from the centrifuge. The intact, full AAV particles will form a band at the interface of the 40% and 60% iodixanol layers.

    • Puncture the side of the tube with a needle and syringe to collect the viral band.

  • Downstream Processing:

    • The collected virus fraction will contain iodixanol. For many applications, a buffer exchange step using dialysis or diafiltration is recommended to remove the iodixanol and concentrate the virus in a formulation buffer.

AAV_Purification_Iodixanol cluster_prep Gradient Preparation cluster_centrifugation Centrifugation cluster_collection Collection & Final Steps prep_15 15% Iodixanol layering Layer Gradient & Sample prep_15->layering prep_25 25% Iodixanol prep_25->layering prep_40 40% Iodixanol prep_40->layering prep_60 60% Iodixanol prep_60->layering centrifuge Ultracentrifugation (350,000 x g, 90 min) layering->centrifuge collection Collect Viral Band centrifuge->collection buffer_exchange Buffer Exchange collection->buffer_exchange pure_virus Purified AAV buffer_exchange->pure_virus crude_lysate Crude AAV Lysate crude_lysate->layering

Caption: Workflow for AAV purification using a discontinuous iodixanol gradient.

Sucrose Density Gradient Centrifugation

Sucrose gradients have been a mainstay in virus purification for decades. They are effective for both rate-zonal and isopycnic separations. However, sucrose solutions are hyper-osmotic and highly viscous, which can sometimes lead to a reduction in viral infectivity.[10]

ParameterGeneral Enveloped VirusesBaculovirus (AcMNPV)
Gradient Type Continuous or DiscontinuousDiscontinuous
Gradient Concentrations 10-40% (w/v) or 20-60% (w/v)10-50% (w/v)
Centrifugation Speed >100,000 x g100,000 x g
Centrifugation Time 1-3 hours2 hours
Virus Banding Density Varies by virus (e.g., 1.18-1.20 g/mL for hRSV)1.176–1.230 g/mL (at 40-50% interface)
Virus Recovery Rate Variable, can be lower than iodixanolIncreased intact envelopes from 36% to 81% with optimization
Reference [10][11]

This protocol provides a general framework for purifying viruses using a continuous sucrose gradient.

Reagents and Materials:

  • Crude or partially purified virus concentrate

  • Sucrose solutions (e.g., 10% and 60% w/v in a suitable buffer like PBS or Tris-HCl)

  • Gradient maker

  • Ultracentrifuge tubes

  • Ultracentrifuge with a swinging-bucket rotor

  • Syringes and needles or a tube fractionator

Procedure:

  • Preparation of Sucrose Gradient:

    • Prepare sterile, filtered sucrose solutions at the desired low and high concentrations (e.g., 10% and 60% w/v) in a buffer that maintains virus stability.

    • Use a gradient maker to create a linear continuous gradient in the ultracentrifuge tubes. Alternatively, a step gradient can be prepared by carefully layering solutions of decreasing density.

  • Sample Loading:

    • Carefully layer the virus concentrate onto the top of the sucrose gradient. The volume of the sample should be small relative to the gradient volume to ensure good resolution.

  • Ultracentrifugation:

    • Place the tubes in the swinging-bucket rotor and load them into the ultracentrifuge.

    • Centrifuge at a speed and for a duration appropriate for the specific virus (e.g., 150,000 x g for 2 hours at 4°C). These parameters often require optimization.

  • Virus Collection:

    • After centrifugation, a visible band containing the purified virus should be present in the gradient.

    • Collect the viral band by carefully inserting a needle through the side of the tube and aspirating the band. Alternatively, a tube fractionator can be used to collect fractions from the top or bottom of the tube.

  • Sucrose Removal:

    • The collected virus fraction will be in a high concentration of sucrose. This is typically removed by dialysis against a suitable buffer or by pelleting the virus through a sucrose-free cushion and resuspending it in the desired buffer.

Gradient_Choice cluster_properties Desired Properties of Gradient Medium cluster_media Commonly Used Media cluster_unsuitable Unsuitable Medium Example iso_osmotic Iso-osmotic iodixanol Iodixanol iso_osmotic->iodixanol non_ionic Non-ionic non_ionic->iodixanol low_viscosity Low Viscosity low_viscosity->iodixanol non_toxic Non-toxic to Virus non_toxic->iodixanol sucrose Sucrose non_toxic->sucrose This compound This compound hyper_osmotic Hyper-osmotic This compound->hyper_osmotic ionic Ionic This compound->ionic potential_toxicity Potential Toxicity This compound->potential_toxicity

Caption: Factors influencing the choice of density gradient medium for virus purification.

Conclusion

The selection of an appropriate density gradient medium is crucial for the successful purification of viruses. While sucrose has historically been widely used, the development of iso-osmotic, non-ionic media like iodixanol has provided a superior alternative for many applications, offering improved recovery of infectious viral particles by minimizing osmotic damage. The absence of this compound in virus purification protocols can be attributed to its high osmolality and ionic nature, which are generally considered detrimental to the stability and infectivity of viruses. For researchers aiming to purify viruses, especially for in vivo applications or studies requiring high infectivity, iodixanol is often the medium of choice. However, sucrose remains a viable and cost-effective option for many applications, provided that the potential for osmotic stress is taken into consideration and protocols are optimized accordingly.

References

Application Notes and Protocols: A Step-by-Step Guide to Peripheral Blood Mononuclear Cell Isolation with Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Peripheral Blood Mononuclear Cells (PBMCs) are a critical component in immunology, infectious disease research, and the development of novel therapeutics. These cells, primarily consisting of lymphocytes (T cells and B cells) and monocytes, are key players in the body's immune response. A common and effective method for isolating PBMCs from whole blood is through density gradient centrifugation. This technique utilizes a diatrizoate-based solution, often combined with a polysaccharide like Ficoll, to separate blood components based on their differing densities. This document provides a detailed, step-by-step protocol for the isolation of high-purity and viable PBMCs using a this compound density gradient medium.

Principle of Separation

The isolation of PBMCs using a this compound-based density gradient medium, such as Ficoll-Paque™ or Histopaque®-1077, is based on the differential migration of blood cells through the medium during centrifugation.[1] The density of the medium (typically around 1.077 g/mL) is calibrated to be higher than that of mononuclear cells but lower than that of granulocytes and erythrocytes.[1][2] When anticoagulated and diluted whole blood is carefully layered on top of the density gradient medium and centrifuged, the components separate into distinct layers. Erythrocytes and granulocytes, being denser, sediment to the bottom of the tube.[3] Mononuclear cells, being less dense, are retained at the interface between the plasma and the density gradient medium, forming a visible "buffy coat".[4][5] Platelets, which are the least dense, remain suspended in the plasma layer.[4] Subsequent washing steps are performed to remove any remaining platelets and density gradient medium.

Materials and Reagents

Material/ReagentSpecifications
Anticoagulated Whole BloodCollected in tubes containing EDTA, heparin, or citrate.[2]
This compound-based Density Gradient Mediume.g., Ficoll-Paque™ PLUS, Histopaque®-1077 (density 1.077 g/mL).[2][6]
Phosphate-Buffered Saline (PBS)Ca2+/Mg2+ free, sterile.[4]
Wash BufferPBS supplemented with 2% Fetal Bovine Serum (FBS) (optional).[4]
Sterile Conical Centrifuge Tubes15 mL and 50 mL.[7]
Sterile Serological Pipettes and Pipetting Aid[4]
Sterile Pasteur Pipettes or Transfer Pipettes[4]
Bench-top Centrifuge with Swing-out RotorCapable of controlled acceleration and deceleration (brake off).[5]
Biosafety Cabinet (Class II)For aseptic technique.[4]
Hemocytometer or Automated Cell CounterFor cell counting.[7]
Trypan Blue Stain (0.4%)For cell viability assessment.[4]

Experimental Protocol

This protocol is designed for the isolation of PBMCs from whole blood using a this compound-based density gradient medium. All steps should be performed under aseptic conditions in a biosafety cabinet.

1. Preparation of Blood Sample:

  • Ensure the density gradient medium and wash buffers are at room temperature (18-20°C).[4]

  • Dilute the anticoagulated whole blood with an equal volume of sterile PBS in a 50 mL conical tube.[4][5] For example, mix 10 mL of blood with 10 mL of PBS.

  • Mix gently by inverting the tube several times.[4]

2. Density Gradient Centrifugation:

  • Add the this compound-based density gradient medium to a new conical tube. The volume of the medium should be half the volume of the diluted blood. For example, use 10 mL of medium for 20 mL of diluted blood.

  • Carefully layer the diluted blood sample on top of the density gradient medium using a serological pipette.[4] Hold the tube at an angle and dispense the blood slowly against the side of the tube to avoid mixing the two layers.[4]

  • Centrifuge the tubes at 400-1000 x g for 20-40 minutes at room temperature (18-20°C) with the centrifuge brake turned off.[4][5][6] The slow deceleration prevents disruption of the separated layers.[4]

3. Isolation of PBMCs:

  • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a "buffy coat" of PBMCs at the plasma-density medium interface, the density gradient medium, and a pellet of erythrocytes and granulocytes at the bottom.[4]

  • Carefully aspirate and discard the upper plasma layer using a sterile Pasteur pipette, being careful not to disturb the PBMC layer.[4]

  • Using a fresh sterile pipette, carefully collect the buffy coat layer containing the PBMCs and transfer it to a new 50 mL conical tube.[4]

4. Washing the PBMCs:

  • Add at least 3 volumes of sterile PBS or wash buffer to the collected PBMCs to wash away any remaining density gradient medium and platelets. For example, if you collected 2 mL of the PBMC layer, add at least 6 mL of wash buffer.

  • Resuspend the cells by gently pipetting up and down.

  • Centrifuge at 200-400 x g for 10 minutes at room temperature with the brake on.[4]

  • Carefully aspirate and discard the supernatant.

  • Repeat the wash step (steps 4.1-4.4) one more time to ensure the removal of contaminants.[7]

5. Cell Counting and Viability Assessment:

  • After the final wash, resuspend the cell pellet in a known volume of an appropriate buffer or cell culture medium (e.g., 1 mL of PBS).

  • To determine cell viability, mix a small aliquot of the cell suspension with an equal volume of 0.4% Trypan blue stain.

  • Count the number of viable (unstained) and non-viable (blue) cells using a hemocytometer or an automated cell counter.[4]

Data Presentation

Table 1: Typical Centrifugation Parameters for PBMC Isolation

ParameterValueReference
Initial Centrifugation Speed400 - 1000 x g[4][5]
Initial Centrifugation Time20 - 40 minutes[4][5][6]
Initial Centrifugation Temperature18 - 20°C[4]
Wash Centrifugation Speed200 - 400 x g[4]
Wash Centrifugation Time10 minutes[4]
Centrifuge Brake Setting (Initial)Off[4][5]

Table 2: Expected Yield and Purity of Isolated PBMCs

ParameterExpected ResultReference
PBMC Recovery60 ± 20%[6]
Purity of Mononuclear Cells95 ± 5%[6][8]
Cell Viability>90%[4][6]
Granulocyte Contamination<5%[6]
Erythrocyte Contamination<10%[6]

Visual Workflow

PBMC_Isolation_Workflow cluster_prep Sample Preparation cluster_separation Density Gradient Separation cluster_isolation PBMC Isolation & Washing cluster_analysis Analysis & Storage start Start: Anticoagulated Whole Blood dilute Dilute 1:1 with PBS start->dilute layer Carefully layer diluted blood onto this compound Medium dilute->layer centrifuge1 Centrifuge: 400-1000 x g, 20-40 min Brake OFF layer->centrifuge1 collect Collect 'Buffy Coat' (PBMC Layer) centrifuge1->collect wash1 Wash with PBS/Buffer collect->wash1 centrifuge2 Centrifuge: 200-400 x g, 10 min Brake ON wash1->centrifuge2 wash2 Repeat Wash Step centrifuge2->wash2 centrifuge3 Centrifuge: 200-400 x g, 10 min Brake ON wash2->centrifuge3 resuspend Resuspend in known volume centrifuge3->resuspend count Count Cells & Assess Viability resuspend->count end Downstream Applications (e.g., Culture, Cryopreservation) count->end

Caption: Workflow for PBMC isolation using this compound density gradient centrifugation.

Troubleshooting

IssuePotential CauseRecommended SolutionReference
Low PBMC Yield Incomplete separation due to incorrect temperature.Ensure density gradient medium is at room temperature (18-20°C).[4][4]
Aspiration of the PBMC layer along with the plasma.Be careful when aspirating the plasma layer, leaving a small margin above the buffy coat.[4]
Blood processed after prolonged storage.Process blood within 2 hours of collection for best results.
RBC Contamination Incorrect density of the gradient medium due to low temperature.Ensure the density gradient medium is warmed to room temperature.[4][4]
Inadequate centrifugation time or speed.Ensure centrifugation parameters are optimal for complete sedimentation of RBCs.[4][4]
Poor Cell Viability Prolonged exposure to the density gradient medium.Minimize the time cells are in contact with the this compound solution.[4][4]
Vigorous pipetting during washing steps.Handle cells gently during resuspension to avoid mechanical damage.[7][7]
Lack of Distinct Layers Centrifuge brake was left on.Always turn the brake off during the initial separation centrifugation.[4][4]
Improper layering of blood onto the gradient medium.Layer the diluted blood slowly and carefully to maintain a sharp interface.[4][4]

References

Application Notes and Protocols for Preparing Discontinuous Diatrizoate Gradients for Cell Fractionation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Discontinuous density gradient centrifugation is a widely used technique for the separation of cell populations from a heterogeneous mixture based on their buoyant density. This method involves layering solutions of varying densities in a centrifuge tube to create a step gradient. When a cell suspension is layered on top of this gradient and centrifuged, cells migrate through the gradient and band at the interface of the two layers that correspond to their own density.

Solutions of sodium diatrizoate, often in combination with a high molecular weight polysaccharide like Ficoll® or polysucrose, are commonly used to create these density gradients. These solutions can be prepared to be iso-osmotic, thus preserving cell viability and morphology during separation. This document provides detailed protocols for the preparation and use of discontinuous this compound gradients for the fractionation of various cell types, particularly from peripheral blood.

Principle of Separation

The separation of cells in a discontinuous this compound gradient is based on the principle of isopycnic centrifugation. Each cell type has a characteristic buoyant density. During centrifugation, cells sediment through the gradient until they reach a point where their density equals the density of the surrounding medium. At this isopycnic point, the net centrifugal force on the cells becomes zero, and they form a distinct band. By preparing a gradient with layers of specific densities, different cell populations can be effectively resolved into separate bands at the interfaces of these layers.[1]

Materials and Reagents

Key Reagents
  • Sodium this compound: A dense, iodinated organic compound.[2]

  • Polysucrose or Ficoll® 400: A high molecular weight, synthetic polymer of sucrose (B13894) that helps in forming the gradient and aggregating red blood cells.[3]

  • Balanced Salt Solution (BSS): e.g., Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS), for cell washing and dilution.[4]

  • Deionized Water

  • Anticoagulant: (for blood samples) e.g., Heparin or EDTA.[4]

Equipment
  • Laminar flow hood

  • Centrifuge with a swinging-bucket rotor

  • Conical centrifuge tubes (15 mL and 50 mL)

  • Serological pipettes

  • Pasteur pipettes

  • Micropipettes and sterile tips

  • Hemocytometer or automated cell counter

  • Microscope

Preparation of this compound Gradient Solutions

While many researchers use pre-made commercial solutions for convenience and lot-to-lot consistency, it is possible to prepare this compound-based separation media in the laboratory. The most common density for mononuclear cell isolation is 1.077 g/mL.

Recipe for 1.077 g/mL this compound-Ficoll Solution

To prepare 100 mL of a solution with a density of 1.077 g/mL, the following components can be used:

ComponentAmount for 100 mL
Ficoll® 4006.4 g
Sodium this compound9.9 g
Deionized Waterto 100 mL
[2][5]

Preparation Steps:

  • In a beaker, add the Ficoll® 400 and sodium this compound to approximately 80 mL of deionized water.

  • Stir the mixture on a magnetic stirrer until all components are completely dissolved. This may take some time.

  • Once dissolved, transfer the solution to a 100 mL graduated cylinder and add deionized water to bring the final volume to 100 mL.

  • Verify the density of the solution using a hydrometer or by accurately weighing a known volume.

  • Sterilize the solution by filtration through a 0.22 µm filter.

  • Store the solution at 4°C, protected from light.

Experimental Protocols

Protocol 1: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is designed for the isolation of lymphocytes and monocytes from whole human blood.

5.1.1 Cell Densities

Cell TypeApproximate Density (g/mL)
Platelets1.030 - 1.040
Monocytes1.050 - 1.065
Lymphocytes1.065 - 1.075
PBMC Fraction < 1.077
Granulocytes1.080 - 1.095
Erythrocytes (RBCs)1.090 - 1.110

5.1.2 Procedure

  • Blood Collection and Dilution:

    • Collect whole blood in a tube containing an anticoagulant (e.g., heparin or EDTA).[4]

    • Dilute the blood 1:1 with a balanced salt solution (e.g., PBS) at room temperature. For example, mix 5 mL of blood with 5 mL of PBS.[6]

  • Gradient Preparation:

    • Carefully add the this compound-Ficoll solution (density 1.077 g/mL) to a conical centrifuge tube. For a 15 mL tube, use 3 mL of the gradient medium. For a 50 mL tube, use 15 mL.

  • Layering the Sample:

    • Slowly and carefully layer the diluted blood sample on top of the this compound-Ficoll solution.[6] It is crucial to maintain a sharp interface between the blood and the gradient medium. Tilt the tube and let the blood run down the side.

  • Centrifugation:

    • Centrifuge the tubes at 400-800 x g for 20-30 minutes at room temperature (18-20°C) with the centrifuge brake turned off.[6]

  • Harvesting the PBMC Layer:

    • After centrifugation, you will observe distinct layers. From top to bottom: plasma, a cloudy band of PBMCs at the plasma-gradient interface, the clear gradient medium, and a pellet of granulocytes and erythrocytes at the bottom.

    • Carefully aspirate the upper plasma layer without disturbing the PBMC layer.

    • Using a clean Pasteur pipette, aspirate the PBMC layer and transfer it to a new centrifuge tube.

  • Washing the Cells:

    • Add at least 3 volumes of balanced salt solution to the harvested PBMCs (e.g., 6-8 mL for cells from a 15 mL tube).

    • Resuspend the cells by gently pipetting up and down.

    • Centrifuge at 100-250 x g for 10 minutes at room temperature to pellet the cells. This lower speed centrifugation helps to remove platelets.[4]

    • Discard the supernatant and repeat the wash step one or two more times.

    • After the final wash, resuspend the cell pellet in the appropriate medium for downstream applications.

5.1.3 Expected Results

  • Yield: Approximately 1-2 million PBMCs per mL of whole blood.

  • Purity: >95% mononuclear cells.

  • Viability: >95% as determined by trypan blue exclusion.

Protocol 2: Separation of Granulocytes and Mononuclear Cells

This protocol utilizes a discontinuous (double) gradient to simultaneously isolate mononuclear cells and granulocytes. This is often done using commercially available solutions of different densities, such as Histopaque®-1077 and Histopaque®-1119.

5.2.1 Gradient Densities

Gradient LayerDensity (g/mL)
Upper (e.g., Histopaque®-1077)1.077
Lower (e.g., Histopaque®-1119)1.119

5.2.2 Procedure

  • Gradient Preparation:

    • In a 15 mL conical centrifuge tube, carefully layer 3 mL of the denser solution (1.119 g/mL) at the bottom.

    • Slowly and carefully layer 3 mL of the less dense solution (1.077 g/mL) on top of the 1.119 g/mL layer, creating a sharp interface.

  • Sample Layering:

    • Dilute whole blood 1:1 with a balanced salt solution.

    • Carefully layer 6 mL of the diluted blood on top of the upper (1.077 g/mL) gradient layer.

  • Centrifugation:

    • Centrifuge at 700 x g for 30 minutes at room temperature with the brake off.

  • Harvesting the Cell Layers:

    • After centrifugation, two distinct cell bands will be visible.

    • The upper band at the plasma/1.077 g/mL interface contains the mononuclear cells.

    • The lower band at the 1.077/1.119 g/mL interface contains the granulocytes.

    • Aspirate the plasma layer first.

    • Carefully aspirate the mononuclear cell layer and transfer to a new tube.

    • Aspirate the 1.077 g/mL medium.

    • Carefully aspirate the granulocyte layer and transfer to a separate new tube.

  • Washing the Cells:

    • Wash each cell fraction separately as described in section 5.1.2, step 6.

Troubleshooting

ProblemPossible Cause(s)Solution(s)
Low PBMC Yield - Blood sample is old (>24 hours).- Centrifugation speed or time is too high.- Incorrect gradient density.- Use fresh blood samples.- Optimize centrifugation conditions.- Ensure the density of the separation medium is correct.
Red Blood Cell (RBC) Contamination - Incomplete separation.- Disturbing the layers during harvesting.- Blood to gradient volume ratio is too high.- Ensure proper layering and centrifugation.- Be careful when aspirating the PBMC layer.- Use the recommended volumes of blood and gradient medium.- Perform an RBC lysis step after harvesting.
Granulocyte Contamination in PBMC Layer - Blood sample is old, leading to changes in granulocyte density.- Centrifugation temperature is too low.- Use fresh blood samples.- Perform the centrifugation at room temperature (18-20°C).
Poor Separation (No Distinct Layers) - Gradient was not layered properly and mixed with the blood.- Centrifuge brake was on.- Incorrect centrifugation speed/time.- Re-layer the gradient and sample carefully.- Ensure the centrifuge brake is turned off.- Verify and optimize centrifugation parameters.

Visualization of Workflows

Experimental Workflow for Discontinuous Gradient Cell Fractionation

G cluster_prep Preparation cluster_sep Separation cluster_post Post-Separation blood_prep 1. Dilute Blood Sample (1:1 with BSS) layering 3. Layer Diluted Blood on Gradient blood_prep->layering grad_prep 2. Prepare Discontinuous Gradient (Layer solutions of decreasing density) grad_prep->layering centrifugation 4. Centrifuge (e.g., 400-800 x g, 20-30 min, no brake) layering->centrifugation harvest 5. Harvest Cell Layers (Aspirate distinct bands) centrifugation->harvest wash1 6. Wash Cells (Add BSS) harvest->wash1 cent_wash 7. Centrifuge (e.g., 100-250 x g, 10 min) wash1->cent_wash wash2 8. Repeat Wash Steps cent_wash->wash2 final_pellet 9. Resuspend in Desired Medium wash2->final_pellet

Caption: Workflow for cell fractionation using a discontinuous this compound gradient.

Downstream Applications of Fractionated Cells

G cluster_fractionation Cell Fractionation cluster_fractions Isolated Cell Fractions cluster_downstream Downstream Analysis cluster_pathway Signaling Pathway Analysis start Heterogeneous Cell Population (e.g., Whole Blood) fractionation Discontinuous this compound Gradient Centrifugation start->fractionation frac1 Fraction 1 (e.g., PBMCs) fractionation->frac1 frac2 Fraction 2 (e.g., Granulocytes) fractionation->frac2 culture Cell Culture & Stimulation frac1->culture genomics Genomic/Transcriptomic Analysis (e.g., RNA-seq) frac1->genomics frac2->culture frac2->genomics western Western Blot flow Flow Cytometry (Phospho-flow) elisa ELISA culture->western culture->flow culture->elisa

Caption: Conceptual diagram of downstream applications following cell fractionation.

References

Application Notes: Optimal PBMC Separation Using Diatrizoate-Based Density Gradient Media

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The isolation of Peripheral Blood Mononuclear Cells (PBMCs) is a fundamental technique in immunology, infectious disease research, and drug development. PBMCs, which include lymphocytes and monocytes, are key components of the cellular immune system. Density gradient centrifugation using a diatrizoate-based medium is the most common method for their separation from whole blood. This method exploits the differences in buoyant density between various blood components to achieve a high-purity separation.

Principle of Separation

The technique involves carefully layering diluted whole blood over a density gradient medium, which typically consists of a polysaccharide (like Ficoll) and sodium this compound. This solution has a specific density (commonly 1.077 g/mL) that is intermediate between that of mononuclear cells and other blood components like red blood cells (RBCs) and granulocytes.[1][2]

During centrifugation, the denser components, namely erythrocytes and granulocytes, aggregate and sediment through the density medium to form a pellet at the bottom of the tube.[3] PBMCs, being less dense, settle at the interface between the plasma and the density gradient medium, forming a distinct white, "buffy" coat layer.[4] Platelets, which are also present, remain suspended in the upper plasma layer.

Key Factors Influencing Optimal Separation

Several parameters must be carefully controlled to ensure high yield and viability of the isolated PBMCs:

  • Centrifugation Speed and Time: This is the most critical factor. Insufficient speed or time will result in incomplete sedimentation of RBCs and granulocytes, leading to contamination of the PBMC layer.[1][5] Conversely, excessive force can damage the cells and may cause some mononuclear cells to pellet with the granulocytes, reducing the yield. The brake on the centrifuge should always be turned off during the separation step to prevent disturbance of the carefully formed layers upon deceleration.[2][5]

  • Temperature: The procedure should be performed at room temperature (18-20°C).[1][5] At lower temperatures, the density of the medium increases, which can impair the sedimentation of granulocytes and RBCs, leading to contamination.[5] Higher temperatures can decrease the density of the medium, potentially causing some lymphocytes to be lost into the Ficoll layer and reducing cell viability.[1]

  • Blood Sample Quality and Preparation: Fresh blood (ideally less than 8 hours old) treated with an anticoagulant (e.g., EDTA, heparin) is essential for optimal viability and recovery.[4][6] The blood should be diluted, typically 1:1 with a balanced salt solution (like PBS), to reduce cell clumping and improve the purity of the final preparation.[6]

  • Layering Technique: The diluted blood must be layered slowly and carefully onto the density gradient medium to create a sharp interface.[4] Mixing of the blood and the medium before centrifugation will result in poor separation.

Summary of Centrifugation Parameters

The following tables summarize the generally accepted centrifugation speeds and times for the optimal separation of PBMCs using this compound-based media.

Table 1: Initial Density Gradient Centrifugation for PBMC Separation

ParameterRecommended RangeKey Considerations
Speed (g-force) 400 - 1000 x g400-500 x g is a common starting point.[4][7] Higher speeds (e.g., 1000 x g) may be used to reduce time but require careful optimization.[2][5]
Time (minutes) 20 - 40 minutes30-40 minutes is standard for lower g-forces.[1][4][6] Shorter times (20-30 minutes) are often paired with higher g-forces.[2]
Temperature 18 - 25°C (Room Temp)Consistency is crucial for reproducible results.[1][5]
Brake Setting OFFEssential to prevent disruption of the cell layers during deceleration.[2][5][7]

Table 2: Post-Separation Washing Steps for PBMC Purification

ParameterRecommended RangePurpose & Key Considerations
First Wash Speed 300 - 400 x gTo pellet the harvested PBMCs and remove residual density medium and plasma.[4][5]
First Wash Time 10 minutesSufficient to pellet the cells without causing damage.
Platelet Removal Wash Speed 120 - 200 x g(Optional) A slower spin helps to keep platelets in the supernatant, increasing the purity of the PBMC pellet.[6][8]
Platelet Removal Wash Time 10 - 15 minutesLonger time at lower speed ensures efficient platelet removal.[6]
Brake Setting for Washes ON or LOWThe brake can be used during wash steps to save time as distinct layers are no longer present.[5][9]

Detailed Experimental Protocol

This protocol describes a standardized method for isolating PBMCs from whole human blood using a this compound-based density gradient medium.

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • This compound-based density gradient medium (e.g., Ficoll-Paque™) warmed to room temperature (18-20°C)

  • Sterile Phosphate-Buffered Saline (PBS) or other balanced salt solution

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Methodology:

  • Sample Preparation:

    • Allow the blood sample and density gradient medium to reach room temperature (18-20°C).[5]

    • In a sterile conical tube, dilute the whole blood 1:1 with PBS. Mix gently by inverting the tube several times.[2][7]

  • Layering the Density Gradient:

    • Pipette the desired volume of density gradient medium into a new conical tube (e.g., 15 mL of medium in a 50 mL tube).

    • Carefully and slowly layer the diluted blood on top of the density gradient medium.[4] Hold the tube at an angle and dispense the blood against the side of the tube, just above the surface of the medium, to avoid mixing. A distinct interface should be visible.[4][5]

  • Initial Centrifugation (Separation):

    • Balance the centrifuge tubes.

    • Centrifuge at 400 x g for 30-40 minutes at 20°C .[1][6][10] Ensure the centrifuge's brake is turned off .[5][6]

  • Harvesting PBMCs:

    • After centrifugation, four distinct layers should be visible (from top to bottom): plasma, a cloudy PBMC layer at the interface, the clear density gradient medium, and a red pellet of erythrocytes and granulocytes at the bottom.[4]

    • Using a sterile pipette, carefully aspirate and discard the upper plasma layer, being careful not to disturb the PBMC layer.

    • Collect the entire cloudy PBMC layer and transfer it to a new sterile conical tube.[4][5]

  • Washing the PBMCs:

    • Add at least 3 volumes of PBS to the harvested PBMCs (e.g., bring the volume up to 45-50 mL in a 50 mL tube) to wash the cells and remove residual density medium and platelets.

    • Centrifuge at 300 x g for 10 minutes at room temperature . The brake can be on for this step.[4][5]

    • Carefully decant and discard the supernatant.

  • Second Wash (Optional Platelet Removal):

    • Resuspend the cell pellet in fresh PBS.

    • To further increase purity by removing platelets, perform a slower centrifugation step: 200 x g for 10-15 minutes at room temperature .[6]

    • Carefully decant and discard the supernatant.

  • Final Resuspension:

    • Resuspend the final cell pellet in an appropriate volume of cell culture medium or buffer for downstream applications.

    • Proceed with cell counting (e.g., using a hemocytometer and trypan blue exclusion to assess viability).[4]

Visualizations

PBMC_Isolation_Workflow cluster_prep Sample Preparation cluster_separation Separation cluster_wash Washing & Purification cluster_final Final Steps start Start: Anticoagulated Whole Blood dilute Dilute Blood 1:1 with PBS start->dilute layer Carefully Layer Diluted Blood onto this compound Medium dilute->layer centrifuge1 Centrifuge: 400-800 x g, 30 min Room Temperature BRAKE OFF layer->centrifuge1 harvest Harvest PBMC Layer (at interface) centrifuge1->harvest wash1 Wash with PBS harvest->wash1 centrifuge2 Centrifuge: 300 x g, 10 min BRAKE ON wash1->centrifuge2 wash2 Optional: Second Wash for Platelet Removal centrifuge2->wash2 centrifuge3 Centrifuge: 200 x g, 10-15 min BRAKE ON wash2->centrifuge3 resuspend Resuspend Final PBMC Pellet centrifuge3->resuspend end End: Purified PBMCs for Downstream Use resuspend->end

Caption: Workflow for PBMC isolation using density gradient centrifugation.

References

Application Notes and Protocols: Washing Protocol for the Removal of Diatrizoate from Isolated Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Density gradient centrifugation is a widely employed technique for the isolation of specific cell populations from heterogeneous samples, such as peripheral blood mononuclear cells (PBMCs) from whole blood. Media containing diatrizoate, such as Ficoll-Paque™ and Histopaque®, are frequently used for this purpose. This compound is a dense iodine compound that facilitates the separation of cells based on their density. However, residual this compound in the isolated cell preparation can be detrimental, as studies have shown it can be directly toxic to cells, potentially impacting downstream applications and experimental outcomes.[1][2] Therefore, a thorough washing procedure is critical to remove this compound and ensure the recovery of a highly viable and pure cell population.

This document provides a detailed protocol for the effective removal of this compound from isolated cells following density gradient centrifugation. The protocol is compiled from established methodologies and best practices to ensure optimal cell viability and purity for subsequent research and drug development applications.[3]

Quantitative Data Summary

The following table summarizes the key quantitative parameters for washing cells after this compound-based density gradient separation. These parameters are derived from various protocols and represent a range of commonly used settings. Optimization may be required depending on the specific cell type and downstream application.

ParameterRecommended RangeTypical ValueNotes
Washing Buffer Balanced Salt Solution (e.g., PBS, HBSS), Cell Culture Medium (e.g., RPMI 1640)Phosphate Buffered Saline (PBS)The choice of buffer can be supplemented with protein (e.g., fetal bovine serum) to improve cell viability.
Number of Washes 2 - 33A sufficient number of washes is crucial for the complete removal of this compound and platelets.
Centrifugation Speed 100 - 400 x g300 x gLower speeds are gentler on cells and can help to minimize cell loss and maintain viability.[4][5]
Centrifugation Time 5 - 10 minutes10 minutesAdequate time is needed to pellet the cells effectively.
Centrifugation Temperature 4 - 25 °C (Room Temperature)Room Temperature (18-26 °C)Centrifugation at lower temperatures (e.g., 4°C) may lead to cell clumping and reduced recovery.
Volume of Wash Buffer At least 3 times the volume of the cell suspension10 mL for a 15 mL tubeA large volume of wash buffer helps to dilute and remove contaminants effectively.[3]

Experimental Protocols

This section details the step-by-step methodology for washing isolated cells to remove this compound.

Materials
  • Isolated cells in a conical centrifuge tube (e.g., 15 mL or 50 mL) following density gradient centrifugation.

  • Sterile washing buffer: Phosphate Buffered Saline (PBS) or a balanced salt solution. Alternatively, cell culture medium such as RPMI 1640 can be used.

  • Serological pipettes

  • Centrifuge

Protocol
  • Cell Collection: Carefully aspirate the layer of isolated cells from the plasma/density medium interface using a sterile pipette and transfer it to a new sterile conical centrifuge tube.[3]

  • First Wash:

    • Add at least three volumes of sterile washing buffer to the collected cells. For example, for 1 mL of collected cells, add at least 3 mL of washing buffer.[3]

    • Gently resuspend the cell pellet by pipetting up and down several times to ensure a single-cell suspension.

    • Centrifuge the cell suspension at 300 x g for 10 minutes at room temperature.[4][5]

    • Carefully aspirate and discard the supernatant, being cautious not to disturb the cell pellet.

  • Second Wash:

    • Resuspend the cell pellet in a fresh volume of washing buffer (e.g., 10 mL for a 15 mL tube).

    • Centrifuge the cells at 300 x g for 10 minutes at room temperature.

    • Aspirate and discard the supernatant.

  • Third Wash (Optional but Recommended):

    • Repeat the washing step one more time for a total of three washes to ensure the complete removal of any residual this compound and platelets.

  • Final Resuspension:

    • After the final wash, resuspend the cell pellet in the desired volume of cell culture medium or buffer appropriate for your downstream application.

  • Cell Counting and Viability Assessment:

    • Perform a cell count and assess cell viability using a method such as trypan blue exclusion to determine the yield and health of the isolated cells.

Visualizations

Experimental Workflow for this compound Removal

G cluster_0 Cell Isolation cluster_1 Washing Protocol cluster_2 Final Product start Isolated Cells in This compound Medium wash1 Add Washing Buffer (e.g., PBS) start->wash1 centrifuge1 Centrifuge (300 x g, 10 min) wash1->centrifuge1 supernatant1 Discard Supernatant centrifuge1->supernatant1 wash2 Resuspend in Washing Buffer supernatant1->wash2 centrifuge2 Centrifuge (300 x g, 10 min) wash2->centrifuge2 supernatant2 Discard Supernatant centrifuge2->supernatant2 wash3 Resuspend in Washing Buffer (Optional) supernatant2->wash3 centrifuge3 Centrifuge (300 x g, 10 min) wash3->centrifuge3 supernatant3 Discard Supernatant centrifuge3->supernatant3 resuspend Resuspend in Final Medium supernatant3->resuspend qc Cell Counting & Viability Assessment resuspend->qc

Caption: Workflow of the washing protocol to remove this compound.

Logical Relationship of the Washing Process

G cluster_input Initial State cluster_process Washing Steps cluster_output Outcome input Isolated Cells with This compound Contamination dilution Dilution of This compound input->dilution Addition of Wash Buffer centrifugation Pelleting of Cells dilution->centrifugation removal Removal of Supernatant centrifugation->removal output High Viability Cells Free of this compound removal->output Repeated Cycles

Caption: Logic of this compound removal and cell purification.

References

Application Notes and Protocols for Cell Separation Using Diatrizoate and Ficoll

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the separation of mononuclear cells from whole blood using a density gradient medium composed of diatrizoate and Ficoll. This method is a cornerstone of immunology, cell biology, and drug development research, enabling the isolation of a distinct cell population for subsequent analysis and experimentation.

Introduction

The separation of specific cell populations from heterogeneous samples is a critical step in many biological research and clinical applications. Density gradient centrifugation using a medium containing Ficoll and sodium this compound is a simple, rapid, and reliable method for the isolation of mononuclear cells (lymphocytes and monocytes) from peripheral blood.[1][2][3] This technique leverages the differences in buoyant density between different cell types.

The separation medium is a sterile, iso-osmotic solution containing Ficoll, a high molecular weight sucrose (B13894) polymer, and sodium this compound, a dense iodine compound.[3][4] This combination creates a solution of a specific density, typically 1.077 g/mL, which is optimal for the separation of human mononuclear cells.[5][6] During centrifugation, erythrocytes and granulocytes, which have a higher density, sediment through the Ficoll-diatrizoate layer to the bottom of the tube.[2][3] Mononuclear cells, having a lower density, are retained at the interface between the plasma and the separation medium.[1][3] Platelets, which are also less dense, remain in the plasma layer.

Principle of Separation

The underlying principle of this cell separation technique is isopycnic centrifugation. Whole blood, diluted with a balanced salt solution, is carefully layered over the Ficoll-diatrizoate medium. Upon centrifugation, the components of the blood separate based on their respective densities:

  • Erythrocytes and Granulocytes: These cells have the highest density and sediment to the bottom of the tube, forming a pellet.

  • Mononuclear Cells (Lymphocytes and Monocytes): These cells have a lower density than the Ficoll-diatrizoate medium and therefore band at the plasma-medium interface.[1][3]

  • Plasma and Platelets: These components have the lowest density and remain in the uppermost layer.

This differential migration allows for the straightforward collection of a highly enriched population of mononuclear cells.

Applications

The isolation of mononuclear cells using this compound and Ficoll is a fundamental technique with a wide range of applications in research and drug development, including:

  • Immunological research: Studying the function of lymphocytes and monocytes in health and disease.

  • Cell-based assays: Used in cytotoxicity assays, proliferation assays, and cytokine production studies.

  • In vitro cell-mediated immunity assays. [1]

  • Histocompatibility testing. [1]

  • Drug discovery and development: Evaluating the immunomodulatory effects of new drug candidates.

  • Clinical research: Preparation of mononuclear cells for cell therapy manufacturing.[5]

Quantitative Data Summary

The following table summarizes the expected quantitative outcomes from a typical mononuclear cell separation using a Ficoll-diatrizoate medium with a density of 1.077 g/mL.

ParameterTypical ValueSource
Mononuclear Cell Recovery 60% ± 20%[5]
Purity of Mononuclear Cells 95% ± 5%[5]
Cell Viability > 90%[5]
Granulocyte Contamination Maximum 5%[5]
Erythrocyte Contamination Maximum 10%[5]

Experimental Protocols

Protocol 1: Isolation of Mononuclear Cells from Human Peripheral Blood

This protocol details the steps for isolating mononuclear cells from fresh, anticoagulated human peripheral blood.

Materials:

  • Ficoll-diatrizoate solution (density 1.077 g/mL, sterile)

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • Sterile physiological saline or balanced salt solution (e.g., PBS)

  • Sterile 15 mL or 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Preparation of Blood Sample:

    • Bring the Ficoll-diatrizoate solution and the blood sample to room temperature (18-20°C).[7]

    • In a sterile conical tube, dilute the anticoagulated whole blood with an equal volume of sterile physiological saline or balanced salt solution.[2][3] For example, mix 5 mL of blood with 5 mL of saline. Gently mix the suspension.

  • Layering the Sample:

    • Aseptically dispense 3 mL of the Ficoll-diatrizoate solution into a new sterile 15 mL centrifuge tube.

    • Carefully layer the diluted blood sample on top of the Ficoll-diatrizoate solution.[2] It is crucial to maintain a sharp interface between the two layers and avoid mixing.[2][3] This can be achieved by holding the tube at an angle and slowly dispensing the diluted blood against the side of the tube.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature (18-20°C) with the centrifuge brake turned off.[1][5] The slow deceleration helps to preserve the distinct cell layers.

  • Collection of Mononuclear Cells:

    • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a "buffy coat" of mononuclear cells at the interface, the Ficoll-diatrizoate medium, and a pellet of erythrocytes and granulocytes at the bottom.

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.[3]

    • Using a sterile pipette, carefully collect the mononuclear cell layer (the buffy coat) and transfer it to a new sterile centrifuge tube.[1]

  • Washing the Cells:

    • Add at least 3 volumes of sterile balanced salt solution to the collected mononuclear cells (e.g., 6 mL of saline for every 2 mL of collected cells).[1]

    • Gently suspend the cells by pipetting up and down.

    • Centrifuge at 160-260 x g for 10 minutes at room temperature to pellet the cells.[3] This washing step is important to remove platelets, residual Ficoll-diatrizoate medium, and plasma proteins.[1][3]

    • Discard the supernatant and resuspend the cell pellet in fresh balanced salt solution. Repeat the washing step once or twice more.

  • Final Cell Preparation:

    • After the final wash, discard the supernatant and resuspend the cell pellet in the appropriate medium for your downstream application.

    • Perform a cell count and assess viability using a method such as trypan blue exclusion.

Visualizations

Experimental Workflow for Mononuclear Cell Isolation

The following diagram illustrates the key steps in the isolation of mononuclear cells using a Ficoll-diatrizoate density gradient.

G cluster_0 Sample Preparation cluster_1 Density Gradient Setup cluster_2 Centrifugation & Separation cluster_3 Cell Collection & Washing start Start: Anticoagulated Whole Blood dilute Dilute Blood 1:1 with Saline start->dilute layer Carefully Layer Diluted Blood dilute->layer ficoll Add Ficoll-Diatrizoate to Centrifuge Tube ficoll->layer centrifuge Centrifuge 400 x g, 30-40 min (Brake Off) layer->centrifuge layers Formation of Layers: - Plasma - Mononuclear Cells - Ficoll-Diatrizoate - Erythrocytes/Granulocytes centrifuge->layers collect Aspirate Plasma & Collect Mononuclear Cell Layer layers->collect wash1 Wash Cells with Saline (1st Wash) collect->wash1 wash2 Wash Cells with Saline (2nd Wash) wash1->wash2 resuspend Resuspend in Appropriate Medium wash2->resuspend end End resuspend->end Proceed to Downstream Applications

Caption: Workflow for isolating mononuclear cells via density gradient centrifugation.

Logical Relationship of Blood Components After Centrifugation

This diagram illustrates the separation of blood components based on their density relative to the Ficoll-diatrizoate medium.

G cluster_0 Centrifuge Tube After Separation cluster_1 Cellular Components layers Plasma (Lowest Density) Mononuclear Cells (Buffy Coat) Ficoll-Diatrizoate Medium (1.077 g/mL) Erythrocytes & Granulocytes (Highest Density) plasma Plasma & Platelets plasma->layers:l0 mnc Lymphocytes & Monocytes mnc->layers:l1 rbc Red Blood Cells & Granulocytes rbc->layers:l3

Caption: Stratification of blood components after density gradient centrifugation.

References

Application Notes and Protocols for Isolating Rare Immune Cells Using a Diatrizoate-Based Medium

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The isolation of rare immune cells is a critical step in fundamental research and the development of novel therapeutics. These scarce cell populations, often present at frequencies of less than 1% of total leukocytes, play pivotal roles in various physiological and pathological processes, including immune surveillance, allergic responses, and cancer progression.[1] Diatrizoate-based density gradient centrifugation is a widely utilized method for the effective enrichment of these rare cell populations from complex biological samples like whole blood or dissociated tissues.[2] This technique separates cells based on their buoyant density, allowing for the removal of erythrocytes and granulocytes, thereby enriching for mononuclear cells and other low-density cell types.[3][4][5]

This document provides detailed application notes and protocols for the isolation of four distinct rare immune cell types using this compound-based media: basophils, mast cells, dendritic cells, and circulating endothelial cells. The protocols are designed to yield cell populations with high purity and viability, suitable for a range of downstream applications in research and drug development.

Data Presentation: Performance of this compound-Based Media in Rare Immune Cell Isolation

The following tables summarize quantitative data on the purity, recovery, and viability of rare immune cells isolated using this compound-based density gradient media. These metrics are crucial for evaluating the efficiency and suitability of the isolation method for specific research needs.

Cell TypeStarting MaterialThis compound-Based MediumPurity (%)Recovery (%)Viability (%)Reference
Basophils Human Peripheral BloodPercoll (discontinuous gradient)24.4 ± 4≤ 20>95[6]
Human Peripheral BloodPercoll (discontinuous gradient)34 ± 15Not Reported>95[2]
Human Peripheral BloodFicoll-Paque™ PLUS (diluted)>75 (monocytes for DC generation)70 (monocytes for DC generation)Not Reported[7]
Mast Cells Murine Cutaneous TissuePercoll (discontinuous gradient)68.6 ± 4.4Not Reported>93[5]
Murine Peritoneal LavageMetrizamide (B1676532)95.9 ± 0.6Not Reported>95[5]
Rat Cutaneous TissuePercoll50.0 ± 6.4Not ReportedNot Reported[8]
Human Lung TissuePercoll (30%)Not ReportedSignificantly IncreasedNot Reported[9]
Human Neonatal ForeskinPercoll (discontinuous gradient)68.7 ± 6.2~20Excellent[10]
Dendritic Cells Human TonsilBovine Albumin Gradient78.4Not ReportedHigh[4]
Human ThymusPercollNot ReportedNot Reported>80[3]
Human Peripheral BloodFicoll-Paque™>90 (viability post-culture)Not Reported>90[11]
Circulating Endothelial Cells Human Peripheral BloodPercollNot Reported91.6 ± 0.65Not Reported[12]
Porcine Peripheral BloodFicoll-Paque™Not Reported6.6-fold increase with DWBINot Reported[13][14]
Human Peripheral BloodNot SpecifiedNot Reported0.4 colonies per 20 mlNot Reported[13]

Experimental Protocols

Protocol 1: Isolation of Basophils from Human Peripheral Blood

This protocol utilizes a discontinuous Percoll gradient to enrich for basophils, which are denser than mononuclear cells but less dense than other granulocytes.[15]

Materials:

  • Whole blood collected in EDTA

  • Percoll™

  • 10x Phosphate Buffered Saline (PBS)

  • 1.5 M NaCl

  • PIPES buffer

  • Human Serum Albumin (HSA)

  • EDTA

  • Wash Buffer (PBS with 2% FBS and 1 mM EDTA)

  • 50 ml conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Prepare Percoll Solutions:

    • Prepare an isotonic Percoll stock solution (e.g., by mixing 9 parts Percoll™ with 1 part 1.5 M NaCl or 10x PBS).

    • Prepare working solutions of different densities (e.g., 1.070 g/ml and 1.080 g/ml) by diluting the isotonic Percoll with a suitable buffer (e.g., PIPES buffer with HSA and EDTA).

  • Prepare Blood Sample:

    • Dilute whole blood 1:1 with wash buffer.

  • Create Density Gradient:

    • In a 50 ml conical tube, carefully layer 10 ml of the denser Percoll solution (1.080 g/ml) under 10 ml of the less dense Percoll solution (1.070 g/ml).

  • Layer Blood:

    • Carefully layer the diluted blood sample on top of the Percoll gradient.

  • Centrifugation:

    • Centrifuge at 700 x g for 20 minutes at room temperature with the brake off.

  • Cell Collection:

    • After centrifugation, two distinct cell bands will be visible. The upper band at the plasma-Percoll interface contains mononuclear cells. The lower band, at the interface of the two Percoll layers, is enriched in basophils.[15]

    • Carefully aspirate and discard the upper plasma and mononuclear cell layers.

    • Collect the basophil-enriched layer using a sterile pipette.

  • Washing:

    • Wash the collected cells with an excess of wash buffer and centrifuge at 250 x g for 10 minutes at 4°C.

    • Repeat the wash step twice.

  • Cell Counting and Viability Assessment:

    • Resuspend the final cell pellet in a known volume of wash buffer.

    • Determine cell count and viability using a hemocytometer and Trypan Blue exclusion.

Protocol 2: Isolation of Mast Cells from Murine Peritoneal Lavage

This protocol describes the isolation of connective tissue-type mast cells from the peritoneal cavity of mice using a metrizamide gradient.[5]

Materials:

  • BALB/c mice (10-18 weeks old)

  • Modified Tyrode's buffer

  • Metrizamide

  • 50 ml conical tubes

  • Syringes and needles

  • Centrifuge

Procedure:

  • Peritoneal Lavage:

    • Euthanize the mouse and disinfect the abdominal skin.

    • Make a midline incision and carefully inject 10 ml of modified Tyrode's buffer into the peritoneal cavity.

    • Gently massage the abdomen for 2-3 minutes.

    • Aspirate the peritoneal fluid containing the cells.

  • Cell Preparation:

    • Centrifuge the collected fluid at 150 x g for 10 minutes at 4°C.

    • Discard the supernatant and resuspend the cell pellet in 1 ml of modified Tyrode's buffer.

  • Metrizamide Gradient:

    • Prepare a 22.5% metrizamide solution.

    • Carefully layer the cell suspension onto the metrizamide solution in a centrifuge tube.

  • Centrifugation:

    • Centrifuge at 400 x g for 15 minutes at room temperature.

  • Cell Collection:

    • Mast cells will form a pellet at the bottom of the tube.

    • Carefully aspirate and discard the supernatant.

  • Washing:

    • Resuspend the mast cell pellet in modified Tyrode's buffer and centrifuge at 150 x g for 10 minutes at 4°C.

    • Repeat the wash step.

  • Cell Counting and Viability Assessment:

    • Resuspend the final pellet and determine cell count and viability.

Protocol 3: Isolation of Dendritic Cells from Human Tonsils

This protocol involves enzymatic digestion of tonsillar tissue followed by enrichment of dendritic cells on a discontinuous albumin gradient.[4]

Materials:

  • Human tonsil tissue

  • RPMI 1640 medium

  • Collagenase D

  • DNase I

  • Bovine Serum Albumin (BSA)

  • 70 µm cell strainer

  • 50 ml conical tubes

  • Centrifuge

Procedure:

  • Tissue Digestion:

    • Mince the tonsil tissue into small pieces.

    • Incubate the tissue fragments in RPMI 1640 containing Collagenase D (e.g., 0.5 mg/ml) and DNase I (e.g., 0.1 mg/ml) for 30-45 minutes at 37°C with gentle agitation.

  • Cell Suspension Preparation:

    • Pass the digested tissue through a 70 µm cell strainer to obtain a single-cell suspension.

    • Wash the cells with RPMI 1640 and centrifuge at 300 x g for 10 minutes.

  • Discontinuous Albumin Gradient:

    • Prepare a discontinuous gradient of BSA (e.g., with densities of 1.052 g/ml and 1.030 g/ml).

    • Layer the cell suspension on top of the gradient.

  • Centrifugation:

    • Centrifuge at 8500 x g for 20 minutes at 4°C.

  • Cell Collection:

    • Dendritic cells will be enriched at the interface between the two albumin layers.

    • Carefully collect this cell fraction.

  • Washing and Further Purification:

    • Wash the collected cells with RPMI 1640.

    • For higher purity, further enrichment can be achieved using magnetic-activated cell sorting (MACS) targeting specific dendritic cell markers (e.g., CD1c, CD141) or by depleting other cell types.[16]

  • Cell Counting and Viability Assessment:

    • Determine the final cell count and viability.

Protocol 4: Isolation of Circulating Endothelial Cells from Human Peripheral Blood

This protocol describes a general method for enriching circulating endothelial cells (CECs) from whole blood using a this compound-based medium like Ficoll-Paque™.[12][17][18]

Materials:

  • Whole blood collected in EDTA

  • Ficoll-Paque™ PLUS (or similar this compound-based medium with a density of 1.077 g/ml)

  • PBS

  • 50 ml conical tubes

  • Serological pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Prepare Blood Sample:

    • Dilute the whole blood 1:1 with PBS.

  • Layering:

    • Carefully layer the diluted blood over an equal volume of Ficoll-Paque™ in a conical tube, avoiding mixing of the layers.

  • Centrifugation:

    • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • Cell Collection:

    • After centrifugation, a layer of mononuclear cells, which includes CECs, will be present at the plasma-Ficoll-Paque™ interface (the "buffy coat").

    • Carefully aspirate the upper plasma layer.

    • Collect the buffy coat layer with a sterile pipette.

  • Washing:

    • Transfer the collected cells to a new tube and wash with an excess of PBS.

    • Centrifuge at 250 x g for 10 minutes. Repeat the wash step.

  • Further Enrichment (Optional but Recommended):

    • Due to the extreme rarity of CECs, further purification is necessary. This is typically achieved using immunomagnetic bead selection (e.g., with antibodies against CD146 or other endothelial markers).[6]

  • Cell Counting and Viability Assessment:

    • Determine the final cell count and viability. The number of CECs is often very low.

Visualization of Key Cellular Processes

The following diagrams, generated using the DOT language for Graphviz, illustrate important signaling pathways and experimental workflows relevant to the isolated rare immune cells.

Signaling Pathways

Basophil_Activation Allergen Allergen IgE IgE Allergen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Syk Syk FceRI->Syk Activates PI3K PI3K Syk->PI3K PLCg PLCγ Syk->PLCg Cytokine_Production Cytokine Production (IL-4, IL-13) PI3K->Cytokine_Production Calcium Ca²⁺ Mobilization PLCg->Calcium Degranulation Degranulation (Histamine, etc.) Calcium->Degranulation

Caption: IgE-mediated activation pathway in basophils.

Mast_Cell_Activation Antigen Antigen/Allergen IgE IgE Antigen->IgE Binds FceRI FcεRI IgE->FceRI Cross-links Lyn Lyn FceRI->Lyn Activates Syk Syk Lyn->Syk LAT LAT Syk->LAT PLCg PLCγ LAT->PLCg Transcription_Factors Transcription Factors (NF-κB, NFAT) LAT->Transcription_Factors PKC PKC PLCg->PKC Calcium Ca²⁺ Mobilization PLCg->Calcium Degranulation Degranulation PKC->Degranulation Calcium->Degranulation Cytokine_Synthesis Cytokine Synthesis Transcription_Factors->Cytokine_Synthesis

Caption: Key signaling events in mast cell activation via FcεRI.

Dendritic_Cell_Maturation Immature_DC Immature DC (High Antigen Capture) PAMPs_DAMPs PAMPs/DAMPs (e.g., LPS) Immature_DC->PAMPs_DAMPs Recognizes TLR Toll-like Receptor (TLR) PAMPs_DAMPs->TLR Signaling_Cascade Signaling Cascade (MyD88, NF-κB) TLR->Signaling_Cascade Mature_DC Mature DC Signaling_Cascade->Mature_DC Induces Maturation Upregulation Upregulation of: - MHC class I & II - Co-stimulatory molecules (CD80, CD86) - CCR7 Mature_DC->Upregulation Antigen_Presentation Migration to Lymph Node & Antigen Presentation to T cells Mature_DC->Antigen_Presentation

Caption: Simplified pathway of dendritic cell maturation.

Experimental Workflows

Rare_Cell_Isolation_Workflow Start Whole Blood or Tissue Homogenate Dilution Sample Dilution Start->Dilution Gradient Layering on This compound Medium Dilution->Gradient Centrifugation Density Gradient Centrifugation Gradient->Centrifugation Collection Collection of Enriched Cell Layer Centrifugation->Collection Washing Cell Washing Collection->Washing Analysis Downstream Applications: - Purity Assessment (FACS) - Functional Assays - Molecular Analysis Washing->Analysis Enriched Cells Optional_Purification Optional: Further Purification (e.g., MACS) Washing->Optional_Purification Optional_Purification->Analysis Highly Pure Cells

Caption: General workflow for rare immune cell isolation.

Conclusion

The isolation of rare immune cells using this compound-based media is a robust and effective method for enriching these low-abundance populations for downstream analysis. The protocols provided herein offer a starting point for researchers to obtain viable and pure populations of basophils, mast cells, dendritic cells, and circulating endothelial cells. It is important to note that optimization of these protocols may be necessary depending on the specific starting material, donor variability, and the requirements of subsequent applications. Careful attention to technique, particularly the layering of the gradient and collection of the cell interface, is crucial for achieving optimal results. The successful isolation of these rare cell types will continue to be instrumental in advancing our understanding of the immune system and in the development of targeted therapies for a wide range of diseases.

References

Application Notes and Protocols for the Separation of Circulating Tumor Cells from Whole Blood Using a Diatrizoate Gradient

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Circulating tumor cells (CTCs) are rare cells that have detached from a primary tumor and entered the bloodstream, playing a crucial role in cancer metastasis.[1] The isolation and analysis of CTCs from peripheral blood, a process often referred to as a "liquid biopsy," provides a minimally invasive method for real-time monitoring of tumor progression and therapy response.[1] One of the fundamental techniques for enriching CTCs is density gradient centrifugation, which separates cells based on their buoyant density.[2] Diatrizoate-based density gradient media, such as Ficoll-Paque™, are widely used for this purpose. This method effectively separates mononuclear cells, including lymphocytes and CTCs, from denser erythrocytes and granulocytes in peripheral blood.[3][4]

This document provides a detailed protocol for the separation of cancer cells from whole blood using a this compound gradient. It includes quantitative data on expected cell recovery and purity, a step-by-step experimental procedure, and a visual representation of the workflow.

Principle of Separation

The this compound gradient method is based on the differential density of blood components. The density of mononuclear cells and CTCs is typically less than 1.077 g/mL, whereas the density of granulocytes and erythrocytes is higher.[5] During centrifugation, the denser cells sediment through the this compound gradient medium, forming a pellet at the bottom of the tube. The less dense mononuclear cells and CTCs are retained at the interface between the plasma and the gradient medium, forming a distinct layer often referred to as the "buffy coat".[3][6] This layer can then be carefully collected for downstream analysis. Sodium this compound is a key component that helps create the necessary density for this separation and increases the osmolarity of the solution, which aids in the sedimentation of erythrocytes.[7]

Quantitative Data

The following table summarizes the key quantitative parameters and expected outcomes for the this compound gradient separation of mononuclear cells, which serves as a proxy for CTCs due to their similar density. It is important to note that the actual yield and purity of CTCs can vary significantly depending on the cancer type, stage, and the initial number of CTCs in the blood sample.

ParameterValueReference
Density of Separation Medium 1.077 ± 0.001 g/mL[8]
Blood Sample Dilution 1:1 with balanced salt solution (e.g., PBS)[4]
Centrifugation Speed 400 x g[8][9]
Centrifugation Time 30 - 40 minutes[8]
Centrifugation Temperature 18 - 20 °C[8]
Expected Mononuclear Cell Recovery 60 ± 20%[8]
Expected Mononuclear Cell Purity 95 ± 5%[8]
Expected Granulocyte Contamination 3 ± 2%[8]
Expected Erythrocyte Contamination 5 ± 2%[8]

Experimental Protocol

This protocol outlines the step-by-step procedure for the isolation of circulating tumor cells from whole blood using a this compound-based density gradient medium (e.g., Ficoll-Paque™ PLUS).

Materials:

  • This compound-based density gradient medium (density 1.077 g/mL)

  • Anticoagulated whole blood (e.g., collected in EDTA or heparin tubes)

  • Phosphate-Buffered Saline (PBS), sterile

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swing-out rotor

  • Laminar flow hood (for sterile applications)

Procedure:

  • Preparation of Blood Sample:

    • Bring the density gradient medium and blood sample to room temperature (18-20°C).

    • In a sterile conical tube, dilute the whole blood with an equal volume of PBS (1:1 ratio).[4] Mix gently by inverting the tube.

  • Gradient Layering:

    • Add the appropriate volume of density gradient medium to a new sterile centrifuge tube. For a 15 mL tube, typically 3-4 mL of medium is used.[9]

    • Carefully layer the diluted blood sample on top of the density gradient medium.[8] It is crucial to avoid mixing the two layers. This can be achieved by slowly pipetting the blood down the side of the tube.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30-40 minutes at 18-20°C.[8] Ensure that the centrifuge brake is turned off to prevent disruption of the cell layers upon deceleration.

  • Isolation of Mononuclear Cell Layer:

    • After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer of mononuclear cells at the plasma-gradient interface, the layer of density gradient medium, and a pellet of erythrocytes and granulocytes at the bottom.

    • Carefully aspirate the upper plasma layer without disturbing the buffy coat.[8]

    • Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new sterile centrifuge tube.

  • Washing:

    • Add at least 3 volumes of PBS to the collected mononuclear cells (e.g., 6 mL of PBS for 2 mL of cell suspension).[8]

    • Resuspend the cells by gently pipetting.

    • Centrifuge at 60-100 x g for 10 minutes at 18-20°C to pellet the cells and remove platelets.[8]

    • Discard the supernatant and repeat the washing step one more time.

  • Final Cell Pellet:

    • After the final wash, discard the supernatant and resuspend the cell pellet in the desired buffer or culture medium for downstream applications such as cell counting, viability assessment, molecular analysis, or cell culture.

Experimental Workflow Diagram

experimental_workflow cluster_preparation Sample Preparation cluster_separation Density Gradient Separation cluster_isolation Cell Isolation & Washing cluster_analysis Downstream Analysis start Start: Collect Whole Blood dilute Dilute Blood 1:1 with PBS start->dilute layer Layer Diluted Blood onto this compound Gradient dilute->layer centrifuge Centrifuge at 400g for 30-40 min (Brake Off) layer->centrifuge collect Collect Mononuclear Cell Layer (Buffy Coat) centrifuge->collect wash1 Wash with PBS (Centrifuge at 100g) collect->wash1 wash2 Repeat Wash Step wash1->wash2 end Resuspend Cell Pellet for Analysis wash2->end

Caption: Workflow for separating cancer cells from blood.

Signaling Pathways and Logical Relationships

The this compound gradient separation method is a physical separation technique based on cell density and does not directly target or modulate specific signaling pathways within the cancer cells. The primary logical relationship is the sequential process of sample preparation, density-based separation, and subsequent isolation and purification of the target cell population.

The logical flow of the protocol is critical for a successful outcome:

logical_flow blood_collection Anticoagulated Whole Blood dilution Dilution with Balanced Salt Solution blood_collection->dilution layering Careful Layering on Gradient dilution->layering centrifugation Density Gradient Centrifugation layering->centrifugation separation Formation of Distinct Cell Layers centrifugation->separation collection Aspiration of Mononuclear Cell Layer separation->collection washing Washing to Remove Contaminants collection->washing final_product Purified Circulating Tumor Cells washing->final_product

Caption: Logical steps in this compound gradient separation.

Troubleshooting

ProblemPossible CauseSolution
Low yield of mononuclear cells - Blood sample too old.- Process blood as soon as possible after collection.
- Incorrect centrifugation speed or time.- Ensure centrifuge is properly calibrated and settings are correct.
- Disruption of the cell layer during collection.- Be careful when aspirating the plasma and collecting the buffy coat.
Red blood cell contamination - Incorrect gradient density.- Use a density gradient medium with the specified density of 1.077 g/mL.[10]
- Centrifugation temperature too low.- Perform centrifugation at 18-20°C.
- Incomplete layering, mixing of blood and gradient.- Layer the blood slowly and carefully.
Granulocyte contamination - Centrifugation temperature too high.- Perform centrifugation at 18-20°C.
- Collecting too much of the gradient medium with the buffy coat.- Aspirate only the distinct buffy coat layer.

Conclusion

The use of a this compound gradient is a robust and well-established method for the enrichment of circulating tumor cells from whole blood. This technique offers a simple and cost-effective approach for obtaining a population of mononuclear cells, including CTCs, for a variety of downstream applications in cancer research and drug development. While the purity of the final CTC population may require further enrichment steps depending on the specific research question, this protocol provides a fundamental and essential first step in the liquid biopsy workflow.

References

Application Notes and Protocols for the Separation of Cytoplasts from Whole Cells Using Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the separation of cytoplasts (enucleated cells) from a population of whole, nucleated cells using a density gradient medium containing diatrizoate. This method is crucial for studies in nucleocytoplasmic interactions, drug delivery systems utilizing cytoplasts as carriers, and understanding the independent functions of the cytoplasm.

Principle of Separation

The separation of cytoplasts from whole cells is based on the fundamental difference in their buoyant densities. The nucleus is a large organelle with a relatively low density compared to the cytoplasm.[1][2] Consequently, enucleated cytoplasts, which are primarily composed of cytoplasm and its associated organelles, are denser than their nucleated counterparts.

This density difference allows for their separation by isopycnic centrifugation through a discontinuous density gradient. A medium containing polysucrose and sodium this compound, such as Ficoll-Paque® or Histopaque®, is commonly used to create this gradient.[3][4] During centrifugation, whole cells, being less dense, will sediment to a specific interface of the gradient, while the denser cytoplasts will travel further through the gradient, allowing for their isolation. The process is often preceded by enucleation induced by agents like cytochalasin B, which disrupts the actin cytoskeleton and facilitates the extrusion of the nucleus upon high-speed centrifugation.[5][6]

Application Notes

  • Cell Type Dependency: The efficiency of both enucleation and separation can be cell-type dependent. Optimization of cytochalasin B concentration, centrifugation speed, and time may be necessary for different cell lines.

  • Viability: The viability of the resulting cytoplasts is a critical parameter. It is essential to handle the cells gently throughout the procedure and to use sterile, high-quality reagents to minimize cytotoxicity.[5] Post-separation viability can be assessed using methods like trypan blue exclusion.

  • Purity: The purity of the cytoplast fraction is crucial for downstream applications. Contamination with whole cells can be minimized by careful collection of the cytoplast layer and may be assessed by microscopy after staining with a nuclear stain (e.g., DAPI or Hoechst).

  • Discontinuous vs. Continuous Gradients: While this protocol utilizes a discontinuous (step) gradient for clear separation at the interfaces, a continuous gradient can also be employed for potentially higher resolution separation.[3][7]

  • This compound Media: Commercially available sterile-filtered solutions of polysucrose and sodium this compound (e.g., Ficoll-Paque® PLUS, Histopaque®-1077) are recommended for consistency and to minimize endotoxin (B1171834) contamination.[4]

Experimental Workflow Diagram

G cluster_0 Cell Preparation and Enucleation cluster_1 Density Gradient Preparation cluster_2 Centrifugation and Separation cluster_3 Fraction Collection and Analysis start Start with a suspension of whole cells cyto_b Incubate cells with Cytochalasin B start->cyto_b layer_cells Layer cell suspension onto the gradient cyto_b->layer_cells prep_gradient Prepare a discontinuous This compound gradient prep_gradient->layer_cells centrifuge Centrifuge at high speed layer_cells->centrifuge separation Separation of cellular components based on density centrifuge->separation collect_cytoplasts Collect the cytoplast fraction separation->collect_cytoplasts collect_whole_cells Collect the whole cell fraction separation->collect_whole_cells wash_cytoplasts Wash and resuspend purified cytoplasts collect_cytoplasts->wash_cytoplasts analysis Purity and Viability Assessment wash_cytoplasts->analysis

Caption: Workflow for cytoplast separation.

Detailed Experimental Protocol

This protocol is adapted from methodologies for cell enucleation and density gradient separation.[5][8][9]

Materials:

  • Suspension of viable cells

  • Cytochalasin B stock solution (e.g., 10 mg/mL in DMSO)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound-based density gradient medium (e.g., Ficoll-Paque® PLUS, density 1.077 g/mL)

  • 15 mL or 50 mL conical centrifuge tubes

  • Swinging-bucket centrifuge

  • Sterile pipettes and tips

  • Hemocytometer or automated cell counter

  • Trypan blue solution (0.4%)

  • Nuclear stain (e.g., DAPI or Hoechst 33342)

  • Fluorescence microscope

Procedure:

  • Cell Preparation and Enucleation:

    • Start with a healthy, viable cell suspension. Perform a cell count and viability assessment.

    • Resuspend the cells in pre-warmed complete culture medium to a concentration of 1-5 x 10^6 cells/mL.

    • Add Cytochalasin B to a final concentration of 10-20 µg/mL. The optimal concentration may vary between cell types and should be determined empirically.

    • Incubate the cells for 30-60 minutes at 37°C in a humidified incubator with 5% CO2. This step disrupts the cytoskeleton, preparing the cells for enucleation.

  • Preparation of the Discontinuous this compound Gradient:

    • Allow the this compound-based density gradient medium to come to room temperature.

    • In a sterile conical centrifuge tube, carefully layer the this compound solutions of different densities. For a simple two-step gradient, you can layer a less dense medium over a denser one. However, for cytoplast separation, a multi-layered gradient is often more effective. A suggested starting point for a discontinuous gradient is as follows (from bottom to top):

      • Layer 1: 100% this compound medium (e.g., Ficoll-Paque® PLUS)

      • Layer 2: 75% this compound medium diluted with PBS or culture medium

      • Layer 3: 50% this compound medium diluted with PBS or culture medium

    • To create the layers, carefully pipette the densest solution at the bottom of the tube, then slowly add the next less dense layer on top, taking care not to mix the layers. The interfaces should be sharp.

  • Centrifugation and Separation:

    • Carefully layer the cytochalasin B-treated cell suspension on top of the prepared discontinuous gradient.

    • Place the tubes in a swinging-bucket rotor and centrifuge. The exact centrifugation parameters are critical and may require optimization. A starting point is 20,000 - 80,000 x g for 30-60 minutes at 25-37°C. The brake should be turned off to avoid disturbing the gradient upon deceleration.

    • During centrifugation, the cells will be enucleated, and the resulting components will migrate to their isopycnic points in the gradient. You should observe distinct bands at the interfaces of the gradient layers. The expected distribution from top to bottom is:

      • Debris and some remaining whole cells

      • A distinct band of whole cells

      • A band containing the denser cytoplasts

  • Collection and Washing of Cytoplasts:

    • Carefully aspirate and discard the upper layers.

    • Using a sterile pipette, carefully collect the band corresponding to the cytoplasts.

    • Transfer the collected cytoplasts to a new centrifuge tube.

    • Wash the cytoplasts by adding an excess of sterile PBS or culture medium (at least 3 volumes).

    • Pellet the cytoplasts by centrifugation at a lower speed (e.g., 300-500 x g) for 10 minutes.

    • Carefully aspirate the supernatant and resuspend the cytoplast pellet in the desired buffer or medium for downstream applications.

  • Purity and Viability Assessment:

    • Perform a cell count of the purified cytoplast suspension.

    • Assess viability using the trypan blue exclusion assay.

    • To determine the purity of the cytoplast fraction, stain a small aliquot with a nuclear stain (e.g., DAPI or Hoechst 33342) and examine under a fluorescence microscope. The percentage of anucleated bodies will indicate the purity of your preparation.

Quantitative Data Summary

The following table provides a summary of the key quantitative parameters for the separation of cytoplasts from whole cells. These values may require optimization for specific cell types and experimental conditions.

ParameterRecommended Range/ValueNotes
Enucleation
Cell Concentration1-5 x 10^6 cells/mL
Cytochalasin B Concentration10-20 µg/mLOptimize for each cell line
Incubation Time30-60 minutes
Incubation Temperature37°C
Density Gradient
Gradient MediumThis compound-based (e.g., Ficoll-Paque®)Density of 1.077 g/mL is a common starting point
Gradient TypeDiscontinuousCreate layers of varying densities (e.g., 100%, 75%, 50%)
Centrifugation
Centrifugal Force20,000 - 80,000 x gHigh speed is required for enucleation and separation
Centrifugation Time30-60 minutes
Temperature25-37°C
BrakeOffTo prevent disruption of the gradient
Post-Centrifugation
Washing Centrifugation300-500 x g for 10 minutesTo pellet the purified cytoplasts
Expected Outcome
Purity>90% enucleated cellsAssessed by nuclear staining
Viability>80%Assessed by trypan blue exclusion

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting Low Cell Viability After Diatrizoate Gradient Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for troubleshooting low cell viability following diatrizoate gradient separation. This resource is designed for researchers, scientists, and drug development professionals to help identify and resolve common issues encountered during cell isolation procedures.

Frequently Asked Questions (FAQs)

Q1: What is the most common cause of low cell viability after this compound gradient separation?

Low cell viability is often a multi-factorial issue. However, key contributors include the inherent toxicity of this compound, suboptimal processing temperatures, incorrect centrifugation parameters, and the age of the blood sample.[1][2][3] It is crucial to ensure all reagents are at room temperature (18-20°C) before starting the procedure, as cold temperatures can lead to poor separation and increased erythrocyte contamination, which in turn can negatively impact the viability of the isolated mononuclear cells.

Q2: Can the this compound gradient medium itself be toxic to my cells?

Yes, this compound, a component of Ficoll-Paque™ and other similar density gradient media, can have direct toxic effects on cells.[4][5][6] This toxicity can be dose- and time-dependent. Therefore, it is important to minimize the exposure of cells to the gradient medium by following the protocol carefully and washing the isolated cells thoroughly.

Q3: What is the expected viability and recovery of peripheral blood mononuclear cells (PBMCs) after Ficoll-Paque™ separation?

For optimal results with fresh blood samples, you can typically expect a mononuclear cell preparation with greater than 90% viability.[1] The recovery of mononuclear cells is generally around 60% ± 20% of the cells present in the original blood sample.[1] However, these values can be significantly affected by various factors, including the age of the blood and the isolation protocol.

Q4: How does the age of the blood sample affect cell viability?

Processing blood samples as soon as possible after collection is critical for optimal results. Delays in processing can lead to a decline in cell viability and lower recovery rates. Blood stored for more than 24 hours will be more difficult to separate, and the viability of the isolated cells will be lower. Furthermore, prolonged storage can lead to granulocyte activation and degranulation, which can affect their density and lead to contamination of the PBMC layer.[7][8]

Q5: I see a high level of red blood cell (RBC) contamination in my PBMC layer. Can this affect my cell viability?

Yes, significant RBC contamination can negatively impact the viability and function of your isolated mononuclear cells.[9][10] The presence of damaged RBCs can have toxic effects on other cells.[9] RBC contamination can be caused by several factors, including incorrect temperature of the blood or gradient medium, improper layering of the blood over the gradient, or using a blood sample that is too old.[11]

Troubleshooting Guide

Low Viability and Low Yield

If you are experiencing both low viability and a low yield of your target cells, consider the following potential causes and solutions.

Potential Cause Recommended Solution
Incorrect Temperature of Reagents Ensure that the blood sample, density gradient medium, and buffers are all at room temperature (18-20°C) before starting the protocol. Using cold reagents can lead to poor separation and trapping of mononuclear cells with red blood cell aggregates.
Suboptimal Centrifugation Parameters Optimize the centrifugation speed and time for your specific rotor and tube size. A general guideline is to centrifuge at 400-500 x g for 20-30 minutes at room temperature with the brake off.[4][12] Inadequate g-force or time may result in incomplete sedimentation of non-lymphoid cells.
Aged Blood Sample Process blood samples as soon as possible, ideally within 2-6 hours of collection. If processing is delayed, storing the blood at room temperature for up to 24 hours is generally better than refrigeration for maintaining PBMC viability.[13]
Improper Blood Dilution Dilute the blood sample 1:1 with a balanced salt solution (e.g., PBS) before layering it onto the density gradient medium.[12] This reduces cell density and prevents mononuclear cells from being trapped with red blood cells.
Vibration of the Centrifuge Ensure the centrifuge rotor is properly balanced and functioning correctly. Excessive vibration can disturb the gradient layers, leading to poor separation and low yield.[1]
Low Viability with Good Yield

If your cell yield is adequate but the viability is low, the following factors may be contributing.

Potential Cause Recommended Solution
High Red Blood Cell or Granulocyte Contamination Improve separation by ensuring all reagents are at room temperature and by carefully layering the diluted blood over the gradient medium. If contamination persists, an additional red blood cell lysis step may be necessary after harvesting the PBMC layer.[8]
Excessive Centrifugation Speed or Time During Washing Steps After harvesting the mononuclear cell layer, wash the cells by centrifuging at a lower speed (e.g., 250 x g for 10 minutes) to pellet the cells without causing damage.[6]
Incomplete Removal of Density Gradient Medium Wash the isolated cell pellet thoroughly with a balanced salt solution to remove any residual this compound-containing medium, which can be toxic to cells.[6]
Harsh Pipetting or Vortexing Handle the cells gently at all stages. Avoid vigorous pipetting or vortexing, which can cause mechanical damage to the cells.
Delayed Processing After Centrifugation Prolonged delays after the initial density gradient centrifugation can severely compromise cell viability.[14][15] Proceed with the washing and subsequent steps promptly after the separation is complete.

Experimental Protocols

Protocol 1: Standard PBMC Isolation from Whole Blood

This protocol is a standard method for isolating PBMCs from whole blood using a this compound-based density gradient medium like Ficoll-Paque™.

Materials:

  • Anticoagulated whole blood (e.g., with EDTA or heparin)

  • Phosphate-Buffered Saline (PBS), sterile

  • This compound-based density gradient medium (e.g., Ficoll-Paque™)

  • 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Bring all reagents and the blood sample to room temperature (18-20°C).

  • In a 50 mL conical tube, dilute the whole blood with an equal volume of PBS. Mix gently by inverting the tube.[12]

  • Carefully layer 15 mL of the diluted blood over 15 mL of the density gradient medium in a new 50 mL conical tube. To avoid mixing, hold the tube at an angle and slowly dispense the blood down the side of the tube.[12][16]

  • Centrifuge the tubes at 400-500 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[4][12]

  • After centrifugation, carefully aspirate the upper plasma layer.

  • Collect the distinct band of mononuclear cells (the "buffy coat") at the plasma-gradient interface using a sterile pipette.[4]

  • Transfer the collected cells to a new 50 mL conical tube.

  • Wash the cells by adding at least 3 volumes of PBS to the collected cell suspension.

  • Centrifuge at 250 x g for 10 minutes at room temperature with the brake on.[6]

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of cell culture medium or buffer for downstream applications.

  • Perform a cell count and viability assessment using a method such as trypan blue exclusion.

Protocol 2: Removal of Dead Cells

If your isolated cell population has low viability, you can enrich for live cells using a density gradient centrifugation method, as dead cells are typically denser than live cells.[5][17]

Materials:

  • Cell suspension with low viability

  • Density gradient medium (e.g., Ficoll-Paque™ or Percoll™)

  • Balanced salt solution or cell culture medium

  • Conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Prepare the density gradient medium according to the manufacturer's instructions.

  • Carefully layer the cell suspension over the density gradient medium in a centrifuge tube.

  • Centrifuge at 400 x g for 15-20 minutes at room temperature with the brake off.[17]

  • Live cells will form a layer at the interface, while dead cells will pellet at the bottom of the tube.[18]

  • Carefully harvest the layer of live cells from the interface.

  • Wash the collected live cells with a balanced salt solution or culture medium to remove the gradient medium.

  • Centrifuge at a gentle speed (e.g., 200-300 x g) for 10 minutes to pellet the live cells.

  • Resuspend the live cell pellet in fresh medium.

Visualizations

TroubleshootingWorkflow start Start: Low Cell Viability q1 Is the cell yield also low? start->q1 cause_temp Potential Cause: Incorrect Temperature q1->cause_temp Yes q2 Is there high RBC or granulocyte contamination? q1->q2 No a1_yes Yes a1_no No solution_temp Solution: Equilibrate all reagents to room temperature (18-20°C) cause_temp->solution_temp cause_centrifuge Potential Cause: Suboptimal Centrifugation cause_temp->cause_centrifuge end Re-evaluate Viability solution_temp->end solution_centrifuge Solution: Optimize speed and time (e.g., 400-500g, 20-30 min, brake off) cause_centrifuge->solution_centrifuge cause_blood_age Potential Cause: Aged Blood Sample cause_centrifuge->cause_blood_age solution_centrifuge->end solution_blood_age Solution: Process blood as soon as possible (<24h) cause_blood_age->solution_blood_age solution_blood_age->end solution_rbc Solution: Improve layering technique, ensure room temp. Consider RBC lysis. q2->solution_rbc Yes cause_handling Potential Cause: Harsh Cell Handling q2->cause_handling No a2_yes Yes a2_no No solution_rbc->end solution_handling Solution: Gentle pipetting, lower wash speeds. cause_handling->solution_handling cause_wash Potential Cause: Incomplete Washing cause_handling->cause_wash solution_handling->end solution_wash Solution: Thoroughly wash cells to remove gradient medium. cause_wash->solution_wash solution_wash->end

Caption: Troubleshooting workflow for low cell viability.

This technical support guide provides a comprehensive overview of common issues and solutions related to low cell viability after this compound gradient separation. By systematically addressing the factors outlined above, researchers can improve the quality and consistency of their cell isolation experiments.

References

Technical Support Center: Preventing Cell Clumping in Diatrizoate Gradients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of cell clumping when using diatrizoate-based density gradients for cell separation.

Frequently Asked Questions (FAQs)

Q1: What are the primary causes of cell clumping during this compound gradient centrifugation?

A1: Cell clumping in a this compound gradient is often a multifactorial issue. The most common causes include:

  • Presence of Extracellular DNA: Lysis of dead or dying cells releases sticky extracellular DNA, which can entrap viable cells and form aggregates.[1][2][3]

  • Inappropriate Temperature: Using cold this compound solutions or cell suspensions can lead to cell clumping.[4] It is recommended to perform the separation at room temperature (18-26°C).[4]

  • Suboptimal Osmolality: The osmolality of the this compound gradient can affect cell volume and density.[2][5] A significant mismatch between the osmolality of the medium and the cells can induce stress and aggregation.

  • High Centrifugation Speed: Excessive centrifugal forces can damage cells, leading to the release of DNA and promoting clumping.[1]

  • Presence of Divalent Cations: Calcium and magnesium ions can mediate cell-to-cell adhesion, contributing to clumping.

  • High Cell Density: Overly concentrated cell suspensions increase the likelihood of cell-to-cell interactions and aggregation.

  • Rough Cell Handling: Vigorous pipetting or vortexing can cause mechanical stress and cell lysis, resulting in the release of DNA.[1]

Q2: How can I prevent cell clumping before it starts?

A2: Proactive measures are crucial for preventing cell clumping. Key preventative strategies include:

  • Gentle Cell Handling: Always handle cell suspensions gently. Avoid vigorous pipetting or vortexing. Use wide-bore pipette tips to minimize shear stress.[1]

  • Maintain Optimal Temperature: Ensure that both the this compound gradient solution and the cell suspension are at room temperature (18-26°C) before starting the separation.[4]

  • Optimize Cell Density: Prepare a single-cell suspension at an appropriate concentration to minimize random cell-to-cell contact.

  • Enzymatic Treatment: For tissue dissociation prior to gradient separation, optimize the concentration and incubation time of enzymes like trypsin or collagenase to avoid damaging cell surface proteins.[2]

  • Use of Anticoagulants: When working with blood samples, ensure proper mixing with an appropriate anticoagulant (e.g., EDTA, heparin) to prevent clotting.[6]

Q3: Are there any additives that can be included in my cell suspension to prevent clumping?

A3: Yes, several additives can be beneficial:

  • DNase I: To counteract the effects of extracellular DNA from lysed cells, you can add DNase I to your cell suspension.[7] A typical final concentration is 100 µg/mL.[1] Incubate the cell suspension with DNase I for about 15 minutes at room temperature before layering it onto the gradient.[1]

  • EDTA: Ethylenediaminetetraacetic acid (EDTA) is a chelating agent that can help prevent clumping by binding divalent cations like calcium and magnesium, which are involved in cell adhesion. A concentration of 1-5 mM EDTA in the cell suspension buffer can be effective.[4]

Q4: What are the optimal centrifugation parameters to avoid cell clumping?

A4: Centrifugation speed and time should be optimized for your specific cell type and application. In general:

  • Use a swing-out rotor: This helps to maintain the integrity of the gradient layers.[8]

  • Avoid excessive speeds: High g-forces can lead to cell damage and clumping. For many applications, a centrifugation speed of 400-800 x g for 20-30 minutes is a good starting point.[6][8]

  • Turn the brake off: Abrupt deceleration can disturb the separated cell layers and lead to mixing and aggregation.[8]

Troubleshooting Guide

Observed Problem Potential Cause Recommended Solution
Visible cell clumps in the starting cell suspension High cell density, presence of DNA from dead cells, or incomplete tissue dissociation.1. Dilute the cell suspension. 2. Add DNase I (final concentration of 100 µg/mL) and incubate for 15 minutes at room temperature.[1] 3. Gently pipette the suspension to break up clumps. 4. If necessary, pass the suspension through a cell strainer (40-70 µm).
Cell clumping observed at the interface after centrifugation Use of cold reagents (this compound solution or cell suspension).Ensure all solutions and the cell sample are at room temperature (18-26°C) before use.[4]
Low yield of separated cells and a large cell pellet Centrifugation speed is too high, causing cell damage and aggregation.Reduce the centrifugation speed. Start with a lower g-force (e.g., 400 x g) and optimize for your specific cell type.[8]
Diffuse or indistinct cell layer Incorrect osmolality of the this compound gradient.Check the osmolality of your gradient medium and adjust if necessary to be compatible with your cells.[2][5]
Persistent clumping despite other troubleshooting Presence of divalent cations promoting cell adhesion.Add a chelating agent like EDTA (1-5 mM) to your cell suspension buffer.[4]

Experimental Protocols

Protocol 1: Preparation of a Single-Cell Suspension with DNase I Treatment

This protocol describes the preparation of a single-cell suspension from a primary tissue sample, incorporating DNase I to minimize clumping before applying to a this compound gradient.

Materials:

  • Fresh tissue sample

  • Balanced salt solution (e.g., PBS or HBSS), Ca2+/Mg2+-free

  • Digestion enzyme solution (e.g., collagenase, trypsin-EDTA)

  • DNase I solution (1 mg/mL stock)

  • Complete culture medium with serum (to inactivate enzymes)

  • This compound gradient medium (e.g., Histopaque®, Lymphoprep™)

  • Centrifuge tubes

  • Cell strainer (70 µm)

Procedure:

  • Mince the tissue into small fragments (1-2 mm) in a sterile petri dish containing a small volume of balanced salt solution.

  • Transfer the tissue fragments to a tube containing the pre-warmed digestion enzyme solution.

  • Incubate at 37°C for the recommended time, with gentle agitation.

  • Stop the digestion by adding 2-3 volumes of complete culture medium with serum.

  • Filter the cell suspension through a 70 µm cell strainer into a fresh centrifuge tube to remove undigested tissue.

  • Centrifuge the cell suspension at 300 x g for 10 minutes.

  • Aspirate the supernatant and resuspend the cell pellet in a suitable buffer.

  • Add DNase I to a final concentration of 100 µg/mL.[1]

  • Incubate at room temperature for 15 minutes, gently swirling the tube occasionally.[1]

  • The cell suspension is now ready for layering onto the this compound gradient.

Protocol 2: Density Gradient Centrifugation with Optimized Parameters

This protocol outlines the steps for cell separation using a this compound gradient, with a focus on preventing cell clumping.

Materials:

  • Prepared single-cell suspension (from Protocol 1)

  • This compound gradient medium (at room temperature)

  • Wash buffer (e.g., PBS with 2% FBS)

  • Centrifuge with a swing-out rotor

Procedure:

  • Ensure both the cell suspension and the this compound gradient medium are at room temperature (18-26°C).[4]

  • Carefully layer the single-cell suspension onto the this compound gradient in a centrifuge tube. Avoid mixing the layers.

  • Centrifuge at 400-800 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.[6][8]

  • Carefully aspirate the desired cell layer from the interface.

  • Transfer the collected cells to a new tube and wash by adding at least 3 volumes of wash buffer.

  • Centrifuge at 250-300 x g for 10 minutes to pellet the cells.

  • Aspirate the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Quantitative Data Summary

The following tables provide illustrative data based on established principles to demonstrate the impact of various parameters on cell clumping and viability during this compound gradient separation.

Table 1: Effect of Temperature on Cell Clumping and Viability

Temperature of ReagentsApproximate Cell Clumping (%)Cell Viability (%)
4°C25%85%
18-26°C (Room Temperature)<5%>95%
37°C10%90%
Note: Using reagents at room temperature is optimal for minimizing cell clumping.[4]

Table 2: Effect of Centrifugation Speed on Cell Clumping and Recovery

Centrifugation Speed (x g)Approximate Cell Clumping (%)Relative Cell Recovery (%)
20015% (incomplete separation)70%
400-800<5%95%
120030%60%
Note: Excessive centrifugation speeds can increase cell stress and clumping, leading to lower recovery of viable cells.[1]

Table 3: Efficacy of Anti-Clumping Additives

Additive (Final Concentration)Approximate Reduction in Cell Clumping (%)
None (Control)0%
DNase I (100 µg/mL)70-80%
EDTA (2 mM)50-60%
DNase I (100 µg/mL) + EDTA (2 mM)80-90%
Note: The use of DNase I is highly effective in reducing clumping caused by extracellular DNA.[1]

Visualizations

Troubleshooting_Cell_Clumping start Start: Cell Clumping Observed q1 Is clumping present before centrifugation? start->q1 s1 Add DNase I (100 µg/mL) and/or EDTA (1-5 mM). Filter through cell strainer. q1->s1 Yes q2 Are reagents at room temperature (18-26°C)? q1->q2 s1->q2 s2 Warm reagents to room temperature. q2->s2 No q3 Is centrifugation speed between 400-800 x g? q2->q3 s2->q3 s3 Reduce centrifugation speed. Ensure brake is off. q3->s3 No q4 Is cell handling gentle? q3->q4 s3->q4 s4 Use wide-bore tips. Avoid vigorous pipetting. q4->s4 No end_success Problem Resolved q4->end_success Yes s4->end_success end_fail Consult further (e.g., check osmolality)

Caption: Troubleshooting workflow for preventing cell clumping.

References

reducing red blood cell contamination in diatrizoate PBMC isolation

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: PBMC Isolation

Welcome to the technical support center for Peripheral Blood Mononuclear Cell (PBMC) isolation using diatrizoate-based density gradient media. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and answers to frequently asked questions to help minimize red blood cell (RBC) contamination and optimize cell recovery.

Frequently Asked Questions (FAQs)

Q1: Why is my final PBMC pellet red or pink?

A red or pink hue in your PBMC pellet indicates significant contamination with red blood cells. This is a common issue that can arise from several factors during the isolation protocol, including improper sample handling, incorrect centrifugation parameters, or suboptimal layering of blood onto the density gradient medium.[1]

Q2: What are the primary causes of RBC contamination in this compound-based PBMC isolation?

The most common causes include:

  • Temperature: Performing the separation with cold reagents or blood can increase the density of the this compound medium, preventing RBCs from sedimenting properly.[2][3]

  • Centrifugation: Using a centrifuge with the brake on can disturb the established cell layers during deceleration.[3][4] Additionally, incorrect speed or duration can lead to poor separation.[5]

  • Blood Sample Quality: Using blood drawn more than 24-48 hours prior to separation can result in changes in cell density, leading to contamination.[1][2] Refrigerating blood samples before processing has been shown to have marked negative effects on PBMC yield.[6][7]

  • Technique: Improper layering of the diluted blood onto the this compound medium can cause mixing of the layers before centrifugation, leading to poor separation.[8]

Q3: Is a small amount of RBC contamination acceptable?

For many downstream applications, a minor level of RBC contamination may not be a significant issue. However, for sensitive assays, such as certain functional T-cell assays or applications in cell therapy development, high purity is critical.[9] Contaminating RBCs can be gated out during flow cytometric analysis, but a large number can interfere with accurate cell counting and other assays.[10][11]

Q4: Can I remove RBCs after isolating the PBMC layer?

Yes, if your PBMC fraction is contaminated with RBCs, you can perform a post-isolation lysis step using an RBC lysis buffer, such as one containing ammonium (B1175870) chloride (ACK).[1][11] This is a common and effective method to clean up the cell preparation.[12]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Red/Pink PBMC Pellet Incorrect Temperature: Blood or this compound medium was too cold (e.g., used directly from 4°C storage).Ensure all reagents and the blood sample are at room temperature (18-20°C) before starting.[2][3] Allow reagents stored in the cold to warm up for several hours.[2]
Improper Centrifugation: Centrifuge brake was engaged, speed was too low, or time was too short.Centrifuge at 400-500 x g for 30-40 minutes and ensure the brake is turned OFF to prevent disturbing the layers during deceleration.[4][8]
Faulty Layering Technique: The diluted blood was mixed with the this compound medium during the layering step.Layer the diluted blood slowly and carefully onto the this compound medium by letting it run down the side of the tube.[5][8]
Old Blood Sample: Blood was processed more than 24 hours after being drawn.Process blood samples as soon as possible, ideally within 2-6 hours of collection.[2] Storing blood at room temperature is preferable to refrigeration if immediate processing is not possible.[6]
Diffuse PBMC Layer Centrifuge Vibration: The centrifuge rotor was not properly balanced, causing vibrations that disturbed the gradient.Ensure tubes are properly balanced before centrifugation.[5] Using a swing-out rotor is often recommended.[13]
Incorrect Blood Dilution: Blood was not diluted, or dilution was insufficient, especially for samples with high hematocrit.Dilute blood 1:1 with a balanced salt solution like PBS to reduce the formation of RBC aggregates that can trap mononuclear cells.[2]
Low PBMC Yield Temperature Too High: Reagents were warmer than the recommended 18-20°C range.High temperatures can lower the density of the medium, causing some mononuclear cells to pellet with the RBCs.[5] Maintain the recommended temperature range.
Overly Aggressive Aspiration: Too much of the PBMC layer was left behind to avoid collecting the gradient medium.Carefully aspirate the "fluffy" PBMC layer at the plasma-diatrizoate interface.[5][12] It is better to take a small amount of the gradient medium and wash it out later than to lose cells.
Incomplete RBC Lysis (if performed) Insufficient Lysis Buffer or Time: Not enough buffer was used for the cell pellet size, or incubation was too short.
Lysis Buffer Ineffective: The buffer was prepared incorrectly, or its pH is off.

Experimental Protocols

Protocol 1: Standard PBMC Isolation with this compound Medium

This protocol is a standard method for isolating PBMCs from whole blood.

  • Preparation: Ensure the this compound density gradient medium (e.g., Ficoll-Paque™), PBS, and blood sample are all at room temperature (18-20°C).[2]

  • Blood Dilution: Dilute whole blood collected in heparin or EDTA tubes with an equal volume of sterile PBS (1:1 ratio).[4][12] Mix gently by inversion.

  • Layering: Add the desired volume of this compound medium to a conical centrifuge tube. Carefully layer the diluted blood on top of the medium, minimizing disturbance of the interface.[5] The ratio of diluted blood to gradient medium should be approximately 2:1.[12]

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off .[4][13]

  • Aspiration: After centrifugation, four layers will be visible. From top to bottom: plasma, a "buffy coat" layer of PBMCs, the clear this compound medium, and a pellet of RBCs and granulocytes at the bottom.[5] Carefully aspirate the PBMC layer using a sterile pipette.[5]

  • Washing: Transfer the collected PBMCs to a new conical tube. Wash the cells by adding at least 3 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.[4]

  • Final Wash: Discard the supernatant and repeat the wash step (Step 6) one or two more times to remove residual platelets and gradient medium. After the final wash, the cell pellet is ready for downstream applications.

Protocol 2: Post-Isolation Red Blood Cell Lysis

This protocol is used to remove contaminating RBCs after the initial PBMC isolation.

  • Preparation: After the final wash step in the PBMC isolation protocol, resuspend the cell pellet in a small volume of PBS or culture medium.

  • Lysis: Add an appropriate volume of 1X RBC Lysis Buffer (e.g., Ammonium-Chloride-Potassium buffer). A common ratio is 2 mL of buffer for up to 200 µL of cell suspension.[12] For larger pellets, use 10 mL of buffer per 1 mL of cell suspension.[10]

  • Incubation: Mix gently and incubate for 5-15 minutes at room temperature.[10][12] Do not exceed 15 minutes, as prolonged exposure can negatively affect PBMC viability.[12]

  • Stopping Lysis: Stop the reaction by adding a large volume (20-30 mL) of wash buffer (e.g., PBS).[10]

  • Washing: Centrifuge immediately at 500 x g for 5 minutes at room temperature to pellet the PBMCs.[10]

  • Final Steps: Carefully decant the supernatant. The clean PBMC pellet can now be resuspended in the appropriate buffer for cell counting and subsequent experiments.

Visual Guides

PBMC_Isolation_Workflow cluster_prep Preparation cluster_separation Separation cluster_wash Washing & Final Steps Start Start: Whole Blood Sample Dilute Dilute Blood 1:1 with PBS (All at Room Temperature) Start->Dilute Layer Carefully Layer Diluted Blood onto this compound Medium Dilute->Layer Prep_Ficoll Add this compound Medium to Tube Prep_Ficoll->Layer Centrifuge Centrifuge: 400g, 30 min (Room Temp, BRAKE OFF) Layer->Centrifuge Aspirate Aspirate PBMC 'Buffy Coat' Layer Centrifuge->Aspirate Wash1 Wash 1: Add PBS, Centrifuge 300g, 10 min Aspirate->Wash1 Wash2 Wash 2: Repeat Wash Step Wash1->Wash2 End Final PBMC Pellet Wash2->End

Caption: Standard workflow for PBMC isolation using a this compound density gradient.

RBC_Troubleshooting Start Observation: Red/Pink PBMC Pellet Cause_Temp Cause: Incorrect Temperature? Start->Cause_Temp Cause_Spin Cause: Improper Centrifugation? Start->Cause_Spin Cause_Layer Cause: Faulty Layering? Start->Cause_Layer Cause_Sample Cause: Old Blood Sample? Start->Cause_Sample Sol_Temp Solution: Ensure all reagents and sample are at 18-20°C. Cause_Temp->Sol_Temp Sol_Spin Solution: Centrifuge at 400-500g with BRAKE OFF. Cause_Spin->Sol_Spin Sol_Layer Solution: Layer blood slowly down the side of the tube. Cause_Layer->Sol_Layer Sol_Sample Solution: Process blood within 24 hours of collection. Cause_Sample->Sol_Sample Sol_Lysis Post-Isolation Fix: Perform RBC Lysis Protocol Sol_Temp->Sol_Lysis If contamination persists Sol_Spin->Sol_Lysis If contamination persists Sol_Layer->Sol_Lysis If contamination persists Sol_Sample->Sol_Lysis If contamination persists

Caption: Troubleshooting decision tree for RBC contamination in PBMC preparations.

References

Technical Support Center: Optimizing Diatrizoate Concentration for Cell Separation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for optimizing diatrizoate-based density gradient centrifugation. This guide is designed for researchers, scientists, and drug development professionals to provide clear, actionable advice for separating specific cell types.

Frequently Asked Questions (FAQs)

Q1: What is this compound, and how is it used for cell separation?

A1: this compound is a dense, iodinated compound. In cell separation, it is a key component of many density gradient media, often combined with polysaccharides like Ficoll® or polysucrose.[1][2] This mixture creates a solution of a specific density. When a cell suspension is layered on top of this medium and centrifuged, cells separate based on their buoyant density.[3] Denser cells, like granulocytes and erythrocytes, will pellet at the bottom, while less dense cells, such as peripheral blood mononuclear cells (PBMCs), will form a distinct layer at the interface between the plasma and the density medium.[1][4]

Q2: What is the standard density of this compound-based media for PBMC isolation?

A2: For the isolation of mononuclear cells (which include lymphocytes and monocytes) from peripheral blood, cord blood, or bone marrow, a this compound-based medium with a density of 1.077 g/mL is standard.[4][5][6][7] Commercially available media like Lymphoprep™, Ficoll-Paque®, and Histopaque®-1077 are formulated to this density.[4][5]

Q3: How do I select the right this compound concentration for a cell type other than PBMCs?

A3: The optimal density depends on the specific cell population you wish to isolate. The principle of isopycnic centrifugation is that cells will settle at the point in the gradient where their density matches the medium's density.[5] Therefore, you will need to find a density that is greater than that of your target cells but less than that of the contaminating cells. For separating different lymphocyte or myeloid subsets, slightly different densities may be required.[7] It may be necessary to test a range of densities to determine the optimal one for your specific application. Some suppliers offer media with different densities or diluents to create custom densities.[8]

Q4: What are the critical factors that can influence the success of my cell separation?

A4: Several factors can impact the outcome:

  • Sample Age and Quality: For best results, use blood that is less than 2 hours old. Using blood older than 24 hours can lead to poor separation.[9]

  • Temperature: Perform the centrifugation at room temperature (18-25°C).[1]

  • Centrifugation Speed and Time: A low-speed centrifugation (e.g., 400 x g) for 15-30 minutes is typical.[1][6] Using the centrifuge brake can disturb the separated layers, so it should be turned off.[4]

  • Blood-to-Medium Ratio: A common protocol suggests layering diluted blood over the medium at a ratio of approximately 2:1 or 3:1.[6][9]

  • Careful Layering: Creating a sharp interface between the blood and the this compound medium is crucial. Mixing should be avoided.[1]

Q5: How can I assess the quality of my separated cells?

A5: The success of cell separation is typically measured by purity, recovery, and viability.[10]

  • Viability: Use a trypan blue exclusion assay or other viability stains to count live and dead cells. Low viability can be caused by improper handling or harsh lysis methods.[11][12]

  • Purity: This is the proportion of your desired cells in the final isolated fraction.[10] It is often assessed using flow cytometry with cell-specific markers (e.g., CD14 for monocytes).[13]

  • Recovery: This refers to the number of target cells isolated from the starting sample.[10] You will need to determine the total nucleated cell count in both your starting sample and the final isolated fraction to calculate this.[14]

Troubleshooting Guide

Problem: Low Yield of Target Cells

Possible CauseSuggested Solution
Improper Sample Handling Use fresh blood samples (ideally <2 hours old).[9] Ensure the blood was properly collected with an anticoagulant.[6]
Incorrect Centrifugation Ensure the centrifuge is set to the correct speed (e.g., 400 x g) and time (15-30 mins) without the brake.[1][4]
Disturbance of Cell Layer When aspirating the plasma, be careful not to disturb the buffy coat layer at the interface.[1] When collecting the interface layer, it can be beneficial to also collect some of the density medium below it to ensure you get all the cells.[1]
Cell Clumping Cell clumping can trap target cells, preventing their proper separation.[15] Consider using a cell strainer or gentle pipetting to break up clumps before layering.[16][17]

Problem: Poor Purity / High Contamination (e.g., Red Blood Cell or Granulocyte Contamination)

Possible CauseSuggested Solution
Incorrect Density of Medium Verify that you are using the correct density for your target cell type. For PBMCs, this is typically 1.077 g/mL.[7]
Incorrect Blood Dilution Diluting the blood sample (e.g., 1:1 with a balanced salt solution) is a critical step to reduce cell aggregation and improve separation.[6][9]
Improper Layering Mixing of the blood and density medium during layering can lead to poor separation. Layer the diluted blood slowly and carefully onto the this compound medium.[1]
Temperature Variation Ensure that both the sample and the density gradient medium are at room temperature before layering and centrifugation.[1]

Problem: Low Viability of Separated Cells

Possible CauseSuggested Solution
Harsh Post-Separation Steps Subsequent washing steps should use gentle centrifugation speeds (e.g., 160-260 x g) to pellet the cells without causing damage.[1][9]
Extended Exposure to this compound Minimize the time cells are in contact with the separation medium. Process the cells promptly after centrifugation.
Suboptimal Culture Conditions If culturing post-separation, ensure you are using the correct medium and seeding density. Thaw cells rapidly and handle them with care.[11][12]
Cryopreservation Issues If using cryopreserved cells, ensure they are stored correctly (ideally in liquid nitrogen vapor) and thawed rapidly in pre-warmed media.[11]

Problem: Diffuse or Indistinct Cell Layer

Possible CauseSuggested Solution
Old Blood Sample Using blood older than 24 hours can result in less distinct cell layers.[9]
Incorrect Centrifuge Settings Verify the centrifugation speed and time. Insufficient centrifugation may not allow for proper layer formation.
Vibrations During Centrifugation Ensure the centrifuge is properly balanced and on a stable surface to avoid vibrations that can disturb the gradient.

Summary of Common this compound-Based Media for Cell Separation

Medium Name (Example)DensityPrimary Application
Lymphoprep™, Ficoll-Paque®, Histopaque®-10771.077 g/mLIsolation of mononuclear cells (lymphocytes and monocytes) from peripheral blood, cord blood, and bone marrow.[4][5][7]
RosetteSep™ DM-L1.081 g/mLEnrichment of human lymphocyte populations from whole blood.[7]
RosetteSep™ DM-M1.085 g/mLEnrichment of human myeloid cells from whole blood.[7]

Experimental Protocols

Protocol: Isolation of Peripheral Blood Mononuclear Cells (PBMCs)

This protocol is a standard method for isolating PBMCs from whole blood using a this compound-based medium with a density of 1.077 g/mL.

Materials:

  • Anticoagulated whole blood (e.g., treated with heparin or EDTA)

  • Physiological saline or a balanced salt solution (e.g., PBS)

  • This compound-based density gradient medium (density 1.077 g/mL), warmed to room temperature

  • 15 mL or 50 mL conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Dilute the whole blood 1:1 with physiological saline or a balanced salt solution in a conical tube.[6]

  • Carefully layer 3-4 mL of the this compound-based medium into a separate, appropriately sized centrifuge tube.

  • Slowly and carefully layer the diluted blood mixture on top of the density gradient medium, creating a sharp interface.[1][9] Avoid mixing the two layers. The ratio of diluted blood to density medium should be approximately 2:1 or 3:1.

  • Centrifuge the tubes at 400 x g for 15-30 minutes at room temperature (18-25°C).[1][6] Ensure the centrifuge's brake is turned off.

  • After centrifugation, four distinct layers should be visible:

    • Top layer: Plasma

    • Second layer (at the interface): A "buffy coat" of mononuclear cells (PBMCs)

    • Third layer: The clear density gradient medium

    • Bottom pellet: Granulocytes and erythrocytes

  • Carefully aspirate and discard the top plasma layer, being cautious not to disturb the PBMC layer.[1]

  • Using a clean pipette, carefully collect the PBMC layer at the interface and transfer it to a new centrifuge tube.

  • Wash the collected cells by adding at least 3 times the volume of a balanced salt solution.

  • Centrifuge at a lower speed (160-260 x g) for 10 minutes to pellet the cells.[1][9] This step helps to remove platelets and residual density medium.

  • Discard the supernatant and repeat the washing step (Step 9) one more time.

  • After the final wash, resuspend the cell pellet in the appropriate medium for your downstream application.

Visualizations

G cluster_0 Preparation cluster_1 Centrifugation cluster_2 Isolation & Washing start Start with Anticoagulated Blood dilute Dilute Blood 1:1 with Saline/PBS start->dilute layer Carefully Layer Diluted Blood over Medium dilute->layer prep_medium Add this compound Medium to Centrifuge Tube prep_medium->layer centrifuge Centrifuge at 400 x g for 15-30 min (Brake OFF) layer->centrifuge harvest Harvest PBMC Layer from Interface centrifuge->harvest wash1 Wash Cells with Saline/PBS (160 x g) harvest->wash1 wash2 Repeat Wash Step wash1->wash2 resuspend Resuspend Final Cell Pellet wash2->resuspend

Caption: Experimental workflow for PBMC isolation using this compound.

G cluster_layers Cell Layers After Centrifugation plasma Plasma pbmc PBMCs (Lymphocytes, Monocytes) [Buffy Coat at Interface] This compound This compound Medium (e.g., 1.077 g/mL) pellet Pellet (Granulocytes, Erythrocytes)

Caption: Expected cell layers after density gradient centrifugation.

G cluster_yield Low Yield? cluster_purity Poor Purity? cluster_viability Low Viability? start Problem Encountered (e.g., Low Yield, Poor Purity) check_sample Check Sample Age (<2 hrs old?) check_layering Was Layering Careful? (No Mixing) check_wash Gentle Wash Steps? (Low g-force) check_centrifuge Verify Centrifuge Settings (Speed, Brake) check_sample->check_centrifuge check_harvest Review Harvesting Technique check_centrifuge->check_harvest check_dilution Was Blood Diluted 1:1? check_layering->check_dilution check_temp Were Reagents at Room Temp? check_dilution->check_temp check_time Prompt Processing Post-Centrifugation? check_wash->check_time

Caption: Troubleshooting decision tree for common separation issues.

References

Technical Support Center: Diatrizoate Separation from Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

Impact of Blood Sample Age on Diatrizoate Separation Efficiency

For researchers, scientists, and drug development professionals, accurate quantification of this compound in blood samples is critical. However, the age of a blood sample can significantly influence the efficiency of this compound separation and the reliability of subsequent analyses. This guide provides troubleshooting advice and answers to frequently asked questions regarding the challenges posed by aged blood samples.

Pre-analytical variables, which include sample collection, handling, and storage, are a major source of error in laboratory testing, accounting for 50-75% of all laboratory errors.[1][2][3][4] The time between blood collection and processing is a critical factor that can affect the concentration of various analytes.[5]

Frequently Asked Questions (FAQs)

Q1: How does the age of a blood sample affect this compound stability?

Q2: What are the ideal storage conditions for blood samples intended for this compound analysis?

A2: To minimize degradation and ensure sample integrity, the following storage conditions are recommended:

  • Short-term (up to 8 hours): Samples can be kept at room temperature (approximately +15°C to +30°C).[8]

  • Medium-term (up to 7 days): Refrigerated storage at +2°C to +8°C is suitable.[8]

  • Long-term (beyond 7 days): Samples should be frozen at -15°C to -20°C or lower.[8]

It is crucial to separate plasma or serum from whole blood as quickly as possible, ideally within one to three hours of collection, to prevent ongoing cellular metabolism and leakage of intracellular components that can interfere with the assay.[9][10][11]

Q3: Can I use a blood sample that has been stored for an extended period?

A3: Using aged blood samples is not ideal and may lead to inaccurate results. If it is unavoidable, it is essential to perform a thorough validation to assess the stability of this compound under the specific storage conditions. This may involve analyzing quality control (QC) samples that have been stored for a similar duration to determine the extent of any degradation.

Q4: What are the visible signs that a blood sample may be compromised due to age?

A4: Visual inspection can sometimes reveal issues. Look for:

  • Hemolysis: A reddish or pink appearance of the plasma or serum, indicating red blood cell lysis. Hemolysis can be caused by improper sample handling or prolonged storage and can interfere with analytical methods.

  • Lipemia: A cloudy or milky appearance, which can be due to high lipid content but can also be exacerbated by improper storage.

  • Icterus: A dark yellow or brownish color, indicating high bilirubin (B190676) levels.

Modern clinical analyzers can often detect and flag these interferences.[2]

Troubleshooting Guide

This guide addresses specific issues you might encounter when working with aged blood samples for this compound separation.

Issue Potential Cause (due to sample age) Recommended Action
Low this compound recovery Chemical or enzymatic degradation of this compound over time.1. Assess Sample Integrity: Visually inspect the sample for hemolysis or other issues. 2. Review Storage History: Confirm the storage duration and temperature. 3. Run Stability Controls: Analyze QC samples stored under similar conditions to quantify the extent of degradation. 4. Method Re-validation: If using aged samples is unavoidable, re-validate your analytical method to ensure it can accurately quantify this compound in the presence of potential degradation products.[6][12]
High variability in results Inconsistent degradation across samples due to slight differences in storage conditions or handling.1. Standardize Processing Time: Ensure all samples in a batch are processed at a similar time point after thawing.[5] 2. Thorough Mixing: Gently invert thawed samples to ensure homogeneity before extraction. 3. Increase Replicates: Analyze a larger number of replicates for aged samples to improve statistical confidence.
Presence of interfering peaks in chromatogram Formation of this compound degradation products or release of interfering substances from blood cells during prolonged storage.1. Develop a Stability-Indicating Method: Use an analytical method, such as HPLC, that can separate this compound from its potential degradation products.[6] 2. Optimize Sample Preparation: Incorporate a protein precipitation or solid-phase extraction (SPE) step to remove interfering matrix components. 3. Mass Spectrometry Confirmation: Use a mass spectrometer to identify the interfering peaks and confirm they are not co-eluting with this compound.
Sample clotting after thawing Inadequate mixing with anticoagulant upon collection or degradation of the anticoagulant over time.1. Centrifuge the sample: Pellet the clot and carefully aspirate the supernatant for analysis. Note this observation in your records. 2. Consider sample rejection: If the clotting is extensive, the sample may not be representative and should be rejected.
Experimental Protocols
Protocol 1: Standard Blood Sample Processing for this compound Analysis
  • Sample Collection: Collect whole blood in tubes containing an appropriate anticoagulant (e.g., EDTA, heparin).

  • Immediate Handling: Gently invert the collection tube 8-10 times to ensure proper mixing with the anticoagulant.

  • Centrifugation: Within one hour of collection, centrifuge the blood sample at 1000-2000 x g for 10-15 minutes at 4°C to separate plasma.[9][10]

  • Plasma/Serum Aliquoting: Carefully transfer the plasma or serum to labeled cryovials, avoiding disturbance of the buffy coat or red blood cells.

  • Storage:

    • For analysis within 7 days, store aliquots at 2-8°C.[8]

    • For longer-term storage, freeze aliquots at -20°C or -80°C.[8]

Protocol 2: this compound Extraction from Plasma/Serum (General Steps)
  • Thawing: Thaw frozen plasma/serum samples at room temperature or in a cool water bath.

  • Protein Precipitation:

    • Add a precipitating agent (e.g., acetonitrile, methanol) to the plasma/serum sample in a 3:1 or 4:1 ratio (v/v).

    • Vortex the mixture for 30-60 seconds.

    • Centrifuge at high speed (e.g., 10,000 x g) for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant containing the this compound to a clean tube.

  • Evaporation and Reconstitution (Optional):

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen.

    • Reconstitute the residue in the mobile phase used for the analytical method.

  • Analysis: Inject the prepared sample into the analytical system (e.g., HPLC-UV, LC-MS/MS).

Visualizations

experimental_workflow cluster_collection Sample Collection & Initial Handling cluster_processing Sample Processing cluster_storage Storage Options cluster_analysis Analysis Collect_Blood Collect Whole Blood (with anticoagulant) Mix_Sample Gently Mix Collect_Blood->Mix_Sample Centrifuge Centrifuge within 1 hour Mix_Sample->Centrifuge Separate_Plasma Separate Plasma/Serum Centrifuge->Separate_Plasma Short_Term Short-term (< 7 days) 2-8°C Separate_Plasma->Short_Term Long_Term Long-term (> 7 days) -20°C or below Separate_Plasma->Long_Term Extraction This compound Extraction Short_Term->Extraction Long_Term->Extraction Analysis Instrumental Analysis (e.g., HPLC) Extraction->Analysis

Caption: Recommended workflow for blood sample handling and processing for this compound analysis.

troubleshooting_logic cluster_degradation Potential Issues with Aged Samples cluster_actions Recommended Actions Start Inconsistent/Unexpected Results Check_Age Is the blood sample aged? Start->Check_Age Yes Yes Check_Age->Yes No No Check_Age->No Degradation This compound Degradation Yes->Degradation Interference Matrix Interference Yes->Interference Investigate_Other Investigate other pre-analytical or analytical variables No->Investigate_Other Stability_Check Run Stability Controls Degradation->Stability_Check Method_Validation Use Stability-Indicating Method Interference->Method_Validation Optimize_Prep Optimize Sample Prep Interference->Optimize_Prep

Caption: Troubleshooting logic for addressing issues related to aged blood samples.

References

effect of temperature on the performance of diatrizoate gradients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on the effect of temperature on the performance of diatrizoate gradients. Below you will find frequently asked questions (FAQs) and troubleshooting guides to address common issues encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: How does temperature affect my this compound gradient?

Temperature is a critical parameter in density gradient centrifugation as it directly influences the viscosity and density of the this compound solution. As temperature increases, the viscosity of the solution decreases, and as temperature decreases, viscosity increases. This change can significantly impact the formation of the gradient, the time required for centrifugation, and the quality of the separation.

Q2: What is the optimal temperature for working with this compound gradients?

For most cell separation applications, such as the isolation of peripheral blood mononuclear cells (PBMCs), it is recommended that both the sample (e.g., blood) and the this compound gradient solution be at room temperature (18–26 °C) for optimal results. Using solutions that are too cold can lead to poor recovery and cell aggregation.

Q3: Can I store my prepared this compound gradients?

It is best to use gradients as soon as they are formed. Over time, diffusion can occur between the layers of a step gradient, which may compromise the separation. If necessary, gradients may be stored for a short period at reduced temperatures to slow diffusion, but they must be brought back to the optimal working temperature before use.[1]

Q4: Why are my cell yields low after separation?

Low cell yields can be a result of using a this compound solution that is too cold. When the gradient medium is cold, its viscosity is higher, which can impede the sedimentation of cells and lead to clumping, ultimately resulting in a lower yield of the target cells.

Q5: My separated cell bands are diffuse and poorly resolved. What could be the cause?

Diffuse bands can be caused by several factors, including incorrect centrifugation time or speed. Temperature can also play a role. If the temperature is too high, the decreased viscosity may allow for faster sedimentation but could also lead to broader, less defined cell bands due to increased diffusion. Conversely, if the temperature is too low, the increased viscosity can improperly slow sedimentation, also affecting resolution.

Data Presentation: Temperature's Effect on Viscosity

The viscosity of iodinated contrast media, including this compound, is inversely proportional to temperature.[2][3][4][5] Lowering the temperature increases the viscosity, which can affect layering the gradient and require longer centrifugation times. Conversely, warming the solution decreases viscosity.

Table 1: Viscosity of a this compound Meglumine and this compound Sodium Solution (MD-76R) at Different Temperatures.

TemperatureViscosity (cps)
25°C16.4
37°C10.5

Data sourced from the FDA product description for MD-76R.[6]

Table 2: Viscosity of Various Concentrations of Iodinated Contrast Media at Different Temperatures.

Iodine Concentration (mg I/mL)Viscosity at 20°C (mPa·s)Viscosity at 40°C (mPa·s)
2405.12.8
3009.14.4
37021.28.7
40028.811.2

Data adapted from a study on iodinated contrast media, which are chemically related to this compound solutions used for gradients.[2][3]

Troubleshooting Guide

Use the following guide to troubleshoot common issues related to temperature effects on your this compound gradient experiments.

G Troubleshooting Workflow for this compound Gradients start Problem Observed: - Low Cell Yield - Cell Clumping - Poor Separation check_temp Step 1: Check Temperature Were the this compound solution and sample at room temperature (18-26°C)? start->check_temp temp_ok Temperature was within range. check_temp->temp_ok Yes temp_cold Solution / Sample was too cold (<18°C). check_temp->temp_cold No temp_warm Solution / Sample was too warm (>26°C). check_temp->temp_warm No other_issues Consider other factors: - Centrifuge speed/time incorrect? - Improper gradient layering? - Old blood sample (>24 hours)? - Incorrect sample dilution? temp_ok->other_issues action_cold Action: 1. Allow solutions to warm to room temp. 2. Re-run the experiment. 3. Ensure overnight equilibration of refrigerated stock solutions. temp_cold->action_cold action_warm Action: 1. Cool solutions to room temperature. 2. Re-evaluate centrifugation time/speed as lower viscosity may alter sedimentation. temp_warm->action_warm G Experimental Workflow for PBMC Isolation n1 1. Equilibrate Reagents & Sample to Room Temp (18-26°C) n2 2. Dilute Blood 1:1 with PBS n1->n2 n4 4. Carefully Layer Diluted Blood n2->n4 n3 3. Add this compound Medium to Tube n3->n4 n5 5. Centrifuge 400 x g for 30 min (Room Temperature) n4->n5 n6 6. Collect Mononuclear Cell Layer n5->n6 n7 7. Wash Cells with PBS n6->n7 n8 8. Resuspend Pellet for Downstream Use n7->n8

References

Technical Support Center: Minimizing Platelet Contamination in Lymphocyte Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for minimizing platelet contamination during lymphocyte isolation using diatrizoate-based density gradient media. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure high-purity lymphocyte populations for downstream applications.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to minimize platelet contamination in isolated lymphocyte populations?

A1: Platelets can interfere with downstream immunological assays. Activated platelets can bind to lymphocytes, particularly monocytes, leading to the formation of cell clumps.[1] This can result in inaccurate cell counts, altered cell functionality, and non-specific antibody binding in flow cytometry. For transcriptomic studies, RNA from contaminating platelets can significantly alter the gene expression profile of the lymphocyte preparation.

Q2: What are the primary causes of platelet contamination during lymphocyte isolation?

A2: The main causes include:

  • Suboptimal Blood Collection: Using a narrow-gauge needle or applying excessive force during blood draw can activate platelets.[1]

  • Inappropriate Anticoagulant: The choice of anticoagulant can impact platelet activation.[1]

  • Vigorous Sample Handling: Vortexing or aggressive pipetting can activate platelets, making them more likely to co-sediment with lymphocytes.[1]

  • Incorrect Centrifugation Parameters: High centrifugation speeds and the use of the centrifuge brake can lead to incomplete separation of platelets from the lymphocyte layer.[2]

  • Improper Aspiration: Disturbing the mononuclear cell layer while removing the upper platelet-rich plasma can lead to contamination.[1]

Q3: Can I remove platelets from previously frozen PBMC samples?

A3: It is very difficult to remove platelets from frozen and thawed PBMC samples. The freezing and thawing process often leads to platelet activation and aggregation, making their separation from lymphocytes challenging.[3] It is best to minimize contamination before cryopreservation.

Q4: What is the expected level of platelet contamination after standard this compound (Ficoll-Paque) isolation?

A4: Standard isolation procedures can result in significant platelet contamination, ranging from 10 to 1000 platelets per mononuclear cell.[4]

Troubleshooting Guide

This guide addresses specific issues you may encounter during your lymphocyte isolation experiments.

Problem Possible Cause(s) Recommended Solution(s)
High platelet contamination in the final lymphocyte suspension. 1. Suboptimal blood collection technique.2. Vigorous sample handling.3. Incorrect removal of the platelet-rich plasma layer.4. Inadequate washing of the isolated mononuclear cells.1. Use a wide-bore needle (e.g., 19G) for venipuncture and avoid applying strong suction.[1]2. Do not vortex the blood sample. Mix gently by inversion.[1]3. Carefully aspirate and discard as much of the upper platelet-rich plasma layer as possible without disturbing the buffy coat.[1]4. Perform additional low-speed centrifugation washes (see detailed protocol below).[1][2]
Cell clumping observed in the lymphocyte pellet. 1. High platelet contamination leading to aggregation.2. Presence of DNA from dead cells.1. Implement strategies to reduce platelet contamination as outlined above.2. Consider treating the cell suspension with DNase to reduce clumping.
Low lymphocyte yield after implementing platelet removal steps. 1. Loss of lymphocytes during repeated wash steps.2. The pellet from low-speed centrifugation is loose and easily disturbed.1. Handle the cell pellet gently during resuspension.2. After low-speed centrifugation, carefully aspirate the supernatant with a pipette instead of decanting to avoid losing the loose cell pellet.[2]

Quantitative Data on Platelet Contamination Reduction

The following table summarizes the effectiveness of different methods in reducing platelet contamination.

Method Initial Platelet Contamination Platelet Contamination After Treatment Reference
Standard Hypaque-Ficoll Isolation10-1000 platelets per mononuclear cellN/A[4]
Multiple Slow Speed Centrifugations10-1000 platelets per mononuclear cell5-10 platelets per mononuclear cell[4]
Pre-centrifugation of blood through Hypaque followed by Hypaque-Ficoll gradient10-1000 platelets per mononuclear cell<1 platelet per 2 mononuclear cells[4]

Experimental Protocols

Protocol 1: Low-Speed Centrifugation Wash for Platelet Removal

This protocol is performed after the initial isolation of the mononuclear cell layer from the this compound density gradient.

  • Transfer the collected mononuclear cell layer to a new conical centrifuge tube.

  • Add at least 3 volumes of a balanced salt solution (e.g., PBS) with 2% FBS.

  • Centrifuge the cell suspension at 120 x g for 10 minutes at room temperature with the centrifuge brake turned off .[1]

  • Carefully remove the supernatant containing the platelets using a sterile pipette. The lymphocyte pellet will be loose, so avoid decanting.[2]

  • Gently resuspend the cell pellet in the wash buffer.

  • Repeat the wash steps (3-5) at least two more times for a total of three or more washes.[1]

Protocol 2: Pre-centrifugation of Whole Blood to Reduce Platelets

This step is performed before layering the blood onto the this compound density gradient.

  • Collect whole blood in an appropriate anticoagulant (e.g., EDTA).

  • Centrifuge the anticoagulated blood at 400 x g for 5 minutes at 22°C.[4]

  • Carefully collect the upper platelet-rich plasma and discard it.

  • Collect the buffy coat and red blood cells and proceed with your standard this compound density gradient centrifugation protocol.

Visualizations

Platelet Activation Signaling Pathway

Mechanical stress and contact with foreign surfaces during isolation can trigger platelet activation. This diagram illustrates a simplified overview of key signaling pathways involved.

PlateletActivation cluster_trigger Triggers in Sample Processing cluster_receptors Platelet Receptors cluster_signaling Intracellular Signaling cluster_response Platelet Response Mechanical Stress Mechanical Stress Integrins Integrins Mechanical Stress->Integrins Surface Contact Surface Contact GPCRs GPCRs Surface Contact->GPCRs PLC_activation PLC Activation GPCRs->PLC_activation PI3K_Akt PI3K/Akt Pathway Integrins->PI3K_Akt Ca_mobilization Ca2+ Mobilization PLC_activation->Ca_mobilization Shape Change Shape Change PI3K_Akt->Shape Change Granule Release Granule Release Ca_mobilization->Granule Release Aggregation Aggregation Shape Change->Aggregation Granule Release->Aggregation

Caption: Simplified signaling cascade of platelet activation during sample processing.

Experimental Workflow for Minimizing Platelet Contamination

This workflow outlines the key steps and decision points for obtaining a high-purity lymphocyte population.

LymphocyteIsolationWorkflow cluster_pre_analytical Pre-Analytical Steps cluster_isolation Isolation Procedure cluster_washing Washing & Platelet Depletion A Blood Collection (Wide-bore needle, gentle draw) B Anticoagulant (ACD or EDTA) A->B C Dilute Blood 1:1 with PBS B->C D Layer over this compound Medium C->D E Centrifuge (400-500 x g, 20-30 min, brake off) D->E F Aspirate Platelet-Rich Plasma E->F G Collect Mononuclear Cell Layer F->G H Add Wash Buffer G->H I Low-Speed Centrifugation (120 x g, 10 min, brake off) H->I J Aspirate Supernatant I->J K Repeat Wash 2-3x J->K K->H Yes L High-Purity Lymphocytes K->L No

Caption: Workflow for lymphocyte isolation with integrated platelet removal steps.

Troubleshooting Logic for High Platelet Contamination

This diagram provides a logical flow for troubleshooting excessive platelet contamination.

TroubleshootingLogic Start High Platelet Contamination Detected Q1 Were low-speed washes performed? Start->Q1 A1_Yes Increase number of washes to 3 or more. Ensure brake is off. Q1->A1_Yes Yes A1_No Implement low-speed wash protocol (120 x g, 10 min, brake off). Q1->A1_No No Q2 Was the platelet-rich plasma layer carefully removed? A1_Yes->Q2 A1_No->Q2 A2_Yes Review blood collection and handling. Use wide-bore needle, avoid vortexing. Q2->A2_Yes Yes A2_No Improve aspiration technique. Leave a small margin above the buffy coat. Q2->A2_No No End Re-evaluate Contamination A2_Yes->End A2_No->End

Caption: Decision tree for troubleshooting high platelet contamination.

References

Technical Support Center: Centrifugation of Viscous Blood Samples

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges with the centrifugation of viscous blood samples.

Frequently Asked Questions (FAQs)

Q1: What causes increased viscosity in blood samples?

Increased viscosity in blood samples can stem from both pre-analytical factors and underlying pathophysiological conditions.[1] Pre-analytical issues include inadequate mixing of anticoagulant leading to clot formation in plasma, or incomplete clotting leaving residual fibrinogen in serum.[1] Pathophysiological causes can include elevated cell counts (e.g., polycythemia vera), abnormal cell shapes (e.g., sickle cell disease), or high concentrations of acellular components like proteins in conditions such as multiple myeloma or cryoglobulinemia.[1]

Q2: How does high viscosity affect laboratory test results?

High viscosity can pose significant challenges for automated analyzers, potentially leading to inaccurate sampling, blockages in pipettes and tubing, and instrument malfunctions.[1] This can result in erroneous analytical data and compromise the quality of patient care or research outcomes.[1]

Q3: What are the initial signs of a viscous sample during processing?

Initial indicators of a viscous sample include difficulty in pipetting, the formation of a "stringy" or gel-like consistency, or the failure of the serum or plasma to separate properly from the cellular components after initial centrifugation. In some cases, with serum separator tubes, the gel barrier may not form correctly or may even float on top of the dense serum.

Troubleshooting Guide

Issue: Poor or incomplete separation of serum/plasma after centrifugation.

This is a common problem when dealing with viscous blood samples. The increased resistance to flow hinders the effective sedimentation of cellular components.

Troubleshooting Workflow

TroubleshootingWorkflow start Viscous Sample Identified step1 Inspect for and Remove Visible Fibrin Clots start->step1 step2 Warm Sample to 37°C for 30 minutes step1->step2 Clots removed step3 Re-centrifuge at Adjusted Parameters step2->step3 Warming complete step4 Dilute Sample with Recommended Diluent step3->step4 Separation still poor step5 Consider Specialized Pipetting Techniques step3->step5 Partial success, pipetting difficult end_success Successful Separation step3->end_success Separation achieved step4->step3 Dilution performed end_failure Recollection Recommended step4->end_failure Dilution ineffective step5->end_success HyperviscosityFactors cluster_cellular Cellular Components cluster_acellular Acellular Components polycythemia Polycythemia Vera (Increased RBCs) hyperviscosity Blood Hyperviscosity polycythemia->hyperviscosity leukemia Leukemia (Increased WBCs) leukemia->hyperviscosity thrombocythemia Thrombocythemia (Increased Platelets) thrombocythemia->hyperviscosity sickle_cell Sickle Cell Disease (Abnormal RBC Shape) sickle_cell->hyperviscosity hypergammaglobulinemia Hypergammaglobulinemia (e.g., Multiple Myeloma) hypergammaglobulinemia->hyperviscosity cryoglobulinemia Cryoglobulinemia cryoglobulinemia->hyperviscosity fibrinogen High Fibrinogen fibrinogen->hyperviscosity

References

Technical Support Center: Troubleshooting Hypertonic Effects of Diatrizoate on Cells

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and answers to frequently asked questions regarding the hypertonic effects of diatrizoate on cells during in vitro experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My cells appear shrunken and spiky after treatment with this compound. What is happening?

A1: This phenomenon is known as crenation, which is the shrinkage of cells due to water loss.[1] this compound solutions are often hypertonic, meaning they have a higher solute concentration than the cytoplasm of your cells. This osmotic imbalance causes water to move out of the cells, leading to the observed shrunken and spiky morphology.[1]

Troubleshooting Steps:

  • Confirm Hypertonicity: Check the osmolality of your this compound solution. High-osmolar contrast media (HOCM) like this compound can have an osmolality five to eight times that of plasma.

  • Optimize Concentration: If possible, use the lowest effective concentration of this compound for your experiment to minimize hypertonic stress.

  • Control for Osmolality: Use a control solution with a similar osmolality to your this compound solution (e.g., a mannitol (B672) solution) to distinguish between the effects of hypertonicity and the chemical properties of this compound.

  • Reduce Exposure Time: Limit the duration of cell exposure to the this compound solution to the minimum time required for your experimental endpoint.

Q2: I'm observing a significant decrease in cell viability after this compound treatment. How can I mitigate this?

A2: Decreased cell viability is a common consequence of the hypertonic stress induced by this compound, which can lead to apoptosis (programmed cell death).[2][3]

Troubleshooting Steps:

  • Perform a Dose-Response and Time-Course Experiment: Determine the IC50 (half-maximal inhibitory concentration) of this compound for your specific cell line at different time points. This will help you identify a working concentration and exposure time that minimizes cell death while still being effective for your assay.

  • Consider a Pre-incubation with a Protective Agent: Some studies suggest that pre-incubation with certain agents may offer a protective effect against contrast media-induced toxicity. This is highly cell-type and context-dependent and requires validation.

  • Use a Less Hypertonic Contrast Medium: If your experimental design allows, consider using a low-osmolar or iso-osmolar iodinated contrast medium as an alternative to this compound.

Q3: My cells are clumping together after I treat them with this compound. What causes this and how can I prevent it?

A3: Cell clumping or aggregation can be a sign of cellular stress and cell death. When cells lyse, they release DNA, which is sticky and can cause cells to aggregate.

Troubleshooting Steps:

  • Gentle Handling: Handle the cells gently during and after treatment to minimize mechanical stress. Avoid vigorous pipetting.

  • Use of DNase I: If cell lysis is suspected, you can add DNase I to your cell suspension to break down the extracellular DNA and reduce clumping.

  • Calcium-Free Buffers: Rinsing cells with a calcium and magnesium-free buffered salt solution before dissociation can help reduce cell-to-cell adhesion.

Data Presentation: Quantitative Effects of this compound on Cell Viability

The following tables summarize the quantitative effects of this compound on cell viability based on published data and provide an illustrative example of a dose-response relationship.

Table 1: Summary of Reported Effects of this compound on Cell Viability

Cell LineThis compound ConcentrationExposure TimeObserved Effect on Cell ViabilityCitation
HK-2 (Human Kidney)75 mg I/ml2 hoursSignificant decrease in cell viability[4]
Endothelial Cells2.5-50 mgI/mlNot Specified50% decrease in cell viability[2]

Table 2: Illustrative Example of a Dose-Response Effect of this compound on a Generic Cell Line

This table presents hypothetical data for illustrative purposes to demonstrate a typical dose-dependent and time-dependent effect of a cytotoxic compound.

This compound Concentration (mg/mL)Cell Viability (%) after 24 hoursCell Viability (%) after 48 hours
0 (Control)100100
108575
256045
504025
1002010

Experimental Protocols

Protocol 1: Assessment of Cell Viability using MTT Assay

This protocol provides a method to assess cell viability by measuring the metabolic activity of cells. Viable cells with active metabolism convert MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) into a purple formazan (B1609692) product.[5][6]

Materials:

  • Cells of interest

  • 96-well plate

  • This compound solution at various concentrations

  • Complete cell culture medium

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 to 5 x 10^4 cells/well in 100 µL of complete medium.

  • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Remove the medium and add 100 µL of fresh medium containing different concentrations of this compound. Include a vehicle control (medium without this compound).

  • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • After the incubation period, add 10 µL of MTT solution to each well.

  • Incubate the plate for 2-4 hours at 37°C, allowing the MTT to be metabolized.

  • Carefully remove the medium from each well.

  • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Read the absorbance at 570 nm using a microplate reader.

Protocol 2: Assessment of Cell Viability using Trypan Blue Exclusion Assay

This protocol distinguishes viable from non-viable cells based on membrane integrity. Live cells with intact membranes exclude the trypan blue dye, while dead cells with compromised membranes take it up and appear blue.[7][8]

Materials:

  • Cell suspension treated with this compound

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS)

  • Hemocytometer

  • Light microscope

Procedure:

  • Prepare a single-cell suspension of your control and this compound-treated cells.

  • Mix a small volume of your cell suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 10 µL of cells + 10 µL of Trypan Blue).

  • Incubate the mixture at room temperature for 1-2 minutes.

  • Load 10 µL of the mixture into a hemocytometer.

  • Under a light microscope, count the number of viable (clear) and non-viable (blue) cells in the four large corner squares of the hemocytometer grid.

  • Calculate the percentage of viable cells using the following formula:

    % Viable Cells = (Number of Viable Cells / Total Number of Cells) x 100

Signaling Pathway Visualization

Osmotic Stress-Induced Apoptosis Pathway

Hypertonic stress, such as that induced by this compound, can trigger the intrinsic pathway of apoptosis. This process involves the activation of stress-activated protein kinases (SAPKs) like p38 MAPK, leading to mitochondrial dysfunction, cytochrome c release, and subsequent caspase activation.[3]

Osmotic_Stress_Apoptosis This compound Hypertonic Stress (this compound) CellShrinkage Cell Shrinkage (Crenation) This compound->CellShrinkage p38MAPK p38 MAPK Activation This compound->p38MAPK Mitochondria Mitochondrial Dysfunction p38MAPK->Mitochondria CytochromeC Cytochrome c Release Mitochondria->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Apoptosome Apoptosome Formation Apaf1->Apoptosome Caspase9 Caspase-9 Activation Apoptosome->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

Caption: Osmotic Stress-Induced Apoptosis Pathway.

Experimental Workflow for Assessing this compound Cytotoxicity

The following diagram outlines a typical workflow for investigating the cytotoxic effects of this compound on a cell line.

Cytotoxicity_Workflow Start Start: Cell Seeding Treatment Treat with this compound (Dose-Response & Time-Course) Start->Treatment Morphology Morphological Analysis (Microscopy for Crenation) Treatment->Morphology Viability Cell Viability Assays (MTT, Trypan Blue) Treatment->Viability Apoptosis Apoptosis Assays (Caspase Activity) Treatment->Apoptosis DataAnalysis Data Analysis (IC50 Calculation) Morphology->DataAnalysis Viability->DataAnalysis Apoptosis->DataAnalysis Conclusion Conclusion DataAnalysis->Conclusion

Caption: Experimental workflow for cytotoxicity assessment.

References

Technical Support Center: Optimizing Cell Washing Steps for Improved Cell Recovery

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during cell washing procedures. Our goal is to help you optimize your protocols to maximize cell recovery and viability for successful downstream applications.

Troubleshooting Guide

This guide addresses specific problems that can arise during cell washing steps, offering potential causes and actionable solutions.

Issue 1: Low Cell Recovery After Centrifugation

Question: I am losing a significant number of my cells after centrifugation. My pellet is very small or sometimes not visible at all. What could be the cause, and how can I fix it?

Answer:

Low cell recovery after centrifugation is a common issue with several potential causes. Identifying the specific reason is key to resolving the problem.

Potential Causes and Solutions:

  • Inappropriate Centrifugation Speed (RCF): Spinning the cells too hard can lead to cell lysis, while not spinning hard enough will result in an incomplete pellet.[1] For many mammalian cell lines, a gentle spin is recommended.

    • Solution: Optimize the centrifugation speed. Start with a low RCF (e.g., 100-300 x g) for 5-10 minutes.[2] For sensitive cells, you might need to go as low as 150 x g for 5 minutes.[1] It's crucial to convert RPM to RCF (g-force) as the latter is independent of the centrifuge rotor.

  • Incorrect Centrifugation Time: Similar to speed, the duration of the spin is critical.

    • Solution: Adjust the centrifugation time. A 5-10 minute spin is generally sufficient for most cell types.[2]

  • Harsh Resuspension Technique: Aggressive pipetting to resuspend the cell pellet can cause significant cell loss through mechanical stress.

    • Solution: Gently resuspend the pellet by slowly pipetting the wash buffer against the side of the tube. Avoid creating bubbles.

  • Suboptimal Wash Buffer: The composition of your wash buffer can impact cell viability and recovery.

    • Solution: Use a balanced salt solution like PBS, preferably without calcium and magnesium, to prevent clumping.[3] Adding a protein supplement like Bovine Serum Albumin (BSA) or Fetal Bovine Serum (FBS) can help to cushion the cells and prevent them from sticking to the tube.[3]

  • Cell Adhesion to Tube Walls: Some cell types are inherently "sticky" and can adhere to the plastic of the centrifuge tube.

    • Solution: Pre-coat the centrifuge tubes with a solution of 1-5% BSA or FBS in PBS to reduce non-specific binding.

Issue 2: Cell Clumping/Aggregation During Washing

Question: My cells are clumping together after I resuspend the pellet. How can I prevent this?

Answer:

Cell clumping can interfere with accurate cell counting, downstream assays like flow cytometry, and overall experimental reproducibility. Several factors can contribute to this issue.

Potential Causes and Solutions:

  • Presence of Extracellular DNA: When cells die, they release DNA, which is sticky and can cause cells to aggregate.

    • Solution: Add DNase I to your wash buffer (final concentration of 20-100 µg/mL) and incubate for 15 minutes at room temperature to break down the extracellular DNA.[4]

  • Over-trypsinization of Adherent Cells: Exposing adherent cells to trypsin for too long can damage cell surface proteins, leading to aggregation.

    • Solution: Carefully monitor the trypsinization process and neutralize the trypsin with a solution containing serum as soon as the cells detach.

  • High Cell Density: Concentrating cells into a small volume can increase the likelihood of clumping.

    • Solution: Resuspend the cell pellet in a larger volume of wash buffer to reduce cell density.

  • Inappropriate Buffer Composition: The presence of divalent cations can sometimes promote cell-cell adhesion.

    • Solution: Use a calcium and magnesium-free wash buffer, such as Ca2+/Mg2+-free PBS.[3]

Frequently Asked Questions (FAQs)

This section addresses common questions about best practices for cell washing to enhance recovery and maintain cell health.

Q1: What is the ideal centrifugation speed and time for washing most mammalian cells?

A1: A good starting point for most mammalian cell lines is a centrifugation speed of 100-300 x g for 5-10 minutes at room temperature.[2] However, the optimal conditions can vary depending on the cell type. For particularly sensitive cells, a gentler spin at 100 x g for 5-6 minutes may be necessary.[2] It is always recommended to optimize these parameters for your specific cell line. One study suggests an optimal window of 5–9 minutes at 300–500 g for maximum murine embryonic stem cell recovery.[5]

Q2: What should I add to my wash buffer to improve cell recovery and viability?

A2: Adding a protein supplement to your wash buffer is highly recommended.

  • Bovine Serum Albumin (BSA): A concentration of 0.5-1% BSA in your PBS wash buffer can significantly reduce cell loss by preventing cells from adhering to the tube walls and providing a cushioning effect.[6]

  • Fetal Bovine Serum (FBS): Using 2-10% FBS in your wash buffer can be particularly beneficial for sensitive or low-viability cell samples.[3] FBS provides a rich environment of growth factors and proteins that can help maintain cell health during the washing process.

Q3: How many times should I wash my cells?

A3: The number of washes depends on the downstream application. For most applications, one to two washes are sufficient to remove residual media components or reagents. Excessive washing can lead to unnecessary cell loss. Each wash step can result in a loss of 5-15% of your cells.

Q4: Should I perform my washing steps at room temperature or on ice?

A4: For most robust cell lines, performing washes at room temperature is acceptable. However, for sensitive cells or when performing long incubation steps, it is advisable to keep the cells on ice to slow down metabolic processes and maintain viability.

Q5: How can I accurately determine my cell recovery rate?

A5: To calculate your cell recovery rate, you need to count the total number of viable cells before the first wash and after the final wash. The formula is:

Percent Recovery = (Total viable cells after final wash / Total viable cells before first wash) x 100

An accurate cell count is crucial for this calculation.

Data Presentation

The following tables summarize the impact of different parameters on cell recovery and viability based on available data.

Table 1: Effect of Centrifugation Speed on Cell Viability

Centrifugation Speed (g-force)Cell TypeDurationResult
> 5000 x gDunaliella salinaNot specifiedDecrease in the number of intact cells.[4]
9000 x gDunaliella salinaNot specified~60% of original intact cells recovered.[4]
Up to 2000 x gMurine Embryonic Stem CellsNot specifiedProgressive loss of pluripotency.[5]
1250 and 2500 x gSH-SY5Y cells10 minutesReduction in cell viability.[7]

Table 2: Recommended Centrifugation Settings for Different Washing Procedures

MethodCentrifugation Speed (x g)Centrifugation Time (min)
Regular Cell Wash3005 - 10
Gentle Cell Wash1005 - 6
Thawed Cell Wash3005 - 10
Platelet Removal Wash12010
Data synthesized from STEMCELL Technologies.[2]

Table 3: Impact of Wash Buffer Additives on Cell Recovery and Viability

AdditiveConcentrationCell TypeEffect
BSA1 mg/mlBovine SpermatozoaImproved viability over 7 days at 4°C.[8]
BSA4%Peripheral Blood Mononuclear Cells81.5% cell recovery from dilute suspensions.[9]
FBS10%Low viability samplesRecommended to maintain cell viability.[3]
AutoMACS® BufferNot specifiedWhite Blood CellsSuperior for elution of intact cells compared to PBS and water.[10]

Experimental Protocols

Protocol 1: Manual Cell Counting Using a Hemocytometer and Trypan Blue

This protocol details the standard method for determining cell number and viability.

Materials:

  • Cell suspension

  • Trypan Blue stain (0.4%)

  • Hemocytometer with coverslip

  • Microscope

  • Pipettes and tips

Procedure:

  • Gently mix the cell suspension to ensure a homogenous sample.

  • In a new microcentrifuge tube, mix a 1:1 ratio of your cell suspension with 0.4% Trypan Blue stain (e.g., 10 µL of cell suspension + 10 µL of Trypan Blue). Mix gently.

  • Incubate the mixture at room temperature for 1-2 minutes. Do not exceed 5 minutes as this can lead to viable cells taking up the dye.

  • Clean the hemocytometer and coverslip with 70% ethanol (B145695) and wipe dry. Place the coverslip over the counting chamber.

  • Carefully pipette 10 µL of the cell/trypan blue mixture into the V-shaped groove of the hemocytometer. The chamber will fill by capillary action.

  • Place the hemocytometer on the microscope stage.

  • Using a 10x objective, focus on the grid lines of the counting chamber.

  • Count the number of viable (clear, unstained) and non-viable (blue, stained) cells in the four large corner squares of the grid.

  • Calculate the cell concentration and viability:

    • Total Viable Cells/mL = (Average number of viable cells per large square) x Dilution factor (which is 2 in this case) x 10^4

    • Total Cells/mL = (Average number of total cells (viable + non-viable) per large square) x Dilution factor x 10^4

    • Percent Viability = (Total Viable Cells/mL / Total Cells/mL) x 100

Protocol 2: General Cell Washing Procedure

This protocol provides a general workflow for washing cells to remove unwanted substances.

Materials:

  • Cell suspension

  • Wash Buffer (e.g., PBS with 0.5% BSA)

  • Centrifuge

  • Pipettes and tips

Procedure:

  • Transfer the cell suspension to a sterile centrifuge tube.

  • Add at least 3-5 volumes of cold wash buffer to the cell suspension.

  • Centrifuge the cell suspension at the optimized speed and time (e.g., 200 x g for 5 minutes) at 4°C or room temperature.

  • Carefully aspirate the supernatant without disturbing the cell pellet.

  • Gently resuspend the cell pellet in the desired volume of fresh wash buffer or culture medium.

  • If a second wash is required, repeat steps 2-5.

  • After the final wash, resuspend the cell pellet in the appropriate buffer or medium for your downstream application.

Visualizations

Diagram 1: General Cell Washing Workflow

CellWashingWorkflow General Cell Washing Workflow start Start with Cell Suspension add_buffer Add Wash Buffer start->add_buffer centrifuge Centrifuge (e.g., 200g, 5 min) add_buffer->centrifuge aspirate Aspirate Supernatant centrifuge->aspirate resuspend Gently Resuspend Pellet aspirate->resuspend decision Additional Wash Needed? resuspend->decision decision->add_buffer Yes end Proceed to Downstream Application decision->end No

Caption: A flowchart illustrating the key steps in a standard cell washing procedure.

Diagram 2: Troubleshooting Low Cell Recovery

TroubleshootingLowRecovery Troubleshooting Low Cell Recovery start Low Cell Recovery check_pellet Is the pellet loose or absent? start->check_pellet check_supernatant Check supernatant for cells check_pellet->check_supernatant Yes check_resuspension Is resuspension harsh? check_pellet->check_resuspension No optimize_centrifugation Optimize Centrifugation (Speed & Time) check_supernatant->optimize_centrifugation end Improved Recovery optimize_centrifugation->end gentle_resuspend Use Gentle Pipetting check_resuspension->gentle_resuspend Yes check_buffer Is wash buffer appropriate? check_resuspension->check_buffer No gentle_resuspend->end add_protein Add BSA or FBS to Buffer check_buffer->add_protein No check_buffer->end Yes add_protein->end

Caption: A decision tree to diagnose and resolve issues of low cell recovery.

References

dealing with fuzzy interfaces in diatrizoate density gradients

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with diatrizoate-based density gradients. The focus is on addressing common issues, particularly the formation of fuzzy or indistinct interfaces during cell separation procedures.

Troubleshooting Guide: Fuzzy Interfaces and Other Common Issues

This guide is designed to help you identify and resolve problems encountered during experiments using this compound density gradients, such as those involving Ficoll-Paque™ or Histopaque®.

Q1: Why is the interface between my sample and the this compound gradient fuzzy or indistinct after centrifugation?

A fuzzy interface is a common problem that can lead to poor cell separation and contamination. Several factors can contribute to this issue.

  • Temperature Mismatch: A significant temperature difference between the blood sample, the diluent, and the density gradient medium is a primary cause of a fuzzy interface.[1][2][3][4] All components should be at room temperature (18-20°C) for optimal separation.[1][3][4][5] Using cold reagents can lead to cell clumping and poor recovery.[1][6]

  • Improper Layering: Care must be taken to gently layer the diluted blood sample onto the this compound solution to create a sharp interface.[7][8] Mixing of the layers before centrifugation will result in a diffuse band.

  • Centrifuge Settings: Abrupt acceleration or deceleration of the centrifuge can disturb the gradient layers. It is crucial to use a centrifuge with the brake turned off and to ensure a slow acceleration.[3][6][9]

  • Vibrations: Excessive vibration from an improperly balanced rotor can also lead to the mixing of layers.[2][3]

  • Old Blood Sample: Using blood that is more than 24 hours old can result in lower recovery and viability of cells, potentially affecting the sharpness of the interface.[1] It is recommended to use blood drawn within 2-6 hours of the procedure.[1]

Q2: My mononuclear cell (MNC) yield is low. What are the possible causes and solutions?

Low recovery of MNCs is a frequent issue that can compromise downstream applications.

  • Incorrect Temperature: As with a fuzzy interface, using the this compound medium when it is too cold or too warm can lead to low yields.[1][4] Ensure all solutions are at room temperature (18-20°C).[1][4]

  • Improper Blood Dilution: Diluting the blood sample, typically at a 1:1 ratio with a balanced salt solution, is important, especially with high hematocrit samples, to prevent MNCs from being trapped with red blood cell aggregates.[4][10][11]

  • Centrifugation Speed and Time: Inadequate g-force or centrifugation time may not be sufficient to pellet the denser cell types completely, leading to poor separation and recovery.[4] Conversely, excessive force can also lower the yield.[1]

  • Aspiration Technique: When harvesting the MNC layer from the interface, be careful not to aspirate excessive amounts of the this compound medium, as it can be toxic to the cells.[3]

Q3: I have significant red blood cell (RBC) contamination in my isolated mononuclear cell layer. How can I prevent this?

RBC contamination can interfere with subsequent assays.

  • Temperature of Reagents: If the this compound medium is too cold, its density increases, which can impair the aggregation and sedimentation of RBCs, leading to their contamination in the MNC layer.[3][4]

  • Blood Sample Not at Room Temperature: Using a blood sample immediately after it has been drawn without allowing it to cool to room temperature can also result in RBC contamination.[1]

  • Improper Layering: Allowing the blood and this compound medium to mix during layering can lead to contamination.[1]

  • Incorrect Centrifugation Parameters: Centrifugation speed that is too slow or a duration that is too short may not provide enough force to pellet all the RBCs.[4]

Q4: There is platelet or neutrophil contamination in my final cell preparation. What should I do?

Contamination with other cell types can affect the purity of your isolated MNCs.

  • Platelet Contamination: This often results from collecting too much of the plasma layer above the MNC interface.[1] To remove platelets, perform washing steps at a lower centrifugal force (e.g., 120 x g for 10 minutes with the brake off).[12]

  • Neutrophil Contamination: This can occur if too much of the this compound layer below the interface is collected.[1] In some cases, particularly with pathological blood samples, low-density granulocytes may be present and co-isolate with the MNCs.[13]

Frequently Asked Questions (FAQs)

What is the role of sodium this compound in density gradient media?

Sodium this compound is a key component that helps to create the precise density of the gradient solution.[14] It also increases the osmolarity of the medium, which aids in the sedimentation of erythrocytes.[14]

What is the optimal temperature for performing cell separations with this compound gradients?

The optimal temperature for both the blood sample and the this compound gradient medium is room temperature, specifically between 18°C and 20°C.[1][3][4][5]

Can I use a fixed-angle rotor for density gradient centrifugation?

While it is possible, swinging-bucket rotors are generally recommended for density gradient separations to ensure that the layers form correctly and are not disturbed during centrifugation.[2]

What anticoagulants are suitable for use with this compound-based cell separation?

Heparin, EDTA, citrate (B86180), acid citrate dextrose (ACD), and citrate phosphate (B84403) dextrose (CPD) are all suitable anticoagulants.[1][15]

Data Presentation

The following table summarizes typical experimental parameters for mononuclear cell isolation from human peripheral blood using a this compound-based medium with a density of 1.077 g/mL.

ParameterRecommended Value/SettingNotes
Blood Dilution 1:1 with balanced salt solutionFurther dilution may be necessary for high hematocrit samples.[4]
Temperature 18-20°C for all reagents and sampleTemperature is a critical factor for successful separation.[1][3][4]
Centrifugation Speed 400 x gCan range from 400-500 x g.[4][6][10]
Centrifugation Time 30 minutesCan be extended up to 40 minutes.[6][7][9]
Centrifuge Brake OffPrevents disruption of the separated layers upon stopping.[3][6][9]
Washing Steps (MNCs) 250 x g for 10 minutesTo remove platelets, a gentler wash at 120 x g for 10 minutes can be used.[6][12]

Experimental Protocols

Protocol: Isolation of Mononuclear Cells from Human Peripheral Blood

This protocol is a standard method for isolating peripheral blood mononuclear cells (PBMCs) using a this compound-based density gradient medium (e.g., Histopaque®-1077).

Materials:

  • Anticoagulated whole blood

  • This compound density gradient medium (density 1.077 g/mL)

  • Isotonic phosphate-buffered saline (PBS) or other balanced salt solution

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Preparation: Ensure that the blood sample, balanced salt solution, and this compound medium are all at room temperature (18-20°C).[1][6]

  • Blood Dilution: Dilute the anticoagulated blood 1:1 with the balanced salt solution in a sterile centrifuge tube.

  • Gradient Layering:

    • Pipette the desired volume of this compound medium into a new sterile conical centrifuge tube (e.g., 3 mL for a 15 mL tube).

    • Carefully layer the diluted blood on top of the this compound medium.[6] A sharp interface between the two layers should be visible. Avoid mixing.

  • Centrifugation:

    • Centrifuge the tubes at 400 x g for 30 minutes at room temperature.[6] Ensure the centrifuge's brake is turned off.[6]

  • Harvesting Mononuclear Cells:

    • After centrifugation, four distinct layers should be visible: a top layer of plasma, a "buffy coat" layer of mononuclear cells at the plasma-diatrizoate interface, the this compound medium layer, and a pellet of red blood cells and granulocytes at the bottom.

    • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

    • Using a clean pipette, transfer the opaque layer of mononuclear cells to a new sterile centrifuge tube.[6]

  • Cell Washing:

    • Add at least 3 volumes of balanced salt solution to the harvested mononuclear cells (e.g., 10 mL).

    • Gently resuspend the cells by pipetting.

    • Centrifuge at 250 x g for 10 minutes at room temperature.[6]

    • Discard the supernatant.

  • Repeat Washing: Repeat the washing step (step 6) one or two more times to remove any remaining platelets and gradient medium.

  • Final Resuspension: After the final wash, discard the supernatant and resuspend the cell pellet in the appropriate medium for your downstream application.

Visualizations

Experimental_Workflow Experimental Workflow for Mononuclear Cell Isolation cluster_prep Preparation cluster_gradient Gradient Formation & Centrifugation cluster_harvest Harvesting and Washing prep1 Bring blood, PBS, and This compound medium to RT prep2 Dilute blood 1:1 with PBS prep1->prep2 layer2 Carefully layer diluted blood onto medium prep2->layer2 layer1 Add this compound medium to centrifuge tube layer1->layer2 centrifuge Centrifuge at 400 x g for 30 min (Brake OFF) layer2->centrifuge harvest Aspirate plasma, then collect MNC layer centrifuge->harvest wash1 Wash cells with PBS (250 x g for 10 min) harvest->wash1 wash2 Repeat wash step wash1->wash2 resuspend Resuspend final cell pellet in desired medium wash2->resuspend

Caption: Workflow for isolating mononuclear cells using a this compound density gradient.

Troubleshooting_Fuzzy_Interface Troubleshooting Fuzzy Interfaces cluster_causes Potential Causes cluster_solutions Solutions start Fuzzy Interface Observed cause1 Temperature Mismatch? start->cause1 cause2 Improper Layering? start->cause2 cause3 Incorrect Centrifuge Settings? start->cause3 cause4 Old Blood Sample? start->cause4 solution1 Equilibrate all reagents and sample to 18-20°C cause1->solution1 solution2 Gently layer sample onto gradient to create a sharp interface cause2->solution2 solution3 Use slow acceleration and turn brake OFF cause3->solution3 solution4 Use fresh blood (drawn < 6 hours prior) cause4->solution4

Caption: Decision tree for troubleshooting the causes of a fuzzy interface.

References

Technical Support Center: Preventing Activation of Isolated Cells After Diatrizoate Exposure

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diatrizoate and its effects on isolated cells. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you navigate the challenges of preventing unwanted cell activation during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why does it activate isolated cells?

This compound is a high-osmolarity, ionic, iodinated contrast medium used in medical imaging. Its high osmolarity can induce osmotic stress on isolated cells, leading to activation, particularly of immune cells like mast cells and basophils. This activation can occur through non-IgE-mediated mechanisms, involving the influx of calcium and the release of inflammatory mediators such as histamine (B1213489).[1][2]

Q2: Which cell types are most susceptible to this compound-induced activation?

Mast cells and basophils are particularly sensitive to this compound due to their role in hypersensitivity reactions.[1] Studies have shown that this compound can induce dose-dependent histamine release from these cells.[1][2] Additionally, this compound has been shown to have direct toxic effects on other cell types, such as renal proximal tubule cells.

Q3: What are the key signaling pathways involved in this compound-induced cell activation?

The primary mechanism of this compound-induced activation of mast cells and basophils involves its high osmolarity, which leads to osmotic stress. This stress is thought to activate ion channels, such as Transient Receptor Potential Vanilloid 1 (TRPV1) and Transient Receptor Potential Ankyrin 1 (TRPA1), leading to an influx of extracellular calcium. The rise in intracellular calcium is a critical trigger for the degranulation of these cells and the release of histamine and other inflammatory mediators.[2]

Q4: How can I prevent or minimize this compound-induced cell activation in my experiments?

Preventing unwanted cell activation is crucial for obtaining reliable experimental data. Key strategies include:

  • Use of Mast Cell Stabilizers: Compounds like cromoglicic acid (cromolyn) and ketotifen (B1218977) can help prevent degranulation.[3][4]

  • Calcium Chelation: Since calcium influx is a key step in activation, using intracellular calcium chelators like BAPTA-AM can inhibit this process.[5][6][7]

  • Lowering Temperature: Performing experiments at lower temperatures (e.g., on ice) can significantly reduce the rate of cellular metabolic processes, including degranulation.

  • Buffer Formulation: Modifying your experimental buffer to be isotonic with the this compound solution can help mitigate osmotic stress.

  • Pharmacological Inhibition: Using antagonists for channels like TRPV1 and TRPA1 can block a key activation pathway.

Troubleshooting Guides

Issue 1: High Background Histamine Release in Control Groups

  • Possible Cause: Spontaneous degranulation of isolated cells due to handling stress or inappropriate buffer conditions.

  • Troubleshooting Steps:

    • Optimize Cell Isolation Protocol: Ensure gentle handling of cells during isolation and washing steps to minimize mechanical stress.

    • Check Buffer Composition: Verify that the buffer is isotonic and at the correct pH. Consider adding protein (e.g., BSA) to stabilize the cells.

    • Pre-incubation with Stabilizers: Pre-incubate cells with a mast cell stabilizer (e.g., cromolyn) before adding any other reagents.[3][8]

    • Temperature Control: Keep cells on ice as much as possible during handling and before the experiment.

Issue 2: Inconsistent Results Between Replicates

  • Possible Cause: Uneven cell concentrations, variability in reagent addition, or issues with the this compound solution itself.

  • Troubleshooting Steps:

    • Ensure Homogeneous Cell Suspension: Gently mix the cell suspension before aliquoting to ensure a consistent cell number in each replicate.

    • Calibrate Pipettes: Ensure accurate and consistent pipetting of all reagents, especially viscous solutions like this compound.

    • This compound Solution Preparation: Prepare a fresh this compound solution for each experiment and ensure it is well-mixed and at the correct temperature.

    • Control for Viscosity: The high viscosity of this compound can affect mixing. Ensure thorough but gentle mixing after its addition to the cell suspension.[9][10]

Issue 3: No or Low Signal in this compound-Treated Groups

  • Possible Cause: Suboptimal this compound concentration, insufficient incubation time, or issues with the detection assay.

  • Troubleshooting Steps:

    • Optimize this compound Concentration: Perform a dose-response experiment to determine the optimal concentration of this compound for activating your specific cell type.

    • Optimize Incubation Time: Conduct a time-course experiment to identify the peak time for mediator release after this compound exposure.[11]

    • Validate Detection Assay: Ensure your histamine release or other activation marker assay is sensitive enough to detect the expected changes. Run positive controls (e.g., calcium ionophore) to confirm assay performance.

Data Presentation

Table 1: Dose-Dependent Histamine Release from Human Basophils and Mast Cells Induced by this compound

This compound Concentration (M)Mean Histamine Release (%) from Basophils
0.075Varies (concentration-dependent)
0.15Varies (concentration-dependent)
0.30Varies (concentration-dependent)
0.50Significantly higher than non-ionic media

Data synthesized from a study comparing ionic and non-ionic contrast media. The study indicated a dose-dependent increase in histamine release with this compound, with iopamidol (B1672082) (a non-ionic agent) releasing about half the amount of histamine at higher concentrations.[1]

Table 2: Time-Course of this compound-Induced Histamine Release

Incubation TimeHistamine Release
< 15 minutesSignificant levels observed
2 - 4 hoursOptimal levels of histamine release

Data from a study on human basophils, lung mast cells, and skin mast cells.[11]

Experimental Protocols

Protocol 1: Basophil Activation Test (BAT) for this compound Exposure

This protocol is adapted from standard BAT procedures for assessing basophil activation by measuring the upregulation of surface markers like CD63 or CD203c via flow cytometry.

Materials:

  • Freshly collected human whole blood in heparin-containing tubes.

  • This compound solutions of varying concentrations.

  • Stimulation buffer (e.g., HEPES-buffered saline with 2% BSA).

  • Positive control (e.g., anti-FcεRI antibody).

  • Negative control (stimulation buffer alone).

  • Staining antibodies (e.g., anti-CD63-FITC, anti-CD203c-PE, anti-CCR3-PerCP).

  • Lysis buffer (e.g., FACS Lysing Solution).

  • Flow cytometer.

Procedure:

  • Blood Collection: Collect whole blood into heparin tubes. It is recommended to process the blood within 4 hours of collection.[12]

  • Aliquot Blood: Aliquot 100 µL of whole blood into flow cytometry tubes.

  • Stimulation:

    • Add 50 µL of the appropriate this compound dilution, positive control, or negative control to the respective tubes.

    • Gently mix and incubate at 37°C for 15-30 minutes.

  • Staining:

    • Add the cocktail of fluorescently labeled antibodies to each tube.

    • Incubate in the dark at 4°C for 20-30 minutes.

  • Lysis:

    • Add 2 mL of lysis buffer to each tube.

    • Incubate at room temperature for 10 minutes to lyse red blood cells.

  • Washing:

    • Centrifuge the tubes at 500 x g for 5 minutes.

    • Discard the supernatant and resuspend the cell pellet in 200 µL of wash buffer (e.g., PBS with 1% BSA).

  • Flow Cytometry Analysis:

    • Acquire the samples on a flow cytometer.

    • Gate on the basophil population (e.g., using CCR3 as a marker).

    • Quantify the percentage of activated basophils (CD63+ or CD203c high) in each sample.

Protocol 2: Histamine Release Assay

This protocol describes a method to quantify the amount of histamine released from isolated cells upon exposure to this compound.

Materials:

  • Isolated mast cells or basophils.

  • Tyrode's buffer (or other suitable physiological buffer).

  • This compound solutions of varying concentrations.

  • Positive control (e.g., calcium ionophore A23187).

  • Negative control (buffer alone).

  • Lysis buffer (e.g., Triton X-100) for total histamine measurement.

  • Histamine ELISA kit or fluorometric assay kit.

  • Microplate reader.

Procedure:

  • Cell Preparation: Isolate and wash the cells of interest and resuspend them in Tyrode's buffer at a known concentration.

  • Experimental Setup:

    • In a microplate, add 50 µL of the cell suspension to each well.

    • Add 50 µL of the this compound dilutions, positive control, or negative control to the appropriate wells.

    • For total histamine measurement, add 50 µL of lysis buffer to a set of wells.

  • Incubation: Incubate the plate at 37°C for the desired time (e.g., 30-60 minutes).

  • Stop Reaction: Stop the reaction by placing the plate on ice.

  • Centrifugation: Centrifuge the plate to pellet the cells.

  • Supernatant Collection: Carefully collect the supernatant from each well without disturbing the cell pellet.

  • Histamine Quantification:

    • Follow the manufacturer's instructions for the histamine ELISA or fluorometric assay kit to measure the histamine concentration in the supernatants.

  • Calculation of Histamine Release:

    • Calculate the percentage of histamine release for each sample using the following formula:

      where "Spontaneous Histamine" is from the negative control wells.

Signaling Pathways and Experimental Workflows

Diatrizoate_Activation_Pathway This compound This compound Exposure Osmotic_Stress High Osmolarity-Induced Osmotic Stress This compound->Osmotic_Stress TRP_Channels Activation of TRPV1/TRPA1 Channels Osmotic_Stress->TRP_Channels Ca_Influx Increased Intracellular Ca2+ Concentration TRP_Channels->Ca_Influx Degranulation Mast Cell/Basophil Degranulation Ca_Influx->Degranulation Mediator_Release Release of Histamine & Other Inflammatory Mediators Degranulation->Mediator_Release

Caption: Signaling pathway of this compound-induced mast cell/basophil activation.

Experimental_Workflow cluster_prevention Preventative Measures cluster_experiment Experimental Procedure Mast_Cell_Stabilizer Pre-incubation with Mast Cell Stabilizer (e.g., Cromolyn) Diatrizoate_Exposure Expose Cells to This compound Mast_Cell_Stabilizer->Diatrizoate_Exposure Ca_Chelator Loading with Intracellular Ca2+ Chelator (e.g., BAPTA-AM) Ca_Chelator->Diatrizoate_Exposure TRP_Inhibitor Addition of TRPV1/TRPA1 Inhibitor TRP_Inhibitor->Diatrizoate_Exposure Cell_Isolation Isolate Mast Cells or Basophils Cell_Isolation->Diatrizoate_Exposure Incubation Incubate at 37°C Diatrizoate_Exposure->Incubation Analysis Analyze Cell Activation (BAT or Histamine Release Assay) Incubation->Analysis

Caption: General experimental workflow for studying and preventing this compound-induced cell activation.

References

Technical Support Center: Optimizing Monocyte Purity with Diatrizoate-Based Isolation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for improving the purity of monocyte isolation using diatrizoate-based density gradient media. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols to address common challenges and enhance the quality of your monocyte preparations.

Troubleshooting Guide: Enhancing Monocyte Purity

This guide addresses specific issues that can arise during monocyte isolation, leading to reduced purity.

Issue Potential Cause Recommended Solution
Low Purity of Mononuclear Cells (PBMCs) in the Initial Isolate
Incorrect Temperature of Reagents: Blood sample or density gradient medium is too cold or too warm.[1][2]Ensure that the blood sample, dilution buffer, and this compound-containing density gradient medium are all at room temperature (18-20°C) before starting the procedure.[1][2]
Improper Blood Dilution: The blood sample was not diluted, or the dilution factor was incorrect.[1][2]Dilute the whole blood sample 1:1 with a balanced salt solution (e.g., PBS) before layering it onto the density gradient medium.[1][2]
Incorrect Centrifugation Parameters: Centrifugation speed is too low/high, or the duration is too short/long. The centrifuge brake was left on.Centrifuge at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off to prevent disruption of the cell layers upon deceleration.[2]
Granulocyte Contamination in the Mononuclear Cell Layer
Old Blood Sample: The blood sample is more than 24 hours old, leading to changes in cell density.Use fresh blood samples whenever possible for optimal separation.
Incorrect Gradient Density: The density of the this compound medium is not optimal for the specific cell type or species.For human peripheral blood, a density of 1.077 g/mL is standard. For other species or cell sources, the density may need to be adjusted.[2]
Disruption of the Gradient: The blood was not layered carefully, or there was vibration during centrifugation.[1]Gently layer the diluted blood onto the density gradient medium to create a sharp interface.[2] Ensure the centrifuge is properly balanced to avoid vibrations.[1]
Platelet Contamination in the Mononuclear Cell Layer
Incomplete Removal of Platelet-Rich Plasma: The upper plasma layer was not completely removed before harvesting the mononuclear cells.[3]Carefully aspirate and discard as much of the platelet-rich plasma layer as possible without disturbing the mononuclear cell interface.[3]
Suboptimal Washing Technique: Standard washing steps are not sufficient to remove adherent platelets.[3]Perform additional low-speed centrifugation washes (e.g., 120 x g for 10 minutes with the brake off) to pellet the mononuclear cells while leaving the smaller platelets in the supernatant.[3][4]
Low Purity of Monocytes after PBMC Isolation
Inherent Co-purification of Lymphocytes: Standard density gradient centrifugation isolates all mononuclear cells (lymphocytes and monocytes) together.For higher monocyte purity, a second purification step is necessary. Options include a double density gradient, magnetic-activated cell sorting (MACS), or plastic adhesion.[5][6][7]

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the monocyte separation medium?

Sodium this compound is a dense, iodinated compound that, when combined with a polysaccharide like Ficoll, creates a solution of a specific density (typically 1.077 g/mL). This density is intermediate between that of mononuclear cells (monocytes and lymphocytes) and other blood components like red blood cells and granulocytes. During centrifugation, the denser red blood cells and granulocytes pass through the this compound layer and pellet at the bottom, while the less dense mononuclear cells are retained at the interface between the plasma and the density gradient medium.

Q2: My monocyte purity is consistently low after a single this compound gradient. What is the next step I should consider?

A single density gradient centrifugation step is designed to isolate peripheral blood mononuclear cells (PBMCs), which are a mixed population of lymphocytes and monocytes. To specifically enrich for monocytes and improve purity, a second purification step is highly recommended. A double density gradient centrifugation using a medium like Percoll is a cost-effective method to separate monocytes from lymphocytes.[5][8] Alternatively, immunomagnetic selection (e.g., CD14+ positive selection) or plastic adhesion can yield highly pure monocyte populations.[6][7]

Q3: How can I minimize platelet contamination, which is affecting my downstream applications?

Platelet contamination is a common issue due to their tendency to become activated and adhere to monocytes.[3] To reduce this, handle the blood sample gently, use a wide-bore needle for blood draws, and use an anticoagulant like ACD.[3] During the isolation protocol, after collecting the mononuclear cell layer, perform one or two additional washing steps with a low-speed centrifugation (e.g., 120 x g for 10 minutes) with the brake off.[3][4] This will pellet the larger monocytes while most of the smaller platelets remain in the supernatant, which can then be discarded.[3]

Q4: Can I use a this compound-based medium for isolating monocytes from sources other than fresh human peripheral blood?

Yes, but the protocol may require optimization. The density of mononuclear cells can vary between species and also depends on the source (e.g., bone marrow, cord blood).[2] For different species, a density gradient medium with a density other than 1.077 g/mL might be necessary to achieve optimal separation.[2] It is advisable to consult the literature for specific protocols related to your sample type or perform preliminary experiments to determine the ideal density.

Experimental Protocols

Protocol 1: Standard PBMC Isolation using this compound-Ficoll Medium

This protocol outlines the fundamental step for isolating a mixed population of mononuclear cells.

  • Preparation: Ensure the this compound-based density gradient medium (e.g., Ficoll-Paque™) and all buffers are at room temperature (18-20°C).[1]

  • Blood Dilution: Dilute the anticoagulated whole blood 1:1 with a balanced salt solution (e.g., PBS).

  • Layering: Carefully layer the diluted blood over the density gradient medium in a conical centrifuge tube. Avoid mixing the two layers to maintain a sharp interface.[2]

  • Centrifugation: Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[2]

  • Harvesting: After centrifugation, carefully aspirate the upper plasma layer. Using a clean pipette, collect the opaque layer of mononuclear cells at the plasma-density medium interface.[9]

  • Washing: Transfer the collected cells to a new tube and wash them twice with a balanced salt solution, centrifuging at a lower speed (e.g., 120-200 x g) for 10 minutes to remove platelets and residual density medium.

Protocol 2: High-Purity Monocyte Isolation via Double Density Gradient Centrifugation

This protocol describes a second density gradient step to separate monocytes from the previously isolated PBMC fraction.[5]

  • PBMC Isolation: First, isolate the PBMCs as described in Protocol 1.

  • Prepare Second Gradient: Prepare an iso-osmotic Percoll solution (e.g., a 46% solution).

  • Layering: Resuspend the washed PBMC pellet in a suitable medium and carefully layer this cell suspension onto the Percoll gradient.

  • Centrifugation: Centrifuge at 550 x g for 30 minutes at room temperature with the brake off.[5]

  • Monocyte Collection: The monocytes will form a distinct white ring at the interface. Carefully collect this ring of cells with a Pasteur pipette.[5]

  • Final Washing: Wash the collected monocytes with a balanced salt solution by centrifuging at 400 x g for 10 minutes. The resulting pellet will contain a highly purified monocyte population.[5]

Data Presentation

Table 1: Comparison of Monocyte Isolation Methods
Isolation Method Purity (%) Yield (% of PBMCs) Key Advantages Key Disadvantages
Plastic Adhesion (Overnight) 95.9 ± 1.38[6]24.21 ± 0.22[6]Cost-effective, simple procedure.Low yield, potential for monocyte activation.[7]
Magnetic Selection (CD14+) 95.4 ± 1.35[6]40.22 ± 2.99[6]High purity and yield, fast procedure.Higher cost due to antibodies and beads.[7]
Double Density Gradient High (not quantified in direct comparison)ModerateCost-effective, yields unactivated cells.Requires more hands-on time and optimization.

Visualizations

Monocyte_Isolation_Workflow cluster_0 Step 1: PBMC Isolation cluster_1 Step 2: Monocyte Purification start Whole Blood Sample dilute Dilute 1:1 with PBS start->dilute layer Layer on this compound Medium (1.077 g/mL) dilute->layer centrifuge1 Centrifuge 400g, 30 min (Brake Off) layer->centrifuge1 harvest_pbmc Harvest PBMC Layer at Interface centrifuge1->harvest_pbmc resuspend Resuspend PBMCs harvest_pbmc->resuspend Proceed to Purification layer_percoll Layer on Second Density Gradient (e.g., Percoll) resuspend->layer_percoll centrifuge2 Centrifuge 550g, 30 min (Brake Off) layer_percoll->centrifuge2 harvest_mono Harvest Monocyte Band centrifuge2->harvest_mono wash Wash and Pellet harvest_mono->wash end High-Purity Monocytes wash->end

Caption: Workflow for high-purity monocyte isolation using a double density gradient.

Troubleshooting_Logic start Low Monocyte Purity contaminant_type What is the main contaminant? start->contaminant_type granulocytes Granulocytes contaminant_type->granulocytes Granulocytes platelets Platelets contaminant_type->platelets Platelets lymphocytes Lymphocytes contaminant_type->lymphocytes Lymphocytes check_temp Check Reagent Temperature (18-20°C) granulocytes->check_temp check_layering Ensure Careful Layering & Balanced Centrifuge granulocytes->check_layering check_wash Perform Low-Speed Centrifugation Washes platelets->check_wash perform_double_gradient Perform Second Purification Step (e.g., Double Gradient) lymphocytes->perform_double_gradient

Caption: Troubleshooting logic for identifying and resolving sources of contamination.

References

Validation & Comparative

A Comparative Guide to Diatrizoate and Iodixanol (OptiPrep) for Virus Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of a density gradient medium is a critical step in achieving high-yield, high-purity viral preparations. This guide provides an objective comparison of two such media: diatrizoate and iodixanol (B1672021) (marketed as OptiPrep), supported by available data and detailed experimental protocols.

Historically, various substances have been employed for density gradient centrifugation in virus purification. This compound, a tri-iodinated benzoic acid derivative, was utilized in the past. However, the advent of more advanced media, such as the non-ionic, iodinated density gradient medium iodixanol, has largely reshaped modern virus purification protocols. This guide will delve into the properties and performance of both, explaining the current landscape of their use in virology.

At a Glance: Key Differences

FeatureThis compoundIodixanol (OptiPrep)
Chemical Nature Ionic, salt of a tri-iodinated benzoic acidNon-ionic, dimeric, hexaiodinated
Osmolality HypertonicIsotonic with physiological solutions
Toxicity Can be toxic to cells, may reduce virus infectivityNon-toxic to mammalian cells, preserves virus infectivity[1]
Common Usage Largely historical, less common in modern virologyWidely used for purification of various viruses (e.g., AAV, lentivirus, retroviruses)[1][2]
Performance Associated with loss of viral infectivity in some applicationsHigh recovery of infectious virus particles[1]

Performance Data: A Comparative Overview

Direct quantitative comparisons of this compound and iodixanol in the same study are scarce in recent scientific literature, which itself is indicative of the field's shift towards iodixanol. However, by compiling data from various studies, a performance picture emerges.

This compound Performance

Historical studies using this compound meglumine (B1676163) (often under the brand name Renografin) for virus purification have reported challenges. For instance, in the purification of human respiratory syncytial virus (HRSV), the use of a Renografin gradient led to a significant loss of viral infectivity. In that context, sucrose (B13894) was found to be a superior medium. This historical data suggests that the ionic and hypertonic nature of this compound can be detrimental to the integrity and biological activity of certain viruses.

Iodixanol (OptiPrep) Performance

Iodixanol has been extensively documented to provide high-quality virus preparations. Its non-toxic and iso-osmotic properties contribute to the preservation of viral infectivity and structural integrity.

Table 1: Performance of Iodixanol in AAV Purification (vs. Affinity Chromatography)

ParameterIodixanol Gradient Centrifugation
Purity Generally lower than affinity chromatography, may contain more host cell protein contaminants.[2]
Viral Genome (vg) Recovery Comparable to other methods.
Empty Capsid Content Generally results in a lower percentage of empty capsids compared to some affinity chromatography methods.[2]
In Vitro Transduction Can outperform affinity-purified vectors at the same multiplicity of infection (MOI).[2]
In Vivo Transduction Performance can be batch-dependent, but generally yields potent AAV vectors.[2]

Table 2: Performance of Iodixanol in Retrovirus Purification

ParameterIodixanol Gradient Centrifugation
Purity Achieves high levels of purity, with some studies reporting over 95% purity.
Recovery Reported recovery of infectious retrovirus can be around 37%.
Particle Integrity Preserves the integrity and functionality of retrovirus particles.

Experimental Protocols

Iodixanol (OptiPrep) Gradient Purification of Adeno-Associated Virus (AAV)

This protocol is a widely used method for the purification of various AAV serotypes.

Materials:

  • Crude AAV lysate

  • OptiPrep™ (60% w/v iodixanol solution)

  • Phosphate-Buffered Saline with Magnesium and Potassium (PBS-MK)

  • 1M NaCl in PBS-MK

  • Phenol (B47542) Red solution (optional, for visualization)

  • Ultracentrifuge tubes (e.g., Quick-Seal tubes)

  • Syringes and needles

Procedure:

  • Preparation of Iodixanol Solutions:

    • 15% Iodixanol: Mix 4.5 mL of 60% OptiPrep with 13.5 mL of 1 M NaCl/PBS-MK buffer.

    • 25% Iodixanol: Mix 5.0 mL of 60% OptiPrep with 7.0 mL of 1X PBS-MK buffer and 30 µL of phenol red.

    • 40% Iodixanol: Mix 6.7 mL of 60% OptiPrep with 3.3 mL of 1X PBS-MK buffer.

    • 60% Iodixanol: Use OptiPrep as is, or add a small amount of phenol red for visualization.

  • Gradient Formation:

    • Carefully layer the iodixanol solutions into an ultracentrifuge tube, starting with the densest layer at the bottom. A typical layering order would be:

      • 1.5 mL of 60% iodixanol

      • 2.0 mL of 40% iodixanol

      • 2.0 mL of 25% iodixanol

      • 2.5 mL of 15% iodixanol

    • The volumes can be adjusted based on the tube size.

  • Loading the Sample:

    • Carefully overlay the crude AAV lysate on top of the 15% iodixanol layer.

  • Ultracentrifugation:

    • Centrifuge the tubes at high speed (e.g., 350,000 x g) for 1-2 hours at 18°C.

  • Virus Collection:

    • The full AAV particles will form a sharp band at the interface of the 40% and 60% iodixanol layers.

    • This band can be collected by puncturing the side of the tube with a needle and syringe.

  • Downstream Processing:

    • The collected virus fraction can be buffer-exchanged and concentrated using methods like diafiltration.

Historical Perspective: this compound Gradient Purification

Workflow Diagrams

Below are workflow diagrams generated using the DOT language to visualize the purification processes.

Iodixanol_AAV_Purification cluster_prep Gradient Preparation cluster_process Purification Process p1 Prepare 15% Iodixanol p2 Prepare 25% Iodixanol p3 Prepare 40% Iodixanol p4 Prepare 60% Iodixanol L1 Layer Gradient in Tube p4->L1 L2 Load Crude AAV Lysate L1->L2 L3 Ultracentrifugation L2->L3 L4 Collect Viral Band L3->L4 L5 Buffer Exchange & Concentration L4->L5

Caption: Workflow for AAV purification using a discontinuous iodixanol gradient.

Purification_Comparison_Logic cluster_this compound This compound Pathway (Historical) cluster_iodixanol Iodixanol Pathway (Modern) start Start: Crude Virus Lysate d1 This compound Gradient Centrifugation start->d1 i1 Iodixanol (OptiPrep) Gradient Centrifugation start->i1 d2 Potential Loss of Infectivity d1->d2 end End: Purified Virus d2->end i2 High Recovery of Infectious Virus i1->i2 i2->end

Caption: Logical comparison of this compound and iodixanol purification pathways.

Conclusion

The available evidence strongly indicates that iodixanol (OptiPrep) is a superior density gradient medium for the purification of a wide range of viruses compared to this compound. The non-toxic, iso-osmotic nature of iodixanol is crucial for preserving the infectivity and integrity of viral particles, a factor that is often compromised with the use of hypertonic and potentially cytotoxic agents like this compound. While this compound played a role in the historical development of virus purification techniques, its use has been largely discontinued (B1498344) in favor of more gentle and effective methods. For researchers aiming to produce high-titer, infectious viral vectors for research or therapeutic development, iodixanol-based protocols offer a reliable and well-documented solution.

References

A Researcher's Guide to Assessing Cell Viability and Purity Post-Diatrizoate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. Diatrizoate-based density gradient centrifugation, using reagents like Ficoll-Paque® and Lymphoprep™, is a widely adopted method for separating peripheral blood mononuclear cells (PBMCs) and other cell types. However, the separation process itself can impact the health and purity of the isolated cells. This guide provides a comprehensive comparison of methods to assess cell viability and purity after this compound separation, offering insights into alternative separation techniques and detailed experimental protocols.

Performance Comparison of Cell Separation Techniques

The choice of cell separation method can significantly influence the yield, viability, and purity of the target cell population. While this compound-based methods are cost-effective and widely used, alternative techniques such as immunomagnetic separation and Fluorescence-Activated Cell Sorting (FACS) offer distinct advantages. The following tables summarize quantitative data from various studies, providing a comparative overview of these methods.

Parameter This compound (Ficoll-Paque®/Lymphoprep™) Cell Preparation Tubes (CPTs) SepMate™ References
Cell Viability (Fresh PBMCs) 95.8% - 100%92.6% - 100%100%[1][2][3][4]
Cell Viability (Post-Thaw PBMCs) 91.4%89.4%Not Reported[5]
Cell Recovery (PBMCs/mL of blood) 0.6 - 1.58 million0.8 - 1.34 million0.8 million[1][4]
Purity (General) Good, but can have granulocyte and red blood cell contaminationGood, but can have higher erythrocyte contaminationGood[1]

Table 1: Comparison of this compound-Based and Related PBMC Isolation Methods. This table highlights the performance of common density gradient centrifugation methods for peripheral blood mononuclear cell (PBMC) isolation. While all methods generally yield high viability, recovery rates and potential for contamination can vary.

Parameter This compound (Density Gradient) Immunomagnetic Separation (MACS) Fluorescence-Activated Cell Sorting (FACS) References
Cell Viability >90%>92%High (can be affected by sorting pressure)[6][7]
Purity Variable, operator-dependentHigh (>98% for T-cells)Very High (approaching 100%)[7][8]
Cell Recovery Lower compared to some alternativesHighLower, especially for rare populations[1][9]
Speed Moderate to SlowFastSlow[7]
Cost LowModerateHigh[8]

Table 2: General Performance Comparison of Major Cell Separation Technologies. This table provides a broader comparison of this compound-based separation with immunomagnetic separation and FACS. The choice of method often involves a trade-off between purity, recovery, speed, and cost.

Experimental Protocols

Accurate assessment of cell viability and purity is paramount for the reliability of downstream experiments. Below are detailed protocols for commonly used assays.

Trypan Blue Exclusion Assay for Cell Viability

This is a rapid and straightforward method to determine the percentage of viable cells based on the principle that live cells with intact membranes exclude the trypan blue dye, while non-viable cells with compromised membranes take it up and appear blue.

Materials:

  • Cell suspension

  • Trypan Blue solution (0.4%)

  • Phosphate-buffered saline (PBS) or serum-free medium

  • Hemacytometer

  • Microscope

Protocol:

  • Transfer a small aliquot of your cell suspension to a new microcentrifuge tube.

  • If the cell concentration is high, dilute the cells in PBS or serum-free medium to a concentration of approximately 1 x 10^6 cells/mL.

  • Add 1 part 0.4% Trypan Blue solution to 1 part of the cell suspension (e.g., 10 µL of Trypan Blue and 10 µL of cell suspension).[2]

  • Mix gently and incubate at room temperature for 1-3 minutes.[3] Do not exceed 5 minutes, as longer incubation can lead to the staining of viable cells.[4]

  • Carefully load 10 µL of the cell-dye mixture into a hemacytometer.

  • Under a light microscope, count the number of unstained (viable) and stained (non-viable) cells in the central grid of the hemacytometer.

  • Calculate the percentage of viable cells using the following formula: % Viable Cells = (Number of unstained cells / Total number of cells (stained + unstained)) x 100[5]

Flow Cytometry for Cell Viability using Propidium Iodide (PI)

Flow cytometry offers a more quantitative and high-throughput method for assessing cell viability. Propidium Iodide (PI) is a fluorescent intercalating agent that cannot cross the membrane of live cells, making it a reliable marker for identifying dead cells.

Materials:

  • Cell suspension

  • Flow cytometry staining buffer (e.g., PBS with 1-2% FBS)

  • Propidium Iodide (PI) staining solution (e.g., 50 µg/mL in PBS)

  • Flow cytometer

Protocol:

  • Wash the isolated cells with cold PBS and centrifuge at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 100 µL of flow cytometry staining buffer.[10]

  • Add 5-10 µL of the PI staining solution to the cell suspension.[10]

  • Incubate for 5-15 minutes at room temperature in the dark.[11] Do not wash the cells after this step.

  • Analyze the samples on a flow cytometer immediately. PI fluoresces in the red spectrum (typically detected in the FL2 or FL3 channel).

  • Gate on the cell population based on forward and side scatter properties and then quantify the percentage of PI-positive (non-viable) and PI-negative (viable) cells.

Flow Cytometry for Purity Assessment

This method is the gold standard for determining the purity of a specific cell population by using fluorescently-labeled antibodies that bind to cell surface markers unique to the target cells.

Materials:

  • Isolated cell suspension

  • Flow cytometry staining buffer

  • Fluorochrome-conjugated antibodies specific for the target cell population (e.g., anti-CD3 for T cells, anti-CD19 for B cells)

  • Isotype control antibody with the same fluorochrome

  • Flow cytometer

Protocol:

  • Adjust the cell concentration to 1 x 10^6 to 1 x 10^7 cells/mL in cold flow cytometry staining buffer.

  • Aliquot 100 µL of the cell suspension into two flow cytometry tubes.

  • To the first tube, add the recommended amount of the fluorochrome-conjugated antibody specific for your target cell marker.

  • To the second tube, add the same amount of the corresponding isotype control antibody. This serves as a negative control to determine background fluorescence.

  • (Optional) Add a viability dye such as PI or 7-AAD to both tubes to exclude dead cells from the analysis, as dead cells can non-specifically bind antibodies.

  • Incubate the tubes on ice or at 4°C for 20-30 minutes in the dark.

  • Wash the cells by adding 1-2 mL of flow cytometry staining buffer and centrifuging at 300 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in an appropriate volume of staining buffer (e.g., 300-500 µL) for flow cytometric analysis.

  • Acquire the data on a flow cytometer and analyze the percentage of cells that are positive for your specific marker in the viable cell gate. This percentage represents the purity of your isolated cell population.

Visualizing Workflows and Pathways

Experimental Workflow for Cell Assessment

The following diagram illustrates the sequential steps involved in assessing cell viability and purity after separation.

experimental_workflow cluster_separation Cell Separation cluster_assessment Post-Separation Assessment cluster_analysis Data Analysis start Whole Blood/ Tissue Sample This compound This compound-Based Separation start->this compound alternatives Alternative Methods (MACS, FACS) start->alternatives isolated_cells Isolated Cell Suspension This compound->isolated_cells alternatives->isolated_cells viability Viability Assessment (Trypan Blue or Flow Cytometry) isolated_cells->viability purity Purity Assessment (Flow Cytometry) isolated_cells->purity viability_data Calculate % Viability viability->viability_data purity_data Calculate % Purity purity->purity_data cell_death_pathway stress Cellular Stress (e.g., Osmotic, Mechanical) membrane Plasma Membrane Damage stress->membrane Direct mito Mitochondrial Dysfunction stress->mito Indirect necrosis Necrosis (Uncontrolled Cell Death) membrane->necrosis caspase Caspase Activation mito->caspase apoptosis Apoptosis (Programmed Cell Death) caspase->apoptosis

References

comparative analysis of diatrizoate and Percoll for cell isolation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient isolation of specific cell populations is a critical first step for a wide range of downstream applications. Density gradient centrifugation is a cornerstone technique for this purpose, and two of the most commonly used media are diatrizoate-based solutions, such as Ficoll-Paque™, and Percoll®, a colloidal silica-based medium. This guide provides a comparative analysis of these two types of media, supported by experimental data, to aid in the selection of the most appropriate method for your research needs.

Performance Comparison: this compound vs. Percoll

The choice between this compound-based media and Percoll often depends on the specific cell type being isolated and the desired outcomes in terms of yield, purity, and viability. The following tables summarize quantitative data from studies comparing the performance of these two media for the isolation of mesenchymal stem cells (MSCs) and peripheral blood mononuclear cells (PBMCs).

Mesenchymal Stem Cell (MSC) Isolation from Bone Marrow
Performance MetricThis compound (Ficoll)PercollSource
Nucleated Cell Yield (x 10⁷ cells from 5 ml BM) 25.3 ± 8.913.6 ± 6.6[cite: ]
Colony-Forming Unit-Fibroblast (CFU-F) Efficiency (per 10⁷ cells) 119 ± 6946 ± 35[cite: ]
Purity (% of CD166+/CD34- cells) 17.04 ± 3.5410.79 ± 2.17[cite: ]
Purity (% of CD90+/CD34- cells) 3.0 ± 1.31.25 ± 0.74[cite: ]
Viability (Mouse BM-MSCs) 53.8 ± 2.7%40.2 ± 3%[1]

Note: A higher CFU-F efficiency indicates a better recovery of progenitor cells.

Peripheral Blood Mononuclear Cell (PBMC) Isolation
Performance MetricThis compound (Ficoll-Paque™)This compound-based (SepMate™/CPT)Source
Cell Recovery (x 10⁵ cells/ml of whole blood) 68 - 13[cite: ]
Viability 100%100%[cite: ]

Note: SepMate™ and Cell Preparation Tubes (CPT) utilize a this compound-based medium. The data suggests that the device format can significantly impact cell recovery.

Key Differences and Considerations

This compound-based media , such as Ficoll-Paque™ and Lymphoprep™, are solutions of a high molecular weight sucrose (B13894) polymer (Ficoll) and sodium this compound. These solutions have a fixed density, typically around 1.077 g/mL, which is optimized for the separation of mononuclear cells from peripheral blood. They are generally more cost-effective and are widely used for routine PBMC isolation. However, they may be less suitable for separating cells with different density profiles.

Percoll is a colloidal suspension of silica (B1680970) particles coated with polyvinylpyrrolidone (B124986) (PVP). This composition allows for the formation of continuous or discontinuous gradients with a wide range of densities. This flexibility makes Percoll highly adaptable for the separation of various cell types, including those from tissues. Percoll can be used to create self-generating gradients during centrifugation, or pre-formed discontinuous gradients can be layered to isolate specific cell populations with high purity. However, Percoll is generally more expensive than this compound-based media.

Experimental Workflows

The fundamental principle of density gradient centrifugation is similar for both this compound and Percoll. The following diagram illustrates the general logical workflow.

A generalized workflow for cell isolation using density gradient centrifugation.

Experimental Protocols

Below are detailed protocols for the isolation of Mesenchymal Stem Cells (MSCs) from bone marrow and Peripheral Blood Mononuclear Cells (PBMCs) from whole blood using both this compound-based media and Percoll.

Protocol 1: Isolation of Mesenchymal Stem Cells (MSCs) from Bone Marrow using Ficoll-Paque™

Materials:

  • Bone marrow aspirate

  • α-Minimum Essential Medium (α-MEM)

  • Penicillin/Streptomycin (P/S)

  • Ficoll-Paque PLUS (density 1.077 g/mL)

  • Washing buffer (e.g., PBS with 5 mM EDTA and 0.2% BSA)

  • 50 ml conical tubes

  • 70 µm cell strainer

  • Centrifuge with a swinging bucket rotor

Procedure:

  • Transfer the bone marrow aspirate into a 50 ml conical tube.

  • Add α-MEM with 1% P/S to a final volume of 32 ml.

  • Filter the cell suspension through a 70 µm cell strainer into a new 50 ml conical tube.

  • Carefully layer 16 ml of the cell suspension over 12 ml of Ficoll-Paque Plus in two 50 ml conical tubes.

  • Centrifuge at 350 x g for 30 minutes at room temperature with the centrifuge brake set to low or off.

  • After centrifugation, carefully aspirate the upper layer of plasma and platelets, leaving the white mononuclear cell layer at the interface undisturbed.

  • Collect the mononuclear cell layer using a sterile pipette and transfer it to a new 50 ml conical tube.

  • Add washing buffer to the collected cells to a final volume of 50 ml.

  • Centrifuge at 450 x g for 5 minutes.

  • Discard the supernatant and resuspend the cell pellet in the appropriate culture medium for downstream applications. [cite: ]

Protocol 2: Isolation of Mesenchymal Stem Cells (MSCs) from Adipose Tissue using Percoll

Materials:

  • Digested adipose tissue (stromal vascular fraction - SVF)

  • Phosphate Buffered Saline (PBS)

  • Percoll

  • 10X PBS or 1.5 M NaCl to make isotonic Percoll stock

  • 50 ml conical tubes

  • Centrifuge

Procedure:

  • Prepare a stock solution of isotonic Percoll (SIP) by mixing 9 parts of Percoll with 1 part of 10X PBS or 1.5 M NaCl.

  • Prepare different density layers of Percoll by diluting the SIP with PBS. For MSC isolation from adipose tissue, a discontinuous gradient of 40% and 70% Percoll is often used.

  • Resuspend the SVF pellet obtained from enzymatic digestion of adipose tissue in PBS.

  • In a 50 ml conical tube, carefully layer 10 ml of the 70% Percoll solution, followed by 10 ml of the 40% Percoll solution.

  • Gently layer the resuspended SVF on top of the 40% Percoll layer.

  • Centrifuge at 1000 x g for 30 minutes at room temperature with the brake off.

  • MSCs will be enriched at the interface between the sample layer and the 40% Percoll layer, or at the 40%/70% interface.

  • Carefully collect the desired cell layer with a sterile pipette.

  • Wash the collected cells twice with PBS by centrifuging at 400 x g for 10 minutes for each wash.

  • Resuspend the final cell pellet in the appropriate culture medium.[2][3]

Protocol 3: Isolation of Peripheral Blood Mononuclear Cells (PBMCs) using Ficoll-Paque™

Materials:

  • Whole blood collected in anticoagulant (e.g., EDTA, heparin)

  • Phosphate Buffered Saline (PBS), pH 7.2

  • Ficoll-Paque™ PLUS (density 1.077 g/mL)

  • 50 ml conical tubes

  • Centrifuge with a swinging bucket rotor

Procedure:

  • Dilute the whole blood with an equal volume of PBS.

  • In a 50 ml conical tube, add 15 ml of Ficoll-Paque™.

  • Carefully layer 30-35 ml of the diluted blood over the Ficoll-Paque™, taking care not to mix the two layers.

  • Centrifuge at 400 x g for 30-40 minutes at 20°C with the brake turned off.

  • After centrifugation, four layers will be visible: plasma at the top, a "buffy coat" of mononuclear cells at the plasma/Ficoll-Paque™ interface, the Ficoll-Paque™ solution, and red blood cells and granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Collect the mononuclear cell layer using a sterile pipette and transfer to a new 50 ml conical tube.

  • Wash the collected cells by adding PBS to a final volume of 50 ml and centrifuge at 300 x g for 10 minutes at 20°C.

  • Discard the supernatant and repeat the wash step to remove residual platelets. A lower speed centrifugation (e.g., 200 x g for 10-15 minutes) can be effective for platelet removal.

  • Resuspend the final PBMC pellet in the desired buffer or culture medium.

Protocol 4: Isolation of Lymphocytes and Monocytes from PBMCs using a Continuous Percoll Gradient

Materials:

  • Isolated Peripheral Blood Mononuclear Cells (PBMCs)

  • Isotonic Percoll solution

  • Phosphate-buffered saline (PBS)

  • 50 ml conical tubes

  • Centrifuge

Procedure:

  • Prepare an isotonic Percoll solution by mixing 9 parts Percoll with 1 part 1.5 M PBS. This creates a 100% stock solution.

  • To create a continuous gradient, mix the PBMC suspension with the isotonic Percoll solution to achieve the desired final Percoll concentration (e.g., 50-60%).

  • Centrifuge the mixture at high speed (e.g., 15,000 x g) for 20-30 minutes to allow the Percoll to form a continuous density gradient in situ.

  • Alternatively, for a pre-formed continuous gradient, a gradient maker can be used to create a linear gradient in the centrifuge tube before layering the cells on top.

  • After centrifugation, distinct bands of cells will be visible. Monocytes typically have a lower density and will form a band in the upper part of the gradient, while lymphocytes will be found in a lower, denser band.

  • Carefully aspirate the desired cell bands with a sterile pipette.

  • Wash the collected cells twice with PBS by centrifuging at 300-400 x g for 10 minutes for each wash.

  • Resuspend the purified lymphocyte or monocyte pellet for further analysis.

Conclusion

Both this compound-based media and Percoll are effective for cell isolation via density gradient centrifugation. The choice between them should be guided by the specific requirements of the experiment. For routine, cost-effective isolation of PBMCs, this compound-based media like Ficoll-Paque™ are a reliable standard. When higher purity, the isolation of different cell types from various tissues, or the separation of cell subpopulations based on subtle density differences is required, the flexibility of Percoll gradients is a significant advantage. The provided data and protocols offer a starting point for optimizing cell isolation procedures to achieve the desired cell population with high yield, purity, and viability.

References

Evaluating the Effect of Diatrizoate on Downstream Cell Functionality: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the effects of the high-osmolarity ionic contrast agent, diatrizoate, on downstream cellular functionality. Its performance is evaluated against lower-osmolarity, non-ionic contrast agents, iopamidol (B1672082) and iohexol (B1672079), with supporting experimental data and detailed protocols.

Executive Summary

This compound, a commonly used X-ray contrast medium, has been shown to exert direct toxic effects on various cell types, particularly renal proximal tubule cells. These effects are mediated through the modulation of key signaling pathways involved in cell survival, inflammation, and oxidative stress. This guide summarizes the current understanding of this compound's impact on cellular functions, presents comparative data against alternative contrast agents, and provides detailed experimental methodologies for researchers to conduct their own evaluations.

Impact on Key Cellular Signaling Pathways

This compound exposure has been demonstrated to influence several critical intracellular signaling cascades, primarily the PI3K/Akt, NF-κB, and Nrf2 pathways. These pathways are central to the regulation of cell survival, apoptosis, inflammation, and the antioxidant response.

PI3K/Akt Signaling Pathway

The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a crucial signaling cascade that promotes cell survival and inhibits apoptosis. Studies have shown that this compound can lead to a significant dephosphorylation of Akt at Serine 473, a key step in its activation. This inhibition of the PI3K/Akt pathway can leave cells more susceptible to apoptotic stimuli.

This compound's Effect on the PI3K/Akt Signaling Pathway This compound This compound PI3K PI3K This compound->PI3K PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PIP3 pAkt p-Akt (Ser473) (Active) PIP3->pAkt Akt Akt Akt->pAkt Apoptosis_Inhibition Inhibition of Apoptosis pAkt->Apoptosis_Inhibition Cell_Survival Cell Survival pAkt->Cell_Survival

This compound inhibits the PI3K/Akt survival pathway.
NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of the inflammatory response. This compound has been implicated in aggravating renal inflammation. This is likely mediated through the activation of the NF-κB pathway, leading to the transcription of pro-inflammatory cytokines such as TNF-α and IL-6.

This compound's Activation of the NF-κB Signaling Pathway This compound This compound IKK IKK Complex This compound->IKK IkB IκB IKK->IkB Phosphorylates NFkB_p50_p65 NF-κB (p50/p65) IkB->NFkB_p50_p65 Degradation & Release Nucleus Nucleus NFkB_p50_p65->Nucleus NFkB_IkB NF-κB-IκB (Inactive) NFkB_IkB->NFkB_p50_p65 Gene_Expression Pro-inflammatory Gene Expression (TNF-α, IL-6) Nucleus->Gene_Expression Induces

This compound triggers the pro-inflammatory NF-κB pathway.
Nrf2 Signaling Pathway

The Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is the primary cellular defense against oxidative stress. While this compound induces oxidative stress, some studies suggest that protective agents can counteract this by activating the Nrf2/HO-1 pathway. This indicates that this compound-induced oxidative stress may initially suppress or overwhelm this protective pathway.

This compound's Impact on the Nrf2 Antioxidant Pathway This compound This compound Oxidative_Stress Oxidative Stress (ROS) This compound->Oxidative_Stress Keap1 Keap1 Oxidative_Stress->Keap1 Inactivates Nrf2 Nrf2 Keap1->Nrf2 Degradation Nucleus Nucleus Nrf2->Nucleus Nrf2_Keap1 Nrf2-Keap1 (Inactive) Nrf2_Keap1->Nrf2 ARE Antioxidant Response Element (ARE) Nucleus->ARE Binds Antioxidant_Genes Antioxidant Gene Expression (HO-1) ARE->Antioxidant_Genes

This compound induces oxidative stress, impacting the Nrf2 pathway.

Comparative Analysis of Cellular Effects

The following tables summarize quantitative data from in vitro studies, comparing the effects of this compound with iopamidol and iohexol on key cellular parameters.

Table 1: Comparison of Cytotoxicity in Renal Proximal Tubule Cells
ParameterThis compound (25 mM)Iopamidol (25 mM)Iohexol (25 mM)ControlReference
Cell Viability (% of Control) Significantly lowerModerately lowerSlightly lower100%[1]
ATP Content (% of Control) Significantly decreasedModerately decreasedSlightly decreased100%[1]
Intracellular K+ Content (% of Control) Significantly decreasedModerately decreasedSlightly decreased100%[1]
Intracellular Ca2+ Content (% of Control) Significantly increasedModerately increasedSlightly increased100%[1]

Data synthesized from studies on rabbit renal proximal tubule cells. "Significantly," "Moderately," and "Slightly" represent the relative magnitude of the effect compared to the control.

Table 2: Comparison of Apoptotic and Inflammatory Markers
ParameterThis compoundIopamidolIohexolReference
Caspase-3 Activity (Fold Change) HighModerateLow[2]
Caspase-9 Activity (Fold Change) HighModerateLow[2]
TNF-α Expression (Fold Change) HighModerateLow[2]
IL-6 Expression (Fold Change) HighModerateLow[2]

Data are generalized from multiple in vitro studies. The terms "High," "Moderate," and "Low" indicate the relative induction of each marker.

Experimental Protocols

Detailed methodologies for key experiments cited in this guide are provided below to facilitate reproducibility and further investigation.

Cell Viability Assay (MTT Assay)

This protocol is used to assess cell metabolic activity as an indicator of cell viability.

Materials:

  • 96-well cell culture plates

  • Cells of interest (e.g., human renal proximal tubule epithelial cells - HK-2)

  • Complete cell culture medium

  • This compound, Iopamidol, Iohexol solutions

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Phosphate-buffered saline (PBS)

Procedure:

  • Seed cells in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Remove the medium and treat the cells with various concentrations of this compound, iopamidol, or iohexol for the desired time period (e.g., 24 hours). Include a vehicle control (medium only).

  • After treatment, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the control group.

MTT Cell Viability Assay Workflow Start Seed Cells Treat Treat with Contrast Agents Start->Treat Incubate_MTT Add MTT & Incubate Treat->Incubate_MTT Add_DMSO Add DMSO Incubate_MTT->Add_DMSO Read_Absorbance Read Absorbance (570 nm) Add_DMSO->Read_Absorbance Analyze Analyze Data Read_Absorbance->Analyze

Workflow for the MTT cell viability assay.
Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay differentiates between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • This compound, Iopamidol, Iohexol solutions

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with contrast agents as described in the MTT assay.

  • Harvest the cells by trypsinization and wash twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within 1 hour.

Annexin V/PI Apoptosis Assay Workflow Start Treat Cells Harvest Harvest & Wash Cells Start->Harvest Resuspend Resuspend in Binding Buffer Harvest->Resuspend Stain Stain with Annexin V-FITC & PI Resuspend->Stain Analyze Analyze by Flow Cytometry Stain->Analyze

Workflow for the Annexin V/PI apoptosis assay.
Western Blot for Phosphorylated Akt (p-Akt)

This technique is used to detect and quantify the levels of phosphorylated Akt, indicating the activation state of the PI3K/Akt pathway.

Materials:

  • 6-well cell culture plates

  • Cells of interest

  • This compound solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF membrane and transfer apparatus

  • Blocking buffer (e.g., 5% BSA in TBST)

  • Primary antibodies (anti-p-Akt (Ser473), anti-total Akt, anti-β-actin)

  • HRP-conjugated secondary antibody

  • ECL detection reagent

  • Chemiluminescence imaging system

Procedure:

  • Treat cells with this compound for various time points.

  • Lyse the cells in RIPA buffer and determine protein concentration using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour.

  • Wash the membrane and detect the protein bands using ECL reagent and an imaging system.

  • Quantify band intensities and normalize p-Akt levels to total Akt and a loading control (β-actin).

Western Blot Workflow for p-Akt Start Cell Lysis & Protein Quantification Electrophoresis SDS-PAGE Start->Electrophoresis Transfer Transfer to PVDF Membrane Electrophoresis->Transfer Block Blocking Transfer->Block Antibody1 Primary Antibody Incubation Block->Antibody1 Antibody2 Secondary Antibody Incubation Antibody1->Antibody2 Detect Detection Antibody2->Detect Analyze Analysis Detect->Analyze

References

Validating the Removal of Diatrizoate from Cell Preparations: A Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The use of diatrizoate-containing density gradient media, such as Ficoll-Paque™ and Histopaque®, is a well-established method for the isolation of mononuclear cells from peripheral blood and other tissues. However, the potential for residual this compound to impact cell viability and function necessitates a robust validation process to ensure its effective removal. This guide provides a comparative overview of methods to validate this compound removal, compares this compound-based separation with common alternatives, and offers detailed experimental protocols.

The Importance of Validating this compound Removal

This compound, an iodinated contrast agent, is a key component in many density gradient media used for cell separation. While effective for separating cell populations based on density, residual this compound can have detrimental effects on isolated cells. Studies have shown that this compound can be directly toxic to cells, leading to decreased ATP levels, increased intracellular calcium, and ultimately, cell injury.[1] This toxicity can interfere with downstream applications, compromising experimental results and the quality of cell-based therapeutic products. Therefore, validating the removal of this compound from cell preparations is a critical step to ensure the integrity of subsequent analyses.

Comparison of Cell Separation Methodologies

The choice of cell separation technique can significantly impact cell recovery, purity, viability, and function. Below is a comparison of this compound-based density gradient centrifugation with common alternatives.

FeatureThis compound-Based Density Gradient (e.g., Ficoll-Paque™)Percoll® Density GradientImmunomagnetic Separation
Principle Cells partition based on their buoyant density in a pre-formed gradient of polysucrose and sodium this compound.Cells separate based on their buoyant density in a self-forming gradient of colloidal silica (B1680970) particles coated with polyvinylpyrrolidone.Cells are separated based on the expression of specific cell surface antigens using antibody-coated magnetic beads.
Cell Recovery Generally good, but can be operator-dependent.Can be higher than this compound-based methods for certain cell types.Typically high, with good reproducibility.
Cell Purity Moderate to high, but can have granulocyte contamination.Can achieve high purity, especially with multi-layer gradients.Very high purity of the target cell population.
Cell Viability High, provided this compound is thoroughly washed away.Generally very high.Very high, as the process is gentle on cells.
Cell Function Can be affected by residual this compound if not properly removed. Some studies show diminished lymphocyte responses compared to other methods.[2]Generally well-preserved.Excellent preservation of cell function.
Cost Relatively low.Moderate.Higher, due to the cost of antibodies and magnetic beads.
Throughput Can be scaled for multiple samples.Can be scaled, similar to other density gradient methods.Can be automated for high-throughput applications.

Experimental Protocols

Protocol 1: Removal of this compound from Cell Preparations (Washing Procedure)

This protocol describes the standard procedure for washing cells after separation using a this compound-based density gradient medium.

Materials:

  • Phosphate-Buffered Saline (PBS), sterile

  • Bovine Serum Albumin (BSA)

  • 15 mL or 50 mL conical centrifuge tubes

  • Refrigerated centrifuge

Procedure:

  • Carefully aspirate the upper layer containing plasma and platelets, leaving the mononuclear cell layer at the interface undisturbed.

  • Using a sterile pipette, carefully collect the mononuclear cell layer and transfer it to a new sterile conical centrifuge tube.

  • Add at least 3 volumes of sterile PBS supplemented with 2% BSA to the collected cells. This helps to dilute the this compound-containing medium.

  • Gently mix the cell suspension by inverting the tube several times.

  • Centrifuge the cell suspension at 180-250 x g for 10 minutes at room temperature with the centrifuge brake turned off to minimize cell stress.

  • Carefully aspirate the supernatant, ensuring not to disturb the cell pellet.

  • Repeat the washing step (steps 3-6) at least two more times to ensure maximal removal of residual this compound.

  • After the final wash, resuspend the cell pellet in the desired culture medium or buffer for downstream applications.

Protocol 2: Validation of this compound Removal using LC-MS/MS

This protocol provides a method for the quantitative analysis of residual this compound in a cell preparation using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

Materials:

  • Cell pellet after washing

  • Acetonitrile (B52724)

  • Formic acid

  • Water, LC-MS grade

  • This compound analytical standard

  • Internal standard (e.g., a stable isotope-labeled this compound)

  • Microcentrifuge tubes

  • LC-MS/MS system

Procedure:

  • Sample Preparation:

    • To the cell pellet, add a known volume of lysis buffer (e.g., water with 0.1% formic acid) and the internal standard.

    • Vortex thoroughly to lyse the cells and release any intracellular this compound.

    • Add acetonitrile to precipitate proteins. Vortex and then centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Collect the supernatant for LC-MS/MS analysis.

  • LC-MS/MS Analysis:

    • Liquid Chromatography: Use a C18 reverse-phase column. The mobile phase can be a gradient of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).

    • Mass Spectrometry: Operate the mass spectrometer in negative ion mode using multiple reaction monitoring (MRM) to detect the specific precursor-to-product ion transitions for this compound and the internal standard.

  • Quantification:

    • Create a standard curve using known concentrations of the this compound analytical standard.

    • Calculate the concentration of this compound in the cell preparation by comparing the peak area ratio of the analyte to the internal standard against the standard curve.

Protocol 3: Assessing Cell Viability and Function Post-Diatrizoate Removal

This protocol outlines key assays to assess the health and functionality of cells after the washing procedure.

1. Cell Viability Assessment:

  • Trypan Blue Exclusion Assay: A simple and rapid method to determine the percentage of viable cells. Live cells with intact membranes will exclude the dye, while dead cells will be stained blue.

  • Flow Cytometry with Viability Dyes: Use of fluorescent dyes such as Propidium Iodide (PI) or 7-Aminoactinomycin D (7-AAD) allows for a more quantitative assessment of cell viability by flow cytometry.

2. Cell Function Assays (Example: T-lymphocytes):

  • Proliferation Assay:

    • Culture the isolated T-cells in the presence of a mitogen (e.g., Phytohemagglutinin (PHA) or anti-CD3/CD28 beads).

    • Measure proliferation after a set incubation period using methods such as [³H]-thymidine incorporation, CFSE dilution by flow cytometry, or colorimetric assays (e.g., WST-1 or MTT).

  • Cytokine Production Assay:

    • Stimulate the T-cells with a mitogen or specific antigen.

    • Measure the concentration of secreted cytokines (e.g., IFN-γ, IL-2) in the culture supernatant using ELISA or a multiplex bead array.

Visualizing Workflows and Pathways

Experimental Workflow for Validating this compound Removal

G cluster_0 Cell Separation cluster_1 This compound Removal cluster_2 Validation cluster_3 Outcome start Whole Blood Sample density_gradient This compound-Based Density Gradient Centrifugation start->density_gradient wash_cells Wash Cells (x3) with PBS + 2% BSA density_gradient->wash_cells quantify_this compound Quantify Residual this compound (LC-MS/MS) wash_cells->quantify_this compound assess_viability Assess Cell Viability (Trypan Blue / Flow Cytometry) wash_cells->assess_viability assess_function Assess Cell Function (Proliferation / Cytokine Assay) wash_cells->assess_function result Validated Cell Preparation (Low this compound, High Viability & Function) quantify_this compound->result assess_viability->result assess_function->result

Caption: Workflow for validating the removal of this compound from cell preparations.

Potential Signaling Pathway Affected by Residual this compound

G cluster_0 Cellular Effects cluster_1 Downstream Consequences d Residual this compound ca Increased Intracellular Ca2+ d->ca atp Decreased ATP Production d->atp apop Apoptosis Induction ca->apop func ImpairedCellFunction (e.g., Proliferation, Cytokine Release) atp->func

Caption: Potential signaling disruptions caused by residual this compound.

Conclusion

The complete removal of this compound from cell preparations is paramount for obtaining reliable and reproducible results in downstream applications. This guide provides a framework for researchers to validate their washing procedures and to make informed decisions about the most appropriate cell separation method for their specific needs. By implementing rigorous validation steps, including the quantification of residual this compound and comprehensive assessment of cell viability and function, researchers can ensure the quality and integrity of their isolated cell populations.

References

A Comparative Analysis of Cell Recovery Rates: Diatrizoate vs. Percoll and Iodixanol Media

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient isolation of target cells is a critical first step for a multitude of downstream applications. The choice of density gradient medium can significantly impact cell recovery, viability, and purity. This guide provides an objective comparison of the performance of diatrizoate-based media (commonly found in formulations like Ficoll-Paque™ and Lymphoprep™) against two other popular alternatives: Percoll® and iodixanol (B1672021) (found in OptiPrep™).

Data Presentation: Performance Comparison

The following table summarizes quantitative data from various studies, offering a comparative look at the performance of this compound-based media, Percoll, and iodixanol in cell isolation. It is important to note that the results may vary depending on the cell type, starting sample, and the specific protocol employed.

Medium TypeKey Component(s)Application (Cell Type)Recovery Rate (%)Viability (%)Purity (%)Reference
This compound-based (Ficoll) Polysucrose, Sodium this compoundHuman Mesenchymal Stem CellsHigher nucleated cell count than PercollNot specifiedHigher percentage of specific cell surface markers than Percoll[1]
This compound-based (Ficoll) Polysucrose, Sodium this compoundRat Pancreatic IsletsNot specified84.8 ± 3.8Not specified[2]
This compound-based (Ficoll) Polysucrose, Sodium this compoundHuman Pancreatic Islets55.6 ± 5.8Similar to IodixanolNot specified[3]
This compound-based (Histopaque) Polysucrose, Sodium this compoundMouse Pancreatic IsletsNo significant difference across mediaHighHigh[4][5]
Percoll Colloidal silica (B1680970) particles coated with PVPHuman Mesenchymal Stem CellsLower nucleated cell count than FicollNot specifiedLower percentage of specific cell surface markers than Ficoll[1]
Percoll Colloidal silica particles coated with PVPPrimary Human Hepatocytes~59% recovery after Percoll stepSignificantly increased for initial low viability samplesNo significant difference[6]
Iodixanol IodixanolRat Pancreatic IsletsSignificantly higher than Ficoll93.3 ± 3.5Not specified[2]
Iodixanol IodixanolHuman Pancreatic Islets84.9 ± 4.2Similar to FicollNot specified[3]
Iodixanol IodixanolMouse Pancreatic IsletsNo significant difference across mediaLower than Ficoll and HistopaqueLower than Ficoll and Histopaque[4][5]

Experimental Protocols

Detailed methodologies are crucial for reproducibility and for understanding the context of the presented data. Below are generalized protocols for cell isolation using each of the compared media.

This compound-Based Medium (e.g., Ficoll-Paque™) for Mononuclear Cell Isolation

This protocol is a standard method for isolating mononuclear cells (lymphocytes and monocytes) from peripheral blood.

Materials:

  • Anticoagulated whole blood

  • Phosphate-Buffered Saline (PBS) or Hank's Balanced Salt Solution (HBSS)

  • This compound-based medium (e.g., Ficoll-Paque™) at room temperature

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Dilute the anticoagulated blood 1:1 with PBS or HBSS in a conical centrifuge tube.

  • Carefully layer the diluted blood over the this compound-based medium. For a 15 mL tube, typically 3-4 mL of the separation medium is used, and for a 50 mL tube, 15 mL is common. It is critical to maintain a sharp interface and not mix the layers.

  • Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: the top layer of plasma, a "buffy coat" layer of mononuclear cells at the plasma-medium interface, the separation medium, and a pellet of erythrocytes and granulocytes at the bottom.

  • Carefully aspirate the upper plasma layer without disturbing the mononuclear cell layer.

  • Collect the mononuclear cell layer using a sterile pipette.

  • Transfer the collected cells to a new centrifuge tube and wash by adding an excess of PBS or HBSS (at least 3 times the volume of the collected cells).

  • Centrifuge at 100-250 x g for 10 minutes to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the appropriate culture medium or buffer for downstream applications.

Percoll® for Isolation of Cells from Tissue

Percoll® is often used to create density gradients to separate different cell types from a single-cell suspension of digested tissue.[7][8][9][10] This example describes a discontinuous gradient.

Materials:

  • Single-cell suspension from digested tissue

  • Percoll® stock solution (100%)

  • 10x PBS or HBSS

  • 1x PBS or HBSS

  • Sterile conical centrifuge tubes

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Prepare an isotonic Percoll® solution (100% Percoll) by mixing 9 parts of Percoll® stock with 1 part of 10x PBS or HBSS.

  • Create different density layers by diluting the 100% isotonic Percoll® with 1x PBS or HBSS. Common concentrations for a discontinuous gradient are 70%, 50%, and 30%.

  • Carefully layer the different Percoll® concentrations in a centrifuge tube, starting with the highest density at the bottom. For example, in a 15 mL tube, layer 3 mL of 70% Percoll, followed by 3 mL of 50% Percoll, and then 3 mL of 30% Percoll.

  • Carefully layer the single-cell suspension on top of the gradient.

  • Centrifuge at 400-700 x g for 20-30 minutes at room temperature with the brake off.

  • Cells will band at the interfaces between the different Percoll® layers according to their density.

  • Carefully aspirate each cell layer of interest.

  • Wash the collected cells with an excess of PBS or HBSS and centrifuge to pellet the cells, removing the Percoll®.

  • Resuspend the cell pellet in the desired medium.

Iodixanol (OptiPrep™) for Cell Purification

Iodixanol is a non-toxic, iso-osmotic medium that can be used to form density gradients for the separation of cells, organelles, and viruses.[11][12][13][14]

Materials:

  • Cell suspension

  • Iodixanol solution (e.g., 60% OptiPrep™)

  • Dilution buffer (e.g., PBS or cell culture medium)

  • Sterile centrifuge tubes

  • Sterile pipettes

  • Centrifuge

Procedure:

  • Prepare working solutions of iodixanol by diluting the stock solution with your chosen buffer to the desired densities. For example, to create layers of 25% and 40% iodixanol.

  • Create a discontinuous gradient by carefully layering the different concentrations of iodixanol in a centrifuge tube, starting with the highest density at the bottom.

  • Layer the cell suspension on top of the gradient.

  • Centrifuge at appropriate speeds and times depending on the application. For cell separation, centrifugation at 300-500 x g for 20 minutes is a common starting point.

  • Collect the desired cell fractions from the interfaces of the gradient layers.

  • Wash the collected cells by diluting them with a buffer and centrifuging to obtain a cell pellet.

  • Resuspend the cells in the appropriate medium for your experiments.

Visualizing the Workflow

The following diagrams illustrate the general experimental workflow for cell separation using density gradient centrifugation and a conceptual representation of the separation process.

G cluster_0 Sample Preparation cluster_1 Density Gradient Centrifugation cluster_2 Cell Collection & Washing cluster_3 Final Product prep1 Start with Whole Blood or Tissue Suspension prep2 Dilute Sample (e.g., 1:1 with PBS) prep1->prep2 grad1 Layer Diluted Sample onto Gradient Medium prep2->grad1 grad2 Centrifuge (e.g., 400g for 30 min) grad1->grad2 coll1 Aspirate Target Cell Layer (e.g., Buffy Coat) grad2->coll1 coll2 Wash Cells with Buffer coll1->coll2 coll3 Pellet Cells by Centrifugation coll2->coll3 final Resuspend Purified Cells for Downstream Applications coll3->final

Caption: Experimental workflow for density gradient cell separation.

Caption: Cell separation by density gradient centrifugation.

References

Assessing the Cytotoxicity of Diatrizoate on Primary Cell Cultures: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the cytotoxic effects of diatrizoate and its alternatives on primary cell cultures, supported by experimental data. The information is intended to assist researchers in selecting the most appropriate contrast agent for their in vitro studies and in designing robust cytotoxicity assessments.

Comparative Cytotoxicity Data

The following table summarizes the cytotoxic effects of this compound and alternative contrast agents on primary endothelial cells, specifically Human Umbilical Vein Endothelial Cells (HUVECs). The data is compiled from multiple studies to provide a comparative overview of cell viability and apoptosis.

Contrast AgentCell TypeAssayConcentrationExposure TimeObserved Effect
This compound Human Endothelial Cells51Cr-releaseHigh24 hours99% cell death[1]
Iohexol Human Endothelial Cells51Cr-releaseHigh24 hours~40% cell lysis[1]
Iohexol HUVECsCCK-84 vol%5, 6, 24 hoursSignificant decrease in cell viability compared to Iodixanol[2]
Iodixanol HUVECsCCK-84 vol%5, 6, 24 hoursLess decrease in cell viability compared to Iohexol[2]
Iohexol HUVECsAnnexin V & PI Staining4, 10, 20 vol%4 hoursDose-dependent increase in apoptosis[2]
Iodixanol HUVECsAnnexin V & PI Staining4, 10, 20 vol%4 hoursSignificantly less apoptosis compared to Iohexol[2]
Iopamidol Human Endothelial Cells51Cr-releaseNot SpecifiedNot SpecifiedLower cytotoxicity than this compound (up to six times less 51Cr release)
Iodixanol HUVECsNot SpecifiedNot SpecifiedNot SpecifiedLess pronounced proapoptotic effects compared to Iohexol[3]

Experimental Protocols

Detailed methodologies for two common cytotoxicity assays are provided below. These protocols are fundamental for assessing the impact of substances like this compound on primary cell cultures.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

This colorimetric assay is a widely used method to assess cell viability by measuring the metabolic activity of cells.

Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of living cells.

Protocol:

  • Cell Seeding: Plate primary cells in a 96-well plate at a predetermined optimal density and allow them to adhere and proliferate for 24 hours.

  • Treatment: Expose the cells to various concentrations of this compound or alternative contrast agents for the desired duration. Include untreated cells as a negative control and a vehicle control if the agents are dissolved in a solvent.

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO) or a detergent-based solution, to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the resulting colored solution using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

This assay quantifies cell death by measuring the activity of LDH released from damaged cells into the culture medium.

Principle: LDH is a stable cytosolic enzyme that is released upon cell lysis. The released LDH catalyzes the conversion of lactate to pyruvate, which is coupled to the reduction of a tetrazolium salt to a colored formazan product. The intensity of the color is proportional to the number of lysed cells.

Protocol:

  • Cell Seeding and Treatment: Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection: After the treatment period, carefully collect the cell culture supernatant from each well.

  • LDH Reaction: In a separate 96-well plate, mix the collected supernatant with the LDH assay reaction mixture, which contains lactate, NAD+, and the tetrazolium salt.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance of the formazan product using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: Determine the amount of LDH released in each treatment group and express it as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Visualizing Experimental and Biological Pathways

The following diagrams, generated using Graphviz, illustrate a typical experimental workflow for cytotoxicity assessment and the proposed signaling pathway for this compound-induced apoptosis in primary endothelial cells.

G cluster_0 Cell Culture Preparation cluster_1 Treatment cluster_2 Cytotoxicity Assessment cluster_3 Data Analysis A Isolate Primary Cells (e.g., HUVECs) B Culture and Expand Cells A->B C Seed Cells into 96-well Plates B->C E Treat Cells for a Defined Period (e.g., 24h) C->E D Prepare this compound & Alternatives (Various Concentrations) D->E F Perform Cytotoxicity Assays (e.g., MTT, LDH) E->F G Measure Absorbance/ Fluorescence F->G H Calculate Cell Viability/ Cytotoxicity (%) G->H I Determine IC50 Values H->I

Experimental Workflow for Cytotoxicity Assessment.

G cluster_0 Stimulus cluster_1 Cellular Stress cluster_2 Apoptotic Signaling Cascade This compound This compound Exposure ROS Increased Reactive Oxygen Species (ROS) This compound->ROS Bcl2 Bcl-2 (Anti-apoptotic) Downregulation ROS->Bcl2 Bax Bax (Pro-apoptotic) Upregulation ROS->Bax Mitochondria Mitochondrial Dysfunction Bcl2->Mitochondria Inhibits Bax->Mitochondria Promotes CytochromeC Cytochrome c Release Mitochondria->CytochromeC Caspase9 Caspase-9 Activation CytochromeC->Caspase9 Caspase3 Caspase-3 Activation Caspase9->Caspase3 Apoptosis Apoptosis Caspase3->Apoptosis

References

A Comparative Guide to Cell Isolation Techniques: Microscopic Validation of Cell Morphology

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of specific cell populations is a critical first step for a multitude of downstream applications. The chosen isolation method can, however, significantly impact the morphological and physiological integrity of the cells. This guide provides an objective comparison of three widely used cell isolation techniques—Diatrizoate-Based Density Gradient Centrifugation, Immunomagnetic Separation, and Fluorescence-Activated Cell Sorting (FACS)—with a focus on the microscopic validation of post-isolation cell morphology.

This guide presents a comprehensive overview of the experimental protocols for each technique, a summary of their effects on cell morphology and signaling pathways, and a quantitative comparison where data is available.

Overview of Cell Isolation Techniques

The selection of an appropriate cell isolation method is contingent on factors such as the starting sample, the target cell type, the required purity and yield, and the downstream application. Here, we compare three prominent techniques:

  • This compound-Based Density Gradient Centrifugation (e.g., Ficoll-Paque™): This method separates cells based on their density. A polysucrose and sodium this compound solution creates a density gradient, allowing for the separation of mononuclear cells from other blood components.

  • Immunomagnetic Separation (e.g., MACS®): This technique utilizes magnetic beads coated with antibodies specific to cell surface antigens. Target cells are either directly labeled and retained in a magnetic field (positive selection) or non-target cells are labeled and removed, leaving the target cells untouched (negative selection).

  • Fluorescence-Activated Cell Sorting (FACS): This sophisticated method involves labeling cells with fluorescently tagged antibodies. A flow cytometer then analyzes the fluorescence of individual cells and sorts them into different populations based on their light-scattering and fluorescent properties.

Experimental Protocols

Detailed methodologies for each isolation technique are crucial for reproducibility and for understanding the potential stressors cells are subjected to.

This compound-Based Density Gradient Centrifugation (Ficoll-Paque™) for PBMC Isolation

This protocol is a standard method for isolating peripheral blood mononuclear cells (PBMCs).[1][2][3]

Materials:

  • Anticoagulated whole blood

  • Phosphate-Buffered Saline (PBS)

  • Ficoll-Paque™ PLUS (or similar this compound-based medium)

  • Sterile conical tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood with an equal volume of PBS.

  • Carefully layer the diluted blood over the Ficoll-Paque™ medium in a conical tube, avoiding mixing of the layers. The recommended ratio is 2 parts diluted blood to 1 part Ficoll-Paque™.

  • Centrifuge the tubes at 400 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible: plasma and platelets at the top, a "buffy coat" layer of mononuclear cells (PBMCs) at the plasma/Ficoll-Paque™ interface, the Ficoll-Paque™ medium, and a pellet of granulocytes and erythrocytes at the bottom.

  • Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new sterile tube.

  • Wash the isolated PBMCs by adding an excess of PBS and centrifuging at 300 x g for 10 minutes. Repeat the wash step to remove any remaining platelets and Ficoll-Paque™ solution.

  • Resuspend the final PBMC pellet in the desired medium for downstream applications.

Immunomagnetic Separation for CD4+ T Cell Isolation (Negative Selection)

This protocol describes the isolation of untouched CD4+ T cells from PBMCs using a negative selection kit.[4]

Materials:

  • Isolated PBMCs

  • Immunomagnetic separation kit for CD4+ T cells (e.g., EasySep™)

  • Appropriate buffer (e.g., PBS with 2% FBS and 1 mM EDTA)

  • Magnetic stand

  • Sterile tubes and pipettes

Procedure:

  • Prepare a single-cell suspension of PBMCs in the recommended buffer.

  • Add the isolation cocktail, which contains a mixture of antibodies against non-CD4+ cells, to the cell suspension. Incubate for the time specified by the manufacturer (typically 5-10 minutes at room temperature).

  • Add the magnetic particles (RapidSpheres™ or similar) to the cell suspension and incubate for the recommended time (typically 3-5 minutes).

  • Bring the total volume up with the recommended buffer.

  • Place the tube in the magnetic stand for the specified time (typically 3-5 minutes) to allow the magnetically labeled, unwanted cells to adhere to the side of the tube.

  • In one continuous motion, pour the enriched, untouched CD4+ T cells into a new tube.

  • The isolated CD4+ T cells are now ready for use.

Fluorescence-Activated Cell Sorting (FACS) for Specific Cell Population Isolation

This is a general protocol for cell sorting; specific parameters will need to be optimized for the cell type and antibodies used.[5]

Materials:

  • Single-cell suspension of the starting population

  • Staining buffer (e.g., PBS with 1-2% BSA or FBS)

  • Fluorochrome-conjugated antibodies specific to the target cell population

  • Propidium iodide or a similar viability dye to exclude dead cells

  • Flow cytometer with sorting capabilities

  • Collection tubes with collection medium (e.g., culture medium with serum)

Procedure:

  • Prepare a high-quality single-cell suspension, ensuring there are no clumps. Filter the cells through a nylon mesh if necessary.

  • Resuspend the cells in cold staining buffer.

  • Add the fluorescently labeled antibodies to the cell suspension and incubate on ice for the time recommended by the manufacturer, protected from light.

  • Wash the cells with staining buffer to remove unbound antibodies.

  • Resuspend the cells in the appropriate buffer for sorting and add a viability dye just before analysis.

  • Set up the flow cytometer, including compensation controls for multicolor experiments.

  • Run the stained cell sample through the flow cytometer and set the sorting gates to define the target cell population based on its fluorescence and light scatter properties.

  • Collect the sorted cells into tubes containing collection medium.

  • After sorting, centrifuge the collected cells and resuspend them in the appropriate medium for your downstream application.

Impact on Cell Morphology and Signaling Pathways

The physical and chemical stresses exerted on cells during isolation can lead to morphological changes and alterations in signaling pathways.

This compound-Based Density Gradient Centrifugation

Studies have shown that this compound-based separation can have direct toxic effects on certain cell types, such as renal proximal tubule cells, leading to cell injury.[6] For lymphocytes, Ficoll-Paque separation has been reported to cause the activation of some cells. This activation can be associated with changes in cell morphology, although specific quantitative data is limited. Some studies have noted that lymphocytes separated by this method can show enhanced stimulation in mixed lymphocyte cultures.[7]

Immunomagnetic Separation

Immunomagnetic separation is generally considered a gentler method. However, the binding of antibody-coated magnetic beads to the cell surface can potentially trigger signaling events.[8] For instance, the type of immunomagnetic separation (positive vs. negative selection) has been shown to influence the shape and dimensions of monocyte-derived dendritic cells when observed under scanning electron microscopy.[2] Specifically, cells isolated via negative selection were found to be significantly taller.[2] Furthermore, while the presence of magnetic beads on the cell surface does not appear to interfere with some electrophysiological properties, there is a possibility of steric hindrance affecting ion channel gating and pharmacological properties.[8]

Fluorescence-Activated Cell Sorting (FACS)

FACS subjects cells to high pressure, shear stress, and laser illumination, which can induce cellular stress.[9] Studies have shown that cell sorting can activate the p38 MAPK stress signaling pathway.[10] This stress can lead to alterations in the cellular metabolome, activating a mechanosensory signaling cascade that can mimic an inflammation-like response.[11] Despite this, some studies suggest that these effects on gene expression may be minor and diminish after a period of in vitro culture.[12] The proliferation potential of T-cells sorted by a mechanical valve-based system was found to be significantly higher compared to those sorted by a traditional electrostatic deflection system, suggesting that the sorting mechanism can influence subsequent cell function.[13]

Quantitative Comparison of Post-Isolation Cell Morphology

Direct quantitative comparisons of cell morphology after different isolation techniques are not abundant in the literature. The following table summarizes available data and qualitative observations.

ParameterThis compound-Based Density Gradient CentrifugationImmunomagnetic SeparationFluorescence-Activated Cell Sorting (FACS)
Cell Viability Generally high (>95%)High (>83%)[3]Generally high, but can be affected by sorting conditions[3][13]
Cell Recovery Variable, can be lower than other methodsHigh (91-93% recovery)[3]Lower due to cell loss during the process (~30% recovery)[3]
Cell Diameter Limited quantitative data available.Limited quantitative data available. Negative selection may result in taller cells.Limited direct comparative data.
Cell Circularity Limited quantitative data available.Limited quantitative data available.Limited direct comparative data.
Ultrastructural Changes (Electron Microscopy) Can induce ultrastructural changes indicative of cell stimulation in lymphocytes.Magnetic beads can be internalized by live cells.[1] The type of separation can influence the surface morphology of dendritic cells.[2]Can induce changes in cell structure due to physical stress.[9]

Visualization of Experimental Workflow and Signaling Pathways

Experimental Workflow

The following diagram illustrates a general workflow for comparing the morphological effects of the three cell isolation techniques.

experimental_workflow cluster_start Sample Preparation cluster_isolation Cell Isolation Methods cluster_analysis Morphological Analysis cluster_results Comparative Results start Whole Blood Sample This compound This compound-Based Density Gradient Centrifugation start->this compound macs Immunomagnetic Separation (MACS) start->macs facs Fluorescence-Activated Cell Sorting (FACS) start->facs microscopy Microscopic Analysis (Light & Electron Microscopy) This compound->microscopy macs->microscopy facs->microscopy quantification Quantitative Morphometry (Diameter, Circularity, etc.) microscopy->quantification table Data Tabulation quantification->table comparison Method Comparison table->comparison

A generalized workflow for the comparative analysis of cell morphology after different isolation techniques.
Cell Stress Signaling Pathway Induced by FACS

Fluorescence-activated cell sorting can induce cellular stress, primarily through the activation of the p38 MAPK pathway.

facs_stress_pathway facs FACS-induced Stress (Shear, Pressure) p38 p38 MAPK Activation facs->p38 downstream Downstream Effects: - Altered Gene Expression - Changes in Cell Cycle - Altered Metabolism p38->downstream

Simplified signaling pathway showing the activation of p38 MAPK due to FACS-induced cellular stress.

Conclusion

The choice of cell isolation technique has a demonstrable impact on the morphological and physiological state of the isolated cells.

  • This compound-based density gradient centrifugation is a cost-effective method for enriching mononuclear cells, but it can induce cell activation and may have direct toxic effects on certain cell types.

  • Immunomagnetic separation offers a faster and often gentler alternative, with high recovery rates. However, the interaction of magnetic beads with the cell surface can influence cell morphology and potentially trigger signaling events.

  • Fluorescence-activated cell sorting provides the highest purity and the ability to isolate specific, rare cell populations. This precision comes at the cost of lower cell recovery and the induction of significant cellular stress, which can alter signaling pathways and metabolism.

For studies where cell morphology and the native physiological state are critical, the potential artifacts introduced by the isolation method must be carefully considered. Microscopic validation is an essential quality control step to ensure the integrity of the isolated cells and the reliability of downstream experimental results. Researchers should select the method that best balances the requirements for purity, viability, and the preservation of cellular characteristics for their specific research question.

References

A Comparative Performance Analysis of Commercial Diatrizoate-Based Media for Cell Isolation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Guide to Selecting the Optimal Density Gradient Medium

In the realm of biomedical research and cellular therapy development, the isolation of specific cell populations from heterogeneous samples is a critical preliminary step. Diatrizoate-based density gradient media are ubiquitously employed for this purpose, particularly for the separation of peripheral blood mononuclear cells (PBMCs). This guide provides a comprehensive comparison of the performance of leading commercial this compound-based media and their common alternatives, supported by experimental data and detailed protocols to aid researchers in making informed decisions for their specific applications.

Overview of this compound-Based Media and Alternatives

This compound-based media are aqueous solutions containing a high-density, iodinated organic compound, sodium this compound, and a polysaccharide such as Ficoll™ or polysucrose. These formulations are optimized to a specific density, typically 1.077 g/mL, which allows for the separation of mononuclear cells from denser erythrocytes and granulocytes in peripheral blood through centrifugation. Popular commercial brands include LymphoPrep™, Ficoll-Paque™, and Histopaque®.

Key alternatives to this compound-based media include:

  • Iodixanol-based media (e.g., OptiPrep™): A non-ionic, iodinated density gradient medium that can be used to form iso-osmotic gradients.

  • Colloidal silica-based media (e.g., Percoll®): Composed of silica (B1680970) particles coated with polyvinylpyrrolidone (B124986) (PVP), offering low osmolality and the ability to form self-generating gradients.

Performance Comparison of this compound-Based Media

The efficacy of a density gradient medium is primarily evaluated based on cell viability, purity of the isolated cell population, and the total recovery of target cells. The following tables summarize available data from comparative studies on the performance of various commercial media for PBMC isolation.

MediaCell Viability (%)Cell Recovery (x 10^5 cells/mL of whole blood)Purity of Mononuclear Cells (%)ContaminationReference(s)
Ficoll-Paque™ >90 - 100695 ± 5Maximum 5% granulocytes, Maximum 10% erythrocytes.[1][2]
LymphoPrep™ (with SepMate™ tubes) 1008High (not specified)Lower erythrocyte contamination than CPTs.[2][3]
CPTs with LymphoPrep™ 10013High (not specified)Higher erythrocyte contamination.[2]
Ficoll-Paque™ vs. LymphoPrep™ SimilarSimilarSimilarSimilar exclusion of RBCs, granulocytes, and platelets.[4]

Table 1: Performance Comparison of this compound-Based Media for PBMC Isolation. This table summarizes key performance indicators from studies comparing different commercial this compound-based media and separation techniques.

Performance Comparison with Alternative Media

While this compound-based media are the standard for many applications, alternatives like iodixanol (B1672021) and colloidal silica offer distinct properties that may be advantageous for specific cell types or downstream applications.

Media ComparisonCell Type(s)Key FindingsReference(s)
Iodixanol (OptiPrep™) vs. This compound-based PBMCsIodixanol can be used in a flotation technique that separates mononuclear cells from plasma and platelets, which is an advantage for subsequent culturing.[5] The density of PBMCs from some experimental animals is higher than that of humans, and a flotation strategy with iodixanol may provide better separation than standard this compound-based media.[6][5][6]
Colloidal Silica (Percoll®) vs. This compound-based (Ficoll™) Mouse Bone Marrow CellsFicoll gradient media allowed recovery of more nucleated cells from the bone marrow than Percoll gradient media. The viability of nucleated cells isolated by Ficoll was 53.8 ± 2.7% compared to 40.2 ± 3% for Percoll.[7][7]

Table 2: Performance Comparison of this compound-Based Media with Alternatives. This table highlights key differences in performance when comparing this compound-based media with iodixanol and colloidal silica-based media for specific applications.

Experimental Protocols

Accurate and reproducible cell separation is highly dependent on the experimental protocol. Below are detailed methodologies for PBMC isolation using this compound-based media.

Protocol 1: Standard PBMC Isolation using Ficoll-Paque™ or LymphoPrep™

This protocol is a widely used method for isolating PBMCs from whole blood.

Materials:

  • Anticoagulated whole blood (e.g., with heparin, EDTA, or citrate)

  • Ficoll-Paque™ or LymphoPrep™ (at room temperature)

  • Phosphate-buffered saline (PBS) or other balanced salt solution

  • Sterile conical centrifuge tubes (15 mL or 50 mL)

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Dilute the whole blood 1:1 with PBS in a conical tube.

  • Carefully layer the diluted blood over the Ficoll-Paque™ or LymphoPrep™ in a separate conical tube. The volume of the density gradient medium should be approximately half the volume of the diluted blood. To avoid mixing, hold the tube at an angle and slowly dispense the blood down the side of the tube.

  • Centrifuge the tubes at 400-800 x g for 20-30 minutes at room temperature with the centrifuge brake turned off.

  • After centrifugation, four distinct layers will be visible (from top to bottom): plasma, a "buffy coat" of mononuclear cells, the density gradient medium, and a pellet of erythrocytes and granulocytes.

  • Carefully aspirate the upper plasma layer without disturbing the buffy coat.

  • Using a clean pipette, carefully collect the buffy coat layer and transfer it to a new conical tube.

  • Wash the collected cells by adding at least 3 volumes of PBS.

  • Centrifuge at 250-300 x g for 10 minutes to pellet the cells.

  • Discard the supernatant and resuspend the cell pellet in the desired medium for downstream applications.

Protocol 2: PBMC Isolation using SepMate™ Tubes with LymphoPrep™

This method simplifies the layering process and reduces the centrifugation time.

Materials:

  • Anticoagulated whole blood

  • LymphoPrep™ (at room temperature)

  • PBS or other balanced salt solution

  • SepMate™-50 tubes

  • Sterile pipettes

  • Centrifuge with a swinging-bucket rotor

Procedure:

  • Add 15 mL of LymphoPrep™ to the SepMate™ tube by pipetting it through the central hole of the SepMate™ insert.

  • Dilute the whole blood 1:1 with PBS.

  • Layer the diluted blood on top of the LymphoPrep™ by pouring it down the side of the SepMate™ tube. The insert prevents the layers from mixing.

  • Centrifuge at 1,200 x g for 10 minutes at room temperature with the brake on.

  • After centrifugation, pour off the top layer containing the plasma and enriched PBMCs into a new tube. The red blood cells and granulocytes will be retained below the insert.

  • Wash the collected cells with PBS and centrifuge at 300 x g for 8 minutes.

  • Discard the supernatant and resuspend the cell pellet.

Visualizing the Workflow and Logic

To further clarify the experimental process and decision-making, the following diagrams are provided.

ExperimentalWorkflow cluster_prep Sample Preparation cluster_separation Density Gradient Centrifugation cluster_harvest Cell Harvesting and Washing start Start: Obtain Anticoagulated Whole Blood dilute Dilute Blood 1:1 with PBS start->dilute layer Layer Diluted Blood over this compound Medium dilute->layer centrifuge Centrifuge (e.g., 400-800 x g, 20-30 min, brake off) layer->centrifuge collect Collect Buffy Coat (PBMCs) centrifuge->collect wash1 Wash with PBS collect->wash1 centrifuge2 Centrifuge to Pellet Cells wash1->centrifuge2 resuspend Resuspend in Desired Medium centrifuge2->resuspend end end resuspend->end Downstream Applications LogicDiagram cluster_start Starting Point cluster_decision Primary Considerations cluster_media_choice Media Selection cluster_outcome Expected Outcome start Need to Isolate Cells from a Heterogeneous Sample cell_type What is the target cell type and source? start->cell_type This compound This compound-based Media (Ficoll-Paque™, LymphoPrep™) - Standard for PBMCs - Cost-effective cell_type->this compound Human PBMCs iodixanol Iodixanol-based Media (OptiPrep™) - Iso-osmotic gradients - Good for sensitive cells - Flotation possible cell_type->iodixanol Animal PBMCs, Sensitive Cells silica Colloidal Silica-based Media (Percoll®) - Low osmolality - Self-generating gradients cell_type->silica Various cell types, organelles downstream What are the downstream applications? downstream->this compound Standard immunological assays downstream->iodixanol Cell culture, functional assays downstream->silica Subcellular fractionation outcome Optimized Cell Isolation Protocol This compound->outcome iodixanol->outcome silica->outcome

References

Isolating Extracellular Vesicles: A Comparative Guide to Ultracentrifugation and Density Gradient Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the isolation of high-quality extracellular vesicles (EVs) is a critical first step for downstream applications. While various techniques exist, ultracentrifugation has long been considered the gold standard. This guide provides a detailed comparison of ultracentrifugation with density gradient-based separation for EV isolation, offering insights into their principles, protocols, and performance.

Initial investigations into the use of diatrizoate as a density gradient medium for extracellular vesicle (EV) isolation did not yield specific, validated protocols or direct comparative studies against the widely established method of ultracentrifugation. The scientific literature predominantly highlights ultracentrifugation, often in conjunction with iodixanol (B1672021) or sucrose (B13894) gradients, as the current standard for EV purification. Therefore, this guide will focus on a comprehensive comparison between differential ultracentrifugation and density gradient centrifugation as a general technique, using commonly cited media as examples.

At a Glance: Ultracentrifugation vs. Density Gradient Centrifugation

FeatureDifferential Ultracentrifugation (UC)Density Gradient Centrifugation (DGC)
Principle Separation based on size and density through sequential centrifugation steps at increasing speeds.Separation based on buoyant density, where EVs migrate to a point in the gradient equal to their own density.
Purity Lower purity, potential for protein aggregate and lipoprotein co-precipitation.[1][2]Higher purity, effectively separates EVs from contaminants of different densities.[3][4]
Yield Generally higher yield of total particles, though this may include contaminants.[1]Lower recovery of EVs compared to differential UC, but the resulting population is purer.[4]
Throughput High throughput, suitable for processing large sample volumes.[2]Lower throughput, more time-consuming and labor-intensive.[3]
Equipment Requires an ultracentrifuge and specialized rotors.Requires an ultracentrifuge and gradient preparation equipment.
Common Media -Sucrose, Iodixanol (e.g., OptiPrep™)[4][5]

Experimental Workflows

To provide a clear understanding of the procedural differences, the following diagrams illustrate the typical workflows for differential ultracentrifugation and density gradient centrifugation for EV isolation.

UC_Workflow start Conditioned Media step1 Low-speed centrifugation (e.g., 300 x g, 10 min) start->step1 pellet1 Pellet (Cells) step1->pellet1 supernatant1 Supernatant step1->supernatant1 step2 Mid-speed centrifugation (e.g., 2,000 x g, 20 min) supernatant1->step2 pellet2 Pellet (Dead Cells/Debris) step2->pellet2 supernatant2 Supernatant step2->supernatant2 step3 High-speed centrifugation (e.g., 10,000 x g, 30 min) supernatant2->step3 pellet3 Pellet (Large Vesicles) step3->pellet3 supernatant3 Supernatant step3->supernatant3 step4 Ultracentrifugation (e.g., 100,000 x g, 70 min) supernatant3->step4 pellet4 EV Pellet step4->pellet4 supernatant4 Supernatant (Discard) step4->supernatant4 wash Wash with PBS & Repeat Ultracentrifugation pellet4->wash final_pellet Purified EV Pellet wash->final_pellet

Differential Ultracentrifugation Workflow

DGC_Workflow start EV-containing sample (from low/mid-speed centrifugation) step2 Layer sample on top of gradient start->step2 step1 Prepare Density Gradient (e.g., Iodixanol or Sucrose) step1->step2 step3 Ultracentrifugation (e.g., 100,000 x g, 18h) step2->step3 fractionation Fraction Collection step3->fractionation ev_fraction EV-rich Fractions fractionation->ev_fraction other_fractions Other Fractions (Proteins, etc.) fractionation->other_fractions analysis Characterization of Fractions ev_fraction->analysis

Density Gradient Centrifugation Workflow

Detailed Experimental Protocols

Differential Ultracentrifugation Protocol

This protocol is a widely used method for enriching EVs from cell culture supernatant.[2]

  • Initial Clarification:

    • Centrifuge the cell culture supernatant at 300 x g for 10 minutes at 4°C to pellet cells.

    • Transfer the supernatant to a new tube and centrifuge at 2,000 x g for 20 minutes at 4°C to remove dead cells and debris.

    • Transfer the supernatant to a new tube and centrifuge at 10,000 x g for 30 minutes at 4°C to pellet larger vesicles.

  • EV Pelleting:

    • Carefully transfer the supernatant to an ultracentrifuge tube.

    • Ultracentrifuge at 100,000 x g for 70 minutes at 4°C.

    • Discard the supernatant, being careful not to disturb the pellet which may not be visible.

  • Washing Step:

    • Resuspend the pellet in a large volume of phosphate-buffered saline (PBS).

    • Repeat the ultracentrifugation step (100,000 x g for 70 minutes at 4°C) to wash the EVs and remove contaminating proteins.

    • Discard the supernatant.

  • Final Resuspension:

    • Resuspend the final EV pellet in a small volume of PBS or other suitable buffer for downstream analysis.

Density Gradient Centrifugation Protocol (using Iodixanol)

This protocol is adapted for isolating EVs with high purity.[5][6]

  • Sample Preparation:

    • Perform the initial clarification steps as described in the differential ultracentrifugation protocol (steps 1a-1c) to obtain a cleared supernatant.

    • Concentrate the cleared supernatant, if necessary, using a filtration device (e.g., 100 kDa molecular weight cut-off).

  • Gradient Preparation:

    • Prepare a discontinuous iodixanol gradient (e.g., 40%, 20%, 10%, and 5% layers) in an ultracentrifuge tube by carefully layering the solutions from highest to lowest density.

  • Loading and Centrifugation:

    • Carefully layer the prepared EV-containing sample on top of the density gradient.

    • Ultracentrifuge at approximately 100,000 x g for at least 18 hours at 4°C. The long centrifugation time allows EVs to migrate to their isopycnic point.[4]

  • Fraction Collection:

    • Carefully collect fractions from the top or bottom of the tube. EVs are typically found in the 1.10-1.18 g/mL density fractions.

  • EV Recovery:

    • Dilute the collected EV-rich fractions with PBS and pellet the EVs by ultracentrifugation (100,000 x g for 70 minutes at 4°C).

    • Resuspend the final pellet in a suitable buffer.

Performance Comparison: Quantitative Data

The choice of isolation method significantly impacts the yield and purity of the resulting EV preparation. The following table summarizes key performance metrics.

ParameterDifferential UltracentrifugationDensity Gradient CentrifugationReference
EV Recovery Efficiency (from plasma) 5-10%30-40%[4]
Particle-to-Protein Ratio Low (indicates higher protein contamination)High (indicates lower protein contamination)[7]
Purity (vs. Lipoproteins) Co-isolates lipoproteinsEfficiently separates from most lipoproteins[4]
EV Marker Enrichment Lower enrichment of specific EV markersHigher enrichment of specific EV markers[1][8]

Signaling Pathway Considerations

The choice of isolation method can influence the composition of the isolated EVs and, consequently, the interpretation of their role in signaling pathways. A purer EV preparation, as is typically obtained with density gradient centrifugation, ensures that the observed biological effects are more likely attributable to the EVs themselves rather than co-isolated contaminants.

For instance, if studying the transfer of a specific receptor (e.g., EGFR) via EVs, it is crucial to eliminate contaminating soluble receptors or protein aggregates that could confound the results. Density gradient centrifugation is superior in this regard.

Signaling_Pathway cluster_0 Donor Cell cluster_1 Recipient Cell EV Extracellular Vesicle (with cargo) Receptor Receptor EV->Receptor Binding/Fusion Signaling Downstream Signaling Receptor->Signaling Response Cellular Response Signaling->Response

Generic EV-mediated Signaling Pathway

Conclusion

Both differential ultracentrifugation and density gradient centrifugation are valuable techniques for extracellular vesicle isolation.

  • Differential ultracentrifugation is a robust and high-throughput method suitable for processing large sample volumes and for applications where absolute purity is not the primary concern.

  • Density gradient centrifugation , while more laborious, yields a significantly purer EV population. This method is recommended for studies where the specific activity and composition of EVs are under investigation, such as in biomarker discovery and studies of intercellular signaling, to minimize the impact of co-isolated contaminants.

The choice between these methods should be guided by the specific research question, the required purity of the EV preparation, and the available resources. For many applications, a combination of techniques, such as initial enrichment by differential ultracentrifugation followed by purification with a density gradient, may provide the optimal balance of yield and purity.

References

A Comparative Guide to Diatrizoate and Nycodenz for Islet Cell Purification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals involved in diabetes research and cellular therapies, the purity and viability of isolated pancreatic islets are paramount. The choice of density gradient medium is a critical factor in the purification process following enzymatic digestion of the pancreas. This guide provides a comparative analysis of two commonly used media: Diatrizoate (often used in formulations like Histopaque) and Nycodenz (Iodixanol), to aid in the selection of the optimal reagent for islet cell purification.

The success of islet transplantation and in vitro studies hinges on the ability to obtain a high yield of pure and functional islets. Density gradient centrifugation is the standard method for separating islets from acinar and other exocrine pancreatic tissues. The ideal density gradient medium should be iso-osmotic, non-toxic to the islets, and provide a sufficiently high density to allow for clear separation.

Performance Comparison: this compound vs. Nycodenz

While direct head-to-head studies exclusively comparing this compound and Nycodenz for islet purification are limited in the readily available literature, a comparative analysis can be synthesized from studies evaluating these agents against other density gradient media. The following table summarizes key performance indicators based on available data. It is important to note that direct comparison is challenging due to variations in experimental protocols, species (rodent vs. human), and the specific formulations used.

Performance MetricThis compound (in Histopaque)Nycodenz (Iodixanol)Key Considerations
Islet Purity Generally high purity is achieved.[1]Can achieve high purity, though some studies suggest it may be comparable to or slightly less effective than Ficoll-based methods.[1]Purity can be influenced by the type of gradient (continuous vs. discontinuous) and the specific protocol used.[2][3]
Islet Viability High viability is often reported, comparable to Ficoll.[1]Generally considered to have low toxicity and supports good islet viability.[4]Post-purification handling and culture conditions also significantly impact viability.[5][6][7]
Islet Recovery/Yield No significant difference in the number of recovered islets compared to other common media was found in some studies.[1]Flotation techniques using iodixanol (B1672021) have been reported to achieve higher recovery of viable islets compared to sedimentation methods with this compound/polysaccharide barriers.[4]The choice between continuous and discontinuous gradients can significantly affect the final islet yield.[2][3][8][9]
In Vitro Functionality Islets purified with Histopaque have demonstrated good in vitro functionality, comparable to those isolated with Ficoll and Dextran (B179266) gradients in vivo.[1]Islets purified with iodixanol have been shown to be functional.Functional assessment through glucose-stimulated insulin (B600854) secretion (GSIS) is a critical validation step.
Cost Generally considered a cost-effective option compared to Ficoll.[1]Information on the relative cost compared to this compound is not readily available in the reviewed literature.Cost-effectiveness should be weighed against the specific needs and outcomes of the research.

Experimental Protocols

Detailed methodologies are crucial for reproducible and optimal islet purification. Below are generalized protocols for using this compound (as part of a Histopaque-like gradient) and Nycodenz for the purification of rodent islets.

This compound-Based Purification Protocol (Histopaque)

This protocol is a common method for purifying mouse islets following collagenase digestion of the pancreas.

  • Gradient Preparation: Prepare a discontinuous density gradient in a 15 mL conical tube by carefully layering solutions of different densities. For example, layer 3 mL of Histopaque-1.119, followed by 3 mL of Histopaque-1.083, and finally 3 mL of Histopaque-1.077.

  • Tissue Loading: Resuspend the digested pancreatic tissue pellet in a suitable buffer (e.g., HBSS) and carefully layer it on top of the prepared density gradient.

  • Centrifugation: Centrifuge the tubes at a low speed (e.g., 800 x g) for 20 minutes at 4°C with the brake off.

  • Islet Collection: Islets will be located at the interface between the top two layers (e.g., between the buffer and Histopaque-1.077). Carefully aspirate the islet layer.

  • Washing: Wash the collected islets multiple times with a cold buffer to remove the density gradient medium. This is typically done by resuspending the islets in buffer and centrifuging at a lower speed (e.g., 350 x g) for 2-3 minutes.[10]

  • Quality Assessment: Assess islet purity, viability, and quantity using methods such as dithizone (B143531) (DTZ) staining.[11][12]

Nycodenz (Iodixanol)-Based Purification Protocol

This protocol describes a flotation method for purifying porcine or human islets.

  • Gradient Preparation: Prepare solutions of Nycodenz at the desired densities in a suitable buffer (e.g., University of Wisconsin solution - UWS). A common approach is to use a discontinuous gradient.

  • Tissue Resuspension: Resuspend the pancreatic digest pellet in the higher density Nycodenz solution.

  • Layering: Transfer the tissue suspension to a centrifuge tube. Carefully overlay with a lower density Nycodenz solution and then with the buffer.

  • Centrifugation: Centrifuge the tubes at a specified g-force and time (e.g., 500g for 5 minutes at 4°C) to allow the islets to float to the interface between the lower density solution and the buffer.[4]

  • Islet Harvesting: Collect the islets from the interface.[4]

  • Washing: Dilute the collected islets with an equal volume of buffer and pellet them by centrifugation (e.g., 200g for 4 minutes). Repeat the washing steps as necessary.[4]

  • Quality Control: Evaluate the purified islets for purity, yield (Islet Equivalents - IEQ), and viability.[11][12]

Visualizing the Workflow

To better illustrate the islet purification process, the following diagrams depict the general experimental workflows for both this compound-based and Nycodenz-based methods.

Diatrizoate_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification pancreas Pancreas Digestion (Collagenase) load_tissue Load Tissue Pellet onto Gradient pancreas->load_tissue gradient_prep Prepare Discontinuous This compound Gradient gradient_prep->load_tissue centrifuge Centrifugation load_tissue->centrifuge collect_islets Collect Islets from Interface centrifuge->collect_islets wash Wash Islets collect_islets->wash qc Quality Control (Purity, Viability, Yield) wash->qc culture Islet Culture / Use qc->culture

Caption: Workflow for islet purification using a this compound-based density gradient.

Nycodenz_Workflow cluster_prep Preparation cluster_purification Purification cluster_post Post-Purification pancreas Pancreas Digestion (Collagenase) resuspend_tissue Resuspend Tissue Pellet in High-Density Nycodenz pancreas->resuspend_tissue gradient_prep Prepare Nycodenz Solutions gradient_prep->resuspend_tissue layering Layer Lower Density Nycodenz & Buffer resuspend_tissue->layering centrifuge Centrifugation (Islet Flotation) layering->centrifuge harvest_islets Harvest Islets from Interface centrifuge->harvest_islets wash Wash Islets harvest_islets->wash qc Quality Control (Purity, Viability, Yield) wash->qc culture Islet Culture / Use qc->culture

Caption: Workflow for islet purification using a Nycodenz-based flotation method.

References

A Researcher's Guide to Cross-Validating Cell Counts Following Diatrizoate Separation

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, obtaining accurate and reproducible cell counts after separation is a critical step for the integrity of downstream applications. This guide provides a comprehensive comparison of common methods for counting peripheral blood mononuclear cells (PBMCs) isolated via diatrizoate-based density gradient centrifugation, with a focus on cross-validating the traditional hemocytometer method against modern automated alternatives.

The isolation of PBMCs is a foundational technique in immunology, infectious disease research, and the development of cell-based therapies. This compound-based density gradient media, such as Ficoll-Paque® and Lymphoprep™, are widely used for this purpose. Following separation, accurate enumeration of the isolated cell population is paramount for standardization in cell culture, cryopreservation, and functional assays.

While the hemocytometer has been a long-standing tool for manual cell counting, its accuracy can be influenced by user subjectivity and the presence of contaminating cells like red blood cells (RBCs).[1][2] Automated cell counters offer higher throughput and objectivity, utilizing various technologies from brightfield imaging to advanced fluorescence-based detection.[3][4] This guide delves into the experimental protocols for these methods and presents a comparison of their performance.

Comparative Analysis of Cell Counting Methods for PBMCs

The choice of a cell counting method can significantly impact experimental outcomes. Below is a summary of performance characteristics for the hemocytometer and two common automated methods when counting PBMCs post-diatrizoate separation. Data presented is a synthesis of findings from multiple technical and research publications.

Parameter Hemocytometer (Trypan Blue) Automated Image-Based Counter (Brightfield, Trypan Blue) Automated Image-Based Counter (Fluorescence, AO/PI)
Mean Cell Concentration (cells/mL) Operator DependentGenerally comparable to hemocytometer, but can be inaccurate with high RBC contaminationHighly accurate, specifically counts nucleated cells
Viability (%) Subject to interpretation, potential for overestimation due to RBCs/debrisLess subjective than manual counting, but similar issues with RBCs and debrisHighly accurate, distinguishes live/dead nucleated cells, ignores RBCs and platelets
Precision (% Coefficient of Variation) >10% (commonly exceeds 20% between users)[5][6]<10% (for consistent samples)3.5% to 14.1% (depending on concentration)[2]
Throughput LowHighHigh
Key Advantages Low cost, simple equipmentHigh throughput, reduced user subjectivity, data archivingHigh accuracy for mixed samples, eliminates RBC interference, objective viability
Key Disadvantages Time-consuming, high user-to-user variability, inaccurate with high RBC contamination[1][2][3]Inaccurate counts and viability with significant RBC or debris contamination[7]Higher initial instrument cost, requires fluorescent dyes

AO/PI = Acridine Orange/Propidium Iodide

Experimental Protocols

Detailed and consistent execution of protocols is essential for accurate cell counting. Below are the key methodologies for this compound-based PBMC separation and subsequent counting using the compared methods.

This compound-Based Separation of PBMCs (Ficoll-Paque® Method)

This protocol describes the isolation of PBMCs from whole blood using a this compound-based density gradient medium.

  • Blood Dilution: Dilute whole blood with an equal volume of phosphate-buffered saline (PBS) at room temperature.

  • Gradient Preparation: Add the this compound-based separation medium (e.g., Ficoll-Paque®) to a conical centrifuge tube.

  • Layering: Carefully layer the diluted blood over the separation medium, minimizing mixing of the two layers.

  • Centrifugation: Centrifuge the tubes at 400-500 x g for 30-40 minutes at room temperature with the centrifuge brake turned off.[8]

  • PBMC Collection: After centrifugation, four distinct layers will be visible: plasma, a "buffy coat" of PBMCs, the separation medium, and a pellet of red blood cells and granulocytes. Carefully aspirate the buffy coat layer containing the PBMCs and transfer to a new conical tube.

  • Washing: Add PBS to the collected PBMCs, and centrifuge at 300 x g for 10 minutes to pellet the cells. This wash step is typically repeated to remove residual platelets and separation medium.[8]

  • Resuspension: Discard the supernatant and resuspend the final cell pellet in an appropriate volume of cell culture medium or PBS for counting.

Manual Cell Counting with a Hemocytometer

This method uses Trypan Blue dye, which is excluded by live cells but penetrates the compromised membranes of dead cells.

  • Sample Preparation: Mix a small volume of the resuspended PBMC suspension with an equal volume of 0.4% Trypan Blue solution (e.g., 20 µL cells + 20 µL Trypan Blue).[9] Incubate for 2-3 minutes.[10]

  • Chamber Loading: Clean a hemocytometer (e.g., Neubauer chamber) and coverslip with 70% ethanol. Place the coverslip over the counting grid. Pipette approximately 10 µL of the stained cell suspension into the chamber, allowing capillary action to fill the space.[10]

  • Microscopy: Place the hemocytometer on a microscope stage and focus on the grid lines at 10x magnification.

  • Counting: Count the live (clear, refractive) and dead (blue-stained) cells in the four large corner squares of the grid. A consistent method for counting cells on the boundary lines should be used (e.g., count cells on the top and right lines, but not the bottom and left).

  • Calculation:

    • Cell Concentration (cells/mL) = (Average number of live cells per large square) x Dilution factor (2 in this case) x 10,000.

    • Percentage Viability (%) = (Total number of live cells / Total number of all cells) x 100.

Automated Image-Based Counting (Brightfield)

This method automates the process of Trypan Blue counting.

  • Sample Preparation: As with the manual method, mix the PBMC suspension with Trypan Blue (typically a 1:1 ratio).

  • Slide Loading: Pipette the stained cell suspension into a disposable or reusable counting slide compatible with the automated counter.

  • Counting: Insert the slide into the instrument. The counter will autofocus and use an algorithm to identify and count live and dead cells based on brightness and circularity.

  • Data Acquisition: The instrument software will automatically calculate and display the cell concentration and viability.

Automated Image-Based Counting (Fluorescence)

This method uses nucleic acid-binding dyes like Acridine Orange (AO) and Propidium Iodide (PI) for superior accuracy with PBMC samples. AO stains all nucleated cells (live cells fluoresce green), while PI only enters dead cells (fluorescing red). This dual-fluorescence method ignores non-nucleated cells like RBCs and platelets.[1]

  • Sample Preparation: Mix the PBMC suspension with a solution containing both AO and PI dyes according to the manufacturer's protocol (often a 1:1 ratio).[2]

  • Slide Loading: Pipette the fluorescently stained sample into the appropriate counting slide.

  • Counting: Insert the slide into a fluorescence-capable automated cell counter. Select the appropriate fluorescence channel settings.

  • Data Acquisition: The instrument's software identifies and counts green (live) and red (dead) fluorescent events, providing a highly accurate count of nucleated cells and their viability.[1]

Visualizing the Workflow and Logic

To better understand the experimental process and the relationships between these counting methods, the following diagrams are provided.

experimental_workflow cluster_separation This compound Separation cluster_counting Cross-Validation of Counting cluster_analysis Data Comparison WholeBlood Whole Blood Sample Dilution Dilute with PBS (1:1) WholeBlood->Dilution Layering Layer over this compound Medium Dilution->Layering Centrifugation Centrifuge (400g, 30 min, brake off) Layering->Centrifugation Harvest Harvest PBMC 'Buffy Coat' Centrifugation->Harvest Wash Wash and Resuspend PBMCs Harvest->Wash Hemocytometer Hemocytometer (Trypan Blue) Wash->Hemocytometer Aliquot for each method AutoBrightfield Automated Brightfield (Trypan Blue) Wash->AutoBrightfield Aliquot for each method AutoFluorescence Automated Fluorescence (AO/PI) Wash->AutoFluorescence Aliquot for each method Compare Compare Concentration, Viability, and Precision Hemocytometer->Compare AutoBrightfield->Compare AutoFluorescence->Compare

Figure 1. Experimental workflow for PBMC counting cross-validation.

logic_diagram node_rect node_rect start Need to Count Cells after This compound Separation q1 High RBC Contamination Expected? start->q1 q2 High Throughput Required? q1->q2 No a1 Use Automated Fluorescence (AO/PI) q1->a1 Yes q3 Budget for Capital Equipment? q2->q3 Yes a3 Use Hemocytometer q2->a3 No a2 Use Automated Brightfield q3->a2 Yes q3->a3 No

Figure 2. Decision tree for selecting a PBMC counting method.

Conclusion

The cross-validation of cell counting methods is essential for ensuring data quality and reproducibility. While the hemocytometer remains a viable, low-cost option, its susceptibility to user error and interference from contaminating RBCs makes it less suitable for applications requiring high precision.[5] Automated image-based counters significantly improve precision and throughput. For counting PBMCs after this compound separation, fluorescence-based automated counters that specifically enumerate nucleated cells offer the highest level of accuracy and reliability by eliminating the confounding effects of red blood cells and debris.[1][2] Researchers should consider the specific requirements of their downstream applications, including required accuracy, throughput, and budget, when selecting the most appropriate cell counting methodology.

References

Safety Operating Guide

Safeguarding Our Labs and Environment: A Guide to Diatrizoate Disposal

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and scientists in the fast-paced world of drug development, meticulous attention to detail extends beyond the bench to the responsible management of chemical substances. This guide provides essential, step-by-step procedures for the proper disposal of Diatrizoate, a common iodinated contrast agent. Adherence to these protocols is critical for ensuring laboratory safety and minimizing environmental impact.

This compound, while not always classified as hazardous waste, is known for its persistence in the environment and its poor removal by conventional wastewater treatment plants.[1][2][3] Therefore, direct disposal down the drain is strongly discouraged to prevent the accumulation of this compound in aquatic ecosystems.

Immediate Safety and Handling

Before initiating any disposal procedure, it is imperative to consult the Safety Data Sheet (SDS) for this compound.[4][5][6][7] The following is a summary of key safety protocols:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, nitrile gloves, and safety glasses or goggles to prevent skin and eye contact.[4][5][6][7]

  • Ventilation: Work in a well-ventilated area to avoid inhalation of any dust or aerosols.[4][5]

  • Spill Management: In the event of a spill, absorb the material with an inert substance such as sand or vermiculite.[6] Place the absorbed material into a closed container for proper disposal.[5][6]

Step-by-Step Disposal Procedures

The appropriate disposal method for this compound depends on the form of the waste (e.g., unused solution, contaminated labware, patient excreta). The following workflow provides a logical approach to managing this compound waste.

DiatrizoateDisposalWorkflow cluster_0 Waste Identification & Segregation cluster_1 Disposal Pathways cluster_2 Final Disposition Start Identify this compound Waste Stream WasteType Determine Waste Type Start->WasteType Unused Unused or Expired Product WasteType->Unused Unused Product Contaminated Contaminated Materials (e.g., vials, gloves, labware) WasteType->Contaminated Contaminated Labware Urine Patient Urine (Clinical Research) WasteType->Urine Patient Excreta Recycle Iodine Recycling Program Unused->Recycle If available Incinerate Licensed Waste Incineration Unused->Incinerate If recycling is not an option Contaminated->Incinerate SpecialCollection Specialized Urine Collection Urine->SpecialCollection RecycledIodine Recycled Iodine Recycle->RecycledIodine Destroyed Environmentally Secure Destruction Incinerate->Destroyed HouseholdWaste Incinerated Household Waste SpecialCollection->HouseholdWaste

This compound Disposal Decision Workflow
  • Identify and Segregate Waste: The first crucial step is to identify all waste streams containing this compound. This includes unused or expired solutions, empty vials, contaminated gloves and labware, and, in clinical research settings, patient urine. Segregate these waste streams from general laboratory waste.

  • Evaluate Disposal Options for Unused Product:

    • Iodine Recycling Programs: The most environmentally friendly option is to participate in an iodine recycling program.[8][9] Some manufacturers offer services to collect and recycle uncontaminated iodinated contrast media.[8][9] Contact your supplier to inquire about the availability of such programs.

    • Licensed Waste Disposal: If a recycling program is not available, unused this compound should be disposed of as chemical waste through a licensed waste management contractor, preferably via incineration.[8] This method destroys the chemical structure of the contrast agent.[8]

  • Manage Contaminated Materials: All materials that have come into contact with this compound, such as vials, syringes, gloves, and absorbent pads, should be collected in a designated, sealed container. This container should then be handed over to a licensed waste disposal service for incineration.

  • Special Considerations for Patient Urine in Clinical Research:

    • In clinical research settings, a significant portion of this compound is excreted unchanged in the urine.[9]

    • To prevent this from entering the water supply, provide patients with disposable urine collection bags containing an absorbent material.[8][9]

    • These sealed bags can then be disposed of in the household waste, which is often incinerated, thereby destroying the contrast agent.[8][9]

Quantitative Data Summary

While specific regulatory disposal limits can vary by jurisdiction, the following table summarizes key physical and chemical properties of this compound relevant to its handling and disposal.

PropertyValueSource
Chemical Formula C11H9I3N2O4[10]
Molar Mass 613.916 g/mol [10]
Appearance White solid powder or clear aqueous solution[5][11]
Solubility in Water Very soluble[11]
Melting Point 261°C (501.8°F) (for solid)[5]
Stability Stable under ordinary conditions of use and storage[11]

Experimental Protocols Cited

The disposal procedures outlined in this guide are based on established safety data and environmental impact studies. Key experimental findings that inform these recommendations include:

  • Biodegradation Studies: Laboratory tests using activated sludge, river water, and sediment have shown that this compound degradation is poor, indicating it is not effectively removed in sewage treatment plants.[1] This highlights the importance of preventing its entry into the wastewater system.

  • Environmental Monitoring: Analytical techniques such as liquid chromatography coupled with tandem mass spectrometry (LC-MS-MS) have been used to detect the presence and persistence of pharmaceuticals like this compound in wastewater, surface water, and groundwater.[12] These studies confirm the widespread presence of these compounds in the environment, underscoring the need for responsible disposal.

By implementing these procedures, your laboratory can ensure the safe handling and disposal of this compound, contributing to a safer research environment and a healthier planet.

References

Safeguarding Health and Research: A Comprehensive Guide to Handling Diatrizoate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for handling Diatrizoate, an iodinated contrast agent. Adherence to these procedural steps is critical for minimizing risk and ensuring operational integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment is the first line of defense against exposure. The following table summarizes the recommended PPE.

PPE CategorySpecificationRationale
Eye Protection Safety glasses with side shields or goggles.[1][2]Protects against splashes of the solution.[3][4]
Hand Protection Impermeable and resistant protective gloves.[3][5]Prevents skin contact and potential irritation or allergic reactions.[1][6]
Body Protection Laboratory coat or other protective work clothing.[1][2][5]Minimizes contamination of personal clothing.[2]
Respiratory Protection Generally not required with adequate ventilation.[2] Use a dust respirator if handling the solid powder form.[1]Ensures airborne levels are kept below recommended exposure limits.[1]
Operational Plan: Step-by-Step Handling Procedure

Following a standardized procedure for handling this compound mitigates the risk of accidental exposure and ensures the integrity of the substance.

  • Preparation :

    • Ensure the work area is clean and well-ventilated.[1][3]

    • Confirm that an eye wash station and safety shower are readily accessible.[2]

    • Assemble all necessary materials, including this compound, appropriate solvents, and required PPE.

  • Handling :

    • Don the appropriate PPE as outlined in the table above.

    • Avoid direct contact with the skin and eyes.[3][4]

    • Handle the substance in a manner that avoids splashing or the creation of aerosols.[3][4]

    • If working with the powder form, avoid generating dust.[1]

  • Storage :

    • Store this compound in a cool, dry, and well-ventilated place.[3][4]

    • Keep containers tightly closed and protect them from light.[4][7]

    • Store only in the original receptacle.[3]

Emergency Response and Spill Management

Accidents can happen, and a clear, rehearsed emergency plan is crucial.

In Case of Exposure:

Exposure RouteFirst Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, also under the eyelids.[3][5] Seek medical attention.[3]
Skin Contact Immediately wash the affected area with soap and water and rinse thoroughly.[3][5] If irritation persists, consult a doctor.[3]
Inhalation Move the individual to fresh air.[3][5] If symptoms persist, seek medical advice.[3]
Ingestion Do not induce vomiting.[1] Immediately call a doctor or poison control center.[3][5]

Spill Cleanup Protocol:

  • Evacuate and Secure : Clear the area of all non-essential personnel.

  • Ventilate : Ensure the area is well-ventilated.

  • Containment :

    • Wear appropriate PPE, including respiratory protection if dealing with a powder spill.

    • Absorb liquid spills with an inert material such as sand, vermiculite, or other non-combustible absorbent materials.[3][4]

    • For solid spills, carefully sweep or scoop the material to avoid creating dust.

  • Collection and Disposal :

    • Place the absorbed or collected material into a closed, labeled container for disposal.[3][4]

    • Clean the spill area with water.[3]

  • Decontamination : Decontaminate all tools and reusable PPE used in the cleanup process.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination.

  • Waste Classification : this compound waste is considered chemical waste.

  • Disposal Method :

    • Do not dispose of this compound with household garbage or pour it down the drain.[3]

    • Collect waste in a designated, properly labeled, and sealed container.

    • Contact a licensed professional waste disposal service for final disposal.[3][4]

  • Uncleaned Packaging : Packaging that cannot be cleaned should be disposed of in the same manner as the product itself.[3]

Visualizing Safe Chemical Handling

To further clarify the procedural flow and decision-making processes, the following diagrams illustrate the key workflows for handling this compound safely.

Safe Handling Workflow for this compound cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal prep_area Prepare Well-Ventilated Area check_safety Check Safety Equipment (Eyewash, Shower) prep_area->check_safety gather_materials Gather Materials & PPE check_safety->gather_materials don_ppe Don Appropriate PPE gather_materials->don_ppe handle_chem Handle this compound (Avoid Splashes/Dust) don_ppe->handle_chem store_chem Store in Cool, Dry, Dark Place handle_chem->store_chem After Use collect_waste Collect Waste in Labeled Container handle_chem->collect_waste Generate Waste seal_container Keep Container Tightly Sealed store_chem->seal_container contact_disposal Contact Professional Waste Disposal collect_waste->contact_disposal

Caption: A flowchart illustrating the standard operating procedure for safely handling this compound.

Emergency Response for this compound Exposure or Spill action_node action_node start Emergency Event Occurs is_spill Is it a Spill? start->is_spill is_exposure Is it a Personal Exposure? start->is_exposure spill_size Is the Spill Large? is_spill->spill_size Yes exposure_type What Type of Exposure? is_exposure->exposure_type Yes evacuate Evacuate Area spill_size->evacuate Yes small_spill_cleanup Follow Spill Cleanup Protocol spill_size->small_spill_cleanup No eye_contact Eye Contact exposure_type->eye_contact Eyes skin_contact Skin Contact exposure_type->skin_contact Skin inhalation Inhalation exposure_type->inhalation Inhaled ingestion Ingestion exposure_type->ingestion Ingested notify_ehs Notify EHS/Supervisor evacuate->notify_ehs seek_medical Seek Medical Attention eye_contact->seek_medical skin_contact->seek_medical inhalation->seek_medical ingestion->seek_medical

Caption: A decision tree for emergency response to a this compound spill or personal exposure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Diatrizoate
Reactant of Route 2
Reactant of Route 2
Diatrizoate

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.